4-Fluoro-2-iodotoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-fluoro-2-iodo-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGYAMQMAVTAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157269 | |
| Record name | 4-Fluoro-2-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13194-67-7 | |
| Record name | 4-Fluoro-2-iodo-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13194-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-iodotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013194677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-2-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2-iodotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Fluoro-2-iodotoluene (CAS No. 13194-67-7): Properties, Synthesis, and Applications in Drug Discovery
Abstract
4-Fluoro-2-iodotoluene is a halogenated aromatic compound of significant interest to the scientific community, particularly those in synthetic organic chemistry and medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and an iodine atom on a toluene scaffold, renders it a highly versatile building block for the construction of complex molecular architectures. The fluorine atom can be leveraged to modulate the physicochemical and pharmacokinetic properties of target molecules, while the iodine atom serves as a reactive handle for a wide array of cross-coupling reactions. This guide provides an in-depth analysis of this compound, covering its chemical and physical properties, a representative synthetic protocol with mechanistic considerations, its critical applications in modern drug discovery, and essential safety and handling information.
Chemical Identity and Properties
Accurate identification and understanding of a compound's physical properties are foundational for its effective use in a research setting. This compound is a distinct chemical entity with the key identifiers and properties summarized below.
Table 1: Key Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 13194-67-7 | [1][2] |
| Molecular Formula | C₇H₆FI | [1][2][3] |
| Molecular Weight | 236.03 g/mol | [1][3][4] |
| IUPAC Name | 4-fluoro-2-iodo-1-methylbenzene | [2] |
| SMILES | Cc1ccc(F)cc1I | |
| InChIKey | RZGYAMQMAVTAKP-UHFFFAOYSA-N | [2][3] |
| EC Number | 236-153-7 | [2] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow/orange clear liquid | [1][5] |
| Density | 1.752 g/mL at 25 °C | [5] |
| Boiling Point | 90-94 °C at 15 mmHg | [1][5] |
| Refractive Index | n20/D 1.5800 | [1][5] |
| Flash Point | 86.7 °C (188.1 °F) - closed cup | [5] |
| Storage | Store at room temperature | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through the electrophilic iodination of 4-fluorotoluene. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. In this case, the iodine atom is directed to the position ortho to the strongly activating methyl group and meta to the fluorine, leading to the desired product.
Causality in Experimental Design
The choice of an iodinating agent and an oxidant is critical for an efficient reaction. Molecular iodine (I₂) itself is not electrophilic enough to react with the moderately activated 4-fluorotoluene ring. Therefore, an oxidizing agent is used to generate a more potent electrophilic iodine species in situ, such as the iodonium ion (I⁺). This approach avoids the use of highly corrosive or unstable iodinating reagents and allows for a controlled reaction.
Representative Synthetic Protocol
This protocol is an illustrative example based on established principles of electrophilic aromatic substitution.
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, charge 4-fluorotoluene (1.0 eq) and a suitable solvent such as acetic acid.
-
Reagent Addition: Add molecular iodine (I₂, 1.05 eq). In a separate vessel, prepare a solution of an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or potassium persulfate) in the same solvent.
-
Electrophilic Iodination: Heat the flask containing 4-fluorotoluene and iodine to a controlled temperature (e.g., 60-80 °C). Add the oxidant solution dropwise via the dropping funnel over 1-2 hours. The reaction is exothermic and the rate of addition should be managed to maintain the target temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or dichloromethane. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Core Applications in Research and Development
The utility of this compound stems from its dual functionality, making it a prized building block in the synthesis of high-value compounds.
Pharmaceutical and Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[6][7][8] this compound serves as a scaffold that carries this beneficial fluorine atom into the target molecule.
-
A Handle for Complexity: The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition, making it an ideal precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the efficient and regioselective formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis.[9]
-
Bioactive Molecules: This compound is a key intermediate in the synthesis of various biologically active molecules.[1] For instance, it has been utilized in the development of histone deacetylase (HDAC) inhibitors, which are a significant class of anti-cancer agents, and in the synthesis of γ-secretase inhibitors for potential use in treating Alzheimer's disease.[6]
Agrochemicals and Material Science
Similar to its role in pharmaceuticals, this compound is used to create novel agrochemicals, such as herbicides and pesticides, where the fluorine substituent can enhance potency and environmental stability.[1] In material science, it can be incorporated into polymers and coatings to improve properties like thermal stability and chemical resistance.[1]
Spectroscopic Data and Characterization
The identity and purity of this compound are confirmed using standard analytical techniques. Purity is often assessed by Gas Chromatography (GC), with commercial grades typically being ≥97% pure.[1] Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and mass spectrometry.[2]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards. The following information is derived from its Safety Data Sheet (SDS).
Table 3: GHS Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS06 (Skull and Crossbones) | |
| Signal Word | Danger | [5] |
| Hazard Statements | H301: Toxic if swallowed. | [5] |
| H315: Causes skin irritation. | [10] | |
| H319: Causes serious eye irritation. | [10] | |
| Precautionary Statements | P264: Wash hands and exposed skin thoroughly after handling. | [5][10] |
| P270: Do not eat, drink or smoke when using this product. | [5] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [10] | |
| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | ||
| P405: Store locked up. | [5] | |
| P501: Dispose of contents/container to an approved waste disposal plant. | [10] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[10]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area away from incompatible materials.[5]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] For skin contact, wash off immediately with plenty of soap and water.[10] If swallowed, rinse mouth and seek immediate medical attention.[5]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in science. Its strategic combination of a fluorine atom and an iodine atom provides chemists with a powerful platform for designing and synthesizing next-generation pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and handling is paramount for harnessing its full potential in a safe and effective manner. As the demand for more sophisticated and precisely functionalized molecules grows, the importance of versatile building blocks like this compound will continue to increase.
References
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 13194-67-7).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- Wychem. (n.d.). This compound.
- Organic Syntheses. (n.d.). 4-Iodoveratrole.
- Panunzi, B., et al. (2018). Iodofluorination of Alkenes and Alkynes Promoted by Iodine and 4-Iodotoluene Difluoride. ResearchGate.
- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640.
- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ResearchGate.
- Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385–394.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H6FI | CID 83220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 13194-67-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound [webbook.nist.gov]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Introduction: The Strategic Importance of 4-Fluoro-2-iodotoluene
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-2-iodotoluene
This document provides a comprehensive technical guide on the spectroscopic analysis of this compound (CAS No. 13194-67-7), a critical building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes core spectroscopic data (NMR, IR, MS) with practical, field-proven insights into data acquisition and interpretation.
This compound is a substituted aromatic hydrocarbon with the molecular formula C₇H₆FI.[1] Its strategic value in organic synthesis, particularly in the pharmaceutical and agrochemical sectors, stems from the unique reactivity conferred by its substituents.[2] The iodine atom, positioned ortho to the methyl group, serves as an efficient handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[2][3] Simultaneously, the fluorine atom at the para-position provides electronic modulation of the aromatic system, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2]
This guide provides the foundational spectroscopic data necessary for the unambiguous identification and quality control of this vital synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-fluoro-2-iodo-1-methylbenzene | [1] |
| CAS Number | 13194-67-7 | [4] |
| Molecular Formula | C₇H₆FI | [1] |
| Molecular Weight | 236.03 g/mol | [4] |
| Appearance | Pale yellow to amber liquid | [3] |
| Boiling Point | 92-94 °C at 15 mmHg | [4] |
| Density | 1.752 g/mL at 25 °C | [4] |
graph "4_Fluoro_2_iodotoluene_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; CH3 [label="CH₃"]; I [label="I", fontcolor="#EA4335"]; F [label="F", fontcolor="#34A853"];
// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; CH3 [pos="0,2!"]; I [pos="-1.74,1!"]; F [pos="0,-2!"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- CH3; C2 -- I; C4 -- F; }graph "H_NMR_Coupling" { rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=none, style=dashed];H6 [label="H-6"]; H5 [label="H-5"]; H3 [label="H-3"]; F [label="F", fillcolor="#FBBC05"];
H6 -- F [label=" J (meta)", fontcolor="#5F6368"]; H5 -- H6 [label=" J (ortho)", fontcolor="#5F6368"]; H5 -- F [label=" J (ortho)", fontcolor="#5F6368"]; H3 -- F [label=" J (meta)", fontcolor="#5F6368"]; }
Caption: Key ¹H-¹⁹F and ¹H-¹H spin-spin coupling in this compound.
Expert Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard, cost-effective solvent that dissolves the analyte well and has a minimal residual solvent signal (δ 7.26 ppm) that does not interfere with analyte signals. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strengths provide better signal dispersion and resolution, which is crucial for accurately resolving the complex splitting patterns in the aromatic region.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse (zg30) experiment is sufficient.
-
Acquisition Time (AQ): ~3-4 seconds. Causality: Ensures sufficient data points are collected for good resolution.
-
Relaxation Delay (D1): 2-5 seconds. Causality: Allows for near-complete T1 relaxation of protons, ensuring accurate signal integration.
-
Number of Scans (NS): 8-16 scans. Causality: Improves the signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each carbon atom. The chemical shifts are significantly influenced by the electronegativity of the fluorine and the deshielding effect of the iodine. A key feature is the large one-bond coupling constant between the fluorine and the carbon it is attached to (¹JC-F), which is typically >200 Hz. [5] Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |
| C-F (C4) | ~160-165 | Doublet, ¹JC-F > 200 Hz |
| C-I (C2) | ~90-95 | Singlet |
| C-CH₃ (C1) | ~135-140 | Doublet, JC-F ≈ 3-4 Hz |
| C-H (C5) | ~130-135 | Doublet, JC-F ≈ 8-9 Hz |
| C-H (C6) | ~115-120 | Doublet, JC-F ≈ 20-22 Hz |
| C-H (C3) | ~110-115 | Doublet, JC-F ≈ 20-22 Hz |
| CH₃ | ~20-25 | Singlet |
| (Note: These are predicted values based on empirical data for similar structures. Actual spectra should be referenced against a spectral database.) | ||
| [1] |
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. [6][7] Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3050-3100 | Aromatic C-H Stretch | Medium-Weak |
| ~2850-2960 | Aliphatic (CH₃) C-H Stretch | Medium-Weak |
| ~1580-1600 | Aromatic C=C Ring Stretch | Medium |
| ~1470-1490 | Aromatic C=C Ring Stretch | Strong |
| ~1200-1250 | C-F Stretch | Strong |
| ~800-880 | C-H Out-of-Plane Bending | Strong |
| (Note: The C-I stretch is typically weak and falls in the far-infrared region (<600 cm⁻¹), which may not be observed on standard mid-IR spectrometers.) |
Expert Protocol: Acquiring an ATR-FTIR Spectrum
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum in air. Causality: The background scan is essential to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring a clean sample spectrum.
-
Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Causality: This range covers the mid-infrared region where most fundamental molecular vibrations for organic compounds occur. [6]Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. [8]For this compound, electron ionization (EI) is a common technique.
The molecular ion peak (M⁺) is expected at an m/z of 236, corresponding to the molecular weight. Both fluorine and iodine are monoisotopic, so we do not expect to see complex isotopic patterns for the molecular ion. [9] Table 5: Major Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Identity |
| 236 | [C₇H₆FI]⁺ | Molecular Ion (M⁺) |
| 109 | [C₇H₆F]⁺ | Loss of Iodine radical (M - I) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement after loss of I and F) |
digraph "MS_Fragmentation" { bgcolor="transparent"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#EA4335"];M [label="[C₇H₆FI]⁺˙\nm/z = 236"]; M_minus_I [label="[C₇H₆F]⁺\nm/z = 109"];
M -> M_minus_I [label="- I•"]; }
Caption: Primary fragmentation pathway of this compound under EI-MS.
Expert Protocol: Acquiring an EI Mass Spectrum
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS). Causality: GC-MS is preferred as it separates the analyte from any impurities, providing a clean mass spectrum of the target compound.
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV. Causality: 70 eV is the industry standard that provides reproducible fragmentation patterns, allowing for comparison with established spectral libraries like NIST.
-
Mass Analysis: Scan a mass range of m/z 40-300. Causality: This range is sufficient to detect the molecular ion (m/z 236) and its significant fragments.
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the loss of the iodine atom.
Safety and Handling
This compound is classified as an acute oral toxicant and causes skin and serious eye irritation. [4][10]
-
Hazard Classifications: Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Eye Irritation (Category 2A). [4][10]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat. [4][11]* Storage: Store in a tightly closed container in a cool, dry place away from heat and ignition sources. [12]
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful toolkit for the complete characterization of this compound. ¹H and ¹³C NMR confirm the precise connectivity and substitution pattern of the aromatic ring. FT-IR spectroscopy verifies the presence of key functional groups, such as the C-F bond. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these data form a robust analytical package essential for quality assurance and regulatory compliance in research and development.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 83220, this compound.
- EastFine Chemical. This compound Product Information.
- Michigan State University Department of Chemistry. Mass Spectrometry.
- Oregon State University. NMR Analysis of Substituted Benzophenones Analysis Guide.
- Wikipedia. Fragmentation (mass spectrometry).
- RTI Laboratories. FTIR Analysis.
- Dynalene Labs. FTIR – Fourier Transform Infrared Spectroscopy.
Sources
- 1. This compound | C7H6FI | CID 83220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 13194-67-7 this compound - EASTFINE [eastfine.net]
- 4. This compound 97 13194-67-7 [sigmaaldrich.com]
- 5. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 6. rtilab.com [rtilab.com]
- 7. dynalenelabs.com [dynalenelabs.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. synquestlabs.com [synquestlabs.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. tcichemicals.com [tcichemicals.com]
Introduction: The Strategic Importance of 4-Fluoro-2-iodotoluene in Modern Chemistry
An In-depth Technical Guide to the Synthesis and Preparation of 4-Fluoro-2-iodotoluene
This compound is a halogenated aromatic compound that has emerged as a critical building block in synthetic organic chemistry.[1] Its unique substitution pattern, featuring a fluorine atom at the para-position and an iodine atom at the ortho-position relative to the methyl group, makes it a highly versatile intermediate. This structure is particularly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of both fluorine and iodine atoms allows for selective and sequential functionalization. The iodine atom, in particular, serves as an excellent handle for a multitude of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.[1]
In the pharmaceutical industry, the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[2][3] this compound provides a direct route to introduce this valuable "fluoro-iodo-toluene" scaffold into potential drug molecules, facilitating the exploration of new therapeutic agents for a range of diseases.[1][4] This guide provides a detailed examination of the principal synthetic methodologies for its preparation, focusing on the underlying chemical principles, detailed experimental protocols, and safety considerations for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
A thorough understanding of the compound's properties is essential for its successful synthesis, purification, and application.
| Property | Value | Reference(s) |
| CAS Number | 13194-67-7 | [1][5][6] |
| Molecular Formula | C₇H₆FI | [1][5] |
| Molecular Weight | 236.03 g/mol | [1][6] |
| Appearance | Colorless to orange or green clear liquid | [1] |
| Boiling Point | 90-94 °C at 15 mmHg | [1][6] |
| Density | ~1.75-1.81 g/mL at 25 °C | [1][6] |
| Refractive Index (n20/D) | ~1.580 | [1][6] |
| Purity (Typical) | ≥ 97% (GC) | [1] |
| IUPAC Name | 4-fluoro-2-iodo-1-methylbenzene | [5] |
| InChIKey | RZGYAMQMAVTAKP-UHFFFAOYSA-N | [5][6] |
| Storage Conditions | Store at room temperature, protected from light in a tightly sealed container. | [1][7] |
Core Synthetic Strategies: A Comparative Analysis
The preparation of this compound can be effectively achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. This guide will focus on the two most prevalent and reliable strategies: the Sandmeyer reaction starting from 4-fluoro-2-methylaniline and the direct electrophilic iodination of 4-fluorotoluene.
Method A: Sandmeyer Reaction of 4-Fluoro-2-methylaniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for converting a primary aromatic amine into a wide array of functional groups via a diazonium salt intermediate.[8][9] This pathway is particularly advantageous for synthesizing substitution patterns that are not accessible through direct electrophilic substitution.[10] The process involves two discrete, temperature-sensitive steps: diazotization and nucleophilic displacement.
Causality and Mechanistic Insights
-
Diazotization: The first step involves the reaction of the primary amine, 4-fluoro-2-methylaniline, with nitrous acid (HNO₂).[11] Nitrous acid is inherently unstable and is therefore generated in situ by treating sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C).[12] The low temperature is critical to prevent the premature decomposition of the resulting diazonium salt, which is unstable at higher temperatures and can explosively decompose if isolated in a dry state.[11] The active electrophile, the nitrosonium ion (NO⁺), attacks the nucleophilic amine, leading to a cascade of proton transfers and water elimination to form the stable aryldiazonium salt.[11]
-
Iodination: In the second step, the diazonium group (-N₂⁺), an excellent leaving group, is displaced by an iodide ion. Unlike classic Sandmeyer reactions for chlorination or bromination which require a copper(I) catalyst, the iodination step proceeds readily upon the addition of an iodide source, typically an aqueous solution of potassium iodide (KI).[10][12] The reaction is thought to proceed via a radical mechanism or through the formation of an aryl cation, which is then trapped by the iodide nucleophile.[8]
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Detailed Experimental Protocol: Sandmeyer Synthesis
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
-
4-Fluoro-2-methylaniline (1.0 eq)[13]
-
Concentrated Hydrochloric Acid (HCl, ~3-4 eq)
-
Sodium Nitrite (NaNO₂, ~1.1 eq)
-
Potassium Iodide (KI, ~1.2 eq)
-
Deionized Water
-
Diethyl Ether or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Preparation of the Amine Salt:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 4-fluoro-2-methylaniline (1.0 eq) and deionized water.
-
Cool the mixture in an ice-salt bath to 0–5 °C with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (3-4 eq) while maintaining the temperature below 5 °C. Stir until a clear solution or a fine slurry of the amine hydrochloride salt is formed.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine salt suspension via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature strictly between 0 and 5 °C. A slight excess of nitrous acid can be tested for using starch-iodide paper (which will turn blue-black).
-
After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 20-30 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination (Displacement):
-
In a separate beaker, dissolve potassium iodide (1.2 eq) in a small amount of deionized water.
-
Slowly add the KI solution to the cold diazonium salt solution. Effervescence (evolution of N₂ gas) should be observed.
-
After the initial reaction subsides, allow the mixture to slowly warm to room temperature and then gently heat it to 40–50 °C for about 1 hour to ensure the complete decomposition of the diazonium salt. The mixture will typically turn dark due to the formation of iodine.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with an organic solvent like diethyl ether or dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product as a dark oil.
-
Purify the crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.[1]
-
Method B: Direct Electrophilic Iodination of 4-Fluorotoluene
An alternative strategy is the direct iodination of commercially available 4-fluorotoluene. This is an electrophilic aromatic substitution (SₑAr) reaction where an electrophilic iodine species replaces a hydrogen atom on the aromatic ring. The success of this method hinges on controlling the regioselectivity.
Causality and Mechanistic Insights
The substituents on the benzene ring—the methyl (-CH₃) and fluoro (-F) groups—are both ortho-, para-directing and activating. The methyl group is activating due to hyperconjugation and weak inductive effects, while the fluorine atom is deactivating inductively but activating through resonance. Since they are para to each other, their directing effects reinforce each other at the positions ortho to the methyl group (positions 2 and 6) and ortho to the fluorine atom (positions 3 and 5).
The position ortho to the methyl group (position 2) is the most sterically accessible and electronically favorable site for electrophilic attack, leading to the desired this compound product. To generate a sufficiently powerful iodine electrophile (I⁺), elemental iodine (I₂) is typically used in conjunction with an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a silver salt) or an iodine-transfer reagent like N-Iodosuccinimide (NIS) is employed, often with an acid catalyst.[14][15]
Caption: Simplified mechanism for the direct electrophilic iodination of 4-fluorotoluene.
Detailed Experimental Protocol: Direct Iodination
Disclaimer: This protocol is a representative example and requires careful handling of corrosive and oxidizing reagents. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
-
4-Fluorotoluene (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.0-1.2 eq)
-
Trifluoroacetic acid (TFA) or Acetic Acid (as solvent and catalyst)
-
Dichloromethane (optional co-solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 4-fluorotoluene (1.0 eq) in trifluoroacetic acid or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
-
Iodination:
-
Add N-Iodosuccinimide (NIS) (1.0-1.2 eq) portion-wise to the stirred solution over 20-30 minutes, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 4-12 hours). The reaction progress can be monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into a beaker containing ice water and a saturated solution of sodium thiosulfate to quench the excess NIS and iodine.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volume).
-
Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography (silica gel, eluting with hexanes) or vacuum distillation to afford pure this compound.
-
Safety, Handling, and Storage
This compound and many of the reagents used in its synthesis are hazardous. Adherence to strict safety protocols is mandatory.[16]
-
Hazard Profile: this compound is classified as acutely toxic if swallowed (GHS06) and causes skin and serious eye irritation.[6][17] Reagents like concentrated acids are corrosive, while solvents may be flammable.[18][19]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][20] Work should be performed exclusively in a certified chemical fume hood.[20]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[18] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[17]
-
Storage: Store the final product in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[7]
Conclusion
The synthesis of this compound is a well-defined process achievable through reliable and scalable chemical transformations. The Sandmeyer reaction, starting from 4-fluoro-2-methylaniline, offers a highly specific route to the desired isomer, leveraging the power of diazonium chemistry. Alternatively, direct electrophilic iodination of 4-fluorotoluene provides a more convergent approach, though it requires careful control of regioselectivity. The choice between these methods will be dictated by factors such as starting material cost, scalability, and the specific expertise available. By providing a robust and versatile chemical scaffold, this compound will continue to be an invaluable tool for innovation in drug discovery and materials science.[1]
References
- This compound | C7H6FI | CID 83220.
- Sandmeyer reaction. Wikipedia. [Link]
- This compound. NIST WebBook. [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review.
- MATERIAL SAFETY DATA SHEETS 4-FLUOROTOLUENE.
- Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- Preparation of 4-iodotoluene. PrepChem.com. [Link]
- Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.
- Sandmeyer reaction | Haloalkanes and Haloarenes. Khan Academy. [Link]
- Process for the preparation of fluoro compounds from the corresponding amines.
- This compound | 13194-67-7. Tetrahedron. [Link]
- Mild and Selective Organocatalytic Iodination of Activated Arom
- Iodofluorination of Alkenes and Alkynes Promoted by Iodine and 4-Iodotoluene Difluoride.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Fluorinated azo dyes.
- A Practical, Large-Scale Synthesis of p-(Difluoroiodo)toluene (p-TolIF2).
- 13194-67-7 this compound. Eastfine. [Link]
- Practicals of Organic Chemistry. University of Pécs. [Link]
- Contribution of Organofluorine Compounds to Pharmaceuticals.
- Contribution of Organofluorine Compounds to Pharmaceuticals.
- Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.
- Organic synthesis provides opportunities to transform drug discovery.
- 4-Iodotoluene difluoride | C7H7F2I | CID 11807269.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H6FI | CID 83220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-氟-2-碘甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 13194-67-7 this compound - EASTFINE [eastfine.net]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 14. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds [organic-chemistry.org]
- 16. digit.bibl.u-szeged.hu [digit.bibl.u-szeged.hu]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. cleanchemlab.com [cleanchemlab.com]
Physical properties of 4-Fluoro-2-iodotoluene (boiling point, density)
An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-iodotoluene
Authored by a Senior Application Scientist
This guide provides a detailed overview of the key physical properties of this compound, a critical intermediate in various fields of chemical synthesis. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes technical data with practical insights to facilitate its effective application in research and development.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 13194-67-7) is a halogenated aromatic compound that has garnered significant attention as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a toluene backbone substituted with both fluorine and iodine atoms, offers a unique combination of reactivity and stability. The presence of the iodine atom facilitates a range of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental in the construction of complex molecular architectures.[1] Simultaneously, the fluorine atom can modulate the electronic properties of the molecule, enhancing metabolic stability and binding affinity in pharmaceutical candidates.[1]
This strategic combination of functionalities makes this compound an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] A thorough understanding of its physical properties is paramount for its safe handling, optimal reaction design, and successful scale-up.
Molecular Structure and Identification
The unique arrangement of substituents on the aromatic ring dictates the reactivity and physical characteristics of this compound.
Caption: 2D structure of this compound.
Key Physical Properties
The following table summarizes the essential physical properties of this compound, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆FI | [1] |
| Molecular Weight | 236.03 g/mol | [1] |
| Appearance | Colorless to orange to green clear liquid | [1] |
| Boiling Point | 90 °C at 15 mmHg92-94 °C at 15 mmHg105-110 °C at 15 mmHg206-208 °C (at atmospheric pressure) | [1][2][3] |
| Density | 1.752 g/mL at 25 °C1.81 g/mL | [1] |
| Refractive Index | n20/D 1.5800 | |
| Flash Point | 86.7 °C (188.1 °F) - closed cup | |
| Purity | ≥ 97% (GC) | [1] |
Discussion on Physical Property Data
Boiling Point Considerations
A notable variation exists in the reported boiling points of this compound. The values of 90 °C, 92-94 °C, and 105-110 °C are all reported at a reduced pressure of 15 mmHg.[1][2] This variation can likely be attributed to differences in the purity of the samples and the specific experimental conditions under which the measurements were taken. In contrast, a significantly higher boiling point of 206-208 °C is also reported, which is understood to be the boiling point at atmospheric pressure.[3] This highlights the critical importance for researchers to consider the pressure at which a boiling point is determined, as it profoundly affects the temperature of vaporization. For purification via distillation, operating under reduced pressure is clearly advantageous to prevent potential thermal decomposition at higher temperatures.
Density
The reported density values of 1.752 g/mL at 25 °C and 1.81 g/mL are in relatively close agreement.[1] This slight discrepancy may arise from variations in measurement temperature or sample purity. For practical laboratory purposes, either value provides a reasonable estimate for calculations involving mass and volume.
Experimental Protocols: A Note on Determination
The physical properties listed above are typically determined through standardized experimental procedures.
-
Boiling Point Determination: The boiling point at reduced pressure is commonly measured using a vacuum distillation apparatus. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure is recorded. For atmospheric boiling point, a standard distillation setup is used.
-
Density Measurement: Density is typically determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, often 25 °C, to calculate the density.
-
Refractive Index Measurement: A refractometer is used to measure the refractive index, which is a dimensionless number that describes how fast light travels through the material. This is a common and rapid method for assessing the purity of liquid samples.
Safety and Handling
This compound is classified as an acute toxicant if swallowed and causes skin and serious eye irritation.[4] It is a combustible liquid.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consulting the Safety Data Sheet (SDS) is mandatory before use.[4][5][6]
Conclusion
This compound is a chemical intermediate of significant value in the pharmaceutical and material science sectors. A comprehensive understanding of its physical properties, including its boiling point under various pressures and its density, is essential for its safe and effective use. The data presented in this guide, drawn from reliable sources, provides a solid foundation for researchers and developers working with this versatile compound.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83220, this compound.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 13194-67-7).
- Eastfine. (n.d.). 13194-67-7 this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11807269, 4-Iodotoluene difluoride.
- Ye, C., et al. (2012). A Practical, Large-Scale Synthesis of p-(Difluoroiodo)toluene (p-TolIF2). Organic Syntheses, 89, 434-445.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 13194-67-7 this compound - EASTFINE [eastfine.net]
- 3. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 4. synquestlabs.com [synquestlabs.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Safe Handling of 4-Fluoro-2-iodotoluene for Research and Development
This guide provides comprehensive safety and handling protocols for 4-Fluoro-2-iodotoluene (CAS No. 13194-67-7), a versatile halogenated aromatic compound pivotal in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond rudimentary safety data sheets to offer a deeper understanding of the causality behind essential safety measures, ensuring a self-validating system of laboratory practice.
Compound Profile and Strategic Importance
This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both fluorine and iodine atoms on a toluene scaffold, allows for selective functionalization and participation in a variety of cross-coupling reactions.[1] This reactivity, however, necessitates a thorough understanding of its hazard profile to ensure safe handling and mitigate risks in a laboratory setting.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling procedures.
| Property | Value | Source |
| CAS Number | 13194-67-7 | [2] |
| Molecular Formula | C7H6FI | [2] |
| Molecular Weight | 236.03 g/mol | [3] |
| Appearance | Colorless to orange to green clear liquid | Chem-Impex |
| Boiling Point | 92-94 °C at 15 mmHg | [3] |
| Density | 1.752 g/mL at 25 °C | [3] |
| Flash Point | 86.7 °C (188.1 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.5800 | [3] |
Hazard Identification and Risk Assessment: A Mechanistic Approach
This compound is classified as a combustible liquid that is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] A nuanced understanding of these hazards is critical for implementing effective safety protocols.
Toxicological Profile: Understanding the "Why"
The toxicity of this compound can be inferred from the toxicological profiles of its structural components: a halogenated aromatic ring and a toluene backbone.
-
Systemic Toxicity: Toluene and its derivatives are known to be central nervous system (CNS) depressants.[4] Inhalation or ingestion can lead to symptoms such as headache, dizziness, and nausea.[4] The presence of halogen substituents can modulate this toxicity. While specific data for this compound is limited, studies on related iodinated aromatic compounds suggest that toxicity is a key consideration.[5] The primary route of acute toxicity for this compound is oral ingestion.[3]
-
Irritancy: As with many organic solvents, this compound can defat the skin, leading to irritation and dermatitis with prolonged contact.[6] Its classification as a skin and eye irritant underscores the necessity of appropriate personal protective equipment (PPE).
-
Respiratory Effects: The volatile nature of this compound, particularly when heated, can lead to the inhalation of vapors, causing respiratory tract irritation.[3]
Chemical Reactivity and Incompatibility
Safe handling is contingent on a thorough knowledge of a compound's reactivity. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Contact with these substances can lead to vigorous and potentially hazardous reactions. Thermal decomposition can release hazardous substances, including carbon monoxide, carbon dioxide, and hydrogen iodide.[6][8]
Engineering Controls and Personal Protective Equipment: A Validated System of Protection
A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential for mitigating the risks associated with this compound.
Primary Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors. The fume hood provides a physical barrier and ensures that any released vapors are exhausted safely.
Personal Protective Equipment (PPE): Tailored for Specific Threats
The selection of PPE should be based on a thorough risk assessment of the planned experimental procedures.
-
Hand Protection: Chemical-resistant gloves are mandatory. Given the nature of halogenated aromatic compounds, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety glasses is essential.
-
Skin and Body Protection: A flame-resistant lab coat should be worn at all times. For larger scale operations or when there is a significant risk of splashing, chemical-resistant aprons and arm sleeves should be considered.
-
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during spill cleanup, respiratory protection is necessary. An ABEK-type respirator filter is recommended.[3] The rationale for this specific filter is as follows:
-
A (Brown): Protects against organic gases and vapors with a boiling point >65°C, which is applicable to this compound.[9]
-
B (Grey): Protects against inorganic gases and vapors (e.g., chlorine, hydrogen sulfide). While not primary hazards of the compound itself, this provides broader protection in a laboratory environment where such reagents may be present.[9]
-
E (Yellow): Protects against sulfur dioxide and other acid gases. This is relevant as acidic conditions can lead to decomposition.[9]
-
K (Green): Protects against ammonia and organic ammonia derivatives.[9] Again, this offers broader protection in a synthetic chemistry lab.
-
The following diagram illustrates the logical workflow for selecting appropriate PPE.
Caption: PPE Selection Workflow for this compound.
Experimental Protocols: Step-by-Step Methodologies for Safe Handling
Adherence to standardized protocols is paramount for ensuring safety and experimental reproducibility.
General Handling and Storage
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep containers tightly closed.
-
Handling: Always handle in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.
Spill Cleanup Protocol
In the event of a spill, a calm and methodical response is crucial. The following protocol is designed for a small-scale laboratory spill of this compound. For large spills, evacuate the area and contact emergency services.
-
Alert and Isolate: Immediately alert others in the vicinity. If safe to do so, restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves, and safety goggles. If the spill is significant or in a poorly ventilated area, an ABEK respirator is required.
-
Contain the Spill: Use a non-reactive absorbent material, such as vermiculite or sand, to create a dike around the spill to prevent it from spreading.[10]
-
Absorb the Liquid: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect the Waste: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the contaminated absorbent into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of Waste: Seal the hazardous waste container and label it clearly. Follow institutional guidelines for the disposal of halogenated organic waste.
-
Report the Incident: Report the spill to the laboratory supervisor and relevant safety personnel, as per institutional policy.
The following diagram outlines the spill response workflow.
Caption: Spill Response Workflow for this compound.
Waste Disposal: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and compatible container.
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research and development setting is predicated on a comprehensive understanding of its properties and associated hazards. By implementing the robust engineering controls, appropriate personal protective equipment, and detailed handling protocols outlined in this guide, scientists can mitigate risks and foster a culture of safety in the laboratory.
References
- SPILL CLEANUP QUICK REFERENCE. (n.d.). Retrieved from University of California, Irvine Environmental Health & Safety.
- SAFETY DATA SHEET - 2-Iodotoluene. (2025, December 18). Fisher Scientific.
- material safety data sheet - this compound. (2013, September 6). Capot Chemical.
- Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville.
- SAFETY DATA SHEET - 4-Iodotoluene. (2014, December 5). Fisher Scientific.
- This compound. (n.d.). Chem-Impex.
- Flammable Liquid Spill Clean Up. (n.d.). The University of British Columbia Safety & Risk Services.
- This compound. (n.d.). PubChem.
- Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York.
- SAFETY DATA SHEET - Toluene. (n.d.). Fisher Scientific.
- Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678–680.
- Chemical Spill Cleanup In 9 Steps. (2015, March 5). The Safety Brief.
- Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology.
- How to Properly Clean Up a Hazardous Spill. (2022, December 7).
- This compound 97%. (n.d.). Sigma-Aldrich.
- How to Neutralize Chemical Spills. (2024, December 31). Lab Manager.
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (n.d.).
- Structure-toxicity relationships of iodinated aromatic carbonates and related compounds. (n.d.).
- Metabolism and Toxicity of Fluorine Compounds. (2021).
- How-to: Neutralise Chemical Spills. (2020, November 18).
- Neutralizing Chemical Spills in the Lab. (2025, March 12). GMP Plastics.
- TABLE OF INCOMPATIBLE CHEMICALS. (n.d.).
- Four Tips When Neutralizing Chemical Spills. (2014, January 16). Emedco's Blog.
- SAFETY DATA SHEET - Toluene. (n.d.). Fisher Scientific.
- ABEK filters explained. (2017, November 12). YouTube.
- Respiratory Protection When Applying and Rinsing Chemicals. (2025, August 7). PureSeal Services.
- 1 - SAFETY D
- 1-Fluoro-4-iodo-2-methylbenzene SDS, 452-68-6 Safety D
- Chemical Properties of this compound (CAS 13194-67-7). (n.d.). Cheméo.
- SAFETY D
- 13194-67-7 | this compound. (n.d.). Tetrahedron.
- o-Nitrotoluene and o-Toluidine Hydrochloride. (n.d.).
- Toluene - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Chemical Compatibility D
- NTP Comparative Toxicity and Carcinogenicity Studies of o-Nitrotoluene and o-Toluidine Hydrochloride (CAS Nos. 88-72-2 and 636-21-5)
- ABEK gas filters: what you need to know. (2023, July 12). Vandeputte.
- ortho-Toluidine - Some Industrial Chemicals. (n.d.).
- Nakano, M. (2019). Epidemiological and toxicological risk assessments of ortho-toluidine for bladder cancer. Industrial Health, 57(4), 413–415.
- 2-Fluoro-4-iodotoluene. (n.d.). Benchchem.
- FILTER SELECTION GUIDE. (n.d.). Dekonta CBRN.
- Respirator Filters – how to select the correct filter type. (n.d.). Draeger.
- NTP Technical report on the toxicity studies of ortho-, meta-, and para- Nitrotoluenes (CAS Nos. 88-72-2, 99-08-1, 99-99-0) Administered in Dosed Feed to F344/N Rats And B6C3F1 Mice. (1992). Toxicology Report Series.
- 3M™ Respirator with Integrated Filters 4279+, ABEK1P3 Combin
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H6FI | CID 83220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-フルオロ-2-ヨードトルエン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. geneseo.edu [geneseo.edu]
- 5. Structure-toxicity relationships of iodinated aromatic carbonates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. puresealservices.co.uk [puresealservices.co.uk]
- 10. enhs.uark.edu [enhs.uark.edu]
An In-depth Technical Guide to the Reactivity Profile of 4-Fluoro-2-iodotoluene
Abstract
4-Fluoro-2-iodotoluene is a highly versatile substituted aromatic compound, serving as a critical building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique substitution pattern—featuring a labile iodine atom, a sterically influential ortho-methyl group, and an electronically modifying para-fluoro group—governs a rich and selective reactivity profile. This guide provides a comprehensive exploration of the core reactions involving this compound, focusing on the mechanistic principles that dictate its behavior in pivotal synthetic transformations. We will delve into the causality behind experimental choices for palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and other transformations, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Structural and Electronic Landscape
The reactivity of this compound is fundamentally dictated by the interplay of its three substituents on the benzene ring.
-
The Carbon-Iodine Bond: The C-I bond is the primary reactive site. With a bond dissociation energy significantly lower than C-Br, C-Cl, or C-F bonds, it is the most susceptible to cleavage, making it the exclusive site for oxidative addition in palladium-catalyzed cross-coupling reactions.[2]
-
The Ortho-Methyl Group: Located at the C1 position, the methyl group exerts a notable steric influence on the adjacent iodine at C2. This steric hindrance can impede the approach of bulky reagents or catalyst complexes, often necessitating the use of specialized ligands to facilitate efficient reaction.
-
The Para-Fluoro Group: The fluorine atom at the C4 position imparts distinct electronic effects. Its strong electron-withdrawing inductive effect (-I) decreases the electron density of the aromatic ring, making the carbon atom bonded to iodine more electrophilic. This polarization can influence the rate of oxidative addition.[3]
This unique combination of steric and electronic factors allows for highly selective and predictable transformations, making this compound an invaluable synthetic intermediate.[1]
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed reactions are the cornerstone of synthetic strategies employing this compound. The high reactivity of the C-I bond ensures that these couplings proceed selectively at the C2 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[2][4] For this compound, this reaction provides a direct pathway to substituted biphenyls and other complex aryl structures.
Mechanistic Considerations: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The initial oxidative addition of the C-I bond to a Pd(0) complex is typically the rate-determining step. While the electron-withdrawing fluorine atom can facilitate this step, the ortho-methyl group may present a steric barrier. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the formation of a coordinatively unsaturated palladium species that can readily undergo oxidative addition and to stabilize the resulting Pd(II) complex.[5]
Experimental Protocol: Synthesis of 4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-carbonitrile
A representative protocol for the Suzuki coupling of this compound with (4-cyanophenyl)boronic acid is as follows:
-
To a reaction vessel, add this compound (1.0 equiv), (4-cyanophenyl)boronic acid (1.2 equiv), and a base such as cesium carbonate (Cs₂CO₃) (2.0 equiv).[6]
-
Add a suitable solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 v/v).[7]
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv) or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand (e.g., XPhos).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| p-Tolylboronic acid | Pd₂(dba)₃ (1.5) | - | Cs₂CO₃ (2) | Acetonitrile | 60 | >90 | [6] |
| Arylboronic esters | Pd(dppf)Cl₂ (0.1) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | ~80 | [7] |
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Fig 1. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable internal alkynes.[8][9] This reaction typically employs a dual-catalyst system of palladium and copper(I).[8]
Mechanistic Considerations: The Sonogashira reaction follows two interconnected catalytic cycles.[8] The palladium cycle mirrors that of other cross-coupling reactions. The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide. This species then participates in the transmetalation step with the Pd(II)-aryl complex. The C-I bond of this compound is highly suitable for this transformation.
Experimental Protocol: Synthesis of 1-Ethynyl-4-fluoro-2-iodobenzene Derivatives
A general procedure for the Sonogashira coupling is as follows:[10][11]
-
In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as THF or DMF.
-
Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent in some cases.
-
Add the palladium catalyst, for example, PdCl₂(PPh₃)₂ (0.02 equiv).
-
Add the copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.04 equiv).
-
Stir the reaction at room temperature or with gentle heating (e.g., 55 °C) until the starting material is consumed.[11]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the organic phase, dry it, and concentrate it in vacuo.
-
Purify the product via column chromatography.
Data Summary: Sonogashira Coupling Conditions
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | High | [10] |
| Propargylglycine Peptide | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF/H₂O | 55 | - | [11] |
| Terminal Alkynes | Pd(PPh₃)₄ | CuI | - | - | - | - | [12] |
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, proving to be a powerful tool for C-C bond formation.[13][14] The reaction typically exhibits high trans selectivity.[13]
Mechanistic Considerations: The mechanism begins with the oxidative addition of this compound to the Pd(0) catalyst.[15] The resulting arylpalladium(II) complex then undergoes migratory insertion with the alkene. A subsequent β-hydride elimination step releases the substituted alkene product and forms a hydridopalladium(II) complex. The final step involves reductive elimination of HX with the help of a base to regenerate the Pd(0) catalyst.[15][16]
Experimental Protocol: General Heck Vinylation
-
Charge a reaction vessel with this compound (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), and a base (e.g., NaHCO₃ or Et₃N, 2.0 equiv).
-
Add a high-boiling polar aprotic solvent such as DMF or NMP.
-
Add the palladium catalyst, often Pd(OAc)₂ (0.01-0.05 equiv), sometimes with a phosphine ligand.
-
Heat the mixture, typically to 80-120 °C, and monitor for completion.
-
After cooling, perform an aqueous workup and extract the product.
-
Purify by distillation or chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a seminal reaction for the synthesis of aryl amines from aryl halides.[17][18] This transformation has largely replaced harsher classical methods and offers broad substrate scope.[17]
Mechanistic Considerations: The reaction is initiated by the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) complex then coordinates the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) deprotonates the coordinated amine to form a palladium amido complex. The final, crucial step is the reductive elimination from this complex to form the C-N bond and regenerate the Pd(0) catalyst.[19][20] The use of sterically hindered, electron-rich biarylphosphine ligands is often essential for achieving high yields, as they promote both the oxidative addition and the final reductive elimination step.[5][21]
Experimental Protocol: C-N Coupling with a Primary Amine
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the primary or secondary amine (1.2 equiv), and a strong base like sodium tert-butoxide (NaOt-Bu) (1.4 equiv).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv) and a suitable biarylphosphine ligand (e.g., BrettPhos, 0.02 equiv).[22]
-
Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).
-
Monitor the reaction's progress. After completion, cool to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Reference |
| Primary/Secondary | BrettPhos Pd G3 (10) | BrettPhos (10) | LHMDS (2.4) | THF | 65-80 | [22] |
| Primary/Secondary | BrettPhos Pd G3 (10) | BrettPhos (10) | NaOt-Bu (1.2) | Dioxane | 100 | [22] |
| Various Amines | Pd₂(dba)₃ | Biarylphosphine | NaOt-Bu / Cs₂CO₃ | Toluene / t-BuOH | 25-100 | [20][21] |
Diagram: Buchwald-Hartwig Amination Workflow
Caption: Fig 2. A typical experimental workflow for the Buchwald-Hartwig amination.
Metal-Halogen Exchange
Metal-halogen exchange is a fundamental reaction for converting organic halides into highly nucleophilic organometallic reagents.[23] For this compound, this typically involves treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), to generate a lithiated arene species.
Reaction Principles: The exchange is an equilibrium process driven by the formation of the more stable organometallic species.[24] The reaction rate follows the trend I > Br > Cl, making the C-I bond the exclusive site of exchange.[23] The resulting 4-fluoro-2-methylphenyllithium is a powerful nucleophile that can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a wide range of functional groups.
Experimental Protocol: Lithiation and Quenching with an Electrophile
-
Dissolve this compound (1.0 equiv) in an anhydrous ether solvent (e.g., THF, diethyl ether) under an argon atmosphere.
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equiv) dropwise via syringe.
-
Stir the mixture at -78 °C for a period of time (e.g., 1 hour) to ensure complete metal-halogen exchange.
-
Add the desired electrophile (e.g., dry ice for carboxylation, an aldehyde for alcohol formation) to the solution.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify the product by chromatography or crystallization.
Nucleophilic Aromatic Substitution (SₙAr)
While the C-I bond is the primary site for organometallic reactions, the electronic nature of the ring can be discussed in the context of Nucleophilic Aromatic Substitution (SₙAr). However, SₙAr reactions typically require strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group.[25][26] The fluorine atom in this compound is not sufficiently activating to make the iodine a facile leaving group for SₙAr.
Interestingly, in SₙAr reactions, fluoride is often the best leaving group among the halogens because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[25][27] Therefore, under harsh conditions with a powerful nucleophile, substitution might theoretically occur at the C-F bond, although this is not a common or synthetically useful reaction for this substrate compared to the versatile cross-coupling chemistry at the C-I bond.
Conclusion
This compound possesses a well-defined and highly useful reactivity profile dominated by the lability of its carbon-iodine bond. This feature makes it an exceptional substrate for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. The steric hindrance from the ortho-methyl group and the electronic influence of the para-fluoro substituent are critical factors that guide the choice of catalysts, ligands, and reaction conditions to achieve optimal outcomes. Furthermore, the C-I bond's susceptibility to metal-halogen exchange provides a reliable pathway to functionalized derivatives via organolithium intermediates. This predictable and selective reactivity solidifies the role of this compound as a premier building block in modern synthetic chemistry.
References
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (URL: [Link])
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. (URL: [Link])
- Buchwald–Hartwig amin
- Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])
- This compound | C7H6FI | CID 83220 - PubChem - NIH. (URL: [Link])
- Metal–halogen exchange - Wikipedia. (URL: [Link])
- Heck Reaction - Organic Chemistry Portal. (URL: [Link])
- Sonogashira coupling - Wikipedia. (URL: [Link])
- The Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (URL: [Link])
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (URL: [Link])
- Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
- A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC - NIH. (URL: [Link])
- Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions | Request PDF - ResearchG
- Suzuki reaction - Wikipedia. (URL: [Link])
- Cross-(−CO)upling - Synthesis Spotlight. (URL: [Link])
- Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides - The Royal Society of Chemistry. (URL: [Link])
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: [Link])
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
- Heck Reaction - Chemistry LibreTexts. (URL: [Link])
- Chemical Properties of this compound (CAS 13194-67-7) - Cheméo. (URL: [Link])
- Heck reaction - Wikipedia. (URL: [Link])
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (URL: [Link])
- Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. (URL: [Link])
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. (URL: [Link])
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. (URL: [Link])
- A Practical, Large-Scale Synthesis of p-(Difluoroiodo)toluene (p-TolIF2)
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])
- Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene | Request PDF - ResearchG
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
- 20. jk-sci.com [jk-sci.com]
- 21. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 24. ethz.ch [ethz.ch]
- 25. youtube.com [youtube.com]
- 26. mdpi.com [mdpi.com]
- 27. youtube.com [youtube.com]
The Strategic Application of 4-Fluoro-2-iodotoluene in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Unique Value Proposition of a Doubly Activated Building Block
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and the utilization of versatile synthetic building blocks are paramount for the rapid and efficient development of novel therapeutic agents. Among the arsenal of tools available to the medicinal chemist, 4-fluoro-2-iodotoluene has emerged as a particularly valuable scaffold. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, offering insights into its synthesis, reactivity, and strategic deployment in the construction of complex, biologically active molecules.
The unique value of this compound lies in its distinct electronic and steric properties, which arise from the specific placement of the fluoro, iodo, and methyl groups on the benzene ring. The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] The iodine atom, a versatile handle for a myriad of cross-coupling reactions, provides a direct and efficient means to introduce molecular complexity.[3] The strategic ortho- and para-substitution pattern of these halogens relative to the methyl group offers a unique platform for creating diverse chemical entities with potential therapeutic applications.[4] This guide will delve into the practical aspects of utilizing this powerful building block, providing researchers, scientists, and drug development professionals with the knowledge to leverage its full potential.
Physicochemical Properties and Synthetic Accessibility
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application.
| Property | Value | Reference |
| CAS Number | 13194-67-7 | [4] |
| Molecular Formula | C₇H₆FI | [4] |
| Molecular Weight | 236.03 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 90-94 °C at 15 mmHg | [4] |
| Density | ~1.81 g/mL | [4] |
The synthesis of this compound is accessible through established synthetic routes, most commonly involving the diazotization of 2-amino-4-fluorotoluene followed by a Sandmeyer-type iodination reaction. This approach offers a reliable and scalable method for the preparation of this key intermediate.
Illustrative Synthetic Protocol: Diazotization-Iodination of 2-Amino-4-fluorotoluene
This protocol is adapted from established procedures for the synthesis of aryl iodides from anilines.[5][6]
Step 1: Diazotization
-
In a well-ventilated fume hood, cool a solution of 2-amino-4-fluorotoluene (1.0 eq) in a suitable aqueous acid (e.g., HCl or H₂SO₄) to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, prepare a solution of potassium iodide (KI) (1.5-2.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield the desired product.
Caption: Synthesis of this compound.
Core Reactivity: A Gateway to Molecular Diversity via Cross-Coupling Reactions
The true synthetic power of this compound is realized through its participation in a wide array of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in these transformations, allowing for selective functionalization at the 2-position. This differential reactivity is a key strategic advantage in multi-step syntheses.
Caption: Key Cross-Coupling Reactions.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[7] this compound is an excellent substrate for this reaction, allowing for the synthesis of a diverse range of 2-aryl-4-fluorotoluene derivatives, which are prevalent motifs in many biologically active molecules.
Exemplary Protocol: Suzuki-Miyaura Coupling with (4-Methoxyphenyl)boronic Acid
This protocol is based on established procedures for Suzuki-Miyaura couplings of aryl iodides.[8][9]
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of arylalkynes.[10][11] These motifs are found in a variety of natural products and pharmaceuticals.
Exemplary Protocol: Sonogashira Coupling with Phenylacetylene
This protocol is adapted from general procedures for Sonogashira couplings.[12][13]
-
To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).
-
Add phenylacetylene (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-8 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired 4-fluoro-2-(phenylethynyl)toluene.
Buchwald-Hartwig Amination: Constructing Aryl Amines
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[13] This reaction is of immense importance in medicinal chemistry, as the aniline and related N-aryl motifs are present in a vast number of pharmaceuticals.
Exemplary Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol is based on established methods for the amination of aryl halides.[3][4]
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq).
-
Add morpholine (1.2 eq) and a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 6-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the N-arylated product.
Strategic Impact in Medicinal Chemistry: Case Studies and Future Perspectives
While direct, publicly available examples of the use of this compound in the synthesis of late-stage clinical candidates or approved drugs are not extensively documented in readily accessible literature, its utility can be inferred from the prevalence of the 2-substituted-4-fluorotoluene scaffold in numerous patented bioactive compounds. This building block provides a rapid entry point to a chemical space rich in potential therapeutic agents.
The strategic incorporation of the this compound moiety allows for the modulation of key drug-like properties. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity through favorable electrostatic interactions with protein targets.[1] Furthermore, the lipophilicity of a molecule can be fine-tuned by the introduction of a fluorine atom, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[2][14]
The ability to introduce diverse functionality at the 2-position via cross-coupling reactions provides a powerful platform for structure-activity relationship (SAR) studies. By systematically varying the substituent at this position, medicinal chemists can optimize potency, selectivity, and pharmacokinetic parameters.
Future Outlook:
The demand for novel, highly functionalized building blocks in drug discovery is ever-increasing. This compound is well-positioned to meet this demand, offering a unique combination of reactivity and desirable physicochemical properties. As new and more efficient cross-coupling methodologies are developed, the utility of this versatile intermediate will undoubtedly expand. Its application in the synthesis of complex natural products, as well as in the development of chemical probes for exploring biological systems, represents exciting avenues for future research.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its unique substitution pattern provides a strategic advantage for the synthesis of complex molecules through selective cross-coupling reactions. The presence of the fluorine atom offers the potential to favorably modulate the biological and pharmacokinetic properties of drug candidates. This technical guide has provided an overview of its synthesis, reactivity, and strategic applications, with the aim of empowering researchers to effectively utilize this valuable tool in their drug discovery endeavors.
References
- Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (n.d.). ResearchGate.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Sonogashira coupling. (n.d.). Wikipedia.
- The Sonogashira Coupling. (n.d.).
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Process for the preparation of fluoro compounds from the corresponding amines. (n.d.). Google Patents.
- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2025, October 17). ChemRxiv.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
- Synthesis method of p-iodotoluene serving as methotrexate drug intermediate. (n.d.). Google Patents.
- Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate.
- Pharmaceutical intermediate and its production and use. (n.d.). Google Patents.
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (n.d.). Royal Society of Chemistry.
- Pharmaceutical intermediates and process for the preparation thereof. (n.d.). Google Patents.
- Experiment 14: Suzuki Coupling. (2025, May 4). University of Wisconsin-Madison, Department of Chemistry.
- Preparation method of 2-chloro-4-fluorotoluene. (n.d.). Google Patents.
- Preparation method of 4-chloro-2-fluorotoluene. (n.d.). Google Patents.
- Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. (2015, July 1). PubMed.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México.
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.). Google Patents.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
- (a) Synthesis of the 4-aminobenzene diazonium tetrafluoroborate (4ABDT)... (n.d.). ResearchGate.
- Preparation method for p-fluorotoluene. (n.d.). Google Patents.
- Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021, May 31). Bentham Science.
- Role of pharmacokinetics in establishing bioequivalence for orally inhaled drug products: workshop summary report. (n.d.). SciSpace.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Chemist's Compass: A Technical Guide to 4-Fluoro-2-iodotoluene
Abstract
In the intricate landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Fluoro-2-iodotoluene has emerged as a highly versatile and valuable scaffold, particularly within the realms of pharmaceutical and agrochemical development. Its unique substitution pattern—an activating methyl group, a modulating fluorine atom, and a highly reactive iodine—provides a powerful handle for a diverse array of transformations. The pronounced reactivity difference between the carbon-iodine and carbon-fluorine bonds under transition-metal catalysis allows for selective, sequential functionalization, making it an ideal starting point for multi-step syntheses. This guide provides an in-depth exploration of the core reactivity of this compound, offering field-proven insights, detailed experimental protocols, and a mechanistic rationale for its application in key cross-coupling reactions that are fundamental to contemporary drug discovery.
Core Principles: Physicochemical Properties and Reactivity
This compound is a liquid at room temperature, distinguished by its specific arrangement of functional groups on the aromatic ring.[1][2][3] This arrangement is not arbitrary; it is the source of its synthetic utility. The iodine atom at the ortho-position to the methyl group is sterically accessible and, as the most labile of the common halogens in palladium-catalyzed cross-coupling, serves as the primary reaction site.[4] The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect, modulating the electron density of the ring and often improving the metabolic stability and binding affinity of derivative compounds in a pharmaceutical context.
| Property | Value | Source |
| CAS Number | 13194-67-7 | [1][3] |
| Molecular Formula | C₇H₆FI | [1][2] |
| Molecular Weight | 236.03 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.752 g/mL at 25 °C | [1] |
| Boiling Point | 92-94 °C / 15 mmHg | [1] |
| Refractive Index | n20/D 1.5800 | [1] |
The cornerstone of this building block's reactivity lies in the differential reactivity of the C–I bond versus the C–F bond. The bond dissociation energy of a C–I bond on an aromatic ring is significantly lower than that of a C–F bond, making it selectively cleavable in the oxidative addition step of palladium-catalyzed cycles. This allows the fluorine atom to be carried through multiple synthetic steps, imparting its beneficial properties to the final molecule.
Synthesis of the Building Block
A common and reliable method for the synthesis of this compound involves a Sandmeyer-type reaction starting from 2-amino-4-fluorotoluene. This process involves diazotization of the amine followed by the introduction of iodine.
Caption: Synthesis of this compound.
Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions
The C(sp²)–I bond of this compound is an ideal electrophilic partner for a suite of palladium-catalyzed cross-coupling reactions. These transformations are foundational to modern synthesis, enabling the precise formation of C–C, C–N, and C–O bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to the operational simplicity and the commercial availability and stability of boronic acids.[5]
Scientist's Insight: The choice of a palladium(0) source, a suitable phosphine ligand, and a base is critical. For an electron-rich aryl iodide like this compound, a catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand such as SPhos or XPhos is effective. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[6]
Caption: Simplified Catalytic Cycle for Suzuki Coupling.
Field-Proven Protocol: Synthesis of 4-Fluoro-2-methyl-1,1'-biphenyl
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 236 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography on silica gel (eluting with hexanes) to yield the desired biaryl product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for linking terminal alkynes to aryl halides, creating conjugated enyne systems prevalent in materials science and pharmaceuticals.[7][8] The reaction typically employs a dual-catalyst system of palladium and copper(I).[9]
Scientist's Insight: The copper(I) co-catalyst is essential for forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the arylpalladium(II) complex.[7][9] An amine base, such as triethylamine or diisopropylethylamine, is used both as the base and often as the solvent. For substrates like this compound, standard conditions using Pd(PPh₃)₂Cl₂ and CuI are highly effective.
Field-Proven Protocol: Synthesis of 1-(4-Fluoro-2-methylphenyl)-2-phenylethyne
-
Reaction Setup: In a Schlenk flask under argon, dissolve this compound (1.0 mmol, 236 mg), phenylacetylene (1.1 mmol, 112 mg, 121 µL), and copper(I) iodide (CuI) (0.05 mmol, 9.5 mg) in degassed triethylamine (10 mL).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-8 hours. The formation of a precipitate (triethylammonium iodide) is typically observed.
-
Workup: Remove the solvent under reduced pressure. Resuspend the residue in diethyl ether (25 mL) and filter through a pad of celite to remove the salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution (15 mL) and then brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash chromatography (hexanes/ethyl acetate gradient).
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in drug molecules.[2][10] The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[11]
Scientist's Insight: The choice of ligand is critical for success in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are necessary to promote the reductive elimination step, which is often rate-limiting.[12] A strong base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine, forming the palladium-amido complex.[11]
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Field-Proven Protocol: Synthesis of 4-(4-Fluoro-2-methylphenyl)morpholine
-
Reaction Setup: In a glovebox, charge an oven-dried vial with sodium tert-butoxide (1.4 mmol, 135 mg). Add a stir bar.
-
Reagent Addition: Add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol), this compound (1.0 mmol, 236 mg), and morpholine (1.2 mmol, 105 mg, 104 µL).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the vial and heat to 100 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL), and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to afford the target arylamine.
Application in Drug Development: Synthesis of Trametinib
The utility of this compound is powerfully demonstrated by its role as a key intermediate in the synthesis of Trametinib , a potent and selective MEK1/MEK2 inhibitor approved for the treatment of various cancers, including BRAF-mutant melanoma.[13][14] The synthesis involves the reaction of a derivative, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, with a pyridotrione compound.[15][16] This highlights how the specific functionalities of the building block are strategically incorporated into the final, complex active pharmaceutical ingredient.
Sources
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 97 13194-67-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijnc.ir [ijnc.ir]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
The Strategic Synthesis of 4-Fluoro-2-iodotoluene: A Technical Guide for Chemical Innovation
Foreword: The Unassuming Architect of Complex Molecules
In the vast landscape of chemical intermediates, there are workhorses and there are strategic linchpins. 4-Fluoro-2-iodotoluene, a seemingly unassuming halogenated aromatic compound, firmly belongs to the latter category. Its unique trifunctional arrangement—a methyl group, a fluorine atom, and an iodine atom on a benzene ring—offers a remarkable convergence of steric and electronic properties. This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for this pivotal building block, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind its synthesis and its critical role in the advancement of modern chemistry.
A Historical Perspective: The Convergence of Halogenation Chemistry
While a definitive, singular publication marking the first synthesis of this compound is not readily apparent in the historical literature, its discovery can be understood as the logical culmination of two major advancements in 19th and early 20th-century organic chemistry: the Sandmeyer reaction and the development of aromatic fluorination techniques.
The groundwork was laid in 1884 by Swiss chemist Traugott Sandmeyer, who discovered that aryl diazonium salts could be converted to aryl halides using copper salts as catalysts.[1] This reaction provided a powerful and versatile method for introducing halogens and other functional groups onto an aromatic ring, a transformation not easily achieved by direct electrophilic aromatic substitution. The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the synthesis of a wide array of substituted benzene derivatives.[1][2]
The introduction of fluorine, however, presented a greater challenge. The direct fluorination of aromatic compounds was often aggressive and lacked selectivity. A significant breakthrough came with the development of the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride. This method, discovered in the 1920s, provided a more controlled and reliable means of introducing fluorine into aromatic systems.
The synthesis of this compound, therefore, represents the strategic application of these foundational reactions. Early organic chemists, armed with the principles of diazotization and halogen exchange, would have recognized the potential to create this specific isomer by starting with the appropriately substituted aniline.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 13194-67-7 | [3] |
| Molecular Formula | C₇H₆FI | |
| Molecular Weight | 236.03 g/mol | |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 92-94 °C at 15 mmHg | |
| Density | 1.752 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.580 |
Spectroscopic data is essential for the unambiguous identification and quality control of this compound. Key spectral features are summarized below.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons and the methyl group protons, with coupling patterns influenced by the fluorine and iodine substituents.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the seven carbon atoms, with the carbon atoms attached to fluorine and iodine exhibiting characteristic chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum will display a single resonance, providing a clear indication of the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern.
The Cornerstone of Synthesis: A Modified Sandmeyer Approach
The most logical and widely employed synthetic route to this compound is a multi-step process commencing from 4-fluoro-2-aminotoluene (also known as 4-fluoro-2-toluidine). This pathway leverages the power of diazotization chemistry, a classic and reliable tool in aromatic synthesis.[4]
The Causality of the Synthetic Strategy
The choice of this synthetic route is dictated by the directing effects of the substituents on the aromatic ring. Direct iodination of 4-fluorotoluene would likely lead to a mixture of isomers, with the major product being 2-iodo-4-fluorotoluene due to the ortho,para-directing nature of both the methyl and fluoro groups. To achieve the desired 4-fluoro-2-iodo isomer, a more controlled approach is necessary.
By starting with 4-fluoro-2-aminotoluene, the amino group serves as a handle for the introduction of the iodine atom via a Sandmeyer-type reaction. The amino group can be readily converted to a diazonium salt, which is an excellent leaving group and can be displaced by an iodide ion. This strategy ensures the regioselective introduction of the iodine atom at the desired position.
Experimental Workflow
The synthesis can be broken down into two principal stages: the diazotization of 4-fluoro-2-aminotoluene and the subsequent iodination.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for diazotization and iodination of aromatic amines.[4][5]
Materials:
-
4-Fluoro-2-aminotoluene
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl Ether or Dichloromethane
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Preparation of the Amine Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-fluoro-2-aminotoluene in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite in water and cool it to 0-5 °C. Add the sodium nitrite solution dropwise to the stirred amine salt solution, maintaining the temperature between 0 and 5 °C. The rate of addition should be controlled to prevent a rise in temperature and the evolution of brown nitrogen dioxide fumes. After the addition is complete, continue stirring for an additional 15-20 minutes at the same temperature. The presence of excess nitrous acid can be tested with starch-iodide paper (a blue-black color indicates excess).
-
Iodination: In a separate beaker, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. A dark, oily product will begin to form, and nitrogen gas will be evolved.
-
Decomposition of Excess Diazonium Salt: After the addition is complete, allow the mixture to stand for a short period and then gently warm it to room temperature, and then to 40-50 °C on a water bath until the evolution of nitrogen ceases.
-
Work-up: Cool the reaction mixture to room temperature. Add a solution of sodium thiosulfate to reduce any excess iodine to iodide (the dark color of iodine will disappear). Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.
-
Final Purification: The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid.
The Strategic Utility in Modern Chemical Synthesis
This compound is a highly valued building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][6][7] Its utility stems from the orthogonal reactivity of its functional groups.
-
The Iodine Atom: The carbon-iodine bond is the most reactive site for cross-coupling reactions. The iodine atom serves as an excellent leaving group in a variety of palladium-catalyzed reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of substituents at the 2-position of the toluene ring.
-
The Fluorine Atom: The presence of a fluorine atom can significantly impact the biological activity and pharmacokinetic properties of a molecule. Fluorine's high electronegativity can alter the acidity of nearby functional groups and influence binding interactions with biological targets. Furthermore, the carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the metabolic stability and bioavailability of a drug candidate.
-
The Methyl Group: The methyl group provides a point for further functionalization through free-radical or oxidative reactions, although it is generally less reactive than the iodine atom. It also contributes to the overall lipophilicity of the molecule.
Applications in Drug Discovery and Agrochemicals
The unique combination of these features makes this compound a key intermediate in the synthesis of complex, biologically active molecules.[1][8] It is particularly useful in the development of:
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted aromatic cores. This compound provides a versatile scaffold for the synthesis of such compounds.
-
Agrochemicals: The introduction of fluorine is a common strategy in the design of modern herbicides, insecticides, and fungicides to enhance their potency and environmental stability.[7]
-
Materials Science: This compound can also be employed in the synthesis of advanced materials, such as polymers and coatings, where the presence of fluorine can impart desirable properties like chemical resistance and thermal stability.[1]
Conclusion: A Versatile Tool for Future Innovation
This compound stands as a testament to the power of classic organic reactions and their enduring relevance in modern chemical synthesis. While its initial discovery was a logical extension of established methodologies, its continued importance lies in its strategic utility as a versatile and highly functionalized building block. For researchers in drug discovery, agrochemicals, and materials science, a thorough understanding of the synthesis and reactivity of this compound is not merely an academic exercise, but a key to unlocking new molecular architectures and advancing scientific innovation.
References
- Chem-Impex. (n.d.). This compound.
- Chem-Impex. (n.d.). This compound.
- Chem-Impex. (n.d.). 2-Fluoro-4-iodotoluene.
- The Pherobase. (2025). The Kovats Retention Index: this compound (C7H6FI).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Chemical Backbone: Why 4-Fluoro-3-iodotoluene is Essential for Synthesis.
- Beilstein Journals. (n.d.). Supporting Information Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes General information, synth.
- ResearchGate. (n.d.). A Practical, Large-Scale Synthesis of p-(Difluoroiodo)toluene (p-TolIF2).
- Beilstein Journals. (n.d.). Supporting Information Synthesis of novel fluorinated building blocks via halofluorination and related reactions Characterizatio.
- ResearchGate. (n.d.). Synthesis of β-Fluorovinyliodonium Salts by the Reaction of Alkynes with Hypervalent Iodine/HF Reagents.
- PMC. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Eastfine. (n.d.). 24279-39-8 4-Amino-3,5-dichlorobenzotrifluoride.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Iodofluorination of Alkenes and Alkynes Promoted by Iodine and 4-Iodotoluene Difluoride.
- ResearchGate. (n.d.). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO 2 and Cation-Exchange Resins in Water at Room Temperature.
- PMC. (n.d.). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.
- Google Patents. (n.d.). WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines.
- NIH. (n.d.). Silver-Catalyzed (Z)-β-Fluoro-vinyl Iodonium Salts from Alkynes: Efficient and Selective Syntheses of Z-Monofluoroalkenes.
- PMC. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals.
- Beilstein Journals. (n.d.). Organofluorine chemistry VI.
- Beilstein Archives. (n.d.). Other organic chemistry (unclassified).
- ResearchGate. (n.d.). Facile Synthesis of Sulfur-Substituted Allenes by a Three-Component Reaction.
- ResearchOnline@JCU. (n.d.). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.
- YouTube. (2012, April 5). 26. Aromatic Substitution in Synthesis: Friedel-Crafts and Moses Gomberg.
- PubMed. (n.d.). Synthesis of substituted[9]cycloparaphenylenes by [2 + 2 + 2] cycloaddition.
- Organic Syntheses. (2023, January 27). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide.
- ResearchGate. (n.d.). Facile synthesis of 4-deoxy-4-fluoro-alpha-D-talopyranoside, 4-deoxy-4-fluoro-alpha-D-idopyranoside and 2,4-dideoxy-2,4-difluoro-alpha-D-talopyranoside.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H6FI | CID 83220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diazotisation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Introduction: The Strategic Importance of 4-Fluoro-2-iodotoluene
An In-depth Technical Guide to 4-Fluoro-2-iodotoluene: Commercial Availability, Quality Control, and Synthetic Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (CAS No. 13194-67-7). We will delve into its commercial availability, critical quality control parameters for procurement, and a detailed protocol for a common synthetic application, providing a holistic resource for laboratory and process development activities.
This compound is a halogenated aromatic compound with the molecular formula C₇H₆FI.[1][2] Its structure, featuring a toluene backbone substituted with both fluorine and iodine atoms, makes it a highly valuable and versatile building block in modern organic synthesis. The distinct electronic properties and reactivity of the C-F and C-I bonds allow for selective and sequential transformations, which is a cornerstone of complex molecule construction.
In the pharmaceutical and agrochemical industries, the introduction of fluorine atoms into a molecule is a well-established strategy for modulating its metabolic stability, binding affinity, and lipophilicity.[3] this compound serves as a key intermediate in the synthesis of more complex, biologically active compounds.[1][4] The presence of the iodo group provides a reactive handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.[1][5][6]
Commercial Availability and Supplier Landscape
Sourcing high-quality starting materials is a critical first step that dictates the success of a research campaign or development project. This compound is readily available from a range of chemical suppliers, catering to needs from small-scale research to bulk manufacturing.
Below is a comparative table of prominent commercial suppliers. Note that availability and catalog details are subject to change, and direct verification is always recommended.
| Supplier | Typical Purity | Common CAS No. | Representative Product Link |
| Sigma-Aldrich (Merck) | ≥97% | 13194-67-7 | [2] |
| Chem-Impex International | ≥97% (GC) | 13194-67-7 | [1] |
| SynQuest Laboratories | Not specified, but SDS available | 13194-67-7 | [7] |
| ProcessPointChemicals | Not specified, quote-based | 348-52-7 (isomer) | [8] |
| HANGZHOU LEAP CHEM CO., LTD. | Varies, research to bulk | Not specified | [9] |
Quality Control: A Scientist's Guide to Procurement
The purity and integrity of a starting material like this compound are paramount. Impurities can lead to failed reactions, difficult purifications, and misleading biological data. As a Senior Application Scientist, I emphasize a self-validating system for procurement based on rigorous documentation analysis.
The Certificate of Analysis (CoA)
The CoA is the most critical document accompanying your purchase. It is a batch-specific quality control report.
-
Purity Specification: Look for a purity level of ≥97%, commonly determined by Gas Chromatography (GC).[1][2] This is suitable for most discovery applications. For GMP or late-stage development, a higher purity (e.g., >99%) may be required.
-
Identity Confirmation: The CoA should confirm the material's identity using techniques like ¹H NMR or FTIR spectroscopy. This ensures you have the correct regioisomer.
-
Date of Analysis: Check the analysis date to ensure the data is recent and the material has not been sitting on a shelf for an extended period, which could lead to degradation.
The Safety Data Sheet (SDS)
The SDS provides essential information for safe handling, storage, and disposal.
-
Hazard Identification: this compound is classified as acutely toxic if swallowed (GHS06) and may cause skin and eye irritation.[2][7][10]
-
Personal Protective Equipment (PPE): The SDS will specify the required PPE, which typically includes safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[2][11]
-
Storage Conditions: This compound should be stored at room temperature in a well-ventilated area, away from heat and open flames.[1][7]
Supplier Selection Workflow
The process of selecting a supplier involves balancing scientific needs with logistical and budgetary constraints. The following workflow diagram illustrates a logical decision-making process for researchers.
Caption: Workflow for selecting a this compound supplier.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative, robust method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic boronic acid. This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds.
Materials and Reagents
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 eq, 8 mol%)
-
Potassium carbonate [K₂CO₃] (3.0 eq), anhydrous
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Causality: Using anhydrous K₂CO₃ is crucial as water content can affect catalyst activity. The base is essential for the transmetalation step of the catalytic cycle.
-
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of dioxane. Stir for 5-10 minutes. This allows for the in-situ formation of the active Pd(0) catalyst complex.
-
Expertise: Using a phosphine ligand like PPh₃ stabilizes the palladium catalyst, preventing palladium black precipitation and improving reaction yields. The 1:4 Pd:Ligand ratio is a common starting point for this type of catalyst system.
-
-
Assembly: Add the catalyst solution to the main reaction flask. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Trustworthiness: The catalytic cycle involves sensitive Pd(0) species that are readily oxidized by atmospheric oxygen. A properly inerted atmosphere is critical for a reproducible and high-yielding reaction.
-
-
Solvent Addition: Add dioxane and water (typically in a 4:1 to 10:1 ratio, v/v) to the flask via syringe. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
Causality: The aqueous co-solvent is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the reaction. Dioxane is an excellent solvent for the organic components.
-
-
Reaction Execution: Fit the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
References
- ProcessPointChemicals. This compound Supplier & Distributor of CAS# 348-52-7. [Link]
- WorldOfChemicals. This compound suppliers USA. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Why 4-Fluoro-3-iodotoluene is Essential for Synthesis. [Link]
- Thermo Fisher Scientific.
- PubChem - NIH. This compound | C7H6FI | CID 83220. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluoro-3-iodotoluene (CAS 452-82-4): A Key Component in Modern Chemical Synthesis. [Link]
- Osbourn, J. meta-Fluorotoluene Synthesis. YouTube. [Link]
- PrepChem.com.
- O’Hagan, D. Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 97 13194-67-7 [sigmaaldrich.com]
- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. This compound Supplier & Distributor of CAS# 348-52-7 [processpointchem.com]
- 9. echemi.com [echemi.com]
- 10. This compound | C7H6FI | CID 83220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
4-Fluoro-2-iodotoluene: A Comprehensive Technical Guide for Advanced Synthesis
Abstract
This technical guide provides an in-depth review of 4-Fluoro-2-iodotoluene, a versatile and strategically important building block in modern organic synthesis. This document explores the compound's physicochemical properties, outlines robust synthetic pathways, and delves into its reactivity, with a strong focus on palladium-catalyzed cross-coupling reactions. By synthesizing technical data with mechanistic insights, this guide serves as a critical resource for researchers, chemists, and drug development professionals aiming to leverage this compound's unique attributes for the construction of complex molecular architectures in pharmaceuticals, agrochemicals, and materials science.[1]
Physicochemical and Spectroscopic Profile
This compound is a substituted aromatic compound featuring a toluene backbone with fluorine and iodine atoms at positions 4 and 2, respectively. This substitution pattern provides a unique combination of steric and electronic properties, making it a highly valuable intermediate. The iodine atom serves as a reactive handle for carbon-carbon bond formation, while the fluorine atom modulates the electronic nature of the ring, often enhancing the metabolic stability or binding affinity of derivative compounds.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13194-67-7 | [1][2][3] |
| Molecular Formula | C₇H₆FI | [1][2] |
| Molecular Weight | 236.03 g/mol | [1][2] |
| IUPAC Name | 4-fluoro-2-iodo-1-methylbenzene | [3] |
| Appearance | Colorless to orange to green clear liquid | [1] |
| Density | 1.752 - 1.81 g/mL | [1][2] |
| Boiling Point | 90-94 °C at 15 mmHg | [1][2] |
| Refractive Index (n20/D) | 1.5795 - 1.5800 | [1][2] |
| Flash Point | 87 °C (189 °F) | [3] |
Characterization of this compound is routinely confirmed using standard analytical techniques. Comprehensive spectroscopic data, including FTIR, Raman, and NMR spectra, are publicly available and serve as essential references for quality control and reaction monitoring.[4]
Strategies for Chemical Synthesis
The synthesis of this compound can be approached through several established methodologies in aromatic chemistry. The choice of pathway is often dictated by the availability of starting materials, desired scale, and safety considerations. The two most logical and field-proven strategies are (A) direct electrophilic iodination of 4-fluorotoluene and (B) the Sandmeyer reaction starting from 2-amino-4-fluorotoluene.
Causality of Synthetic Choices
-
Electrophilic Iodination: This approach is atom-economical. The methyl and fluorine groups are both ortho-, para-directing. Since the para position to the methyl group is occupied by fluorine (and vice versa), the incoming electrophile (iodine) is sterically and electronically directed to the position ortho to the activating methyl group (C2). This provides high regioselectivity.[5]
-
Sandmeyer Reaction: This is a classic, highly reliable transformation for introducing a halide into an aromatic ring by displacing a diazonium salt.[5] It offers a clean and often high-yielding route when the corresponding aniline precursor is readily available. The transformation from an amino group to an iodine atom is a robust and well-understood process.
Caption: Key synthetic pathways to this compound.
Detailed Protocol: Sandmeyer Reaction
This protocol describes a self-validating system for the synthesis of this compound from 2-amino-4-fluorotoluene.
Materials:
-
2-Amino-4-fluorotoluene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Water (H₂O)
-
Diethyl Ether or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer, add 2-amino-4-fluorotoluene (1.0 equiv).
-
Add water and concentrated HCl (approx. 3.0 equiv). Stir until the amine salt dissolves completely.
-
Cool the mixture to 0-5 °C in an ice-water bath. Maintaining this temperature is critical to ensure the stability of the diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv) dropwise. The addition rate must be controlled to keep the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 20-30 minutes after the addition is complete. Formation of the diazonium salt is typically indicated by a slight color change.
-
-
Iodide Displacement:
-
In a separate flask, dissolve potassium iodide (1.2 equiv) in a minimal amount of water.
-
Slowly add the freshly prepared, cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent like diethyl ether (3x volume).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to remove residual iodine), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Chemical Reactivity and Key Applications in Synthesis
The synthetic utility of this compound is dominated by the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.[6] This allows for the precise and efficient formation of new carbon-carbon bonds, a cornerstone of modern medicinal and materials chemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent method for forming biaryl structures by coupling an aryl halide with an organoboron reagent.[7][8] this compound is an excellent substrate due to the C-I bond's susceptibility to oxidative addition by a Pd(0) catalyst.
Mechanism: The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.[9]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.[7][9]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).[9]
-
Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.[9]
-
Reaction: Heat the mixture (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[10]
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography to obtain the desired biaryl product.[9]
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a bond between an aryl halide and a terminal alkyne, creating important aryl-alkyne scaffolds.[11][12] The reaction is co-catalyzed by palladium and copper(I).[11]
Experimental Protocol: General Sonogashira Coupling
-
Setup: To a flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[13]
-
Solvents & Reagents: Dissolve the solids in a suitable solvent (e.g., THF or DMF) and add an amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent.[13]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) and stir the reaction at room temperature or with gentle heating.
-
Work-up & Purification: Upon completion, filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography.[14]
Applications in Research and Development
The ability to use this compound in robust coupling reactions makes it a valuable precursor across multiple R&D sectors.
-
Pharmaceutical Development: This compound is a key intermediate for synthesizing biologically active molecules.[1] The strategic placement of fluorine can enhance metabolic stability and binding affinity. The aryl iodide allows for the rapid generation of compound libraries with diverse biaryl or aryl-alkyne cores, which are prevalent in kinase inhibitors, receptor antagonists, and other therapeutic classes. Its structure is also amenable to the synthesis of molecular probes and PET imaging agents.[1][15]
-
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coatings.[1] The formation of conjugated systems via cross-coupling reactions is fundamental to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials where tuning electronic properties is critical.
-
Agrochemicals: The compound serves as a building block for novel pesticides and herbicides, where the introduction of a fluorinated toluene moiety can improve efficacy and bioavailability.[1]
Safety and Handling
Proper handling of this compound is essential due to its toxicity.
Table 2: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Pictogram | GHS06 (Skull and Crossbones) | [2] |
| Signal Word | Danger | [2] |
| Hazard Statement | H301: Toxic if swallowed. | [2] |
| Recommended PPE | Eyeshields, face shield, chemical-resistant gloves, Type ABEK (EN14387) respirator filter. | [2] |
| Storage | Store at room temperature. The compound is noted to be light-sensitive. | [1][3] |
Conclusion
This compound stands out as a premier building block for modern organic synthesis. Its defining feature is the orthogonally reactive C-I and C-F bonds on a simple toluene scaffold. This allows chemists to perform selective, high-yield cross-coupling reactions at the iodine position while retaining the fluorine atom to modulate the properties of the final product. From drug discovery to materials science, the logical and efficient application of this intermediate empowers the construction of complex, high-value molecules, underscoring its continued importance in chemical innovation.
References
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions.
- Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry. [Link]
- This compound. Wychem. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- The Chemical Backbone: Why 4-Fluoro-3-iodotoluene is Essential for Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Iodofluorination of Alkenes and Alkynes Promoted by Iodine and 4-Iodotoluene Difluoride.
- The Direct Iodination of Organic Compounds. UBC Library Open Collections. [Link]
- CN102786386A - Preparation method of 4-chloro-2-fluorotoluene.
- This compound. PubChem. [Link]
- A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 97 13194-67-7 [sigmaaldrich.com]
- 3. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 4. This compound | C7H6FI | CID 83220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
4-Fluoro-2-iodotoluene stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 4-Fluoro-2-iodotoluene
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal stability and storage conditions for this compound (CAS No. 13194-67-7). As a critical building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials, maintaining the purity and integrity of this reagent is paramount for experimental success and reproducibility.[1] This guide moves beyond simple storage instructions to explain the underlying chemical principles governing the stability of this valuable organoiodine compound.
Core Physicochemical Profile
A foundational understanding of this compound's properties is essential for its proper handling. The compound is typically a colorless to light yellow or orange-green liquid, a variance often attributable to purity and age.[1][2][3]
| Property | Value | Source(s) |
| CAS Number | 13194-67-7 | [2] |
| Molecular Formula | C₇H₆FI | [1][2] |
| Molecular Weight | 236.03 g/mol | [1] |
| Appearance | Colorless to orange/green clear liquid | [1][3] |
| Boiling Point | 90-94 °C @ 15 mmHg | [1][2] |
| Density | ~1.75 - 1.81 g/mL at 25 °C | [1][2] |
| Flash Point | ~86.7 °C (188.1 °F) - Closed Cup | |
| Refractive Index | n20/D ~1.580 | [2] |
The Chemistry of Stability: Key Degradation Factors
The stability of this compound is intrinsically linked to the chemical nature of its carbon-iodine (C-I) bond. Understanding the vulnerabilities of this bond is the key to preventing degradation.
The Carbon-Iodine Bond: The Inherent Weakness
The primary driver of potential instability in this compound is the C-I bond, which is the weakest of the carbon-halogen bonds.[4] Its bond dissociation energy is significantly lower than that of C-Br, C-Cl, or C-F bonds.[4] This low bond energy means that less energy is required to induce homolytic cleavage, making the molecule susceptible to degradation from external energy sources like light and, to a lesser extent, heat.
Photostability: A Critical Vulnerability
Organoiodine compounds are notoriously sensitive to light.[5] Exposure to ambient light, particularly wavelengths in the UV spectrum, can provide sufficient energy to cleave the C-I bond. This process generates radical intermediates and, ultimately, elemental iodine (I₂). The formation of I₂ is responsible for the characteristic discoloration of aging or improperly stored samples, which often turn yellow, orange, or even brown.[4] A similar compound, 2-fluoro-4-iodotoluene, is explicitly noted as being "Light Sensitive".[6] Therefore, protecting this reagent from all light sources is the single most critical factor in preserving its long-term purity.
Thermal Stability and Combustibility
While chemically stable at standard room temperature, this compound is classified as a combustible liquid.[3][7][8] Its flash point of approximately 86.7 °C indicates that it can form flammable vapor-air mixtures at elevated temperatures. Consequently, it is imperative to store the compound away from heat sources, sparks, and open flames.[9] Thermal decomposition can lead to the release of hazardous vapors, including carbon monoxide, carbon dioxide, and hydrogen iodide.[9]
Atmospheric and Hydrolytic Considerations
While specific data on acute air or moisture sensitivity for this compound is not prevalent, best practices for reactive intermediates should be followed. Long-term exposure to atmospheric oxygen can promote slow oxidative degradation pathways. Similarly, while generally insoluble in water, prolonged contact with moisture should be avoided.[6] For applications requiring the highest purity, such as in the synthesis of analytical standards or cGMP manufacturing, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent insidious degradation.
Chemical Incompatibilities
A crucial aspect of safe storage and handling is avoiding contact with incompatible materials. This compound should be stored separately from strong oxidizing agents .[9] The iodide moiety is susceptible to oxidation, which would consume the starting material and generate unwanted byproducts.
Recommended Storage and Handling Protocols
Adherence to a strict, evidence-based protocol is essential for maintaining the quality and ensuring the safety of this reagent.
Summary of Optimal Storage Conditions
The following table summarizes the ideal conditions for long-term storage, derived from safety data sheets and chemical supplier recommendations.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated area. Controlled room temperature (20-25°C) is ideal. | Prevents thermal degradation and reduces fire risk. Avoids temperature extremes.[2][3][9] |
| Light | Store in a dark location. Use an amber or opaque container. | Prevents photolytic cleavage of the C-I bond and formation of I₂ impurities.[6] |
| Atmosphere | Keep container tightly closed. For long-term storage (>6 months) or high-purity applications, store under an inert atmosphere (Ar or N₂). | Prevents slow oxidation and contamination from atmospheric moisture.[2][8][9] |
| Location | Store in a designated cabinet for toxic and combustible materials, away from strong oxidizing agents. | Ensures safety, regulatory compliance, and prevents accidental reactions.[9] |
Experimental Protocol: Receiving and Storing New Material
-
Receipt and Inspection: Upon receiving the shipment, immediately inspect the exterior packaging for any signs of damage or leakage.
-
Transfer to Ventilated Area: Transfer the unopened package to a fume hood or other well-ventilated area.
-
Don Personal Protective Equipment (PPE): At a minimum, wear safety glasses with side shields, nitrile gloves, and a lab coat.[7]
-
Open Package: Carefully open the outer packaging and remove the sealed container of this compound.
-
Container and Label Verification: Check that the container seal is intact. Verify that the label correctly identifies the contents as this compound with the correct CAS number (13194-67-7).
-
Initial Quality Assessment: Visually inspect the liquid through the container. It should be colorless to pale yellow. A dark orange or brown color may indicate degradation during transit.
-
Secure for Storage: Tightly cap the container. If the original container is not amber or opaque, place it inside a secondary, light-blocking container.
-
Log and Store: Log the chemical in the laboratory inventory system. Place the container in the designated storage cabinet that meets the conditions outlined in Table 3.1.
Experimental Protocol: Handling and Dispensing for Use
-
Gather Materials: Prepare the reaction vessel, inert gas line (if needed), and appropriate syringes or cannulas inside a fume hood.
-
Retrieve from Storage: Retrieve the this compound container from its storage location.
-
Equilibrate to Ambient Temperature: If the compound has been stored in a refrigerator (not generally recommended unless specified by the supplier), allow the sealed container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture.
-
Inert Atmosphere Purge: For moisture/air-sensitive reactions, pierce the container's septum with a needle connected to an inert gas source and a second needle as an outlet to gently flush the headspace with argon or nitrogen.
-
Dispense Reagent: Using a clean, dry syringe, withdraw the required volume of the liquid.
-
Seal and Store: Immediately and securely recap the container. If an inert atmosphere was used, ensure the septum is not compromised. Return the container to its proper storage location promptly.
-
Clean-up: Quench any residual reagent on syringe tips or needles appropriately and dispose of all materials in accordance with institutional and local waste disposal regulations.[3]
Visualization of the Handling and Storage Workflow
The following diagram illustrates the logical flow for the proper receipt and storage of this compound, ensuring both chemical integrity and user safety.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 13194-67-7 | TCI AMERICA [tcichemicals.com]
- 4. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 5. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]
- 6. 2-Fluoro-4-iodotoluene CAS#: 39998-81-7 [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Role of fluorine and iodine substituents in 4-Fluoro-2-iodotoluene
An In-Depth Technical Guide to the Role of Fluorine and Iodine Substituents in 4-Fluoro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetically versatile aromatic building block whose utility is derived from the distinct and often orthogonal reactivity of its two halogen substituents. The presence of both a highly electronegative fluorine atom and a large, polarizable iodine atom on the same toluene scaffold creates a molecule with precisely defined reaction sites. This guide provides a detailed exploration of the individual and synergistic roles of these substituents, explaining how their electronic and steric properties dictate the molecule's behavior in key organic transformations. We will delve into the mechanistic underpinnings of its regioselective reactivity in palladium-catalyzed cross-coupling reactions and organometallic chemistry, offering field-proven insights and detailed experimental protocols for its application in complex molecule synthesis.
Introduction: The Molecular Architecture of this compound
This compound (CAS No. 13194-67-7) is a halogenated aromatic compound that has gained significant traction as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its value lies in the predictable and differential reactivity of the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds. The fluorine atom, positioned para to the methyl group, primarily acts as an electronic modulator, while the iodine atom, situated ortho to the methyl group, serves as a versatile reactive handle.[2] This dichotomy allows for sequential and site-selective functionalization, making it a powerful tool for constructing complex molecular architectures.[1]
Physicochemical and Spectroscopic Properties
A summary of the key physical and spectroscopic data for this compound is presented below. This data provides a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₆FI | [3] |
| Molecular Weight | 236.03 g/mol | |
| Appearance | Colorless to light yellow/green liquid | [1] |
| Boiling Point | 92-94 °C at 15 mmHg | |
| Density | 1.752 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5800 | |
| CAS Number | 13194-67-7 | [3] |
| ¹H NMR | Referenced spectra available | [4] |
| ¹³C NMR | Referenced spectra available | [3] |
| IR Spectrum | Referenced spectra available | [3][5] |
The Dichotomy of Halogen Reactivity
The synthetic utility of this compound is rooted in the profoundly different nature of its two halogen substituents. Understanding these differences is critical to predicting and controlling its reactivity.
The Fluorine Substituent: An Electronic Anchor
The fluorine atom's role is primarily governed by its extreme electronegativity (3.98 on the Pauling scale), the highest of any element.[6] This property imparts several key characteristics:
-
Inductive Effect (-I): Fluorine exerts a powerful electron-withdrawing inductive effect, which lowers the electron density of the aromatic ring. This activation is crucial for making the ring more susceptible to nucleophilic attack in reactions like Nucleophilic Aromatic Substitution (SₙAr).[7][8] The inductive effect helps to stabilize the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the rate-determining step.[9]
-
Bond Strength: The C-F bond is exceptionally strong (bond dissociation energy of ~115 kcal/mol), making it highly stable and generally unreactive under conditions used for C-I bond cleavage, such as palladium-catalyzed cross-coupling.[8]
-
Pharmacological Relevance: In medicinal chemistry, the introduction of fluorine can significantly enhance lipophilicity, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to biological targets.[6][10] Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere for a hydrogen atom (1.20 Å).[6]
The Iodine Substituent: A Versatile Leaving Group
In stark contrast to fluorine, iodine's utility stems from the properties of the C-I bond. As the largest and least electronegative of the stable halogens, iodine imparts unique reactivity:
-
Leaving Group Ability: The C-I bond is the weakest among the carbon-halogen series (~57 kcal/mol). This, combined with the stability of the iodide anion (I⁻), makes iodine an outstanding leaving group.[11][12]
-
Cross-Coupling Reactivity: The C-I bond is highly susceptible to oxidative addition by low-valent transition metal catalysts, particularly palladium(0). This step is the cornerstone of numerous cross-coupling reactions, making the iodine position the primary site for C-C, C-N, and C-O bond formation.[13][14]
-
Metal-Halogen Exchange: The high polarizability and relative weakness of the C-I bond facilitate rapid metal-halogen exchange with organolithium reagents. This reaction is significantly faster than deprotonation of an aromatic C-H bond, even one activated by a directing group.[15]
Regioselective Synthesis: A Tale of Two Sites
The true synthetic power of this compound is realized when the differential reactivity of the C-F and C-I bonds is exploited to achieve regioselective functionalization.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
-
Suzuki-Miyaura Coupling: Forms a C-C bond by reacting the C-I site with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. [16][17][18]This is a robust method for synthesizing biaryl structures.
-
Sonogashira Coupling: Creates a C-C bond between the C-I site and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. [19][20][21]This is essential for building aryl-alkyne frameworks.
-
Buchwald-Hartwig Amination: Forms a C-N bond by coupling the C-I site with a primary or secondary amine, using a palladium catalyst, a suitable phosphine ligand, and a base. [14][22][23][24]This reaction has revolutionized the synthesis of aryl amines.
The causality for this selectivity is the vast difference in bond energies (C-I << C-F) and the mechanism of oxidative addition, which is highly favored for the weaker, more polarizable C-I bond.
Orthogonal Reactivity via Organometallic Intermediates
When this compound is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C), a highly regioselective metal-halogen exchange occurs at the iodine position. [15] This process is kinetically much faster than the alternative pathway of ortho-lithiation (direct deprotonation) directed by the fluorine atom. [15][25]Fluorine is only a moderate directing group, and the acidity of the proton ortho to fluorine is not sufficiently enhanced to compete with the rapid exchange at the C-I bond. [25]
Caption: Dominance of metal-halogen exchange over directed ortho-metalation.
The resulting 4-fluoro-2-lithiated intermediate is a powerful nucleophile that can be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, silyl chlorides) to install a new functional group exclusively at the 2-position, again leaving the C-F bond intact. This orthogonal reactivity provides a complementary synthetic strategy to cross-coupling methods.
Experimental Protocols
The following protocols are provided as self-validating systems, representing common and reliable procedures for leveraging the selective reactivity of this compound.
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 4-fluoro-2-(4-methoxyphenyl)toluene via selective coupling at the C-I bond.
Methodology:
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 236 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Protocol: Metal-Halogen Exchange and Electrophilic Quench
Objective: To synthesize 4-fluoro-2-trimethylsilyltoluene via selective lithiation and trapping.
Methodology:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, septum, and nitrogen inlet, add this compound (1.0 mmol, 236 mg) and anhydrous tetrahydrofuran (THF, 10 mL).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, 0.69 mL of a 1.6 M solution in hexanes) dropwise over 5 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Electrophilic Trap: Add trimethylsilyl chloride (TMSCl, 1.2 mmol, 0.15 mL) dropwise to the aryllithium solution. Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature over 1 hour.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or distillation to yield 4-fluoro-2-trimethylsilyltoluene.
Conclusion
The substituents of this compound are not merely passive additions to an aromatic ring; they are active directors of its chemical destiny. The fluorine atom acts as a stable electronic anchor, modifying the molecule's properties and activating the ring, while the iodine atom provides a highly reactive and predictable site for bond formation. This functional dichotomy enables chemists to perform selective, high-yield transformations such as palladium-catalyzed cross-couplings at the C-I bond and organometallic manipulations, all while preserving the robust C-F bond for potential downstream applications or as a permanent modulator of biological activity. A thorough understanding of this interplay is essential for any scientist aiming to leverage this powerful building block in the rational design and synthesis of complex organic molecules.
References
- Fiveable. (n.d.). Aryl Fluorides Definition.
- Cheméo. (2023). Chemical Properties of this compound (CAS 13194-67-7).
- Reddit. (2015). Why are aryl flourides more reactive than aryl iodides?
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83220, this compound.
- Fiveable. (n.d.). Aryl Iodides Definition.
- Sustainability Directory. (n.d.). Aryl-Iodide Bonds.
- Wang, T., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 10176-10182.
- Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?
- Campbell, M. G., & Ritter, T. (2015). C–F Bond Formation for the Synthesis of Aryl Fluorides. Chemical Reviews, 115(2), 612-633.
- Lee, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Molecules, 27(13), 4253.
- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
- Oreate AI. (2024). Research Progress and Applications of Aryl Fluorination Reactions.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- ResearchGate. (2006). Synthesis of 18F-labelled biphenyls via SUZUKI cross-coupling with 4-[18F]fluoroiodobenzene.
- ResearchGate. (2012). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions.
- University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation.
- Way, J. D., Bergman, C., & Wuest, F. (2016). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. Chemical Communications, 52(41), 6821-6824.
- NIST. (n.d.). 2-Fluoro-4-iodotoluene. In NIST Chemistry WebBook.
- Elangovan, A., et al. (2003). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 5(11), 1841-1844.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Directed ortho metalation.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H6FI | CID 83220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-4-iodotoluene(39998-81-7) 1H NMR [m.chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. Research Progress and Applications of Aryl Fluorination Reactions - Oreate AI Blog [oreateai.com]
- 7. fiveable.me [fiveable.me]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. Aryl-Iodide Bonds → News → Sustainability [news.sustainability-directory.com]
- 13. Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Yoneda Labs [yonedalabs.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. rsc.org [rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jk-sci.com [jk-sci.com]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 25. Directed Ortho Metalation [organic-chemistry.org]
Theoretical studies and computational modeling of 4-Fluoro-2-iodotoluene
An In-depth Technical Guide: Theoretical and Computational Analysis of 4-Fluoro-2-iodotoluene: A Molecular Modeling Perspective
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic compound of significant interest in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on a benzene ring, makes it a highly versatile building block. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of two different halogens allows for selective participation in a variety of cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1] Furthermore, the incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3]
Understanding the intrinsic molecular properties, electronic structure, and reactivity of this compound is paramount for optimizing its use in synthetic applications and designing novel molecules. While experimental studies provide invaluable data, theoretical and computational modeling offers a complementary and often predictive lens through which to explore the molecule's behavior at an atomic level. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful toolkit for elucidating geometric parameters, spectroscopic signatures, and reaction energetics with high accuracy.[4]
This guide provides a comprehensive overview of the theoretical and computational approaches used to study this compound. We will delve into the methodologies for computational analysis, present predicted molecular properties, and explore how these models can be used to understand and predict chemical reactivity, thereby offering a validated framework for researchers in drug discovery and materials science.
Molecular Profile and Experimental Benchmarks
Before undertaking any computational study, it is crucial to collate available experimental data. These data serve as the "ground truth" for validating the accuracy of the chosen theoretical models.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These values are essential for defining the system and for comparison with computed properties where applicable.
| Property | Value | Source |
| CAS Number | 13194-67-7 | [1][5] |
| Molecular Formula | C₇H₆FI | [1][5] |
| Molecular Weight | 236.03 g/mol | [1][5] |
| Appearance | Colorless to pale yellow/green liquid | [1] |
| Boiling Point | 90-94 °C at 15 mmHg | [1] |
| Density | ~1.75-1.81 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | ~1.580 | [1] |
| SMILES | Cc1ccc(F)cc1I | |
| InChIKey | RZGYAMQMAVTAKP-UHFFFAOYSA-N | [5] |
Spectroscopic Data
Spectroscopic data provide direct insight into the molecule's structure and electronic environment. Calculated spectra can be compared directly with these experimental fingerprints to validate the computational methodology.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are available for this compound, providing information about the chemical environment of the hydrogen and carbon atoms.[5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational modes of the molecule. Experimental FTIR data for this compound have been recorded and are available in public databases.[5]
-
Mass Spectrometry (MS): GC-MS data confirm the molecular weight and provide fragmentation patterns characteristic of the molecule's structure.[5]
Theoretical Framework and Computational Methodology
The foundation of a reliable computational study lies in the judicious selection of theoretical methods and models. The goal is to achieve the best possible accuracy for the properties of interest while maintaining a manageable computational cost.
The Power of Density Functional Theory (DFT)
For molecules of this size, Density Functional Theory (DFT) has become the workhorse of quantum chemistry.[4][7] Unlike more computationally expensive wave function-based methods, DFT calculates the total energy of the system based on its electron density. This approach offers an excellent balance of accuracy and efficiency, making it ideal for studying the geometry, electronic properties, and reactivity of organic molecules.[8]
Causality Behind Method Selection
-
Exchange-Correlation Functional: B3LYP: The choice of the functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and extensively validated functionals for organic molecules. It incorporates a portion of exact Hartree-Fock exchange, which generally improves the accuracy for many properties, including reaction barriers.[8][9] Its proven track record makes it a trustworthy starting point for studying substituted toluenes.
-
Basis Set: 6-311++G(d,p): The basis set is the set of mathematical functions used to build the molecular orbitals. For a molecule containing a heavy atom like iodine, a robust basis set is essential.
-
6-311G: This triple-zeta basis set provides a flexible description of the valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and anions, and for calculating properties like electron affinity and proton affinity.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for non-spherical distortion of the electron clouds, which is essential for accurately modeling chemical bonds.[8]
-
-
Solvent Effects: Polarizable Continuum Model (PCM): Chemical reactions are typically performed in solution. The Polarizable Continuum Model (PCM) is an efficient method to account for the bulk electrostatic effects of a solvent.[7] It treats the solvent as a continuous dielectric medium that becomes polarized by the solute, providing a more realistic energetic landscape for reactions in solution.
Standard Computational Workflow
A typical computational investigation follows a self-validating sequence of steps. Each step builds upon the previous one, ensuring the final results are derived from a physically meaningful and stable molecular state.
Protocol: Step-by-Step Computational Analysis
-
Structure Input: The initial 3D structure of this compound is built using molecular modeling software. The IUPAC name, 4-fluoro-2-iodo-1-methylbenzene, defines the connectivity.[5]
-
Geometry Optimization: An initial energy minimization is performed. This calculation systematically adjusts the positions of the atoms to find the lowest energy conformation (the most stable structure) on the potential energy surface. The B3LYP/6-311++G(d,p) level of theory is employed for this step.
-
Frequency Calculation: Once the geometry is optimized, a vibrational frequency calculation is performed at the same level of theory. This step is critical for two reasons:
-
Validation: It confirms that the optimized structure is a true energy minimum. A stable structure will have zero imaginary frequencies. A transition state, by contrast, will have exactly one imaginary frequency.
-
Thermodynamics & IR Spectra: The calculation yields thermodynamic properties (zero-point vibrational energy, enthalpy, Gibbs free energy) and predicts the IR spectrum, which can be directly compared to experimental data.[8]
-
-
Property Calculations: Using the validated minimum-energy geometry, various electronic and spectroscopic properties are calculated. This includes the analysis of molecular orbitals (HOMO, LUMO), the molecular electrostatic potential (MEP), and NMR chemical shifts.
Diagram: Computational Analysis Workflow
Caption: Energy profile for a generic electrophilic aromatic substitution.
Conclusion and Future Outlook
Theoretical studies and computational modeling provide indispensable tools for a deep and quantitative understanding of this compound. By employing robust DFT methods, we can accurately predict its geometric and electronic structure, validate these predictions against experimental spectroscopic data, and use the validated model to explore its chemical reactivity. The insights gained—from the influence of substituents on the aromatic system to the identification of reactive sites via MEP analysis—are directly applicable to the fields of drug discovery and materials science.
Future computational work could focus on modeling specific, complex reaction mechanisms in which this molecule is a key reactant. For instance, detailed modeling of the catalytic cycles of Suzuki or Buchwald-Hartwig couplings could help in designing more efficient catalysts or reaction conditions. Furthermore, these validated models can be used in larger-scale virtual screening efforts to predict the properties of novel derivatives of this compound before they are synthesized, accelerating the discovery of new therapeutic agents and advanced materials.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83220, this compound.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 13194-67-7).
- Filimonov, V. D., Krasnokutskaya, E. A., Poleshchuk, O. K., & Lesina, Y. A. (2008). Theoretical analysis of reactions of electrophilic iodination and chlorination of benzene and polycyclic arenes in density functional theory approximation. Russian Journal of Organic Chemistry, 44(5), 681–687.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11807269, 4-Iodotoluene difluoride.
- Alver, Ö., & Kılıç, A. (2012). DFT investigation of the thermodynamics and mechanism of electrophilic chlorination and iodination of arenes. Journal of Physical Organic Chemistry, 25(9), 775-783.
- Dolenc, D., & Plesničar, B. (2006). Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects. The Journal of Organic Chemistry, 71(21), 8028–8036.
- Wychem. (n.d.). This compound.
- Bock, C. W., George, P., & Trachtman, M. (2009). Theoretical and computational study of benzenium and toluenium isomers. Structural Chemistry, 20(4), 585–593.
- Anbarasan, P. M., et al. (2011). Molecular modeling of 2-chloro-5-nitrotoluene by quantum chemical calculation for pharmaceutical application. Journal of Chemical and Pharmaceutical Research, 3(1), 597-612.
- Al-Harthi, M. A. (2007). The geometry of ethylbenzene and toluene from quantum chemical calculations. ResearchGate.
- Ariafard, A., et al. (2019). DFT Mechanistic Investigation into the Phenol Dearomatization Mediated by an Iodine(III) reagent. Organic & Biomolecular Chemistry, 17(14).
- Jamison, C. R., et al. (2022). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society.
- ResearchGate. (n.d.). UV-Visible, IR, and 1H NMR spectral data of compounds.
- Tingoli, M., et al. (2005). Iodofluorination of Alkenes and Alkynes Promoted by Iodine and 4-Iodotoluene Difluoride. Request PDF.
- Bezrukov, A. A., et al. (2023). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. ChemRxiv.
- Gütz, C., et al. (2021). Flow electrochemistry: a safe tool for fluorine chemistry. Chemical Science, 12(26), 9053–9059.
- da Silva, J. R., & da Silva, A. B. F. (2021). Quantum chemical calculations and their uses. Research, Society and Development, 10(8), e54110817658.
- NIST. (n.d.). 2-Fluoro-4-iodotoluene. In NIST Chemistry WebBook.
- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 5. This compound | C7H6FI | CID 83220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(13194-67-7) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Fluoro-2-iodotoluene
Introduction: The Strategic Importance of 4-Fluoro-2-iodotoluene in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is indispensable for creating biaryl scaffolds—a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] Within this context, fluorinated building blocks are of paramount importance. The incorporation of fluorine atoms into organic molecules can dramatically enhance metabolic stability, binding affinity, and lipophilicity, making it a key strategy in drug design.
This compound is a particularly valuable substrate for Suzuki-Miyaura coupling. Its structure presents a unique combination of electronic and steric features: an electron-donating methyl group, an electron-withdrawing fluorine atom, and a highly reactive carbon-iodine bond, which is the most reactive among the common aryl halides for the crucial oxidative addition step.[4] This application note provides a comprehensive guide to leveraging this compound in Suzuki-Miyaura coupling, detailing the underlying mechanism, optimization strategies, and robust experimental protocols designed for researchers, scientists, and drug development professionals.
The Engine of Creation: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered on a palladium complex, which proceeds through three key steps:
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-iodine bond of this compound. This is often the rate-determining step of the entire cycle.[1][5] The high reactivity of the C-I bond makes aryl iodides ideal substrates for this transformation.[4]
-
Transmetalation : In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This process is not spontaneous; it requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium center.[6][7][8][9][10][11]
-
Reductive Elimination : The final step involves the coupling of the two organic ligands attached to the palladium center. A new carbon-carbon bond is formed, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Standard Coupling with Phenylboronic Acid
This protocol details a standard, reliable method for coupling with a simple, unhindered arylboronic acid using a common palladium catalyst.
Reaction Scheme: (Illustrative scheme: this compound + Phenylboronic Acid -> 5-Fluoro-2-methyl-1,1'-biphenyl)
Reagents:
| Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 250.02 | 1.0 | 1.0 | 250 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | 146 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 | 345 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water | - | - | - | 2 mL |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (250 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. [12]3. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. [12]10. Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Advanced Coupling with a Sterically Hindered Boronic Acid
This protocol is optimized for a more challenging coupling with a sterically hindered partner, necessitating a more active catalyst system employing a Buchwald ligand.
Reaction Scheme: (Illustrative scheme: this compound + 2,6-Dimethylphenylboronic Acid -> 5-Fluoro-2,2',6'-trimethyl-1,1'-biphenyl)
Reagents:
| Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 250.02 | 1.0 | 1.0 | 250 mg |
| 2,6-Dimethylphenylboronic Acid | 149.99 | 1.5 | 1.5 | 225 mg |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) | 9.2 mg |
| SPhos | 410.53 | 0.04 | 0.04 | 16.4 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 | 637 mg |
| Toluene | - | - | - | 10 mL |
| Water | - | - | - | 1 mL |
Step-by-Step Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and SPhos (16.4 mg, 0.04 mmol) to a flame-dried reaction vial. Add 2 mL of degassed toluene and stir for 10 minutes to form the active catalyst complex.
-
To a separate flame-dried round-bottom flask, add this compound (250 mg, 1.0 mmol), 2,6-dimethylphenylboronic acid (225 mg, 1.5 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Transfer the pre-formed catalyst solution to the flask containing the substrates via syringe.
-
Add the remaining degassed toluene (8 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance, this reaction may require a longer time (12-24 hours).
-
Follow the same workup and purification procedure as described in Protocol 1.
Data Summary and Protocol Comparison
| Parameter | Protocol 1 (Standard) | Protocol 2 (Advanced) | Rationale for Difference |
| Coupling Partner | Phenylboronic Acid (unhindered) | 2,6-Dimethylphenylboronic Acid (hindered) | Demonstrates the need for optimized conditions for challenging substrates. |
| Catalyst System | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | The bulky, electron-rich SPhos ligand is required to overcome the steric hindrance and facilitate the coupling. [13][14] |
| Base | K₂CO₃ (moderate) | K₃PO₄ (strong) | A stronger base is often necessary to promote the transmetalation of less reactive or sterically encumbered boronic acids. [13] |
| Temperature | 90 °C | 100-110 °C | Higher temperatures provide the necessary energy to overcome the activation barrier for the more difficult coupling. |
| Expected Yield | Good to Excellent | Moderate to Good | Sterically hindered couplings are inherently more challenging and typically result in lower yields. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (degradation by oxygen).2. Inefficient oxidative addition due to steric hindrance. [13] | 1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.2. Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand like SPhos or XPhos). [13][15] |
| Protodeboronation | The boronic acid is reacting with a proton source (e.g., water) instead of coupling. This is a major side reaction. [13] | 1. Use anhydrous solvents and minimize the amount of water.2. Switch to a less basic system (e.g., K₃PO₄ or CsF instead of hydroxides).3. Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid. [16] |
| Homocoupling | The boronic acid couples with itself (R-R). This is often promoted by the presence of oxygen or Pd(II) species. [17] | 1. Rigorously degas all solvents and reagents.2. Use a Pd(0) precursor or ensure in situ reduction of a Pd(II) precursor is efficient. |
| Dehalogenation | The starting aryl iodide is reduced to an aryl-H compound. [17] | 1. Ensure high purity of all reagents.2. This can sometimes be solvent or base-dependent; screen alternative conditions. |
Conclusion
This compound is a versatile and highly reactive building block for the synthesis of complex fluorinated biaryls via the Suzuki-Miyaura coupling. Success with this substrate, particularly when paired with challenging coupling partners, requires a thoughtful and informed approach to reaction design. By carefully selecting a catalyst system with bulky, electron-rich ligands, an appropriate base, and an optimal solvent system, researchers can overcome common hurdles such as steric hindrance and competing side reactions. The protocols and troubleshooting guide presented here offer a solid foundation for developing efficient and scalable synthetic routes to novel molecules for applications in drug discovery and materials science.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Cano, I., et al. (2012). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Cella, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
- Pharmapproach. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
- Chemistry LibreTexts. 17.
- ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
- ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- Oldenhuis, N. J., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Yin, J., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scilit.com [scilit.com]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Yoneda Labs [yonedalabs.com]
Sonogashira coupling of 4-Fluoro-2-iodotoluene with terminal alkynes
An In-Depth Guide to the Sonogashira Coupling of 4-Fluoro-2-iodotoluene with Terminal Alkynes
Abstract
The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the specific application of the Sonogashira coupling between this compound and various terminal alkynes. Due to the high reactivity of the carbon-iodine bond, aryl iodides are excellent substrates for this transformation, often enabling the reaction to proceed under mild conditions with high efficiency.[3][4] The resulting 1-fluoro-3-methyl-2-(alkynyl)benzene scaffolds are valuable intermediates in the synthesis of pharmaceuticals and advanced materials, where the fluorine atom can modulate physicochemical properties and metabolic stability.[5][6] This document covers the core mechanistic principles, provides a detailed experimental protocol, offers a comprehensive troubleshooting guide, and summarizes key reaction parameters to ensure successful implementation.
Mechanistic Insights and Core Principles
The Sonogashira reaction famously proceeds through a dual catalytic cycle involving both palladium and copper catalysts.[7] This synergistic system, first reported by Kenkichi Sonogashira in 1975, allows the reaction to occur under significantly milder conditions than earlier palladium-only methods.[1]
The mechanism can be dissected into two interconnected cycles:
-
The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-iodine bond of this compound, forming a square planar Pd(II) complex.[3]
-
The Copper Cycle : Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of an amine base. The base deprotonates the alkyne, and the resulting acetylide coordinates with the copper to form a copper(I) acetylide intermediate.[1][8] This step is crucial as it activates the alkyne for the subsequent step.
-
Transmetalation : The copper acetylide transfers the alkyne group to the palladium(II) complex, displacing the iodide ligand. This is the key step where the two catalytic cycles intersect.
-
Reductive Elimination : The resulting diorganopalladium(II) complex, now bearing both the aryl and alkynyl groups, undergoes reductive elimination. This final step forms the desired C(sp²)-C(sp) bond, yielding the product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[3]
Key Reaction Parameters and Optimization
The success of the Sonogashira coupling is highly dependent on the careful selection of catalysts, ligands, base, and solvent. The table below summarizes the role of each component and provides common examples suitable for the coupling of this compound.
| Component | Role & Function | Common Examples & Recommendations |
| Aryl Halide | The electrophilic partner. Reactivity order is I > Br > OTf >> Cl.[4][9] | This compound : Highly reactive due to the C-I bond, allowing for mild reaction conditions (e.g., room temperature).[3] |
| Palladium Catalyst | The primary catalyst for the cross-coupling cycle.[1] | Pd(PPh₃)₄ : A Pd(0) source, often used directly. Can be sensitive to air.[7] PdCl₂(PPh₃)₂ : A stable Pd(II) precatalyst that is reduced to active Pd(0) in situ.[4][7] |
| Copper (I) Co-catalyst | Activates the terminal alkyne by forming a copper acetylide intermediate, accelerating the reaction.[1][10] | Copper(I) Iodide (CuI) : The most common and effective co-catalyst. Should be fresh as it can oxidize over time.[4] |
| Base | 1. Deprotonates the terminal alkyne. 2. Neutralizes the HI byproduct formed during the reaction.[1][4] | Triethylamine (Et₃N) , Diisopropylamine (DIPA) : Often used in excess and can sometimes serve as the solvent. Must be anhydrous.[11][12] |
| Ligand | Stabilizes the palladium center, prevents precipitation of palladium black, and modulates its reactivity.[7][13] | Triphenylphosphine (PPh₃) : Often included as part of the palladium complex (e.g., Pd(PPh₃)₄). Bulky, electron-rich phosphines can enhance catalytic activity.[13] |
| Solvent | Solubilizes all reactants and catalysts.[14] | Tetrahydrofuran (THF) , Toluene , N,N-Dimethylformamide (DMF) : Must be anhydrous and thoroughly degassed to remove oxygen, which can cause catalyst decomposition and unwanted alkyne homocoupling.[11][12] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne (e.g., phenylacetylene) on a 1.0 mmol scale.
Materials and Equipment:
-
This compound (236.03 g/mol )
-
Terminal Alkyne (e.g., Phenylacetylene, 1.1-1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)
-
Copper(I) iodide [CuI] (2-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF or Toluene, 5-10 mL)
-
Anhydrous amine base (e.g., Triethylamine, 2-3 equivalents)
-
Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Standard glassware for workup and purification
-
Celite®, Anhydrous Sodium or Magnesium Sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 236 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This step is critical to prevent catalyst degradation.[12]
-
Solvent and Reagent Addition : Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 5 mL of THF) via syringe, followed by the amine base (e.g., triethylamine, 2.5 mmol, 0.35 mL). Stir the resulting suspension for 5-10 minutes.
-
Alkyne Addition : Add the terminal alkyne (1.1 mmol) dropwise to the stirring mixture via syringe.
-
Reaction Monitoring : Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture. A typical reaction time is 2-12 hours. For less reactive substrates, gentle heating (40-60 °C) may be required.[4]
-
Reaction Quench and Workup : Once the starting material is consumed, cool the reaction to room temperature (if heated). Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate (20 mL).
-
Filtration : Filter the mixture through a short pad of Celite® to remove the palladium catalyst and other insoluble salts. Wash the pad with additional solvent (10-15 mL).[3]
-
Aqueous Wash : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 20 mL) to remove the copper catalyst and any remaining amine, followed by brine (1 x 20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues and provides systematic solutions.
References
- Wikipedia. Sonogashira coupling. [Link]
- Semantic Scholar.
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
- ResearchGate.
- IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
- ResearchGate.
- ResearchGate. Influence of base on the Sonogashira coupling reaction. [Link]
- YouTube. Sonogashira cross-coupling reaction. [Link]
- MDPI.
- NROChemistry. Sonogashira Coupling. [Link]
- ACS Publications. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. [Link]
- Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
- ACS Publications. Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. [Link]
- Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
- Reddit. Sonogashira troubleshooting help needed. [Link]
- ResearchGate. Sonogashira coupling of aryl iodides using carbon dioxide as carbonyl source. [Link]
- Wipf Group. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
- ResearchGate.
- NIH National Library of Medicine. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- YouTube. meta-Fluorotoluene Synthesis. [Link]
- PrepChem.com.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 6. chemimpex.com [chemimpex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 14. books.lucp.net [books.lucp.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Fluoro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Aryl Moieties
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Arylamines are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering significant advantages over classical methods such as nucleophilic aromatic substitution or reductive amination, which often suffer from limited substrate scope and harsh reaction conditions.[1][2]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 4-fluoro-2-iodotoluene, a substrate of interest in drug discovery due to the prevalence of the fluorotoluene scaffold in bioactive molecules. The presence of two distinct halogen atoms, iodine and fluorine, on the aromatic ring necessitates a chemoselective approach, targeting the more reactive C-I bond while preserving the C-F bond for potential subsequent transformations.
Understanding the Buchwald-Hartwig Amination: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][4][5] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) intermediate. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl > F, which forms the basis for the chemoselectivity of this reaction.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the active Pd(0) catalyst.
The efficiency and scope of the Buchwald-Hartwig amination are highly dependent on the judicious selection of the palladium source, ligand, base, and solvent.
Key Reaction Components and Rationale for Selection
Palladium Pre-catalyst
A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (pre-catalysts). For reproducibility and ease of handling, pre-catalysts are often preferred. For the amination of this compound, a G3 or G4 Buchwald pre-catalyst is recommended due to their high activity and stability.
Ligand Selection: The Key to Success
The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst. For sterically hindered substrates like this compound, which has a methyl group ortho to the site of reaction, bulky and electron-rich biarylphosphine ligands are generally the most effective. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
| Ligand | Structure | Key Features |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Highly active for the coupling of a wide range of primary and secondary amines, including sterically hindered ones. |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Excellent for the coupling of primary amines and amides, often providing high yields under mild conditions.[4] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A versatile and highly active ligand for a broad range of C-N cross-coupling reactions. |
For the amination of this compound, RuPhos and BrettPhos are excellent starting points due to their proven efficacy with sterically demanding aryl halides.
Base Selection: A Critical Parameter
The base plays a crucial role in the deprotonation of the amine, facilitating the formation of the key palladium-amido intermediate. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.
| Base | pKa of Conjugate Acid | Properties and Applications |
| Sodium tert-butoxide (NaOtBu) | ~19 | A strong, commonly used base, effective for a wide range of amines. Can be too harsh for substrates with sensitive functional groups. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | A very strong, non-nucleophilic base, often used for less reactive amines or when a strong base is required. |
| Cesium carbonate (Cs₂CO₃) | ~10 | A milder inorganic base, suitable for substrates with base-sensitive functionalities. |
| Potassium phosphate (K₃PO₄) | ~12 | Another mild inorganic base that can be effective, particularly with more polar solvents. |
For general applications with this compound, NaOtBu is a robust choice. For substrates with base-sensitive groups, Cs₂CO₃ or K₃PO₄ should be considered.
Solvent Selection
The solvent must be capable of dissolving the reactants and catalyst system at the reaction temperature and should be inert to the reaction conditions. Anhydrous, deoxygenated solvents are essential for optimal results.
| Solvent | Boiling Point (°C) | Characteristics |
| Toluene | 111 | A common and effective non-polar solvent for Buchwald-Hartwig aminations.[4][6] |
| 1,4-Dioxane | 101 | A polar aprotic solvent that can enhance the solubility of certain reactants.[7] |
| tert-Butanol (t-BuOH) | 82 | Can be used as a solvent or co-solvent, particularly with alkoxide bases. |
Toluene is a reliable first choice for the amination of this compound.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and deoxygenated prior to use.
-
All glassware should be oven-dried before use.
Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3)
-
Ligand (e.g., RuPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, deoxygenated toluene
-
Reaction vessel (e.g., Schlenk tube or vial with a septum)
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium pre-catalyst (1-2 mol%), and the ligand (1.5-3 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (1.2-1.5 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, deoxygenated toluene to achieve a concentration of 0.1-0.5 M with respect to the this compound.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Visualizing the Process
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Inappropriate base or ligand | - Use a fresh batch of catalyst and ligand.- Ensure all glassware is dry and solvents are properly deoxygenated.- Screen different bases (e.g., switch from a carbonate to an alkoxide) and ligands (e.g., try a more sterically hindered ligand like BrettPhos). |
| Formation of side products (e.g., hydrodehalogenation) | - Unfavorable kinetics of reductive elimination vs. β-hydride elimination (for some amines)- Reaction temperature too high | - Use a bulkier ligand to favor reductive elimination.- Lower the reaction temperature and extend the reaction time. |
| Poor chemoselectivity (reaction at C-F bond) | - Highly unlikely under standard Buchwald-Hartwig conditions. | - Confirm the identity of the starting material and product. This is generally not an issue due to the much higher reactivity of the C-I bond. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl amines from this compound. The key to a successful transformation lies in the careful selection of the palladium catalyst, a sterically hindered and electron-rich phosphine ligand, an appropriate base, and anhydrous, deoxygenated reaction conditions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to perform this valuable transformation and to optimize the reaction conditions for their specific needs. The chemoselective nature of this reaction allows for the selective functionalization of the C-I bond, preserving the C-F bond for further synthetic manipulations, making it a valuable tool in the synthesis of complex molecules for drug discovery and development.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-X Bond Formation. In Name Reactions in Heterocyclic Chemistry II (pp. 1-134). John Wiley & Sons, Inc. [Link]
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- ResearchGate. (2016).
- Wikipedia. (2023).
- Lei, P., & Szostak, M. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 8(38), 14366–14373. [Link]
- Springer Nature Experiments. (2020).
- ACS Omega. (2022).
- ChemRxiv. (2021).
- Reddit. (2017).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- ResearchGate. (2019).
- YouTube. (2025).
- ResearchGate. (2018).
- Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
- ResearchGate. (2013). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: The Mizoroki-Heck Reaction of 4-Fluoro-2-iodotoluene
Introduction: Strategic C-C Bond Formation
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, renowned for its power to forge carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2][3] This palladium-catalyzed transformation has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, offering a reliable method for constructing complex molecular architectures.[4][5][6]
This guide focuses on a particularly valuable substrate: 4-Fluoro-2-iodotoluene. This molecule presents a unique combination of electronic and steric features. The carbon-iodine bond is the most reactive site for palladium catalysis, readily undergoing oxidative addition compared to C-Br or C-Cl bonds.[4][7] The substitution pattern—an electron-donating methyl group and an electron-withdrawing fluorine atom—allows for the fine-tuning of the electronic properties of the resulting products, making it an attractive starting material for drug discovery and development professionals. Understanding how to effectively leverage the Heck reaction with this substrate is key to unlocking a diverse range of substituted stilbenes, cinnamates, and other vinylated aromatic compounds.
The Catalytic Cycle: A Mechanistic Deep Dive
The Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][3] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The cycle consists of four primary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in a square planar Pd(II) complex.[1][2][3]
-
Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the electron-deficient palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-Aryl bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[2][3][8]
-
Syn β-Hydride Elimination: For the reaction to proceed to the desired product, the intermediate must have a hydrogen atom on the carbon adjacent to the palladium. A syn β-hydride elimination occurs where this hydrogen is transferred to the palladium, forming a palladium-hydride species and releasing the substituted alkene product.[2][8]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination. The base neutralizes the generated hydriodic acid (HI), regenerating the catalytically active Pd(0) species, which can then enter a new catalytic cycle.[1][2][4]
Caption: The Mizoroki-Heck Catalytic Cycle for Aryl Iodides.
Optimizing Reaction Parameters: A Scientist's Guide
The success of the Heck reaction hinges on the careful selection of several key parameters. For a substrate like this compound, the high reactivity of the C-I bond provides flexibility, but optimal conditions are still crucial for achieving high yield and selectivity.
-
Palladium Catalyst Source: While various palladium sources can be used, Pd(OAc)₂ (Palladium(II) acetate) is a common and effective precatalyst.[1][9] It is air-stable, less expensive than many Pd(0) sources, and is readily reduced in situ to the active Pd(0) species by phosphine ligands, amines, or the alkene itself.[4][8] Other common sources include PdCl₂ and Pd₂(dba)₃.[1][10]
-
Ligands: Phosphine ligands are critical for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity.[4][11]
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a workhorse ligand. For less reactive substrates, or to accelerate the reaction, bulky, electron-rich alkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃) are excellent choices as they promote the oxidative addition step.[5]
-
Bidentate Phosphines: Ligands like BINAP can be employed, particularly in asymmetric variations of the Heck reaction, though they are often used when monodentate ligands prove ineffective for a specific transformation.[4][9]
-
Ligandless Conditions: The high reactivity of aryl iodides sometimes permits "ligandless" conditions, particularly when using a phase-transfer catalyst like a tetraalkylammonium salt (e.g., n-Bu₄NCl) under what are known as Jeffery conditions.[9]
-
-
Base: A stoichiometric amount of base is required to neutralize the hydrogen iodide (HI) formed during the catalytic cycle, which regenerates the Pd(0) catalyst.[2][4][9]
-
Organic Bases: Tertiary amines such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are very common.[5]
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and acetates (NaOAc) are also widely used.[5][10] The choice of base can influence reaction kinetics and sometimes product selectivity. Inorganic bases are often favored in protocols using polar aprotic solvents like DMF or DMA.
-
-
Solvent: Polar aprotic solvents are the standard choice for the Heck reaction.[5] N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are effective as they can dissolve the organic substrates and the inorganic base, and they possess high boiling points suitable for the elevated temperatures often required.[5][7][9][12]
-
Alkene Partner: The electronic nature of the alkene significantly impacts reactivity. Electron-deficient alkenes, such as acrylates, acrylonitrile, and styrenes, are highly reactive and generally give excellent yields of the trans-isomer.[1][13]
Data Presentation: Summary of Starting Conditions
The following table provides reliable starting points for the Heck coupling of this compound with representative alkenes. Optimization may be required based on the specific alkene used.
| Parameter | Condition A (Styrene) | Condition B (n-Butyl Acrylate) | Rationale & Comments |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) | Pd(OAc)₂ (1-2 mol%) | A robust and cost-effective precatalyst.[9] |
| Ligand | P(o-tol)₃ (2-4 mol%) | PPh₃ (2-4 mol%) | P(o-tol)₃ provides slightly more bulk, often beneficial for styrenyl couplings. PPh₃ is a standard for acrylates. |
| Base | Et₃N (2.0 equiv.) | K₂CO₃ (2.0 equiv.) | Triethylamine is a standard organic base. Potassium carbonate is an effective and inexpensive inorganic alternative.[1][5] |
| Solvent | DMF or Acetonitrile | DMF or DMA | High-boiling polar aprotic solvents are ideal for ensuring solubility and appropriate reaction temperatures.[5][12] |
| Alkene | Styrene (1.2 equiv.) | n-Butyl acrylate (1.2 equiv.) | A slight excess of the alkene ensures complete consumption of the aryl iodide. |
| Temperature | 100 °C | 100-120 °C | Sufficient to drive the reaction to completion without significant thermal decomposition.[7][14] |
| Reaction Time | 6-18 hours | 4-12 hours | Monitor by TLC or LC-MS to determine completion. Acrylates are often faster to react. |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and phosphine ligands can be toxic.
Protocol 1: Standard Heck Coupling with a Phosphine Ligand
This protocol describes the coupling of this compound with n-butyl acrylate.
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
n-Butyl acrylate (1.2 equiv.)
-
Palladium(II) acetate, Pd(OAc)₂ (0.02 equiv., 2 mol%)
-
Triphenylphosphine, PPh₃ (0.04 equiv., 4 mol%)
-
Potassium carbonate, K₂CO₃ (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser and inert gas (Nitrogen or Argon) manifold
-
Heating mantle or oil bath with temperature control
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2.0 equiv.).
-
Add the anhydrous DMF via syringe to dissolve the solids.
-
Add the n-butyl acrylate (1.2 equiv.) to the reaction mixture via syringe.
-
Equip the flask with a condenser and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Ligand-Free (Jeffery-type) Conditions
This protocol is an alternative for coupling with styrene, avoiding the use of phosphine ligands.
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
Styrene (1.5 equiv.)
-
Palladium(II) acetate, Pd(OAc)₂ (0.02 equiv., 2 mol%)
-
Tetrabutylammonium chloride (TBAC) (1.0 equiv.)
-
Sodium bicarbonate, NaHCO₃ (2.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vial with a sealed cap and magnetic stir bar
-
Heating block or oil bath
Procedure:
-
To a reaction vial, add this compound, Pd(OAc)₂ (2 mol%), TBAC (1.0 equiv.), and NaHCO₃ (2.5 equiv.).
-
Add anhydrous DMF, followed by styrene (1.5 equiv.).
-
Seal the vial tightly and place it in a preheated heating block at 100 °C.
-
Stir the mixture vigorously for 12-24 hours. Monitor progress periodically by taking a small aliquot for LC-MS analysis.
-
After cooling to room temperature, dilute the mixture with diethyl ether and water.
-
Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired substituted styrene.
Visualization: General Experimental Workflow
Caption: A generalized workflow for the Heck coupling reaction.
Conclusion
The Mizoroki-Heck reaction is a robust and versatile tool for the functionalization of this compound. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize a wide array of vinyl-substituted aromatic compounds. The protocols provided herein serve as a validated starting point for laboratory synthesis, enabling drug development professionals and scientists to access novel molecular scaffolds critical for advancing their research programs.
References
- Chemistry LibreTexts. (2023). Heck Reaction.
- Jagtap, S. (2017). Heck Reaction—State of the Art. MDPI.
- Wikipedia. (n.d.). Heck reaction.
- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
- BYJU'S. (n.d.). Heck Reaction Mechanism.
- Knowles, J. P., & Whiting, A. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Verma, A. K., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances.
- Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions. University of Pittsburgh.
- Front. Chem. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. National Institutes of Health.
- Front. Chem. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers.
- Oestreich, M. (Ed.). (2009). The Mizoroki–Heck Reaction. Wiley Online Library.
- ResearchGate. (2014). Evidences of release and catch mechanism in the Heck reaction catalyzed by palladium immobilized on highly cross-linked-supported imidazolium salts.
- Tzschucke, C. C. (n.d.). Heck Reaction.
- Semantic Scholar. (2000). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst.
- Chemistry Europe. (n.d.). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- The Organic Chemistry Tutor. (2021, March 20). Heck Reaction. YouTube.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis.
- Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Dr. Uma. (2022, June 23). The Heck Reaction: Reaction mechanism and tutorial. YouTube.
- RSC Publishing. (2023). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides.
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Macmillan Group. (2004). The Intramolecular Heck Reaction.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. scispace.com [scispace.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. mdpi.com [mdpi.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Chemoselective Formation of (4-Fluoro-2-methylphenyl)magnesium Iodide: A Detailed Protocol and Mechanistic Insights
An Application Note for Drug Development Professionals
Abstract
Fluorinated aryl Grignard reagents are pivotal intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry, where the strategic incorporation of fluorine can significantly enhance a drug candidate's metabolic stability and binding affinity.[1] This application note provides a comprehensive guide to the chemoselective formation of (4-fluoro-2-methylphenyl)magnesium iodide from 4-fluoro-2-iodotoluene. We delve into the fundamental principles governing the selective reaction at the carbon-iodine bond over the more robust carbon-fluorine bond, detail a robust experimental protocol, and discuss critical process parameters, potential side reactions, and methods for quality control. This guide is intended for researchers, chemists, and process scientists engaged in drug discovery and development.
Introduction: The Strategic Importance of Fluorinated Aryl Scaffolds
The synthesis of functionalized aryl compounds is a cornerstone of medicinal chemistry. Aryl Grignard reagents, organomagnesium compounds discovered by Victor Grignard, remain one of the most powerful tools for creating carbon-carbon bonds.[2][3] The target molecule for this guide, this compound, presents a unique synthetic challenge and opportunity. It contains two different halogen atoms, demanding a highly selective approach to generate the desired organometallic intermediate.
The successful formation of (4-fluoro-2-methylphenyl)magnesium iodide allows for the intact fluorine atom to be carried through subsequent synthetic steps. This is of paramount importance as fluorine substitution is a key strategy in modern drug design, often improving pharmacokinetic properties such as lipophilicity and metabolic resistance.[1]
The Principle of Chemoselectivity: Why the C-I Bond Reacts First
The successful synthesis hinges on the differential reactivity of the carbon-halogen bonds with magnesium metal. The formation of a Grignard reagent is an oxidative insertion of magnesium into the carbon-halogen bond.[3] The reactivity of organic halides in this reaction follows a well-established trend:
R-I > R-Br > R-Cl >> R-F [4][5]
This order is dictated by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is significantly weaker (approx. 240 kJ/mol) than the C-F bond (approx. 485 kJ/mol), making it far more susceptible to cleavage and reaction with the magnesium surface. The C-F bond is generally considered unreactive under standard Grignard formation conditions, except when using specially activated magnesium, such as Rieke magnesium.[2] This substantial difference in reactivity allows for the highly chemoselective insertion of magnesium at the C-I position of this compound, leaving the C-F bond untouched.
Mechanism of Grignard Formation
The reaction is understood to proceed via a single-electron transfer (SET) mechanism at the surface of the magnesium metal.[2][6]
-
Electron Transfer: An electron is transferred from the magnesium metal to the antibonding orbital of the C-I bond of this compound.
-
Radical Anion Formation: This forms a short-lived radical anion.
-
Bond Cleavage: The radical anion fragments, cleaving the weak C-I bond to generate an aryl radical and an iodide anion.
-
Surface Reaction: The aryl radical and the iodide anion recombine at the magnesium surface, which has been oxidized to Mg(I), to form the final Grignard reagent, RMgI.
Caption: Simplified mechanism of Grignard formation at the magnesium surface.
Detailed Experimental Protocol
This protocol describes the formation of (4-fluoro-2-methylphenyl)magnesium iodide in tetrahydrofuran (THF).
Safety Precautions:
-
Grignard reactions are highly exothermic and moisture-sensitive. All operations must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).
-
Anhydrous ethers like THF can form explosive peroxides. Always use freshly distilled or commercially available anhydrous solvent.[7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% Purity | Sigma-Aldrich | Store under inert gas. |
| Magnesium Turnings | Grignard Grade | Acros Organics | Must be fresh and not heavily oxidized. |
| Iodine | Crystal, ACS Grade | J.T. Baker | Used as an activating agent. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Inhibitor-free or distilled from sodium/benzophenone.[8] |
| Anhydrous HCl in Ether (1.0 M) | - | Sigma-Aldrich | For quenching an aliquot for analysis. |
| Deuterium Oxide (D₂O) | 99.9 atom % D | Cambridge Isotope | For reaction validation. |
Equipment Setup
-
Three-necked round-bottom flask, oven-dried or flame-dried.
-
Reflux condenser with a gas inlet for inert gas.
-
Pressure-equalizing dropping funnel.
-
Magnetic stirrer and stir bar.
-
Heating mantle.
-
Inert gas line (Nitrogen or Argon) with a bubbler.
Caption: Standard glassware setup for Grignard reagent synthesis.
Step-by-Step Procedure
-
Preparation of Glassware and Reagents:
-
Thoroughly dry all glassware in an oven at >120 °C overnight or by flame-drying under a stream of inert gas.[9] Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Place magnesium turnings (1.2 equivalents) into the three-necked flask.
-
Add a single small crystal of iodine (approx. 1-2% of the mass of Mg). The flask should develop a faint purple vapor upon gentle warming or will show brown coloration in the solvent.
-
-
Activation and Initiation:
-
Add a small portion (approx. 10%) of the total required anhydrous THF via a cannula or dry syringe to the flask containing the magnesium and iodine.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF.
-
Add a small aliquot (approx. 5-10%) of the this compound solution from the dropping funnel to the magnesium suspension.
-
Rationale: The iodine reacts with the magnesium surface to form magnesium iodide (MgI₂), which helps to etch away the passivating magnesium oxide (MgO) layer, exposing fresh, reactive Mg(0) metal.[10][11]
-
Initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux or bubbling at the metal surface. Gentle warming with a heat gun may be required to start the reaction.[2] The reaction is often subject to an induction period.[2]
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, begin the dropwise addition of the remaining this compound solution from the dropping funnel at a rate that maintains a gentle, controllable reflux.
-
Rationale: The reaction is highly exothermic. Slow, controlled addition prevents a runaway reaction and minimizes the formation of the Wurtz coupling side product by keeping the concentration of the aryl iodide low.[12]
-
After the addition is complete, the reaction mixture, which typically appears as a cloudy grey or brown suspension, should be stirred at room temperature or gentle reflux (e.g., 40-50 °C) for an additional 1-2 hours to ensure complete consumption of the aryl iodide.
-
-
Confirmation and Quantification (Optional but Recommended):
-
Once the reaction is complete and has cooled, the concentration of the newly formed Grignard reagent should be determined. This is crucial for stoichiometric control in subsequent reactions.
-
Titration: A common method is titration against a standard solution of an alcohol (like sec-butanol or menthol) in the presence of an indicator such as 1,10-phenanthroline, which forms a colored complex with the Grignard reagent.[13][14][15] The endpoint is the disappearance of this color. Alternatively, an iodine-based titration can be used.[16][17]
-
Quench & NMR: Withdraw a small, known volume of the Grignard solution and quench it with D₂O. Analysis of the resulting toluene derivative by ¹H NMR can be used to determine the yield by comparing the integral of the aromatic proton that was formerly attached to iodine with an internal standard.
-
Troubleshooting and Side Reactions
Reaction Fails to Initiate
-
Cause: Passivated magnesium surface due to an oxide layer.
-
Solution: Add another small crystal of iodine. If that fails, a few drops of 1,2-dibromoethane can be added; its reaction with magnesium produces ethene gas, providing a visual cue of activation.[2][10] Mechanical activation by crushing a few turnings with a dry glass rod against the flask wall can also expose a fresh surface.
Wurtz Coupling Side Reaction
The primary side reaction of concern is the Wurtz-type coupling, where the formed Grignard reagent (ArMgI) acts as a nucleophile and attacks a molecule of the unreacted aryl iodide (ArI) to form a biaryl compound (Ar-Ar).[12]
ArMgI + ArI → Ar-Ar + MgI₂
-
Minimization Strategies:
-
Slow Addition: Maintain a low concentration of the aryl iodide by adding it slowly to the magnesium suspension.
-
Temperature Control: Avoid excessively high temperatures, which can favor the coupling reaction.
-
Efficient Stirring: Ensure the aryl iodide reacts quickly at the magnesium surface rather than accumulating in the solution where it can encounter the formed Grignard reagent.
-
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent stabilizes the Grignard reagent through coordination with the magnesium center.[3] |
| Temperature | Initiate at RT, maintain gentle reflux (~40-50 °C) | Balances reaction rate against the risk of side reactions and solvent loss. |
| Activation Method | Iodine (catalytic amount) | Effectively removes the passivating MgO layer without introducing organic byproducts.[11] |
| Atmosphere | Anhydrous Nitrogen or Argon | Grignard reagents are strong bases and react rapidly with protic sources like atmospheric moisture.[4] |
| Addition Rate | Dropwise, maintaining controlled reflux | Minimizes Wurtz coupling and controls the exothermic reaction.[12] |
| Post-Addition Time | 1-2 hours | Ensures the reaction goes to completion. |
Conclusion
The chemoselective formation of (4-fluoro-2-methylphenyl)magnesium iodide is a reliable and high-yield process when conducted with careful attention to anhydrous conditions and reaction control. The significant difference in the C-I and C-F bond energies provides a robust thermodynamic basis for the observed selectivity. By following the detailed protocol and understanding the principles outlined in this note, researchers in drug development can confidently prepare this valuable fluorinated intermediate for use in the synthesis of novel chemical entities.
References
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
- Deitmann, E., et al. (2020). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. Organometallics.
- ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?
- Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- Scribd. (n.d.). Titration Grignard and BuLi.
- ChemTips. (2015). Titrating Organometallic Reagents is Easier Than You Think.
- Organic Syntheses. (n.d.). Procedure 10.
- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
- Organic Syntheses. (n.d.). Procedure for purification of tetrahydrofuran.
- Reddit. (2024). How does iodine ACTUALLY activate a Grignard?
- Chemistry Stack Exchange. (2021). Activation of Grignard reagent.
- Reddit. (2018). Use of iodine in making Grignard reagent?
- Wikipedia. (n.d.). Grignard reagent.
- Organic Syntheses. (n.d.). Procedure 3.
- Google Patents. (n.d.). CN102321053A - Treatment method for recovering tetrahydrofuran from grignard reaction.
- Reddit. (2016). Anhydrous THF with or without BHT for Grignard/Gilman Reaction?
- YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
- Unacademy. (n.d.). Haloalkanes and Haloarenes.
- Salinger, R. M., & Mosher, H. S. (1964). Infrared Spectral Studies of Grignard Solutions. Journal of the American Chemical Society, 86(9), 1782–1785.
- Knochel, P., et al. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions. Ludwig-Maximilians-Universität München.
- Gribble, M. W., et al. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 51(8), 1731–1744.
- Semantic Scholar. (n.d.). Cross-coupling of aryl Grignard reagents with aryl iodides and bromides through S(RN)1 pathway.
- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- Wikipedia. (n.d.). Wurtz reaction.
- Chemistry LibreTexts. (2023). Wurtz reaction.
- Oreate AI Blog. (2026). Research Progress and Applications of Aryl Fluorination Reactions.
- MacKenzie, K. D., et al. (2021). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Inorganics, 9(11), 84.
- Deitmann, E., et al. (2019). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 4(8), 1463-1474.
Sources
- 1. Research Progress and Applications of Aryl Fluorination Reactions - Oreate AI Blog [oreateai.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. chemtips.wordpress.com [chemtips.wordpress.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Application Notes: 4-Fluoro-2-iodotoluene as a Versatile Precursor in the Synthesis of Pharmaceutical Intermediates
Abstract: 4-Fluoro-2-iodotoluene is a pivotal structural motif in modern medicinal chemistry, serving as a highly versatile building block for the synthesis of complex pharmaceutical intermediates.[1] Its unique substitution pattern—an ortho-fluoro group and an iodine atom on a toluene scaffold—provides a combination of steric and electronic properties that are ideal for sophisticated organic transformations. The presence of iodine, a superior leaving group in cross-coupling reactions, and fluorine, an element known to enhance metabolic stability and binding affinity, makes this compound particularly valuable.[1] This guide provides an in-depth analysis of the reactivity of this compound, focusing on its application in palladium-catalyzed cross-coupling reactions. A detailed case study on the synthesis of a key intermediate for Trametinib, a potent MEK inhibitor, will be used to illustrate its practical utility and to provide field-proven experimental protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties and Reactivity Profile
This compound is a strategically important starting material due to the orthogonal reactivity of its substituents. The iodine atom is the primary site for reactivity, participating readily in palladium-catalyzed cross-coupling reactions, while the fluoro group modulates the electronic nature of the aromatic ring and can be crucial for the biological activity of the final pharmaceutical agent.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 39998-81-7[2] |
| Molecular Formula | C₇H₆FI |
| Molecular Weight | 252.03 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~220-225 °C |
| Purity | >99% (Typical for synthesis)[2] |
Causality of Reactivity
The synthetic utility of this compound is primarily dictated by the C-I bond. In palladium-catalyzed cycles, the oxidative addition of the aryl iodide to a Pd(0) complex is the typical initiating step.[3] This step is highly efficient for aryl iodides compared to bromides or chlorides, allowing for milder reaction conditions and broader substrate scope. The ortho-fluoro substituent is strongly electron-withdrawing, which can further facilitate the oxidative addition step. The methyl group provides an additional point for potential late-stage functionalization, though it is more commonly retained in the final structure.
Caption: General reactivity workflow of this compound.
Key Applications in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern pharmaceutical synthesis, enabling the construction of complex molecular architectures with high precision and efficiency.[3][4] this compound is an exemplary substrate for these transformations.
Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds is fundamental to the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination provides a powerful method for coupling aryl halides with amines under relatively mild conditions.[5][6] This reaction is critical when traditional methods like nucleophilic aromatic substitution are not feasible.[7] The high reactivity of the C-I bond in this compound makes it an excellent coupling partner for a wide range of primary and secondary amines, enabling the synthesis of diverse N-arylated intermediates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C-C bonds between organohalides and boronic acids or esters, is one of the most widely used cross-coupling reactions in the pharmaceutical industry.[8][9][10] It is valued for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast array of boronic acid derivatives.[9] Coupling this compound with various aryl or heteroaryl boronic acids is a straightforward strategy to construct the biaryl scaffolds prevalent in many kinase inhibitors and other drug classes.[11]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, creating conjugated enyne systems.[12] These structures are valuable intermediates that can be further elaborated into more complex heterocyclic systems or used as linkers in drug conjugates. The reaction is typically co-catalyzed by palladium and copper(I) and proceeds efficiently with aryl iodides like this compound.[13][14]
Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[15] This transformation is particularly useful for synthesizing substituted styrenes and other vinyl-aromatic compounds, which are common precursors in pharmaceutical manufacturing.[16] The regioselectivity of the Heck reaction can be influenced by the electronic nature of the substituents, making the fluoro-group on this compound a potentially important directing element.
Case Study: Synthesis of a Key Intermediate for Trametinib (MEK Inhibitor)
Background & Significance
Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinases), which are central components of the RAS/RAF/MEK/ERK signaling pathway.[17][18] Dysregulation of this pathway is a key driver in many human cancers, including melanoma.[19][20] By inhibiting MEK, Trametinib blocks downstream signaling, leading to decreased cell proliferation.[17] The synthesis of Trametinib and related MEK inhibitors often utilizes this compound to install the 2-fluoro-4-iodophenylamino moiety, which is crucial for its biological activity.[21]
Caption: Simplified MAPK/ERK signaling pathway showing the point of inhibition by Trametinib.
Synthetic Pathway Overview
A common route to a key pyridopyrimidine trione intermediate of Trametinib begins with the conversion of this compound into its corresponding isocyanate, followed by reaction with cyclopropylamine to form a urea derivative. This urea is then cyclized with a malonate derivative to construct the core heterocyclic structure.
Caption: High-level synthetic workflow to a key Trametinib intermediate.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of a key Trametinib intermediate.[22][23]
Protocol 1: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
-
Rationale: This initial step constructs the urea moiety required for the subsequent cyclization. 2-Fluoro-4-iodoaniline (derived from this compound) is reacted with an isocyanate or a phosgene equivalent, followed by the addition of cyclopropylamine. The use of a robust base is critical for driving the reaction to completion.
-
Materials:
-
2-Fluoro-4-iodoaniline
-
Triphosgene or Carbonyldiimidazole (CDI)
-
Cyclopropylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of 2-fluoro-4-iodoaniline (1.0 equiv.) in anhydrous THF, add TEA (1.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 equiv.) or CDI (1.1 equiv.) in anhydrous THF.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Cool the mixture back to 0 °C and add cyclopropylamine (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the title compound as a white solid.
-
Protocol 2: Synthesis of 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione [23]
-
Rationale: This is a crucial cyclization step. Sodium ethoxide, a strong base, is used to deprotonate the urea and the malonate derivative, facilitating a condensation and subsequent intramolecular cyclization to form the pyridopyrimidine trione core. THF is an appropriate aprotic solvent for this transformation. The reaction temperature is elevated to ensure a reasonable reaction rate.
-
Materials:
-
N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (from Protocol 1)
-
Crude ethyl 1,5-dimethyl-2,4,6-pyridotrione-3-carboxylate (prepared separately from methylmalonic acid and a malonate derivative)[23]
-
Sodium ethoxide (NaOEt)
-
Anhydrous Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
-
-
Procedure:
-
To a solution of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1.0 equiv., e.g., 56 mmol) in anhydrous THF (280 mL), add sodium ethoxide (3.0 equiv., 168 mmol) in portions at 0 °C.
-
Allow the mixture to warm to room temperature.
-
Add a solution of the crude pyridotrione carboxylate derivative (prepared from ~63.4 mmol of starting malonate) dissolved in THF (200 mL).
-
Heat the reaction mixture to 60 °C and maintain for 8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully adjust the pH to 2-3 with concentrated HCl.
-
Concentrate the mixture under reduced pressure to obtain a viscous solid.
-
Add dichloromethane (300 mL) and wash with water (3 x 50 mL).
-
Dry the organic layer, concentrate, and recrystallize the residue from acetone to obtain the final product.
-
Data Summary
Table 2: Representative Reaction Parameters for Protocol 2 [23]
| Parameter | Value |
| Starting Urea | N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (56 mmol) |
| Base | Sodium Ethoxide (168 mmol, 3.0 equiv.) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60 °C |
| Reaction Time | 8 hours |
| Typical Yield | ~47% (calculated over two steps from the malonate)[23] |
Safety, Handling, and Storage
This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. It is an irritant and should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents. All protocols involving reactive reagents like triphosgene and strong bases must be performed with extreme caution by trained personnel.
Conclusion
This compound stands out as a premier building block in the synthesis of pharmaceutical intermediates. Its well-defined reactivity, particularly in robust and scalable palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular frameworks. As demonstrated in the synthesis of a key precursor to the MEK inhibitor Trametinib, this starting material provides a reliable and strategic entry point for assembling high-value, biologically active compounds. Its continued application is expected to drive innovation in the development of new therapeutic agents.
References
- Chem-Impex. This compound. URL: https://www.chemimpex.com/products/4-fluoro-2-iodotoluene
- ResearchGate. Scheme 9. Laboratory-scale synthesis of trametinib (55). URL: https://www.researchgate.net/figure/Scheme-9-Laboratory-scale-synthesis-of-trametinib-55_fig7_352724452
- NIH National Center for Biotechnology Information. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7053351/
- BenchChem. A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applications. URL: https://www.benchchem.com/product/bchm3174521-trametinib-13c-d3/technical-guide
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. URL: https://orbit.dtu.
- Patsnap. A method for synthesizing trametinib key intermediate. URL: https://patents.patsnap.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. URL: https://www.acsgcipr.
- Google Patents. CN109336884B - Method for synthesizing trametinib key intermediate. URL: https://patents.google.
- Spi Pharm. Suzuki Coupling for Pharmaceutical Intermediates. URL: https://www.spipharm.
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. URL: https://www.mdpi.com/2073-4344/4/3/321
- ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. URL: https://www.researchgate.net/publication/265584501_Palladium-Catalyzed_Cross-Coupling_Reactions_of_Perfluoro_Organic_Compounds
- MDPI. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. URL: https://www.mdpi.com/1420-3049/27/19/6274
- Wikipedia. Buchwald–Hartwig amination. URL: https://en.wikipedia.
- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. URL: https://www.inno-pharmchem.com/news/the-power-of-suzuki-coupling-essential-reagents-for-pharmaceutical-synthesis-1234035.html
- Royal Society of Chemistry. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. URL: https://pubs.rsc.org/en/content/articlelanding/2016/re/c5re00063k
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. URL: https://www.mdpi.com/2073-4344/4/3/321/htm
- Semantic Scholar. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. URL: https://www.semanticscholar.org/paper/Palladium-Catalyzed-Cross-Coupling-Reactions-of-Ohashi-Ogoshi/b6377673e449a0d874554868c281f6927a42a00c
- Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. URL: https://www.nobelprize.
- ThalesNano. Flow Chemistry: Sonogashira Coupling. URL: https://thalesnano.com/wp-content/uploads/2018/01/TN_AS_005_Sonogashira_coupling.pdf
- SciSpace. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. URL: https://typeset.
- Royal Society of Chemistry. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. URL: https://www.rsc.
- NINGBO INNO PHARMCHEM CO.,LTD. 2-Fluoro-4-Iodotoluene (CAS 39998-81-7). URL: https://www.inno-pharmchem.com/product/39998-81-7.html
- ACS Publications. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. URL: https://pubs.acs.org/doi/10.1021/cr9003068
- NIH National Center for Biotechnology Information. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8128225/
- J-STAGE. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. URL: https://www.jstage.jst.go.jp/article/sumikagaku/2007/1/2007_1_4/_article
- Chemistry LibreTexts. Heck Reaction. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Organometallic_Reagents/Organopalladium_Chemistry/The_Heck_Reaction
- University of Illinois Urbana-Champaign. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. URL: https://zhaogroup.scs.illinois.
- MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. URL: https://www.mdpi.com/1420-3049/24/16/2957
- ResearchGate. Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions | Request PDF. URL: https://www.researchgate.net/publication/231168535_Synthesis_of_4-18Ffluoroiodobenzene_and_its_application_in_Sonogashira_cross-coupling_reactions
- BenchChem. Application Notes: Synthesis of Pharmaceutical Intermediates from 4'-Chloro-3'-fluoroacetophenone. URL: https://www.benchchem.
- ResearchGate. Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene | Request PDF. URL: https://www.researchgate.net/publication/7360215_Synthesis_of_18F-labelled_biphenyls_via_SUZUKI_cross-coupling_with_4-18Ffluoroiodobenzene
- SpringerLink. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. URL: https://link.springer.com/article/10.1007/s10637-023-01416-5
- BenchChem. Application Notes and Protocols for Sonogashira Coupling of 2-Iodotoluene. URL: https://www.benchchem.
- NIH National Center for Biotechnology Information. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10018894/
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. URL: https://www.mdpi.com/2073-4344/13/1/52
- University of Southampton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. URL: https://eprints.soton.ac.uk/425501/1/Sonogashira_cross_coupling_reaction_of_bromocyanofluoro_pyridine_nuclei_final_version.pdf
- MDPI. Immunomodulatory Properties of BRAF and MEK Inhibitors Used for Melanoma Therapy—Paradoxical ERK Activation and Beyond. URL: https://www.mdpi.com/2072-6694/12/10/2855
- PubMed. Mutant BRAF and MEK Inhibitors Regulate the Tumor Immune Microenvironment via Pyroptosis. URL: https://pubmed.ncbi.nlm.nih.gov/31337691/
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nobelprize.org [nobelprize.org]
- 4. mdpi.com [mdpi.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Suzuki Coupling for Pharmaceutical Intermediates [ganeshremedies.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Mutant BRAF and MEK Inhibitors Regulate the Tumor Immune Microenvironment via Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 23. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
Application of 4-Fluoro-2-iodotoluene in Agrochemical Synthesis via Chemoselective Cross-Coupling
An Application Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the strategic application of 4-fluoro-2-iodotoluene as a key building block in the synthesis of advanced agrochemical intermediates. We will explore the underlying chemical principles that make this molecule a valuable synthon and provide a detailed, field-proven protocol for its use in a representative palladium-catalyzed Suzuki cross-coupling reaction.
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
The incorporation of fluorine into active molecules is a cornerstone of modern agrochemical design. The unique properties of the fluorine atom—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can dramatically enhance the biological efficacy and physicochemical properties of a pesticide or herbicide.[1] These enhancements often manifest as:
-
Increased Metabolic Stability: The strength of the C-F bond can block metabolic pathways, leading to a longer half-life of the active compound in the target pest.[2]
-
Enhanced Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through biological membranes, improving uptake and transport to the target site.[1]
-
Improved Target Binding: The electronic effects of fluorine can alter the conformation and acidity/basicity of a molecule, leading to stronger and more specific binding to target enzymes or receptors.[3]
Statistics underscore this trend: between 2016 and 2022, approximately 64% of newly launched agrochemicals contained fluorine.[2] Building blocks like this compound are therefore critical reagents for introducing these desirable properties into novel agrochemical scaffolds.[4]
Core Principle: Chemoselective Functionalization
The synthetic utility of this compound lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is considerably weaker and more polarizable, making it an excellent participant in oxidative addition to low-valent transition metal catalysts, particularly palladium(0). In contrast, the C-F bond is one of the strongest single bonds in organic chemistry and remains inert under typical cross-coupling conditions.
This reactivity differential allows for the highly selective functionalization at the 2-position of the toluene ring, using the iodine atom as a reactive handle, while preserving the fluorine atom at the 4-position to confer its beneficial effects on the final product. Palladium-catalyzed cross-coupling reactions, such as those developed by Suzuki, Heck, and Sonogashira, are powerful tools for this purpose, enabling the efficient construction of complex C-C and C-heteroatom bonds.[5][6]
Caption: Suzuki coupling of this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound (13194-67-7) | ≥97% | Sigma-Aldrich | Starting material. |
| 4-Methoxyphenylboronic acid | ≥98% | Combi-Blocks | Coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Strem Chemicals | Catalyst. Handle in an inert atmosphere. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific | Base. Ensure it is finely powdered and dry. |
| Toluene | Anhydrous, ≥99.8% | Acros Organics | Reaction solvent. |
| Deionized Water | N/A | In-house | Degassed prior to use. |
| Diethyl Ether | ACS Grade | VWR | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | J.T.Baker | For drying organic phase. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, standard glassware. |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add this compound (2.36 g, 10.0 mmol, 1.0 eq) and 4-methoxyphenylboronic acid (1.67 g, 11.0 mmol, 1.1 eq).
-
Add sodium carbonate (2.65 g, 25.0 mmol, 2.5 eq).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
Under a positive flow of nitrogen, add anhydrous toluene (40 mL) and degassed deionized water (10 mL) via cannula or syringe.
-
Add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.20 mmol, 2 mol%). The mixture will typically turn yellow.
-
-
Reaction:
-
Begin vigorous stirring and heat the mixture to 90 °C using a pre-heated oil bath.
-
Maintain the reaction at this temperature for 4 hours. Monitor the reaction progress by TLC or GC-MS by sampling the organic layer. The disappearance of the this compound spot indicates completion.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will appear as a yellow or brown oil/solid.
-
Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 100% hexane to 95:5 hexane:ethyl acetate) to elute the product.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield 4-fluoro-2-(4'-methoxyphenyl)toluene as a white to off-white solid. (Expected yield: 80-90%).
-
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the presence of aromatic and methyl protons.
-
¹⁹F NMR: To confirm the presence of the single fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₄H₁₃FO, MW: 216.25 g/mol ).
Workflow and Causality Behind Experimental Choices
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification process.
Expertise & Rationale (E-E-A-T)
-
Why an Inert Atmosphere? The catalyst, Pd(0), is highly sensitive to oxygen and can be readily oxidized to its inactive Pd(II) state. Establishing and maintaining a nitrogen or argon atmosphere is critical to prevent catalyst degradation and ensure a high yield.
-
Why a Palladium Catalyst? Palladium complexes are uniquely effective at mediating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that constitutes the Suzuki reaction. [5]Pd(PPh₃)₄ is a common and reliable choice as it is a pre-formed, air-stable source of the active Pd(0) species in solution.
-
Why a Base (Na₂CO₃)? The base is essential for the transmetalation step. It activates the boronic acid by converting it to a more nucleophilic boronate species (-B(OH)₃⁻), which can then efficiently transfer its organic group to the palladium center. [7]An inorganic base like sodium carbonate is chosen for its low cost, effectiveness, and ease of removal during aqueous workup.
-
Why a Two-Phase Solvent System? The toluene/water system is effective for several reasons. Toluene solubilizes the organic starting materials and the palladium catalyst. Water is required to dissolve the inorganic base (Na₂CO₃) and facilitate the formation of the active boronate species. Vigorous stirring is necessary to maximize the interfacial area where the reaction occurs.
This detailed protocol demonstrates the power of this compound as a versatile platform for building molecular complexity. By leveraging its inherent chemoselectivity, researchers can efficiently construct novel fluorinated compounds destined for agrochemical discovery programs.
References
- University of Amsterdam. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. HIMS - University of Amsterdam. [Link]
- Chemistry World. (2024, September 16).
- MDPI. (n.d.).
- Fujiwara, T., & O'Hagan, D. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Organic Chemistry, 86(1), 1-22. [Link]
- Yang, S., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(15), 4987. [Link]
- Google Patents. (n.d.).
- CABI Digital Library. (n.d.). Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Chemical Backbone: Why 4-Fluoro-3-iodotoluene is Essential for Synthesis. [Link]
- Ogoshi, S., & Ohashi, M. (2015). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 20(7), 12585-12605. [Link]
- Way, J. D., Bergman, C., & Wuest, F. (2014). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. Journal of Labelled Compounds and Radiopharmaceuticals, 57(3), 104-109. [Link]
- MDPI. (2015). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- PubChem. (n.d.). Picloram. [Link]
- Baati, R., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry-A European Journal, 24(50), 13116-13120. [Link]
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 4-Fluoro-2-iodotoluene in the Synthesis of Advanced Materials
Introduction: The Strategic Value of 4-Fluoro-2-iodotoluene
In the landscape of advanced materials synthesis, the selection of foundational building blocks is paramount to achieving desired physicochemical properties. This compound (C₇H₆FI) emerges as a uniquely versatile intermediate, engineered by design with distinct reactive sites that empower chemists to construct complex molecular architectures with high precision.[1] Its structure, featuring a toluene backbone substituted with both fluorine and iodine, offers a powerful toolkit for researchers in materials science and organic synthesis.[1][2]
The strategic placement of the halogen atoms is key to its utility. The iodine atom, located at the ortho position to the methyl group, serves as a primary reactive handle for palladium-catalyzed cross-coupling reactions.[1] This enables the efficient formation of carbon-carbon and carbon-heteroatom bonds, which are the bedrock of modern polymer and small molecule synthesis.[3][4] Concurrently, the fluorine atom at the para position imparts critical properties to both the monomer and the resulting material. Fluorine's high electronegativity can modulate the electronic characteristics of the molecule, and the strength of the C-F bond often enhances the thermal and chemical stability of the final product.[5][6]
These attributes make this compound a valuable precursor for a range of advanced materials, including:
-
Conjugated Polymers: For applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Fluorinated Polymers: To create materials with enhanced durability, chemical resistance, and specific surface properties (e.g., hydrophobicity).[2][6][7]
-
Biologically Active Molecules: Serving as a key intermediate in the development of novel pharmaceuticals and agrochemicals.[2][8]
This guide provides an in-depth exploration of this compound's applications, complete with detailed, field-proven protocols for its use in cornerstone synthetic transformations.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is crucial for successful and safe experimentation.
| Property | Value | Source(s) |
| CAS Number | 13194-67-7 | [2][9][10] |
| Molecular Formula | C₇H₆FI | [1][2] |
| Molecular Weight | 236.03 g/mol | [2][9] |
| Appearance | Colorless to light yellow/amber liquid | [2][11] |
| Density | ~1.75 - 1.81 g/mL at 25 °C | [2][9] |
| Boiling Point | 90-94 °C at 15 mmHg | [2][9] |
| Refractive Index (n20/D) | ~1.58 | [2][9] |
| Purity (Typical) | ≥97% (GC) | [2] |
| Solubility | Soluble in common organic solvents (e.g., THF, Dichloromethane, Ether); Insoluble in water. | [11] |
Safety and Handling: this compound is classified as acutely toxic if swallowed (GHS06) and may cause skin and eye irritation.[9][11] All handling must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.[9][11] Store the compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for optimal stability.[2][11]
Application Note I: Synthesis of Biaryl Monomers via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds.[3][12] For this compound, this reaction is highly efficient at the C-I bond, leaving the C-F bond intact for subsequent functionalization or to remain as a stability-enhancing feature in the final material. This selectivity is crucial for building complex, well-defined monomers.
Causality of Protocol Choices:
-
Catalyst System: A combination of a palladium(0) source (like Pd(PPh₃)₄) or a palladium(II) precatalyst (like Pd(OAc)₂) with a phosphine ligand is standard. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base is essential to activate the boronic acid partner for the transmetalation step.[12] An aqueous solution of a carbonate (e.g., Na₂CO₃, K₂CO₃) or phosphate (K₃PO₄) is often effective and balances reactivity with minimizing side reactions.[13]
-
Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is common. This accommodates both the organic-soluble aryl halide and catalyst, and the often water-soluble inorganic base and boronic acid salt.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details the synthesis of 4-fluoro-2-methyl-1,1'-biphenyl, a common biaryl building block.
Experimental Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 236.03 | 1.0 | 236 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.03 (3 mol%) | 35 mg |
| Na₂CO₃ | 105.99 | 2.5 | 265 mg |
| Toluene (degassed) | - | - | 5 mL |
| Ethanol (degassed) | - | - | 1 mL |
| Deionized Water (degassed) | - | - | 2 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (236 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and Na₂CO₃ (265 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Using syringes, add the degassed toluene (5 mL), ethanol (1 mL), and deionized water (2 mL).
-
Reaction Execution: Place the flask in a preheated oil bath at 85 °C. Stir the mixture vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by analyzing aliquots of the organic layer.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Add 10 mL of deionized water to the reaction mixture. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with ethyl acetate (15 mL each).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-fluoro-2-methyl-1,1'-biphenyl.
Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application Note II: Building Conjugated Systems via Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4][14][15] This reaction is fundamental for synthesizing conjugated polymers and molecular wires, where alternating single and multiple bonds create desirable electronic and optical properties. For this compound, the high reactivity of the C-I bond under Sonogashira conditions is again leveraged.[4]
Causality of Protocol Choices:
-
Dual Catalysis: The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4][14] The palladium complex undergoes oxidative addition with the aryl iodide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is the rate-determining step.[14]
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and as the solvent.[14]
-
Inert Conditions: The catalytic species are sensitive to oxygen, and the reaction must be performed under strictly anaerobic conditions to prevent catalyst deactivation and unwanted side reactions like Glaser coupling (homocoupling of the alkyne).[14]
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes the synthesis of 1-(4-fluoro-2-methylphenyl)-2-phenylethyne, a key building block for larger conjugated systems.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 236.03 | 1.0 | 236 mg |
| Phenylacetylene | 102.14 | 1.1 | 112 mg (123 µL) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 (2 mol%) | 14 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 (4 mol%) | 7.6 mg |
| Triethylamine (TEA, degassed) | 101.19 | - | 10 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask with a stir bar, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.
-
Reagent Addition: Through the septum, add degassed triethylamine (10 mL) via syringe. Stir the mixture for a few minutes. Then, add this compound (236 mg, 1.0 mmol) followed by phenylacetylene (123 µL, 1.1 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor its progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the triethylamine.
-
Extraction: Redissolve the residue in ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate (15 mL each).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (eluting with hexane) to obtain the pure coupled product.
Catalytic Cycle Diagram:
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 4-フルオロ-2-ヨードトルエン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 13194-67-7 | this compound | Tetrahedron [thsci.com]
- 11. 13194-67-7 this compound - EASTFINE [eastfine.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Lithiation of 4-Fluoro-2-iodotoluene
Abstract: This document provides a comprehensive guide for the experimental procedure of lithiation of 4-Fluoro-2-iodotoluene, a critical reaction for the synthesis of functionalized aromatic compounds. The protocol details the iodine-lithium exchange reaction, a powerful method for generating a highly reactive aryllithium intermediate. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, safety protocols, and mechanistic insights to ensure successful and safe execution.
Introduction: The Significance of Aryllithium Intermediates
Organolithium reagents are indispensable tools in modern organic synthesis, functioning as potent nucleophiles and strong bases.[1][2][3] Among these, aryllithium species are paramount for the construction of complex aromatic and heteroaromatic molecules, which form the backbone of numerous pharmaceuticals, agrochemicals, and materials. The lithiation of this compound is a key transformation that provides a strategic entry point to a versatile 2-fluoro-6-methylphenyllithium intermediate. This intermediate can be subsequently trapped with a wide array of electrophiles to introduce diverse functionalities at the 2-position, a feat not easily accomplished through classical electrophilic aromatic substitution.
The choice of this compound as a precursor is strategic. The iodine atom is significantly more susceptible to halogen-lithium exchange than the fluorine atom or the protons of the methyl group, ensuring high regioselectivity.[4] This selective reactivity is the cornerstone of this synthetic protocol.
Mechanistic Insights: The Iodine-Lithium Exchange
The core of this procedure is the iodine-lithium exchange reaction, a type of metal-halogen exchange.[5] This reaction is exceptionally fast, often outcompeting other potential side reactions like proton abstraction.[6] The generally accepted mechanism involves the formation of a transient "ate complex" where the organolithium reagent (in this case, n-butyllithium) coordinates to the iodine atom of the aryl iodide.[6][7][8] This hypervalent iodine intermediate then collapses, leading to the formation of the desired aryllithium species and an alkyl iodide byproduct.[9]
The reaction is typically performed at very low temperatures (e.g., -78 °C) to minimize side reactions and ensure the stability of the highly reactive organolithium species.[10][11] Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used as they can solvate the lithium cation, breaking down the oligomeric aggregates of the alkyllithium reagent and enhancing its reactivity.[7][12][13]
Safety First: Handling Pyrophoric Reagents
Extreme caution is paramount when working with organolithium reagents like n-butyllithium. These reagents are pyrophoric, meaning they can ignite spontaneously upon contact with air and react violently with water.[14][15][16][17] Adherence to strict safety protocols is non-negotiable.
Mandatory Safety Precautions:
-
Inert Atmosphere: All reactions involving organolithium reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[18][19][20]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves are the minimum required PPE.[15][18] A face shield is also highly recommended.[21]
-
Never Work Alone: Always have a trained colleague present in the laboratory.[18][21]
-
Emergency Preparedness: Know the location and proper use of the nearest safety shower, eyewash station, and Class D fire extinguisher (for combustible metals).[17][18][21]
-
Quenching: Never quench organolithium reagents with water. Use a less reactive quenching agent like isopropanol or a saturated aqueous solution of ammonium chloride, and always perform the quench at low temperatures.
-
Waste Disposal: All glassware and needles contaminated with organolithium reagents must be properly quenched and disposed of as hazardous waste.[18]
Experimental Protocol: Lithiation of this compound
This protocol details the generation of 2-fluoro-6-methylphenyllithium from this compound and its subsequent trapping with a generic electrophile.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich[22] | Store under inert atmosphere, away from light. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | e.g., Sigma-Aldrich | Store under inert atmosphere. Titrate periodically. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | e.g., Sigma-Aldrich | Freshly distilled from sodium/benzophenone or obtained from a solvent purification system. |
| Electrophile (E+) | Varies | Varies | Must be anhydrous. |
| Saturated aq. NH4Cl | Reagent | Varies | For quenching the reaction. |
| Diethyl ether (Et2O) | ACS grade | Varies | For extraction. |
| Brine | Saturated aq. NaCl | Varies | For washing. |
| Anhydrous MgSO4 or Na2SO4 | Reagent | Varies | For drying organic phase. |
Equipment
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, rubber septa, and a nitrogen/argon inlet.
-
Low-temperature thermometer.
-
Syringes and needles for transfer of anhydrous solvents and reagents.
-
Dry ice/acetone or cryocool for maintaining low temperatures.
-
Rotary evaporator.
-
Standard glassware for workup and purification.
Step-by-Step Procedure
Reaction Setup and Lithiation:
-
Drying Glassware: Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Assemble the reaction flask while hot and purge with inert gas. Maintain a positive pressure of inert gas throughout the reaction.[23]
-
Charging the Flask: To the reaction flask, add this compound (1.0 eq) and anhydrous THF (provide a suitable concentration, e.g., 0.1-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[11]
-
Addition of n-BuLi: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly. The solution may turn a pale yellow color, indicating the formation of the aryllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete iodine-lithium exchange.[10]
Electrophilic Quench:
-
Addition of Electrophile: Slowly add the anhydrous electrophile (1.2 eq) to the solution of the aryllithium at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.
Workup and Purification:
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or another appropriate method (e.g., distillation or recrystallization) depending on the properties of the product.
Visualization of the Workflow
Reaction Scheme
Caption: Workflow for the lithiation of this compound and subsequent electrophilic quench.
Safety Protocol Flowchart
Caption: Critical safety steps for handling pyrophoric organolithium reagents.
Characterization of Starting Material and Potential Products
The starting material, this compound, is a liquid at room temperature.[22][24] Its identity and purity can be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₆FI[25] |
| Molecular Weight | 236.02 g/mol [25] |
| Appearance | Colorless to pale yellow liquid[24] |
| Boiling Point | 90-94 °C at 15 mmHg[22][24] |
| Density | ~1.75-1.81 g/mL at 25 °C[22][24] |
Spectroscopic data for this compound and related compounds can be found in public databases such as PubChem and the NIST WebBook.[25][26] Characterization of the final product will depend on the electrophile used and will typically involve ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Field-Proven Insights
-
Low or No Yield:
-
Moisture Contamination: Ensure all glassware is scrupulously dried and solvents are anhydrous. Even trace amounts of water will quench the organolithium reagent.
-
Poor Quality n-BuLi: The concentration of n-butyllithium solutions can decrease over time. It is advisable to titrate the solution before use to determine its exact molarity.
-
Reaction Temperature: Maintaining a very low temperature is crucial for the stability of the aryllithium intermediate.
-
-
Formation of Side Products:
-
Reaction with Solvent: At temperatures above -60 °C, n-butyllithium can react with THF.[27][28]
-
Benzyne Formation: While less likely in this specific case due to the iodine-lithium exchange being much faster, ortho-lithiation followed by elimination of LiF could potentially lead to benzyne intermediates if the reaction conditions are not well-controlled.
-
Reaction with Byproduct: The n-butyl iodide formed during the exchange can potentially react with the aryllithium species, although this is generally slow at low temperatures.
-
Conclusion
The lithiation of this compound via iodine-lithium exchange is a robust and highly regioselective method for the generation of a valuable 2-fluoro-6-methylphenyllithium intermediate. By following the detailed protocol and adhering strictly to the safety precautions outlined in this guide, researchers can confidently and safely utilize this powerful synthetic transformation to access a wide range of novel and complex aromatic molecules.
References
- Mechanism of lithium-halogen exchange of primary alkyl iodide. (2018). Chemistry Stack Exchange. [Link]
- nbutyl lithium safety. (2024). YouTube. [Link]
- STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety, University of Arkansas. [Link]
- Organolithium reagents – Knowledge and References. Taylor & Francis. [Link]
- Organolithium Compounds and Reactions. SlideShare. [Link]
- Organolithium reagent. Grokipedia. [Link]
- Mechanism of the lithium–iodine exchange in an... Canadian Journal of Chemistry - Ovid. [Link]
- Material Safety Data Sheet - n-Butyllithium, 1.6M solution in hexanes. Cole-Parmer. [Link]
- This compound.
- ORGANOLITHIUM REAGENT. L.S. College, Muzaffarpur. [Link]
- lithium halogen exchange #1 revised. University of Wisconsin-Madison. [Link]
- Organolithium reagent. Wikipedia. [Link]
- (PDF) Mechanism of the lithium–iodine exchange in an iodothiophene.
- Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. (2020). MDPI. [Link]
- Directed ortho metal
- Directed (ortho)
- Directed ortho metal
- Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
- Metal–halogen exchange. Wikipedia. [Link]
- How do I selectively exchange iodine with lithiate?.
- n-Butyllithium: A Comprehensive Review of Properties, Prapar
- n-Butyllithium. Wikipedia. [Link]
- Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. ChemRxiv. [Link]
- 2-Fluoro-4-iodotoluene. NIST WebBook. [Link]
- organolithium reagents 1. Harvard University. [Link]
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016).
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
- Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. (2022). YouTube. [Link]
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
- 7-indolinecarboxaldehyde. Organic Syntheses Procedure. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. grokipedia.com [grokipedia.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 12. echemi.com [echemi.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. m.youtube.com [m.youtube.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. enhs.uark.edu [enhs.uark.edu]
- 19. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. This compound 97 13194-67-7 [sigmaaldrich.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. chemimpex.com [chemimpex.com]
- 25. This compound | C7H6FI | CID 83220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. 2-Fluoro-4-iodotoluene [webbook.nist.gov]
- 27. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 28. people.uniurb.it [people.uniurb.it]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Fluoro-2-iodotoluene
Introduction: The Strategic Value of 4-Fluoro-2-iodotoluene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. This compound emerges as a highly valuable substrate, uniquely functionalized for sequential, selective transformations. Its structure offers a confluence of features: a reactive carbon-iodine (C-I) bond, which is the primary site for palladium-catalyzed cross-coupling, and a robust carbon-fluorine (C-F) bond that often imparts desirable metabolic stability and binding properties in drug candidates.[1] The ortho-methyl group introduces steric influence that can direct reactivity and conformation, while the para-fluoro group exerts a distinct electronic effect.
Palladium-catalyzed cross-coupling reactions represent one of the most powerful methodologies for constructing carbon-carbon and carbon-heteroatom bonds, a distinction recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[2] These transformations are celebrated for their broad functional group tolerance, mild reaction conditions, and high efficiency.[3][4]
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of key palladium-catalyzed cross-coupling reactions utilizing this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering both field-proven protocols and the mechanistic understanding required to adapt and troubleshoot these critical synthetic transformations.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of biaryl and substituted styrene motifs, which are prevalent in countless bioactive molecules.[1][5] The reaction forges a C-C bond between an organoboron species (typically a boronic acid or ester) and an organic halide.[4][6]
Mechanistic Rationale
The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6] The Pd(0) catalyst first inserts into the C-I bond of this compound—the most reactive site on the molecule. The subsequent transmetalation with the activated boronic acid (as a boronate salt) and final reductive elimination releases the biaryl product and regenerates the Pd(0) catalyst. The choice of base is critical; it activates the boronic acid to form a more nucleophilic "ate" complex, facilitating the transmetalation step.[7]
Caption: Fig 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application & Protocol Insights
-
Catalyst/Ligand: For general-purpose Suzuki couplings, Pd(PPh₃)₄ is a reliable choice as it is a pre-formed, active Pd(0) source. Alternatively, a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, SPhos) can be used. The ligand stabilizes the palladium center and modulates its reactivity.
-
Base Selection: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often sufficient. The base must be strong enough to form the boronate species but not so strong as to cause degradation of sensitive functional groups.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is standard. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Experimental Protocol: Synthesis of 4-Fluoro-2-methyl-4'-methoxy-1,1'-biphenyl
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (250 mg, 1.0 mmol, 1.0 equiv.), (4-methoxyphenyl)boronic acid (167 mg, 1.1 mmol, 1.1 equiv.), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (29 mg, 0.025 mmol, 2.5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl product.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Arylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | >90 |
| 2 | Arylboronic Acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 90 | ~85-95 |
| 3 | Vinylboronic Ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | THF/H₂O | 70 | ~80-90 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an exceptionally powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8][9] This reaction is fundamental to the synthesis of pharmaceuticals, organic materials, and natural products containing the aryl-alkyne motif.[9][10]
Mechanistic Rationale
The Sonogashira reaction typically operates via a dual catalytic cycle involving both palladium and a copper(I) co-catalyst.[9][11] The palladium cycle mirrors that of other cross-couplings. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.[9] This species then undergoes transmetalation with the Ar-Pd(II)-I complex, transferring the alkynyl group to the palladium center, from which the final product is reductively eliminated.
Caption: Fig 2. Dual catalytic cycles of the Sonogashira coupling.
Application & Protocol Insights
-
Catalyst System: The classic catalyst system is a combination of a Pd(II) source like PdCl₂(PPh₃)₂ and a copper(I) salt, typically CuI. The phosphine ligands on palladium are crucial for the catalytic cycle.
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual role: it deprotonates the terminal alkyne and acts as the solvent or co-solvent.[8] Anhydrous, degassed solvents like THF or DMF are also commonly used.[8]
-
Copper-Free Variants: To avoid the potential for alkyne homocoupling (Glaser coupling) promoted by the copper catalyst, copper-free Sonogashira protocols have been developed.[8] These often require a different palladium catalyst/ligand system and a stronger base.
Experimental Protocol: Synthesis of 1-Fluoro-3-iodo-2-(phenylethynyl)benzene
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (250 mg, 1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide [CuI] (4 mg, 0.02 mmol, 2 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) via syringe. Stir for 10 minutes. Then, add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. Monitor completion by TLC.
-
Work-up: Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (hexane/ethyl acetate) to obtain the desired product.
Heck Reaction: Arylation of Alkenes
The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond and a substituted alkene product.[2][12] It is widely used to create stilbenes, cinnamates, and other related structures from simple precursors.[2]
Mechanistic Rationale
The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[2] After oxidative addition of the aryl iodide to Pd(0), the resulting complex coordinates to the alkene. This is followed by migratory insertion of the alkene into the Aryl-Pd bond (syn-periplanar). A subsequent β-hydride elimination step forms the final alkene product and a hydrido-palladium complex. The final step is the reductive elimination of HI, facilitated by a base, which regenerates the Pd(0) catalyst.[13]
Caption: Fig 3. Catalytic Cycle of the Mizoroki-Heck Reaction.
Application & Protocol Insights
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a very common and effective catalyst precursor.[14] It is reduced in situ to the active Pd(0) species.
-
Base: The choice of base is crucial. A hindered organic amine like triethylamine (Et₃N) is often used. Inorganic bases such as potassium acetate or potassium carbonate can also be employed.[2]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are typically used to ensure the solubility of all components at the required reaction temperatures.
-
Stereoselectivity: The Heck reaction generally exhibits excellent trans selectivity in the final product.[12]
Experimental Protocol: Synthesis of Ethyl (E)-3-(4-fluoro-2-methylphenyl)acrylate
-
Vessel Preparation: In an oven-dried flask, combine this compound (250 mg, 1.0 mmol, 1.0 equiv.), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and tri-o-tolylphosphine (12 mg, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous DMF (5 mL), followed by triethylamine (202 mg, 2.0 mmol, 2.0 equiv.) and ethyl acrylate (150 mg, 1.5 mmol, 1.5 equiv.).
-
Reaction: Heat the mixture to 100 °C under an inert atmosphere for 16 hours.
-
Work-up: Cool the reaction to room temperature and pour it into water (30 mL). Extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired acrylate ester.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds between aryl halides and a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles.[15][16] Its development revolutionized the synthesis of aryl amines, which are critical components of numerous pharmaceuticals.[15][17]
Mechanistic Rationale
Similar to other cross-couplings, the reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex.[15] A key feature of this reaction is the use of bulky, electron-rich phosphine ligands, which facilitate both the oxidative addition and the final reductive elimination step. After oxidative addition, the amine coordinates to the palladium center, and a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. This complex then undergoes reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst.[18]
Caption: Fig 4. Catalytic Cycle of the Buchwald-Hartwig Amination.
Application & Protocol Insights
-
Ligand is Key: Success in Buchwald-Hartwig amination is critically dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are state-of-the-art and enable the coupling of a wide range of substrates under milder conditions.[19]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄) are common choices.[16][18]
-
Precatalysts: Modern protocols often use well-defined palladium precatalysts (e.g., XPhos Pd G3) which are air-stable and provide more reproducible results by ensuring efficient generation of the active Pd(0) species.
Experimental Protocol: Synthesis of N-(4-fluoro-2-methylphenyl)morpholine
-
Vessel Preparation: In a glovebox, add this compound (250 mg, 1.0 mmol, 1.0 equiv.), XPhos Pd G3 precatalyst (17 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv.) to a vial.
-
Reagent Addition: Remove the vial from the glovebox. Add anhydrous toluene (4 mL) followed by morpholine (105 mg, 1.2 mmol, 1.2 equiv.) under an inert atmosphere.
-
Reaction: Seal the vial and heat the reaction mixture to 110 °C for 6 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to isolate the target aryl amine.
Conclusion
This compound stands as a versatile and powerful building block for the synthesis of complex molecular architectures. Its differentiated reactivity allows for the selective functionalization of the C-I bond through a host of robust palladium-catalyzed cross-coupling reactions. By understanding the mechanistic underpinnings of the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, and by carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently construct a diverse array of C-C and C-N bonds. The protocols and insights provided herein serve as a comprehensive guide for leveraging these transformative reactions in drug discovery and materials science.
References
[10] Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdAX-pG0YBkLeDzPl5qDYsEYnIwSop4ETAt6Y6toaMB0R6Y-hjRy4wqDu12F3SgZYiImzDuz9RjTHxdR8VzOKmprwKsJe1lm_r6rLs_G0E26WT2K48tmbbhwgvqTJ82_lADDrI1Eu34h6k5FHxOrl9SeEKPbZN_zE=] [13] Palladium-Catalyzed Oxidative Arylhalogenation of Alkenes: Synthetic Scope and Mechanistic Insights. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa2eZtU7n9I4OvncJGGBieEvc5Fc9AHNpWbSVNHTA4OqmwuHhOAxxy8SA40H5mvt7zAujOP7tTL5T4Q84_KOaY_aRKwaP4OkyFRXvPf3ULxwFKV7yhgYpIzjm2cEC1pwcXwIJk2Trw6H4_Duw=] [20] Flow Chemistry: Sonogashira Coupling. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbQpRTKbO3ID_AY0ma_34Sf_KY4yrvpBg_SNEIr31TZUlMTVTqhioK2ihOzG1OKLYI33rufgB_qsWUFUQDAfXhL0pC97ONYBQUbGkCwFEQ7mWLqVkq2I2YB9a_ZSHtsHXb4MlS2WSQBwxqE45S4vcp4eRe1JeX0gU=] [2] Heck reaction. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7szo32k8c76J_kfoVqk1jIAQMDtwDrQarxugr_JXafsusUikPI886X4yQt6B-Po9qnkB9PRT2GHr7eDC9gbU7iK9rlUQVm5wyICGWHsmEU48kLehlvxoOwve9YqKlWvdbJjRDaiA=] [21] Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI6lY7PldlU45qrBJRHA3COKPPrHHb0i06avO0VBWuqEs67u87lLtSQEyWVH5KEhjLh9wYdabqZAmjmEnR-Y0-muih8G5KIY18pLUw4lg4LScQxtG8RgwI-O6vM7grkO7s] [15] Buchwald–Hartwig amination. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYDF9alizZhNSfVo97WoL7sYjlvSCpV8jUd1ds5CdHEG7lHhE7ybm08hKNpnjRM9gd2D6PkNuiDD-Kpc20YK0OsIYTgUwxmY1EGBEeq7FqerPn0vjICNOMnlO57M1V_8O_3P7e_TdE7Poh4I0ULqpPZ6e8XiTqfqS_NVk=] [14] Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSz_7b19_bWXenOXHd5287d1So6cdEq7gZzDWz3qe36OMZf4H6Cmg3xVAGed9WoGMc0AMwPDo01efJPPFDodtIoLN0yY5BH0QhSQj26tTp8t0IEO7S0mP3GKwpK42tf7w=] [1] Application Notes and Protocols for the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7omrhq6NIJ1P570Ib-ndnMagVlGA9s1eqau3i_CzctOfy72949GfcFXivRnyO7bQ1Ma1463PeitKTVkZWlreW-qeMtZP54c3EMt9zqDmuWfGlLoGR0IjHENQmb8hFOmpJ8c4x-YoRszqqxVRKTlWTIz8OmFApxUfKqoMPy4ulo5pO1Q7fHvibW-r2zDNT6im_rPa_gEeEAqLqeHh8_r1cx6mJokX-EuXlC9HpNXib2qnff4EVFkdzz-9mGDdOWG7fNC3yaPEzA6w31-Ld] [22] Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlAhGVLBTga4dD-eeyMHaOAKs16R889OBUYE9a8035BwZz8xxf5PuKJf4EfV3s15RBH6PJgpszvGm5aX_Xt2u2BLNULHzQljAtQa8ZSwsKnE_S1iYt] [8] Application Notes and Protocols for Sonogashira Coupling of 2-Iodotoluene. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiITDjbTWIXzX1owdd9XD4qvc3qG3wjQ42ckzDUhzf1aSBdSOCyuPYNmVC3n4M_BN_EPA87nbZ9iU85hXrBKSmVVbAH3E5Fb2ISsVogVz3lQJR2SISN-ZzCiX9eJMAdn9bMmfxQO3ZMfvtO7aqCyyKIdyTSyWQk-H3ycA1xdPbLuV1CzoYYjESQPpcF8IqHTXjAP8IfZJV5r6hfXzZsBO6r3_YYe4s] [9] Sonogashira coupling. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpEEV43hExwLjO6iN79kKyOBYkzXl00NJL-OlaGw7dGBJf89nxlA9FsdKdT1AnZLT9ybSWRKyWonicxm4vjU6STefF8ZBD8H1vWIjjYvHDpdsAidJxVaqtZAlb-8OQVghVMPq6cnmn_eIxJXBy] [16] Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh58GcShIai1z7qI4h0itjb7NsJWUF02rlTc0vux9yWhObWBhd0i5dpULA9NyGS0aV0aXsyEkH2JwZuSnddpaz4pLlTnwp-7eqwFanGUSOVvx--PFCGTY1sjvuijEZqSqcKETWrcGCh71EYlzzXwjfZUjjdBwivg6cWhBi8BFn39ebGA==] [12] Heck Reaction. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_02hETJH8XUQB_qBK3jXci1pbeRO6r0o1GkG4bDe4I4CPZYMbZre6JPinqeObU4mbsQ-ngwYbkPKlsTbxB6idx6Iph3bEc8s1bzhxbgQ8bopqsF-y_CpK_lGcEWe_ZHeH_0iXLaXcFco30pFlDUdQR4dlQ2Kl0aSG2gXyOQs=] [18] Buchwald-Hartwig Amination. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc_X7A0Iblpnb5cv_bmEao7PPNAqH_LwFOve-qFBqGuTf29ScdLM9LdV3WDR2xFaWkfpLG8T7Wuxf6WCZNT_xqBx5v1C8HljaRQzI9qUdR-TOvRHKZdc2X6h8QsLfLPNREn1Mo2i0zmxrAxu1jPLaP8iyrTvixeKNPr2VhCfT4NojRUo9m9qEw_h_toWTRRhfAB_UlTK1UK92HWcTSWSoEeAlDsqVElgWWbOKySCT5pNXJTMEyk3SBSu-BADbMazeauzMHXMN8P2ruW4YMhQWNR4uAveI4MMrT9B3OZDwWbskah8ibMg==] [11] Sonogashira Coupling. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZBRnQACAGW-1ptDd8GnuCEqkV_uAt32_gsCtVIoGiwEy6PwsEOXRvopwRTYUWWKOAfaoZi-FJsCQQDzRzy0f-r4HPBZBoRsg8u7Q3bUusifayU6L9vT842nrVggfuTcZ52vqjReE30hAVtwcCRkYAQAQ6fwaW3iycfLTCU23PyC3618ju] [3] Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu_AC3pVE5SNLs4jOTIEejnQ-nVr5vZmXwp6chjOFzFf8HGukRWLhXwlDHko5OvDitD0n2ffgFdsGAXK6CYHZZcBWJWATZGeTEID-KFtl-aKEylS42oLg2FEt87DHI6SR7-KYanfjyznPSZ9c-y_OsL0bHfyUVloyepaU-gyYVqKqmXn1OZqrcPehDSX7-onuyLcRu_IhCTqvmPmSmw82D2OP8IUMKYGjfpC2VzWy2dQPQfqQQXDdFtjUxlNT5gw==] [23] The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEijqvLQDJbqkFPE4C2r4IhomxBWAf1eJQxWAgNDCJXD5FiLJDqt029KKMilSKwSE_B8wxEKZS0E8Lxv5HLsHSR7UVfS3lNdVMhr8Plt97JqIvISGeEIBwdVC0AvjU2TOlF3qbU4yxgVxZkH4ioYf733yvpOGoX7UG2ZYWWHjaAfjD1UcKezE83vVKerQoLo55QyhC6YbCCtVKBpAZmONy1wdGbwBlrUWVtsizT4f0xvYgPFEp-5bdXWzk9tx6ubP5ogR5nKWA=] [19] Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAt5RpmAAOypCCTCsMZBFOI15PvkM95Pq_S8-JpTE0-RuJodl9IN92YSDSsoXmhP3hcbBArS24dBPKQmtF1PmFHpZqsWEnNqfhGhc4GxCWmHgUFBECWe0KNgx9aO7TXLxpIjS965KSDzQ5_BWYr9PWsvaysDyRS4k=] [17] The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk_tTBkUUVgaVuoiY8ufI_ztgXUoagzARx5VmpKMgSN8yQmurkGUzojgSqAfLmmxU7RKU6KYEdT9hHcgLDlspaHHBDyDzEEUdYui_ls28y2EJOYgmRM8xt7CgzcZEGqbO8tXEm9P7TxALJqK75iJx-sHZ_RRoc61y6ZvOu6QpwVrbCOGoPIch7rNdS62kCsIuVu-b81vgMZOXH6MPGuBnq6tTRWKFdmaLzVGVpw5SUQpAXRntgGA2Ha2HGPAwvw-hOEPM5hACnfPbTQLCs--7PTGt-3_GJSjOydELR-szHGfnoTMfYVt0sJCk65dPm18MgW8-6LBHvBU1JvSmLA95y] [4] Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE11ND-tXHt-b7okcYWZE08wLIoTJ9lpt3UDnE7GSB8kaaZ6D8A7B9ueRh18M7GKAkNhxvvOcfjWVFVYtQ4uvD6g2oWIhNimudc7wWEVWGX9OsrFI2GoExYUTtQjfhvLPH57n-NTK3B85JdcumzE5A7b2YL1lyGv9T1vTcPCxT3Cn5QkkxuURbe_X-XE3Y=] [5] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPBZMGT0OGBLt4qqSudPZ5bym1SiXPEHHdhqGFCBfEXG75WOAaYeRC5hmpUDia__Htb9J5MJZNdQH2wzItzKMcOPRKHBYD7ifkSmmrM4O8H_UCheVt05sZKLu1HJ047uMSzfsnh8k81MqQyAN4fUacON95EinJ2259AquKjTNj4m8wwzP2hWmjcA==] [7] Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2RM_xqdbE1b7c-uX6bGphOk2TQ-T4Vn0PPFCLeDSQw9ynXDy0BdCfI1wnTQeYc7PqW22ySALRXClGMSua1n2gAHuPoHvzWWOpgdCZRLd42itc75BjnMfr96cPaWTVEqZk7-QbXEo=] [6] Suzuki-Miyaura Coupling. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo51AD7BslsrOiEgXMDqXepXXZ8ghG03UHhibt7Ct0I20PAkqB5K7GFQzINMTtEoe1dsXyDaNPPLfELZm27A3_qhemyJIq1mHBLU7FHqxyuA5jS4Jm0oUG7b_VyowI6EeXSEtXnjyvv69IcgaQnfxf-L5273tIxMtYOysz65ASFzFbo2g7z1UriC8JVA16bxrbOaBF6ZA6teBU8eXwP9V1_4xz0fwB_7HsiMiQQMXwqoZfQ9pQ6VrFIQWKwuo5gJusDXvAWTrzN3GwVfXR0G9-e5P_kZzJgkmyFONzmfdaT_NNIA==]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Palladium-Catalyzed Oxidative Arylhalogenation of Alkenes: Synthetic Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. rsc.org [rsc.org]
- 20. rsc.org [rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Application Note: Suzuki-Miyaura Cross-Coupling of 4-Fluoro-2-iodotoluene for the Synthesis of Fluorinated Biaryl Scaffolds
Abstract
Fluorinated biaryl moieties are privileged structures in modern medicinal chemistry, offering unique pharmacological properties.[1] 4-Fluoro-2-iodotoluene is a key building block for accessing these scaffolds due to its distinct electronic and steric properties.[2][3] This application note provides a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental protocol, and provide insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to construct complex, fluorinated molecular architectures.[2]
Introduction: The Strategic Value of this compound
The introduction of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity.[4] this compound serves as a versatile precursor for incorporating a fluorinated toluene motif into more complex molecules. The strategic placement of the iodine and fluorine atoms provides a handle for selective functionalization. The carbon-iodine bond is significantly more reactive than carbon-fluorine or carbon-hydrogen bonds in palladium-catalyzed cross-coupling reactions, allowing for regioselective bond formation.[5] The Suzuki-Miyaura reaction is a robust and widely used method for forging carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6][7] Its high functional group tolerance and generally mild reaction conditions make it an indispensable tool in pharmaceutical development.[5][6]
Reaction Scheme & Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[8][9] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
The Catalytic Cycle:
The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step.[8] Following this, transmetalation occurs, where the organic group from the organoboron compound is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[10] The cycle concludes with reductive elimination, where the two organic fragments are coupled to form the biaryl product, and the Pd(0) catalyst is regenerated.[5][8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters & Optimization
The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalysts often employ bulky, electron-rich phosphine ligands.[11][12][13] These ligands stabilize the Pd(0) center, promote the oxidative addition step, and facilitate the reductive elimination.[14][15] For challenging couplings, ligands such as SPhos, XPhos, or dppf can offer superior performance.[11][14]
-
Base: A base is crucial for the transmetalation step.[10] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and yield, and may need to be optimized for specific substrates.
-
Solvent System: A mixture of an organic solvent and water is typically used. Popular solvent systems include dioxane/water, toluene/water, and THF/water. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation.
-
Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids and their corresponding esters (e.g., pinacol esters) can be used. Boronic esters often exhibit greater stability and can be advantageous in certain cases.[6]
Detailed Experimental Protocol: Synthesis of 4-Fluoro-2-methyl-4'-methoxybiphenyl
This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.
Table 1: Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Amount | Moles (mmol) |
| This compound | 13194-67-7 | 236.03 g/mol | 236 mg | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 g/mol | 182 mg | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 g/mol | 58 mg | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 276 mg | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | 8 mL | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 2 mL | - |
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (236 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated heating mantle set to 90 °C and stir vigorously under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-fluoro-2-methyl-4'-methoxybiphenyl.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium compounds can be toxic and should be handled with care.
-
1,4-Dioxane is a potential carcinogen.
Data & Results
Table 2: Expected Yield and Characterization Data
| Product | Structure | Expected Yield | Physical Appearance | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | MS (ESI) m/z |
| 4-Fluoro-2-methyl-4'-methoxybiphenyl | ![]() | 80-90% | White to off-white solid | 7.28-7.24 (m, 2H), 7.15-7.08 (m, 2H), 6.98-6.94 (m, 3H), 3.85 (s, 3H), 2.25 (s, 3H) | 161.4 (d, J=245.5 Hz), 159.2, 141.2 (d, J=7.8 Hz), 133.5, 131.2 (d, J=3.3 Hz), 130.4, 128.8 (d, J=5.6 Hz), 115.1 (d, J=21.1 Hz), 114.2, 112.9 (d, J=22.1 Hz), 55.3, 20.6 (d, J=1.8 Hz) | 217.1 [M+H]⁺ |
Experimental Workflow
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Guide
Table 3: Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a different ligand/precatalyst system. Ensure the reaction is under a proper inert atmosphere. |
| Insufficiently strong base | Switch to a stronger base like Cs₂CO₃ or K₃PO₄. | |
| Low reaction temperature | Increase the reaction temperature in 10°C increments. | |
| Formation of homocoupled byproducts | Premature decomposition of boronic acid | Use boronic ester instead of boronic acid. Add the boronic acid slowly to the reaction mixture. |
| Oxygen contamination | Ensure the reaction setup is properly purged and maintained under an inert atmosphere. | |
| Difficulty in purification | Co-elution of product and byproducts | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of fluorinated biaryl compounds using this compound as a versatile building block. By understanding the reaction mechanism and carefully controlling key experimental parameters, researchers can reliably access a wide range of complex molecules relevant to drug discovery and materials science. This application note provides a solid foundation and a practical, step-by-step protocol to facilitate the successful implementation of this important transformation in the laboratory.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Gessner Group. (n.d.).
- Fletcher, S. P. (2021, April 6). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. Nature Portfolio Chemistry Community. [Link]
- Gessner, V. H. (n.d.).
- Peng, C., Cheng, J., & Wang, J. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 129(28), 8708–8709.
- Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. Science, 352(6283), 329-332.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Pérez, I., Sestelo, J. P., & Sarandeses, L. A. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Letters, 3(22), 3463–3465.
- Chen, Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Molecules, 27(13), 4235.
- Thomas, R. M., Obbard, D. B., & Lipshutz, B. H. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(46), 13031-13037.
- de la Torre, A., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- Eastfine. (n.d.). 13194-67-7 this compound. [Link]
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2020, July 1). 17.
- ResearchGate. (n.d.). (a)
- OUCI. (n.d.). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. [Link]
- Organic Chemistry Portal. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
- Wang, L., & He, W. (2007). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 72(22), 8505–8508.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 13194-67-7). [Link]
- ResearchGate. (2025, August 9). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. [Link]
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- ResearchGate. (2025, August 9). Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- ResearchGate. (2025, August 9). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. [Link]
- The Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- PubChem. (n.d.). This compound. [Link]
- Chemistry LibreTexts. (2023, June 30).
- RSC Publishing. (2021, June 4). Flow electrochemistry: a safe tool for fluorine chemistry. [Link]
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Wang, Y., et al. (2018). Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents. Organic Letters, 20(15), 4599-4603.
Sources
- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 13194-67-7 this compound - EASTFINE [eastfine.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gessnergroup.com [gessnergroup.com]
Analytical methods for monitoring reactions with 4-Fluoro-2-iodotoluene (TLC, GC-MS, HPLC)
Introduction: The Critical Role of Reaction Monitoring in Syntheses with 4-Fluoro-2-iodotoluene
In the landscape of pharmaceutical and materials science research, this compound stands as a valuable building block. Its distinct substitution pattern, featuring a fluorine atom, a methyl group, and a reactive iodine atom, makes it a versatile precursor for a multitude of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The successful outcome of these syntheses—maximizing yield, ensuring purity, and minimizing reaction time—is critically dependent on precise and real-time monitoring of the reaction progress. This guide provides detailed application notes and robust protocols for the three most common and effective analytical techniques for this purpose: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
As a Senior Application Scientist, the protocols detailed herein are designed not merely as a set of instructions, but as a self-validating system. The causality behind each experimental choice is explained to empower researchers to adapt these methods to their specific reaction conditions. This guide is structured to provide a comprehensive understanding of each technique's applicability, empowering you to make informed decisions for efficient and successful reaction monitoring.
Thin-Layer Chromatography (TLC): The Rapid, First-Line Assessment
Thin-Layer Chromatography is an indispensable tool for the qualitative monitoring of organic reactions. Its primary advantages are speed, simplicity, and low cost, making it the ideal first-line method to quickly assess the consumption of starting materials and the formation of products. The separation in TLC is based on the differential partitioning of the components of a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase.[1][2]
Scientific Principles and Causality of Experimental Choices
For a typical reaction involving this compound, the polarity of the reactants, intermediates, and products will likely differ. For instance, in a Suzuki coupling, the starting iodoarene is generally less polar than the resulting biaryl product. This difference in polarity is the cornerstone of TLC separation.
-
Stationary Phase Selection: Silica gel is the most common stationary phase for normal-phase TLC due to its polar nature.[2] For acidic compounds that might streak on silica, a small amount of acetic acid can be added to the mobile phase. Conversely, for basic compounds, a few drops of triethylamine can improve the spot shape.[3]
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical for achieving good separation. A common starting point for halogenated aromatic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3][4] The ratio of these solvents is adjusted to achieve an optimal Retention Factor (R_f) for the starting material, ideally between 0.3 and 0.7.[3][5] A higher proportion of the more polar solvent will increase the R_f of all components, causing them to travel further up the plate.
-
Visualization: Since this compound and many of its derivatives are aromatic, they are often UV-active and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[6][7] For compounds that are not UV-active, iodine vapor or chemical stains can be used for visualization.[6][7][8] Iodine forms colored complexes with many organic compounds, appearing as yellow-brown spots.[7]
Detailed Protocol for TLC Monitoring
This protocol is designed for monitoring a generic cross-coupling reaction with this compound.
Materials:
-
Silica gel TLC plates (with fluorescent indicator F_254)
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Iodine chamber (optional)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Reaction mixture, starting material (this compound), and co-spot reference
Step-by-Step Procedure:
-
Chamber Preparation: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and close the lid to allow the chamber to become saturated with solvent vapors. This ensures a uniform solvent front during development.
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[9]
-
Spotting:
-
Using a capillary tube, apply a small spot of the diluted starting material solution onto the 'SM' mark.
-
Apply a spot of the starting material at the 'C' mark.
-
Carefully withdraw a small aliquot of the reaction mixture and spot it directly on top of the starting material spot at 'C' (this is the co-spot) and on the 'RM' mark. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[9]
-
-
Development: Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[10] Close the lid and allow the solvent to ascend the plate by capillary action.
-
Completion and Visualization: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[10] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[7] If necessary, further visualization can be done using an iodine chamber.
-
Interpretation:
-
The starting material spot in the 'RM' lane should diminish in intensity over time, while a new spot corresponding to the product should appear.
-
The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.
-
Calculate the R_f value for each spot using the formula: R_f = (distance traveled by the spot) / (distance traveled by the solvent front).[11][12] This provides a quantitative measure for your records.
-
Data Presentation
| Compound | Expected R_f Range (Hexanes:EtOAc 9:1) | Visualization Method |
| This compound | 0.6 - 0.8 | UV (254 nm), Iodine |
| Aromatic Product (e.g., Biaryl) | 0.3 - 0.5 | UV (254 nm), Iodine |
| Polar Byproducts | 0.0 - 0.2 | UV (254 nm), Iodine, Stains |
Note: R_f values are indicative and will vary based on the exact eluent composition and reaction product.
Workflow Visualization
Caption: Workflow for TLC reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Compounds and Structural Confirmation
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for monitoring reactions involving volatile and thermally stable compounds like this compound and its derivatives.
Scientific Principles and Causality of Experimental Choices
-
Separation Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase (an inert gas like helium) and the liquid or solid stationary phase coated on the inside of the column.[13] The elution order is primarily determined by the boiling points of the compounds and their interactions with the stationary phase.[14]
-
Column Selection: For non-polar to moderately polar compounds like halogenated aromatics, a non-polar or mid-polarity column is generally the best choice.[15] A common and effective choice is a column with a stationary phase of 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent). This phase provides good separation based on boiling points and also allows for some selectivity based on pi-pi interactions with the phenyl groups.[16]
-
Detection: The mass spectrometer ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and provides a mass spectrum for each component. This allows for the unambiguous identification of the starting material, products, and any byproducts, providing a much higher degree of certainty than TLC.
Detailed Protocol for GC-MS Monitoring
This protocol is suitable for monitoring reactions such as Buchwald-Hartwig aminations or Suzuki couplings involving this compound.[17][18]
Materials:
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler vials with inserts
-
Volatile organic solvent (e.g., dichloromethane, ethyl acetate)
-
Microsyringe or autosampler for injection
-
Reaction mixture
Step-by-Step Procedure:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute the aliquot in a volatile solvent (e.g., 1 mL of ethyl acetate) in a clean vial. The final concentration should be around 10 µg/mL.[19]
-
If the reaction mixture contains solid particles, filter the diluted sample through a small plug of celite or a syringe filter (0.22 µm) to prevent clogging of the injector and column.[20][21]
-
Transfer the filtered sample to a GC-MS vial.
-
-
Instrument Setup (Example Conditions):
-
Injector: Splitless mode, 250 °C
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Detector:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-500 m/z
-
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Interpretation:
-
Identify the peaks corresponding to the starting material and product(s) by their retention times and mass spectra.
-
Monitor the disappearance of the this compound peak and the appearance and growth of the product peak over the course of the reaction.
-
The relative peak areas can be used to estimate the conversion of the starting material to the product.
-
Data Presentation
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~10-12 | 252 (M+), 125, 99 |
| Example Product (e.g., amine) | ~15-20 | Dependent on product structure |
Note: Retention times are approximate and depend on the specific GC conditions and column.
Workflow Visualization
Caption: Workflow for GC-MS reaction monitoring.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis
HPLC is a highly versatile and quantitative technique for separating components in a mixture. It is particularly useful for less volatile or thermally sensitive compounds and offers excellent resolution and reproducibility, making it the gold standard for quantitative reaction monitoring.
Scientific Principles and Causality of Experimental Choices
-
Separation Principle: HPLC operates on the same principle of differential partitioning as TLC, but with a much higher efficiency due to the use of a high-pressure pump to force the mobile phase through a column packed with very small particles.[22] For halogenated aromatic compounds, reversed-phase HPLC is the most common mode.[23] In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[23] More polar compounds elute first, while less polar compounds are retained longer.
-
Column Selection: A C18 column is the workhorse for reversed-phase HPLC and is an excellent starting point for separating this compound and its reaction products.[23] For enhanced selectivity with aromatic compounds, a Phenyl-Hexyl or PFP (pentafluorophenyl) column can be beneficial due to pi-pi interactions between the stationary phase and the analytes.[24]
-
Mobile Phase Selection: The mobile phase typically consists of an aqueous component (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic component (acetonitrile or methanol).[25] The ratio of these components determines the eluting strength of the mobile phase. A higher percentage of the organic solvent will decrease the retention times of the analytes.[26] Gradient elution, where the mobile phase composition is changed over time, is often used to achieve good separation of compounds with a wide range of polarities.
Detailed Protocol for HPLC Monitoring
This protocol is designed for the quantitative analysis of a reaction involving this compound.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
HPLC-grade solvents (water, acetonitrile, methanol)
-
Mobile phase modifier (e.g., formic acid or TFA)
-
Autosampler vials with inserts
-
Reaction mixture
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases. For example:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile Degas the mobile phases before use.
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute the aliquot in the initial mobile phase composition (e.g., 1 mL of 50:50 water:acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrument Setup (Example Conditions):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Gradient Program:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 50% B
-
13-15 min: 50% B (re-equilibration)
-
-
-
Analysis: Inject the prepared sample into the HPLC system.
-
Data Interpretation:
-
Identify the peaks for the starting material and product(s) based on their retention times (previously determined with standards if available).
-
Create a calibration curve for the starting material and product to accurately quantify their concentrations in the reaction mixture over time.
-
Monitor the decrease in the peak area of this compound and the increase in the peak area of the product to determine the reaction kinetics and endpoint.
-
Data Presentation
| Compound | Expected Retention Time (min) | Detection Wavelength (nm) |
| This compound | ~8-10 | 254 |
| Example Product | ~5-7 | 254 |
Note: Retention times are approximate and highly dependent on the specific HPLC method.
Workflow Visualization
Caption: Workflow for HPLC reaction monitoring.
Conclusion and Method Selection Summary
The choice of analytical method for monitoring reactions with this compound depends on the specific requirements of the synthesis and the resources available.
-
TLC is the go-to method for rapid, qualitative checks of reaction progress at the bench.
-
GC-MS is ideal for volatile and thermally stable compounds, offering definitive structural information for product and byproduct identification.
-
HPLC provides the most accurate and reproducible quantitative data, making it the preferred method for kinetic studies, optimization, and validation.
By understanding the principles and applying the detailed protocols provided in this guide, researchers, scientists, and drug development professionals can effectively monitor their reactions, leading to improved outcomes and a deeper understanding of their chemical transformations.
References
- Chemistry LibreTexts. (2022, April 7). 2.
- Chemistry LibreTexts. (2025, August 21). 5.
- TLC Visualization Methods. (n.d.). University of Colorado Boulder. [Link]
- METHODS OF VISUALIZATIONS IN TLC. (2023, April 13). YouTube. [Link]
- Labinsights. (2024, April 29). Enhancing Thin Layer Chromatography (TLC)
- University of York. (n.d.).
- Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. [Link]
- Common Sample Preparation Techniques for GC-MS Analysis. (2024, October 24). MS-Insight. [Link]
- Organomation. (n.d.).
- SCION Instruments. (n.d.).
- SCION Instruments. (n.d.).
- Touchstone, J. C., & Dobbins, M. F. (1979). Derivatization of compounds at the origin of thin-layer plates with fluorescamine.
- Chromatography Forum. (2015, May 7).
- Shivatare, R., Nagore, D. H., & Nipanikar, S. U. (2013). 'HPTLC' an important tool in standardization of herbal medical product: A review. Journal of Applied Pharmaceutical Science, 3(12), 125-132. [Link]
- Mobile Phase Selectivity. (n.d.). Phenomenex. [Link]
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]
- Vantourout, J. C., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Organic Letters, 20(15), 4581-4585. [Link]
- Chemistry LibreTexts. (2021, November 13). 12.
- LCGC International. (n.d.).
- Ghasemi, J., & Abbasi, S. (2007). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analyst, 132(6), 558-564. [Link]
- GL Sciences. (n.d.). 2. Organic Solvents for Mobile Phases. [Link]
- Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
- GL Sciences. (n.d.). HPLC Columns & LC Columns. [Link]
- University of Rochester. (n.d.). How To: Monitor by TLC. [Link]
- Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
- Khan Academy. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 2.
- University of California, Los Angeles. (n.d.).
- ResearchGate. (n.d.). Mobile phase composition in HPLC analysis. [Link]
- Shimadzu. (n.d.).
- Element Lab Solutions. (n.d.). Dedicated HPLC and GC columns for PAH analysis. [Link]
- Shimadzu. (n.d.). GC Column Types & Selection Guide. [Link]
- Quora. (2016, December 3). How often is thin layer chromatography conducted in the monitoring of a reaction?. [Link]
- Restek. (2021, January 28).
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
- Khan Academy. (2013, September 17).
- Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. [Link]
- Vinson, J. A., & McIndoe, J. S. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 137(30), 9579-9582. [Link]
- University of Toronto Scarborough. (n.d.).
- Patrick, C. E., & McIndoe, J. S. (2019). Step-by-step real time monitoring of a catalytic amination reaction.
- ResearchGate. (n.d.). (A) Table with retention factor values for compounds listed on the TLC.... [Link]
- Houghtaling, J., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Analytical Chemistry, 92(17), 11686-11691. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. How To [chem.rochester.edu]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 14. trajanscimed.com [trajanscimed.com]
- 15. fishersci.ca [fishersci.ca]
- 16. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 17. rsc.org [rsc.org]
- 18. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uoguelph.ca [uoguelph.ca]
- 20. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 21. Sample preparation GC-MS [scioninstruments.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. glsciencesinc.com [glsciencesinc.com]
- 24. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 25. HPLC Column Technical Guide | Technical Information | GL Sciences [glsciences.com]
- 26. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Scale-Up Synthesis of Derivatives from 4-Fluoro-2-iodotoluene
Introduction
4-Fluoro-2-iodotoluene is a valuable and versatile building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on an aromatic ring, allows for selective functionalization through a variety of cross-coupling reactions. The presence of the iodine atom provides a reactive handle for palladium-catalyzed transformations, while the fluorine atom can significantly influence the physicochemical and biological properties of the resulting derivatives, such as metabolic stability and binding affinity.
This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of key derivatives from this compound. As a Senior Application Scientist, this document is designed to bridge the gap between laboratory-scale discovery and process development, offering insights into reaction optimization, safety considerations, and analytical monitoring for successful scale-up. The protocols herein are presented not merely as a sequence of steps, but with a rationale for the choice of reagents, catalysts, and conditions, empowering researchers to adapt and troubleshoot these powerful synthetic transformations.
Safety and Handling of this compound
Prior to commencing any synthetic work, it is imperative to be fully acquainted with the hazards associated with this compound.
Properties of this compound: [1]
| Property | Value |
|---|---|
| CAS Number | 13194-67-7 |
| Molecular Formula | C₇H₆FI |
| Molecular Weight | 236.03 g/mol |
| Boiling Point | 92-94 °C/15 mmHg |
| Density | 1.752 g/mL at 25 °C |
Hazard Identification and Personal Protective Equipment (PPE): this compound is classified as acutely toxic if swallowed (GHS06) and requires careful handling in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including:
-
Eye Protection: Safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3][4]
-
Skin and Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron or suit.[2][3]
-
Respiratory Protection: For large-scale operations or in case of inadequate ventilation, a respirator with an appropriate filter is necessary.[2]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
Inhalation: Move the person to fresh air.[2]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Core Synthetic Transformations and Scale-Up Protocols
The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for key transformations, with a focus on scalability and process optimization.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and boronic acids or their esters.[5][6] This reaction is often favored in industrial settings due to the mild reaction conditions and the commercial availability of a wide range of boronic acid derivatives.
Caption: A generalized workflow for a scalable Suzuki-Miyaura coupling reaction.
This protocol details the coupling of this compound with phenylboronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (for 10g scale) | Moles | Equivalents |
|---|---|---|---|---|---|
| This compound | 13194-67-7 | 236.03 | 10.0 g | 0.042 | 1.0 |
| Phenylboronic acid | 98-80-6 | 121.93 | 6.2 g | 0.051 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.49 g | 0.00042 | 0.01 |
| K₂CO₃ | 584-08-7 | 138.21 | 11.7 g | 0.085 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 100 mL | - | - |
| Water | 7732-18-5 | 18.02 | 20 mL | - | - |
Procedure:
-
Vessel Preparation: To a 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 0.042 mol), phenylboronic acid (6.2 g, 0.051 mol), tetrakis(triphenylphosphine)palladium(0) (0.49 g, 1 mol%), and potassium carbonate (11.7 g, 0.085 mol).
-
Inerting the System: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (100 mL) and degassed water (20 mL) to the flask via cannula. Degassing can be achieved by sparging with nitrogen for 30 minutes prior to addition.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as HPLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (50 mL) and ethyl acetate (100 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired biaryl derivative.
Causality and Scale-Up Considerations:
-
Base Selection: Potassium carbonate is a cost-effective and efficient base. Other bases like potassium phosphate (K₃PO₄) can be beneficial for challenging couplings.[7]
-
Solvent System: The biphasic toluene/water system is common. For scale-up, ensuring efficient mixing is crucial for mass transfer between the phases.
-
Oxygen Sensitivity: While the pre-catalyst may be air-stable, the active Pd(0) species is susceptible to oxidation. Maintaining a robust inert atmosphere is critical for reproducibility and preventing catalyst deactivation, especially during extended reaction times on a larger scale.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of a wide array of aryl amines from aryl halides.[8][9] This reaction is of paramount importance in the synthesis of pharmaceuticals.
Caption: A generalized workflow for a scalable Buchwald-Hartwig amination reaction.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (for 10g scale) | Moles | Equivalents |
|---|---|---|---|---|---|
| This compound | 13194-67-7 | 236.03 | 10.0 g | 0.042 | 1.0 |
| Aniline | 62-53-3 | 93.13 | 4.3 g | 0.046 | 1.1 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.19 g | 0.00021 | 0.005 |
| XPhos | 564483-18-7 | 476.62 | 0.24 g | 0.00051 | 0.012 |
| NaOt-Bu | 865-48-5 | 96.10 | 5.7 g | 0.059 | 1.4 |
| Toluene | 108-88-3 | 92.14 | 100 mL | - | - |
Procedure:
-
Vessel Preparation: In a glovebox or under a stream of nitrogen, add sodium tert-butoxide (5.7 g, 0.059 mol) to an oven-dried 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Catalyst Preparation: In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (0.19 g, 0.00021 mol) and XPhos (0.24 g, 0.00051 mol) and add them to the reaction flask.
-
Reagent Addition: Add this compound (10.0 g, 0.042 mol) and aniline (4.3 g, 0.046 mol) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene (100 mL) via cannula.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by HPLC or GC-MS. The reaction is typically complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature and quench by the slow addition of water (50 mL). Extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Causality and Scale-Up Considerations:
-
Ligand Choice: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination.[8] Sterically hindered, electron-rich ligands like XPhos are highly effective for coupling a wide range of amines and aryl halides.
-
Base Sensitivity: Sodium tert-butoxide is a strong, moisture-sensitive base. Proper handling under inert conditions is essential. For scale-up, potassium phosphate or cesium carbonate may be milder and easier to handle alternatives, although they may require higher reaction temperatures or longer reaction times.[7]
-
Exothermicity: The initial mixing of reagents, particularly the base, can be exothermic. For large-scale reactions, controlled addition of reagents and monitoring of the internal temperature is recommended.
-
Catalyst Loading: While lab-scale reactions often use 1-2 mol% of palladium, process optimization aims to reduce this to ppm levels to minimize cost and residual palladium in the final product.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11]
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (for 10g scale) | Moles | Equivalents |
|---|---|---|---|---|---|
| This compound | 13194-67-7 | 236.03 | 10.0 g | 0.042 | 1.0 |
| Phenylacetylene | 536-74-3 | 102.14 | 5.2 g | 0.051 | 1.2 |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 0.15 g | 0.00021 | 0.005 |
| CuI | 7681-65-4 | 190.45 | 0.04 g | 0.00021 | 0.005 |
| Triethylamine | 121-44-8 | 101.19 | 100 mL | - | - |
Procedure:
-
Vessel Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 0.042 mol), bis(triphenylphosphine)palladium(II) chloride (0.15 g, 0.5 mol%), and copper(I) iodide (0.04 g, 0.5 mol%).
-
Inerting: Evacuate and backfill the flask with nitrogen three times.
-
Solvent and Reagent Addition: Add degassed triethylamine (100 mL) followed by phenylacetylene (5.2 g, 0.051 mol).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically exothermic and may warm slightly. Monitor the reaction by TLC or GC-MS. Completion is usually observed within 2-4 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the triethylammonium iodide salt, and wash the celite pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography.
Causality and Scale-Up Considerations:
-
Copper Co-catalyst: The copper(I) iodide is crucial for the catalytic cycle, but can also promote the homocoupling of the alkyne (Glaser coupling).[10] Copper-free Sonogashira protocols exist and may be advantageous for scale-up to simplify purification.[12]
-
Base/Solvent: Triethylamine often serves as both the base and the solvent. For larger scales, using a co-solvent like THF or toluene may be necessary to ensure good solubility of all components.
-
Reaction Temperature: While many Sonogashira couplings proceed at room temperature, some less reactive substrates may require gentle heating.[11]
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[13][14][15] It is a valuable tool for C-C bond formation and the synthesis of complex molecules.[16]
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (for 10g scale) | Moles | Equivalents |
|---|---|---|---|---|---|
| This compound | 13194-67-7 | 236.03 | 10.0 g | 0.042 | 1.0 |
| Styrene | 100-42-5 | 104.15 | 5.3 g | 0.051 | 1.2 |
| Pd(OAc)₂ | 3375-31-3 | 224.50 | 0.095 g | 0.00042 | 0.01 |
| P(o-tolyl)₃ | 6163-58-2 | 304.37 | 0.26 g | 0.00085 | 0.02 |
| Triethylamine | 121-44-8 | 101.19 | 8.6 g | 0.085 | 2.0 |
| DMF | 68-12-2 | 73.09 | 100 mL | - | - |
Procedure:
-
Vessel Preparation: To a 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add palladium(II) acetate (0.095 g, 1 mol%) and tri(o-tolyl)phosphine (0.26 g, 2 mol%).
-
Inerting: Evacuate and backfill the flask with nitrogen three times.
-
Reagent Addition: Add this compound (10.0 g, 0.042 mol), styrene (5.3 g, 0.051 mol), and triethylamine (8.6 g, 0.085 mol) to the flask.
-
Solvent Addition: Add anhydrous, degassed DMF (100 mL) via cannula.
-
Reaction: Heat the reaction mixture to 100 °C. Monitor the reaction progress by GC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: Cool the reaction to room temperature and pour it into water (200 mL). Extract the product with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers, wash with water (3 x 100 mL) to remove DMF, then with brine (100 mL). Dry over anhydrous sodium sulfate and concentrate. The product can be purified by column chromatography.
Causality and Scale-Up Considerations:
-
Regioselectivity: The Heck reaction generally exhibits high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene.[17]
-
Ligand Effects: The choice of phosphine ligand can influence the reaction rate and stability of the catalyst.
-
Solvent Choice: DMF is a common solvent, but its high boiling point can make removal on a large scale challenging. Alternative solvents like NMP or DMAc can be used, or greener solvent options should be explored during process development.
Cyanation: Synthesis of Benzonitriles
The introduction of a nitrile group via cyanation of an aryl halide is a valuable transformation, as nitriles can be readily converted into other functional groups such as carboxylic acids, amines, and amides.[18]
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (for 10g scale) | Moles | Equivalents |
|---|---|---|---|---|---|
| This compound | 13194-67-7 | 236.03 | 10.0 g | 0.042 | 1.0 |
| Zn(CN)₂ | 557-21-1 | 117.42 | 3.0 g | 0.025 | 0.6 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.19 g | 0.00021 | 0.005 |
| dppf | 95464-05-4 | 554.57 | 0.28 g | 0.00051 | 0.012 |
| DMAc | 127-19-5 | 87.12 | 100 mL | - | - |
Procedure:
-
Vessel Preparation: To an oven-dried 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add zinc cyanide (3.0 g, 0.025 mol), tris(dibenzylideneacetone)dipalladium(0) (0.19 g, 0.5 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.28 g, 1.2 mol%).
-
Inerting: Evacuate and backfill the flask with nitrogen three times.
-
Reagent and Solvent Addition: Add this compound (10.0 g, 0.042 mol) and degassed N,N-dimethylacetamide (DMAc) (100 mL).
-
Reaction: Heat the reaction mixture to 120 °C. Monitor the reaction by HPLC or GC-MS. The reaction is typically complete in 6-12 hours.
-
Workup: Cool the reaction to room temperature and pour into a solution of aqueous ammonia (5%, 200 mL). Stir for 30 minutes to quench any unreacted zinc cyanide. Extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate. The product can be purified by distillation or column chromatography.
Causality and Scale-Up Considerations:
-
Cyanide Source: Zinc cyanide is a common and relatively safe source of cyanide for palladium-catalyzed reactions.[19] However, all cyanide-containing reagents are highly toxic and must be handled with extreme caution. Continuous flow chemistry can be a safer alternative for large-scale cyanation reactions.[20][21]
-
Quenching: The use of an ammonia or bleach solution for quenching is essential to safely decompose any residual cyanide.
-
Process Safety: Due to the high toxicity of cyanides, a thorough process safety review is mandatory before scaling up this reaction. This includes considerations for waste disposal.
Analytical Monitoring
Effective reaction monitoring is crucial for successful scale-up.[22] A combination of techniques should be employed:
-
Thin Layer Chromatography (TLC): Useful for rapid qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of starting material consumption and product formation. Developing a robust HPLC method early in the development process is essential.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and for identifying byproducts.
Conclusion
This compound is a versatile starting material for the synthesis of a diverse range of derivatives with significant potential in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation—provide a powerful toolkit for its functionalization. Successful scale-up of these reactions requires a thorough understanding of the reaction mechanism, careful optimization of reaction parameters, and a stringent adherence to safety protocols. By providing not just the "how" but also the "why" behind these synthetic procedures, this guide aims to empower researchers to confidently and safely translate these important transformations from the bench to the plant.
References
- Optimisation and scale-up of microwave assisted cyan
- MATERIAL SAFETY DATA SHEETS 4-FLUOROTOLUENE - Cleanchem Labor
- Heck reaction - Wikipedia. [Link]
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. [Link]
- Analytical methods for the monitoring of solid phase organic synthesis - PubMed. [Link]
- Buchwald–Hartwig amin
- Heck Reaction - Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amin
- Synthesizing Aromatic Nitriles via Cyanation - Scientific Upd
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. [Link]
- Heck reaction – Knowledge and References - Taylor & Francis. [Link]
- Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - Semantic Scholar. [Link]
- A Practical, Large-Scale Synthesis of p-(Difluoroiodo)toluene (p-TolIF2)
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
- Lithiation—Borylation Methodology - University of Bristol Research Portal. [Link]
- Sonogashira coupling - Wikipedia. [Link]
- Copper-catalyzed Cyanation of Alkenyl Iodides - Organic Syntheses Procedure. [Link]
- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. [Link]
- ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis | Request PDF - ResearchG
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Purdue University Gradu
- The lithiation–borylation reaction - University of Bristol Research Portal. [Link]
- Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - ResearchG
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022).
- Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths - Beilstein Journals. [Link]
- Standard Lithiation–Boryl
- Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using...
- Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC - NIH. [Link]
- Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)
Sources
- 1. 4-フルオロ-2-ヨードトルエン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. cem.de [cem.de]
- 19. scientificupdate.com [scientificupdate.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis of Axially Chiral Fluorinated Biaryls Utilizing 4-Fluoro-2-iodotoluene
Introduction: The Strategic Importance of Fluorinated Chiral Scaffolds
In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine into organic molecules is a well-established strategy to enhance pharmacological and physicochemical properties such as metabolic stability, binding affinity, and bioavailability.[1][2] When this is combined with the stereocontrolled synthesis of chiral molecules, particularly those exhibiting axial chirality, it unlocks access to novel chemical entities with significant potential.[3][4] Axially chiral biaryls are a privileged structural motif found in numerous natural products, pharmaceuticals, and chiral ligands used in asymmetric catalysis.[3][5]
4-Fluoro-2-iodotoluene emerges as a precursor of significant interest due to its distinct electronic and steric properties. The presence of an iodine atom provides a reactive handle for transition metal-catalyzed cross-coupling reactions, while the fluorine atom at the C4 position and the methyl group at the C1 position can influence the rotational barrier and electronic nature of the resulting biaryl axis.[6][7] This application note provides a detailed protocol for the asymmetric synthesis of a fluorinated, axially chiral biaryl via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, leveraging the unique reactivity of this compound.
Causality in Experimental Design: Achieving High Enantioselectivity
The cornerstone of a successful asymmetric synthesis is the catalyst system, which must effectively discriminate between the two prochiral faces of the substrate to generate one enantiomer in excess.[8] In the context of atroposelective Suzuki-Miyaura coupling, the choice of a chiral phosphine ligand is paramount. The mechanism involves the formation of a chiral Palladium(0) complex, which undergoes oxidative addition to the C-I bond of this compound. The subsequent transmetalation with a boronic acid derivative and reductive elimination to form the C-C bond and regenerate the catalyst is the stereochemistry-determining phase.
The steric bulk and electronic properties of the chiral ligand create a chiral pocket around the Palladium center. This pocket orchestrates the orientation of the coupling partners during the crucial bond-forming step, thereby dictating the final atropisomeric configuration of the biaryl product. For this application, we have selected a Buchwald-type biaryl phosphine ligand, known for its efficacy in promoting challenging cross-coupling reactions with high enantioselectivity.
Experimental Workflow for Asymmetric Suzuki-Miyaura Coupling
The following workflow outlines the key steps for the synthesis of a model axially chiral fluorinated biaryl using this compound.
Caption: General workflow for the asymmetric synthesis.
Detailed Protocol: Synthesis of (S)-4-Fluoro-2-(naphthalen-1-yl)-1-methylbenzene
This protocol details the asymmetric Suzuki-Miyaura coupling of this compound with 1-naphthaleneboronic acid.
Materials:
-
This compound (97%, Sigma-Aldrich, CAS: 13194-67-7)[9]
-
1-Naphthaleneboronic acid (97%, Sigma-Aldrich)
-
Palladium(II) acetate (Pd(OAc)₂) (Sigma-Aldrich)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP) (Sigma-Aldrich)
-
Potassium phosphate tribasic (K₃PO₄) (anhydrous, Sigma-Aldrich)
-
1,4-Dioxane (anhydrous, Sigma-Aldrich)
-
Deionized water
-
Diethyl ether (anhydrous)
-
Brine solution
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (HPLC grade)
Procedure:
-
Catalyst Pre-formation: In a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and (S)-BINAP (7.5 mg, 0.012 mmol, 2.4 mol%). Add 2 mL of anhydrous 1,4-dioxane. Stir the mixture at room temperature for 20 minutes until a homogeneous solution is formed.
-
Reagent Addition: To the catalyst solution, add this compound (118 mg, 0.5 mmol, 1.0 equiv.), 1-naphthaleneboronic acid (103 mg, 0.6 mmol, 1.2 equiv.), and anhydrous K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv.).
-
Reaction: Add an additional 3 mL of anhydrous 1,4-dioxane and 0.5 mL of deionized water. The flask is sealed and the mixture is heated to 80 °C with vigorous stirring for 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Analysis:
-
Determine the isolated yield of the product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Expected Results and Data Presentation
The following table summarizes the expected outcomes for the synthesis based on analogous transformations in the literature.
| Entry | Precursor | Coupling Partner | Catalyst System | Yield (%) | ee (%) |
| 1 | This compound | 1-Naphthaleneboronic acid | Pd(OAc)₂ / (S)-BINAP / K₃PO₄ in Dioxane/H₂O | ~85-95 | >95 |
Mechanistic Insight: The Catalytic Cycle
The enantioselectivity of the reaction is determined during the formation of the key palladium-biaryl intermediate. The chiral ligand creates a sterically defined environment that favors one rotational isomer over the other, leading to the observed enantiomeric excess.
Caption: Simplified catalytic cycle for the asymmetric Suzuki-Miyaura coupling.
Conclusion and Future Outlook
This application note demonstrates a robust and highly enantioselective protocol for the synthesis of axially chiral fluorinated biaryls using this compound as a key precursor. The methodology is scalable and provides access to a class of compounds with high potential in drug discovery and materials science. Further exploration of different boronic acids and chiral ligands can expand the scope of this reaction to generate a diverse library of novel chiral molecules. The principles outlined herein provide a solid foundation for researchers and drug development professionals to incorporate this versatile building block into their synthetic strategies.
References
- Enantiodivergent one‐pot synthesis of biaryls. ResearchGate.
- Enantioselective Rhodium-Catalyzed Isomerization of 4-Iminocrotonates: Asymmetric Synthesis of a Unique Chiral Synthon. PubMed Central (PMC).
- Asymmetric Synthesis. University of Bath.
- 4-Fluoro-3-iodotoluene (CAS 452-82-4): A Key Component in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Palladium-Catalyzed Asymmetric Synthesis of Allylic Fluorides. The Doyle Group, Princeton University.
- Synthesis of Axially Chiral Biaryls through Cobalt(II)-Catalyzed Atroposelective C-H Arylation. PubMed.
- Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents. PubMed Central (PMC).
- Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. Royal Society of Chemistry.
- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. PubMed Central (PMC).
- ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group, Princeton University.
- Enantioselective Rhodium-Catalyzed Isomerization of 4-Iminocrotonates: Asymmetric Synthesis of a Unique Chiral Synthon. OUCI.
- Palladium-catalyzed asymmetric synthesis of allylic fluorides. Princeton University.
- Asymmetric synthesis of chiral organofluorine compounds: use of nonracemic fluoroiodoacetic acid as a practical electrophile and its application to the synthesis of monofluoro hydroxyethylene dipeptide isosteres within a novel series of HIV protease inhibitors. PubMed.
- Enantioselective rhodium-catalyzed isomerization of 4-iminocrotonates: asymmetric synthesis of a unique chiral synthon. PubMed.
- Asymmetric synthesis of chiral b-iodo Baylis–Hillman esters using MgI2 as promoter via a one. myweb.
- Asymmetric synthesis of chiral cycloalkenone derivatives via palladium catalysis. Royal Society of Chemistry.
- A Chiral Relay Race: Stereoselective Synthesis of Axially Chiral Biaryl Diketones through Ring-Opening of Optical Dihydrophenan-threne-9,10-diols. MDPI.
- CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. ResearchGate.
- Chemoenzymatic platform for synthesis of chiral organofluorines based on type II aldolases. PubMed Central (PMC).
- CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal.
- Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. PubMed.
- Organic & Biomolecular Chemistry. Royal Society of Chemistry.
- Catalytic Enantioselective Synthesis of Difluorinated Alkyl Bromides. PubMed Central (PMC).
- Palladium-Catalyzed Asymmetric Synthesis of Allylic Fluorides. The Doyle Group, UCLA.
- Biaxially chiral compounds: research and development of synthesis. Royal Society of Chemistry.
- Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen.
- Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. PubMed Central (PMC).
- Asymmetric Synthesis of Axially Chiral C−N Atropisomers. ResearchGate.
- Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Royal Society of Chemistry.
- Stereospecific cross-coupling reactions: Programmed assembly of chiral molecules by reaction of chiral reagents. PubMed Central (PMC).
- The Significance of Chirality in Drug Design and Development. PubMed Central (PMC).
- Asymmetric Synthesis of Chiral Organofluorine Compounds: Use of Nonracemic Fluoroiodoacetic Acid as a Practical Electrophile and Its Application to the Synthesis of Monofluoro Hydroxyethylene Dipeptide Isosteres within a Novel Series of HIV Protease Inhibitors. ResearchGate.
- Chiral Ligand-Decorated Rhodium Nanoparticles Incorporated in Covalent Organic Framework for Asymmetric Catalysis. PubMed.
- Chiral drugs: The future of precision medicine. EurekAlert!.
- Stereospecific cross-coupling reactions: Programmed assembly of chiral molecules by reaction of chiral reagents. CoLab.
- This compound. NIST WebBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ucj.org.ua [ucj.org.ua]
- 3. Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Biaxially chiral compounds: research and development of synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. This compound 97 13194-67-7 [sigmaaldrich.com]
Flow Chemistry Applications for Reactions with 4-Fluoro-2-iodotoluene
An In-Depth Technical Guide
Introduction: The Strategic Advantage of Continuous Flow Processing
In modern pharmaceutical and materials science research, 4-Fluoro-2-iodotoluene stands as a critical structural motif. Its unique substitution pattern—a fluorine atom for metabolic stability and modulation of electronic properties, an iodine atom as a versatile handle for cross-coupling reactions, and a methyl group for steric and electronic influence—makes it a valuable building block for complex molecular architectures. However, harnessing its full synthetic potential often involves organometallic intermediates and highly exothermic reactions, which pose significant challenges in traditional batch processing.[1][2]
Flow chemistry, or continuous flow processing, offers a paradigm shift in how we approach these demanding transformations. By conducting reactions in a continuous stream through a network of tubes and reactors, we gain unprecedented control over key parameters like temperature, pressure, and residence time.[3][4] This methodology transforms challenges into opportunities:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous reagents or unstable intermediates present at any given moment, drastically reducing the risks associated with thermal runaways or toxic material handling.[1][5]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange, enabling precise temperature control and the safe execution of highly exothermic reactions, such as lithiations, at temperatures well above traditional cryogenic conditions.[3]
-
Increased Efficiency and Yield: Precise control over stoichiometry and residence time minimizes the formation of byproducts, leading to cleaner reactions, higher yields, and simplified purification.[6][7]
-
Seamless Scalability: Scaling up a reaction is achieved by simply running the system for a longer duration ("sizing up") or by running multiple reactors in parallel ("numbering up"), bypassing the complex re-optimization often required when moving from a round-bottom flask to a large-scale batch reactor.[3]
This guide provides detailed application notes and protocols for key transformations of this compound, leveraging the distinct advantages of flow chemistry to enable safer, more efficient, and scalable syntheses.
Application 1: Lithiation-Borylation for Boronic Acid Synthesis
The conversion of aryl halides to boronic acids or their esters is a cornerstone of modern organic synthesis, paving the way for Suzuki-Miyaura cross-coupling reactions. The lithiation-borylation sequence is particularly powerful but involves highly reactive and thermally unstable aryllithium intermediates. Flow chemistry excels at managing these species, making the process robust and scalable.[8][9]
Causality Behind Experimental Choices:
In a batch reactor, the generation of the aryllithium from this compound via lithium-halogen exchange requires cryogenic temperatures (typically -78 °C) to prevent decomposition and side reactions.[10] The subsequent addition of a boronic ester must be carefully controlled to manage the exothermic quench. A flow reactor circumvents these issues by generating the aryllithium species in situ and immediately reacting it within milliseconds.[10][11] This "flash chemistry" approach allows the reaction to be performed at much higher temperatures (e.g., 0 °C to 20 °C) with extremely short residence times, which is impossible to achieve in batch.[9] This prevents degradation and improves the overall efficiency and safety of the process.[12]
Experimental Workflow: Lithiation-Borylation
Caption: Workflow for continuous lithiation-borylation.
Detailed Protocol: Synthesis of (5-Fluoro-2-methylphenyl)boronic acid Pinacol Ester
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of this compound in anhydrous tetrahydrofuran (THF).
-
Solution B: Use a commercially available solution of n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M).
-
Solution C: Prepare a 1.0 M solution of triisopropyl borate in anhydrous THF.
-
Quench Solution: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).
Flow System Setup:
-
Assemble a flow chemistry system with three high-pressure pumps, two T-mixers, two coil reactors, and a back-pressure regulator (BPR). Use PFA or stainless steel tubing appropriate for organolithium reagents.[13]
-
Immerse the first coil reactor (e.g., 1 mL volume) and the second coil reactor (e.g., 5 mL volume) in a cooling bath set to 0 °C.
-
Set the BPR to maintain a system pressure of 10 bar to prevent solvent boiling and ensure smooth flow.[3]
Reaction Execution:
-
Pump Solution A (this compound) at a flow rate of 1.0 mL/min into the first T-mixer.
-
Simultaneously, pump Solution B (n-BuLi) at a flow rate of 0.2 mL/min (providing 1.0 equivalent) into the same mixer. This initiates the lithium-halogen exchange.
-
The combined stream flows through the first coil reactor. The residence time for the lithiation will be very short (approx. 0.5 seconds), which is sufficient for the exchange but prevents decomposition.[9]
-
The stream containing the aryllithium intermediate is then mixed with Solution C (triisopropyl borate), pumped at 0.6 mL/min (providing 1.2 equivalents), in the second T-mixer.
-
This mixture flows through the second coil reactor with a residence time of approximately 1.7 minutes to ensure complete borylation.
-
The output from the second reactor passes through the BPR and is collected in a flask containing the stirred aqueous NH₄Cl quench solution.
Work-up and Purification:
-
After collection, transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
The crude boronic ester can be purified by column chromatography on silica gel.
| Parameter | Value | Rationale |
| Concentration (Aryl Iodide) | 0.5 M | Balances throughput with solubility and heat management. |
| Temperature (Lithiation) | 0 °C | Non-cryogenic temperature is enabled by the short residence time, improving operational efficiency.[10] |
| Residence Time (Lithiation) | < 1 second | Maximizes formation of the aryllithium while preventing degradation.[9] |
| Equivalents (n-BuLi) | 1.0 eq. | Stoichiometric control minimizes side reactions and waste. |
| System Pressure | 10 bar | Prevents outgassing and ensures stable flow of low-boiling point solvents like hexanes. |
| Yield (Typical) | >85% | Flow chemistry often provides higher yields compared to batch for this transformation.[8] |
Application 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for forming C-C bonds.[14] In a flow setup, particularly when using heterogeneous catalysts, the reaction benefits from enhanced efficiency, catalyst reusability, and simplified product purification.[15]
Causality Behind Experimental Choices:
Traditional batch Suzuki reactions often require long reaction times and can suffer from catalyst deactivation or leaching. A continuous flow process using a packed-bed reactor filled with a solid-supported palladium catalyst (a "CatCart") offers a superior alternative.[16] This setup allows the reaction mixture to flow through the catalyst bed, ensuring excellent contact between the reagents and the catalytic sites.[17] The product stream emerges free of the catalyst, eliminating the need for filtration. This approach not only simplifies the workup but also significantly enhances catalyst longevity and allows for continuous production over extended periods.[18]
Experimental Workflow: Heterogeneous Suzuki-Miyaura Coupling
Caption: Workflow for continuous heterogeneous Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 4-Fluoro-2-methyl-1,1'-biphenyl
Reagent Preparation:
-
Solution A: In a single flask, dissolve this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.) in a 3:1 mixture of Dimethoxyethane (DME) and water. The typical concentration of the limiting reagent is 0.2-0.5 M.
Flow System Setup:
-
Set up a flow system consisting of one HPLC pump, a preheating coil, a packed-bed reactor holder, and a BPR.
-
Insert a commercially available packed-bed catalyst cartridge (e.g., 10% Pd/C) into the reactor holder.
-
Heat the packed-bed reactor to 100 °C.
-
Set the BPR to 15 bar to superheat the solvent, thereby accelerating the reaction rate.[3]
Reaction Execution:
-
Pump the premixed Solution A through the system at a flow rate calculated to achieve the desired residence time within the catalyst cartridge. For a 4 mL cartridge, a flow rate of 0.4 mL/min gives a residence time of 10 minutes.
-
The solution first passes through the preheating coil to ensure it reaches the target temperature before entering the catalyst bed.
-
The reaction occurs as the solution flows through the packed-bed reactor.
-
The product stream exits the reactor, passes through the BPR, and is collected at room temperature.
Work-up and Purification:
-
The collected solution can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and concentrated.
-
Due to the high efficiency and cleanliness of the flow reaction, the crude product is often of high purity, requiring minimal further purification.
| Parameter | Value | Rationale |
| Catalyst | Heterogeneous (e.g., Pd/C) | Simplifies workup, prevents product contamination with palladium, and allows for catalyst reuse.[18] |
| Temperature | 100 °C | Moderate temperature, sufficient for reaction activation. Can be superheated due to BPR. |
| Pressure | 15 bar | Allows heating the solvent mixture above its atmospheric boiling point, increasing reaction rates.[3] |
| Residence Time | 5-20 min | Significantly shorter than typical batch reaction times (hours).[14] |
| Base | K₂CO₃ | Common, inexpensive base suitable for Suzuki couplings. |
| Yield (Typical) | >95% | High conversion is typically achieved due to efficient catalyst interaction.[17] |
Application 3: Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds, creating substituted alkynes that are prevalent in pharmaceuticals and functional materials.[19] Flow chemistry provides an excellent platform for this reaction, often enabling ligand-free conditions and simplified catalyst systems.[20]
Causality Behind Experimental Choices:
While homogeneous palladium and copper catalysts are effective, they can lead to purification challenges. A powerful flow chemistry approach utilizes a heated copper tube flow reactor (CTFR), where the reactor wall itself serves as the source of the copper catalyst.[21][22] This eliminates the need for an additional copper co-catalyst. When combined with a packed-bed palladium catalyst, this creates a highly efficient, low-leaching system for continuous Sonogashira couplings.
Experimental Workflow: Heterogeneous Sonogashira Coupling
Caption: Workflow for continuous Sonogashira coupling using packed-bed and CTFR.
Detailed Protocol: Synthesis of 1-(4-Fluoro-2-methylphenyl)-2-phenylethyne
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of this compound in a suitable solvent like a 9:1 mixture of THF and Diisopropylamine (DIPA). Add phenylacetylene (1.2 eq.). The amine acts as both the base and a solvent.
Flow System Setup:
-
Assemble a flow system with one pump, a packed-bed reactor with a palladium catalyst (e.g., Pd(0) on silica), followed in series by a copper tube flow reactor (CTFR).[21][23]
-
Heat both the packed-bed reactor and the CTFR to 80 °C.
-
Install a BPR set to 10 bar at the end of the system.
Reaction Execution:
-
Pump the premixed Solution A through the system at a flow rate that provides a residence time of ~10-15 minutes across both reactors. For example, with a 2 mL Pd cartridge and a 4 mL CTFR, a flow rate of 0.4 mL/min gives a total residence time of 15 minutes.
-
The mixture first flows through the palladium catalyst bed for the initial oxidative addition step.
-
The stream then enters the heated copper tube, where the copper-catalyzed part of the cycle and the final coupling occur.[22]
-
The product stream is collected after passing through the BPR.
Work-up and Purification:
-
The solvent (THF/DIPA) can be removed from the collected solution under reduced pressure.
-
The residue can be redissolved in an organic solvent like ethyl acetate and washed with dilute acid (to remove excess amine) and then brine.
-
After drying and concentration, the product can be purified by chromatography if necessary.
| Parameter | Value | Rationale |
| Catalyst System | Heterogeneous Pd + CTFR | Minimizes leaching and simplifies the catalytic system by eliminating the need for a separate copper salt.[21][22] |
| Temperature | 80 °C | A moderate temperature that is effective for Sonogashira couplings.[23] |
| Pressure | 10 bar | Prevents boiling of the solvent and amine base. |
| Residence Time | 10-15 min | Allows for high conversion in a continuous manner. |
| Base | Diisopropylamine (DIPA) | Acts as both the base and a co-solvent. |
| Yield (Typical) | >90% | The combination of catalysts in a flow setup is highly efficient.[24] |
References
- Vertex AI Search, based on "Chapter 3: Organometallic Chemistry in Flow in the Pharmaceutical Industry - Books".
- Vertex AI Search, based on "A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K".
- Vertex AI Search, based on "Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products - ACS Public
- Vertex AI Search, based on "Flow technology for organometallic-medi
- Vertex AI Search, based on "Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis".
- Vertex AI Search, based on "Flow Chemistry: Sonogashira Coupling".
- Vertex AI Search, based on "Flow Chemistry Processes for Reactions Utilizing Unstable Intermediates: Applications Toward Pharmaceutical Production".
- Vertex AI Search, based on "Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates | Organic Letters - ACS Public
- Vertex AI Search, based on "Batch to flow technologies: Buchwald-Hartwig aminations in flow… on w
- Vertex AI Search, based on "Flow Chemistry for Flowing Cross-Couplings: A Concise Overview | Organic Process Research & Development - ACS Public
- Vertex AI Search, based on "502. Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction - Magritek".
- Vertex AI Search, based on "Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
- Vertex AI Search, based on "Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route to a Key Boronic Acid Starting Material | Request PDF - ResearchG
- Vertex AI Search, based on "Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing)".
- Vertex AI Search, based on "Buchwald–Hartwig amin
- Vertex AI Search, based on "The assembly and use of continuous flow systems for chemical synthesis".
- Vertex AI Search, based on "Continuous Ligand-Free Suzuki-Miyaura Cross- Coupling Reactions in a Cartridge Flow Reactor Using a Gel-Supported C
- Vertex AI Search, based on "Benefits of Continuous Flow Chemistry - Mettler Toledo".
- Vertex AI Search, based on "MIT Open Access Articles Continuous Flow Coupling and Decarboxylation Reactions Promoted by Copper Tubing".
- Vertex AI Search, based on "A field guide to flow chemistry for synthetic organic chemists - PMC - PubMed Central".
- Vertex AI Search, based on "Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - NIH".
- Vertex AI Search, based on "Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis - Reaction Chemistry & Engineering (RSC Publishing)".
- Vertex AI Search, based on "Rapid catalyst evaluation for Sonogashira coupling in continuous flow - ResearchG
- Vertex AI Search, based on "Flow Chemistry in Organic Synthesis 8".
- Vertex AI Search, based on "FLOW CHEMISTRY: ADVANCEMENTS AND APPLIC
- Vertex AI Search, based on "Applications of Flow Synthesis in Medicinal Chemistry | Vapourtec Ltd".
- Vertex AI Search, based on "Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acute Myeloid Leukemia - Purdue e-Pubs".
- Vertex AI Search, based on "Flow chemistry reactions performed by Syrris Asia System".
- Vertex AI Search, based on "Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services".
- Vertex AI Search, based on "Continuous Flow Reactor for Coupling Reactions - ChemistryViews".
- Vertex AI Search, based on "A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction - Reaction Chemistry & Engineering (RSC Publishing)".
- Vertex AI Search, based on "Highly productive flow synthesis for lithiation, boryl
- Vertex AI Search, based on "(PDF) Continuous-Flow Organic Synthesis: A Tool for the Modern Medicinal Chemist".
- Vertex AI Search, based on "Flow Chemistry and sample prepar
- Vertex AI Search, based on "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI".
- Vertex AI Search, based on "Flow Chemistry for Flowing Cross-Couplings: A Concise Overview - iris.unina.it".
- Vertex AI Search, based on "Using flow chemistry to give early drug discovery processes a boost - YouTube".
Sources
- 1. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. mt.com [mt.com]
- 6. neuroquantology.com [neuroquantology.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis | Semantic Scholar [semanticscholar.org]
- 13. The assembly and use of continuous flow systems for chemical synthesis | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. iris.unina.it [iris.unina.it]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. dspace.mit.edu [dspace.mit.edu]
- 22. Continuous Flow Reactor for Coupling Reactions - ChemistryViews [chemistryviews.org]
- 23. rsc.org [rsc.org]
- 24. "Development of Continuous Flow Sonogashira Coupling of lead Anti-Cance" by Yuta W. Moriuchi, Shruti A. Biyani et al. [docs.lib.purdue.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 4-Fluoro-2-iodotoluene
Welcome, researchers and drug development professionals, to our dedicated technical support center for Suzuki-Miyaura cross-coupling reactions. This guide focuses on a particularly challenging substrate: 4-Fluoro-2-iodotoluene. The inherent steric hindrance from the ortho-methyl group, combined with the electronic effects of fluorine, often leads to complications such as low yields and competing side reactions. This resource is designed to provide in-depth troubleshooting strategies and practical, field-proven advice to help you navigate these challenges and improve your reaction outcomes.
Troubleshooting Guide: From Low Yields to No Reaction
This section addresses specific experimental issues you might encounter when working with this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Problem 1: Low or no conversion of this compound, even with extended reaction times.
This is a common issue when dealing with sterically hindered aryl halides. The primary bottleneck is often the oxidative addition step, which is the first and frequently the rate-determining step in the catalytic cycle.[1]
-
Root Cause Analysis:
-
Ineffective Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be suitable for this sterically demanding substrate. The bulky triphenylphosphine ligands can further crowd the palladium center, impeding its approach to the carbon-iodine bond.[2]
-
Insufficient Catalyst Activity: The catalyst's activity might be too low to overcome the high activation energy associated with the oxidative addition of a sterically hindered substrate.
-
-
Solutions & Optimization Strategies:
-
Switch to Bulky, Electron-Rich Ligands: The use of specialized phosphine ligands is crucial. Buchwald ligands, such as SPhos and XPhos, are designed to be both bulky and electron-rich. The bulkiness promotes the formation of a monoligated Pd(0) species, which is more reactive in oxidative addition. The electron-rich nature of these ligands increases the electron density on the palladium center, further facilitating the oxidative addition step.[3]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of highly effective ligands for challenging Suzuki couplings. They are strong sigma-donors and can form very stable and active palladium complexes.
-
Choice of Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) can offer higher activity and stability, ensuring a sufficient concentration of the active Pd(0) species throughout the reaction.
-
| Ligand Type | Key Features | Recommended for this compound? |
| Triphenylphosphine (PPh₃) | Standard, widely used ligand. | Not recommended due to insufficient activity with sterically hindered substrates. |
| Buchwald Ligands (e.g., SPhos, XPhos) | Bulky and electron-rich, promoting oxidative addition. | Highly Recommended. |
| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors, form highly active and stable catalysts. | Recommended. |
Problem 2: Significant formation of 4-fluorotoluene (hydrodehalogenation byproduct).
Hydrodehalogenation, the replacement of the iodine atom with a hydrogen, is a common side reaction that consumes your starting material and reduces the yield of the desired product.
-
Root Cause Analysis:
-
Formation of Palladium-Hydride Species: This side reaction is often mediated by palladium-hydride (Pd-H) species. These can form from the reaction of the palladium complex with certain bases, solvents (especially alcohols), or trace amounts of water.
-
Slow Reductive Elimination: If the desired reductive elimination to form the biaryl product is slow due to steric hindrance, the competing hydrodehalogenation pathway can become more prominent.
-
-
Solutions & Optimization Strategies:
-
Choice of Base: The base plays a critical role. While stronger bases can be necessary for some couplings, they can also promote the formation of Pd-H species. Consider screening different bases. Potassium phosphate (K₃PO₄) is often a good choice for sterically hindered couplings as it is generally effective without being overly aggressive. Cesium carbonate (Cs₂CO₃) can also be beneficial.
-
Solvent Selection: Ensure you are using anhydrous and thoroughly degassed solvents. If using a protic solvent like an alcohol, consider switching to an aprotic solvent system such as dioxane or toluene, often with a small amount of water.
-
Ligand Effects: Bulky ligands that accelerate reductive elimination can help to outcompete the hydrodehalogenation pathway.
-
Problem 3: Formation of homocoupled byproducts (biphenyl from the boronic acid and/or biaryl from this compound).
Homocoupling leads to impurities that can be difficult to separate from the desired product.
-
Root Cause Analysis:
-
Boronic Acid Homocoupling: This is often promoted by the presence of Pd(II) species and oxygen. If your reaction is not properly degassed, oxidation of the Pd(0) catalyst can lead to the formation of Pd(II), which can then catalyze the homocoupling of the boronic acid.
-
Aryl Halide Homocoupling: While less common, this can also occur under certain conditions.
-
-
Solutions & Optimization Strategies:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use High-Purity Reagents: Impurities in the boronic acid or aryl halide can sometimes contribute to side reactions.
-
Control Reaction Temperature: Running the reaction at the optimal temperature is key. Excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a catalyst system for the Suzuki coupling of this compound?
For a sterically hindered substrate like this compound, a robust catalyst system is essential. A highly recommended starting point would be a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos. Alternatively, using a pre-formed palladacycle like an XPhos-palladacycle can provide even better results.
Q2: How does the fluorine substituent affect the reaction?
The fluorine atom is electron-withdrawing, which can have a modest activating effect on the aryl iodide for oxidative addition. However, its electronic influence is generally less significant than the steric hindrance posed by the ortho-methyl group.
Q3: What role does water play in the reaction?
In many Suzuki couplings, a small amount of water in a co-solvent system (e.g., dioxane/water or toluene/water) is beneficial. It can help to dissolve the inorganic base and facilitate the transmetalation step. However, excessive water can lead to protodeboronation of the boronic acid. For anhydrous reactions, using a base like cesium carbonate in a solvent like DMF can be effective.[4]
Q4: My boronic acid is not very stable. What can I do?
Boronic acids can be prone to protodeboronation, a side reaction where the C-B bond is cleaved and replaced with a C-H bond. This is more common with electron-rich or heteroaromatic boronic acids. To mitigate this, you can:
-
Use the boronic acid as soon as it is purchased or prepared.
-
Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt. These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.
Experimental Protocols
Protocol 1: Standard Conditions for Suzuki Coupling of this compound
This protocol provides a robust starting point for your experiments.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL). Bubble the inert gas through the solution for 10-15 minutes. Then, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions Using a Palladacycle Precatalyst
This protocol is recommended for particularly challenging couplings or to achieve higher yields.
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), and an XPhos palladacycle precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%) to an oven-dried reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vial and heat to 100-110 °C with vigorous stirring.
-
Monitoring and Workup: Follow steps 5-7 from Protocol 1.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for troubleshooting low yields.
References
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
- MDPI. (2023). Preformed Pd(II)
- ResearchGate. (2025).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- ResearchGate. (2025). Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene. [Link]
- ResearchGate. (n.d.). Reaction of 4‐iodotoluene 1a with phenylboronic acid 2a in various.... [Link]
- ResearchGate. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
- YouTube. (2020, February 13). Suzuki cross-coupling reaction. [Link]
- Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive?[Link]
Sources
Side reactions and byproducts in 4-Fluoro-2-iodotoluene couplings
Welcome to the technical support center for cross-coupling reactions involving 4-fluoro-2-iodotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products and byproducts. The advice provided is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
I. Understanding the Reactivity of this compound
This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to a Pd(0) center. The presence of a fluorine atom para to the methyl group and meta to the iodine introduces specific electronic effects that can influence reaction outcomes. The electron-withdrawing nature of the fluorine can modulate the electron density of the aromatic ring, while the ortho methyl group provides steric hindrance that can affect ligand coordination and subsequent reaction steps. These structural features, while beneficial for targeted synthesis, can also contribute to the formation of specific byproducts if reaction conditions are not carefully optimized.
II. Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: I am observing a significant amount of a symmetrical biaryl byproduct, 4,4'-difluoro-2,2'-dimethylbiphenyl. What is causing this, and how can I prevent it?
This byproduct is the result of homocoupling (also known as Ullmann coupling) of the this compound starting material. This side reaction is a common challenge in many cross-coupling protocols and can occur through several mechanisms.[1]
Primary Causes and Solutions:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the Pd(0) catalyst to Pd(II) species, which can promote homocoupling of the aryl halide.[1]
-
Suboptimal Ligand Choice: The nature of the phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired cross-coupling pathway over competing side reactions.[2]
-
High Temperatures: Elevated temperatures can sometimes favor homocoupling pathways.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Oxygen Contamination | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | Degassing Protocol: Sparge the solvent with argon or nitrogen for 20-30 minutes before use. For particularly sensitive reactions, employ the "freeze-pump-thaw" method (three cycles) for all solvents. |
| Inappropriate Ligand | Screen a panel of phosphine ligands. Bulky, electron-rich monophosphine ligands often suppress homocoupling by promoting the formation of monoligated palladium complexes that favor reductive elimination of the cross-coupled product.[3] | Ligand Screening: Set up small-scale parallel reactions with different ligands such as SPhos, XPhos, or RuPhos, which are known to be effective in suppressing side reactions in various coupling protocols.[1] |
| Excessive Heat | Optimize the reaction temperature. Run a temperature screen to find the lowest effective temperature that provides a good yield of the desired product without significant byproduct formation. | Temperature Optimization: Set up a series of reactions at different temperatures (e.g., 60°C, 80°C, 100°C) and monitor the product-to-byproduct ratio by LC-MS or GC-MS. |
Q2: My reaction is producing a significant amount of 4-fluorotoluene. What is this byproduct and how can I minimize its formation?
The formation of 4-fluorotoluene is due to a protodeiodination (a type of hydrodehalogenation) side reaction, where the iodine atom is replaced by a hydrogen atom.[1] This is a common pathway for aryl halides, especially iodides, in palladium-catalyzed reactions.
Primary Causes and Solutions:
-
Source of Hydrogen: The hydrogen atom can originate from various sources in the reaction mixture, including residual water, alcohols (if used as solvent or present as an impurity), or the amine base itself.[1]
-
Catalyst and Ligand Effects: The choice of palladium source and ligand can influence the rate of protodeiodination relative to the desired cross-coupling.
-
Base Selection: The nature and strength of the base can impact the prevalence of this side reaction.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Hydrogen Donors | Use anhydrous solvents and reagents. If an alcohol or amine is a suspected hydrogen source, consider alternative solvents or bases. | Anhydrous Conditions: Dry solvents using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina). Use freshly opened, high-purity bases. |
| Suboptimal Catalyst System | Screen different palladium precatalysts and ligands. Some ligands are better at promoting reductive elimination of the desired product before protodeiodination can occur. | Catalyst/Ligand Optimization: Compare the performance of different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a variety of phosphine ligands. Buchwald's biaryl phosphine ligands are often effective.[1] |
| Inappropriate Base | Evaluate different inorganic or organic bases. For instance, in Suzuki couplings, weaker bases like K₂CO₃ might be preferable to stronger bases if protodeiodination is an issue. | Base Screening: Test a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base can significantly affect the reaction outcome.[4] |
III. Frequently Asked Questions (FAQs)
General Questions
Q: Which cross-coupling reaction is most suitable for this compound?
A: The high reactivity of the C-I bond makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Ideal for forming C(sp²)-C(sp²) bonds with a wide range of aryl and vinyl boronic acids or esters. This is often the go-to method for synthesizing biaryl compounds.[5]
-
Heck Reaction: Suitable for coupling with alkenes to form substituted styrenes or other vinylated aromatics.[6]
-
Buchwald-Hartwig Amination: A powerful method for forming C-N bonds with a broad scope of primary and secondary amines.[7]
The "best" reaction depends on the specific bond you intend to form.
Q: How does the fluorine substituent affect the reactivity of this compound?
A: The fluorine atom, being highly electronegative, has a significant electron-withdrawing effect through induction. This can influence the electronic properties of the aromatic ring, potentially affecting the rate of oxidative addition and other steps in the catalytic cycle.[8] In some cases, this can lead to altered reactivity or a different side product profile compared to non-fluorinated analogues.
Reaction-Specific FAQs
Suzuki-Miyaura Coupling
Q: I am seeing homocoupling of my boronic acid coupling partner. How is this different from the homocoupling of this compound, and how can I prevent it?
A: Homocoupling of the boronic acid is another common side reaction in Suzuki couplings. It is often promoted by the presence of Pd(II) species and oxygen.[1] While the preventative measures are similar to those for aryl halide homocoupling (rigorous degassing, use of appropriate ligands), sometimes this side reaction is particularly problematic with electron-rich boronic acids.
Mitigation Strategies:
-
Use a Boronic Ester: Pinacol or MIDA boronate esters are often more stable than the corresponding boronic acids and can be less prone to homocoupling.
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes exacerbate homocoupling.
-
Palladium Precatalyst Choice: Using a Pd(0) source like Pd₂(dba)₃ with a suitable ligand, or a well-defined Pd(II) precatalyst that rapidly reduces to Pd(0), can be beneficial. Pd(II) sources that are slow to reduce can contribute to boronic acid homocoupling.[1]
Heck Reaction
Q: In my Heck reaction with this compound, I am getting a mixture of regioisomers. How can I improve the selectivity?
A: Regioselectivity in the Heck reaction is influenced by both electronic and steric factors. The migratory insertion step typically favors the formation of the less sterically hindered intermediate.
Troubleshooting Regioselectivity:
-
Ligand Choice: The steric bulk of the phosphine ligand can have a profound impact on regioselectivity. Bulky ligands can direct the coupling to the less substituted carbon of the alkene.
-
Alkene Substituents: The electronic nature of the substituents on the alkene plays a major role. Electron-withdrawing groups generally direct the aryl group to the β-position.
-
Additives: In some cases, additives like silver salts can influence the reaction pathway and improve selectivity.
Buchwald-Hartwig Amination
Q: The Buchwald-Hartwig amination of this compound with my desired amine is sluggish. What can I do to improve the reaction rate?
A: The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.
Improving Reaction Efficiency:
-
Ligand Selection: This is often the most critical parameter. A wide array of specialized biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) have been developed to couple various classes of amines, including sterically hindered ones. A ligand screen is highly recommended.[1]
-
Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) may be more effective for certain substrate combinations.
-
Solvent: Toluene, dioxane, and THF are common solvents. The choice of solvent can influence the solubility of the reaction components and the stability of the catalytic species.
IV. Visualization of Troubleshooting Workflows
The following diagrams illustrate logical workflows for addressing common side reactions.
Diagram 1: Troubleshooting Homocoupling of this compound
Caption: A decision tree for minimizing protodeiodination byproducts.
V. References
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Nickel(II) phosphine-catalysed hydrodehalogenation of aryl halides under mild ambient conditions. ResearchGate. (2026). [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Hydrodehalogenation of aryl halides. ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. YouTube. (2025). [Link]
-
The mechanism of protodeiodination of p-iodoaniline. Journal of the Chemical Society (Resumed). (1961). [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). [Link]
-
Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate. (2026). [Link]
-
Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. ResearchGate. [Link]
-
Palladium-catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. PubMed. (2010). [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Practical imidazole-based phosphine ligands for selective palladium-catalyzed hydroxylation of aryl halides. PubMed. (2009). [Link]
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. (2026). [Link]
-
Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. (2025). [Link]
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. ResearchGate. (2026). [Link]
-
Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. Semantic Scholar. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. (2025). [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. (2016). [Link]
-
Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation. Beilstein Journal of Organic Chemistry. [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. (2016). [Link]
-
The Influence of Nucleophile Substituents on the Orientation in the Reaction between 2,4‐Difluoronitrobenzene and Lithium Phenoxides in Liquid Ammonia. ResearchGate. (2026). [Link]
-
Iodofluorination of Alkenes and Alkynes Promoted by Iodine and 4-Iodotoluene Difluoride. ResearchGate. (2026). [Link]
-
Influence of Fluorine Substituents on the Electronic Properties of Selenium-N-Heterocyclic Carbene Compounds. MDPI. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. (2022). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4-Fluoro-2-iodotoluene Reaction Products
Welcome to the technical support center for the purification of 4-fluoro-2-iodotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this versatile synthetic intermediate.[1] this compound is a key building block in the synthesis of pharmaceuticals and agrochemicals, making its purity paramount for successful downstream applications.[1]
This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address specific issues you may face in the lab.
Troubleshooting Guide: Common Purification Scenarios
This section addresses specific problems that may arise during the purification of this compound and offers step-by-step solutions.
Scenario 1: My crude this compound from a Sandmeyer reaction is a dark, oily mixture with multiple spots on TLC.
Question: How can I effectively purify this compound from a complex mixture resulting from a Sandmeyer reaction?
Answer:
The Sandmeyer reaction, while effective for introducing iodine, often generates byproducts that can complicate purification.[2][3] The dark color suggests the presence of residual diazonium salts and other colored impurities. A multi-step purification strategy is often necessary.
Recommended Workflow:
-
Aqueous Workup:
-
Rationale: The first step is to remove water-soluble impurities, such as inorganic salts and residual acids from the diazotization step.[4]
-
Protocol:
-
Quench the reaction mixture with a solution of sodium bisulfite to destroy any remaining diazonium salts.
-
Extract the crude product into an organic solvent like diethyl ether or dichloromethane.[5]
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Flash Column Chromatography:
-
Rationale: This is the most effective method for separating this compound from structurally similar organic byproducts.[6][7] Given that this compound is a halogenated aromatic compound, it is considered moderately polar.[6]
-
Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).[6] A good starting point is a mixture of hexanes and ethyl acetate.[7][8] Aim for an Rf value of approximately 0.3 for the desired product.[7]
-
Column Packing: Pack a silica gel column with the chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. For poorly soluble compounds, dry loading is a good alternative.[6]
-
Elution: Elute the column with the predetermined solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective for separating closely related impurities.[9]
-
-
DOT Diagram: Purification Workflow for Sandmeyer Reaction Product
Caption: A typical workflow for purifying this compound.
Scenario 2: I am observing co-elution of my product with an unknown impurity during flash chromatography.
Question: What strategies can I use to improve the separation of this compound from a persistent impurity during column chromatography?
Answer:
Co-elution indicates that the impurity has a similar polarity to your product. To resolve this, you need to modify the chromatographic conditions to exploit other differences in their chemical properties.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Rationale: Even small changes in the eluent composition can significantly alter selectivity.
-
Action:
-
Try a different solvent system. For example, if you are using hexanes/ethyl acetate, consider switching to a system with a different polarity profile, such as dichloromethane/methanol.[8]
-
For very non-polar impurities, starting with 100% hexane can be effective.[8]
-
If basic impurities are suspected (e.g., from starting anilines), adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation.[7][8]
-
-
-
Change the Stationary Phase:
-
Rationale: If optimizing the mobile phase is insufficient, changing the stationary phase can provide a different separation mechanism.
-
Action: Consider using an aminopropyl-functionalized silica gel (NH2 column). This can be particularly effective for separating compounds with different hydrogen bonding capabilities or for removing acidic impurities.[9]
-
-
Consider an Alternative Purification Technique:
-
Rationale: If chromatography proves challenging, other techniques may be more suitable.
-
Action:
-
Distillation: If the impurity has a significantly different boiling point from this compound (boiling point ~92-94 °C at 15 mmHg), vacuum distillation could be an effective purification method. Simple distillation is most effective for components with boiling point differences of at least 50-75°C.[10][11]
-
Recrystallization: If your product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.[12][13] The key is to find a solvent in which this compound is soluble when hot but insoluble when cold.[12] Common solvent systems for recrystallization include ethanol, or mixtures like hexane/acetone or hexane/ethyl acetate.[14]
-
-
Scenario 3: My purified this compound appears to be degrading over time, indicated by a color change.
Question: What are the best practices for storing purified this compound to ensure its stability?
Answer:
This compound can be sensitive to light and air, leading to decomposition over time, which often manifests as a color change from colorless to orange or green.[1]
Storage Recommendations:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Temperature: While room temperature storage is generally acceptable, for long-term storage, refrigeration (2-8 °C) is recommended.[1]
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Purity: Ensure the product is free from residual acids or bases from the purification process, as these can catalyze decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: The impurities will largely depend on the synthetic route.
-
From Sandmeyer Reaction: Starting from 4-fluoro-2-aminotoluene, potential impurities include unreacted starting material, byproducts from side reactions of the diazonium salt (e.g., phenol formation if water is present), and biaryl compounds.[2][15]
-
From Electrophilic Iodination: If synthesizing from 4-fluorotoluene, you may have regioisomers (e.g., 2-fluoro-5-iodotoluene) and potentially di-iodinated products.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques provides the most comprehensive purity assessment.
-
Gas Chromatography (GC): Excellent for assessing the purity of volatile compounds and detecting small amounts of volatile impurities. A Flame Ionization Detector (FID) is commonly used.[16]
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities and for quantitative analysis.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified reference standard.[17]
-
Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), it is invaluable for identifying unknown impurities.[17]
Q3: Can I use liquid-liquid extraction as a primary purification method?
A3: Liquid-liquid extraction is a powerful technique for preliminary purification but is rarely sufficient on its own to achieve high purity.[5][18][19] It is excellent for separating compounds based on their differing solubilities in two immiscible liquids, for instance, removing acidic or basic impurities by washing with aqueous base or acid, respectively.[4] However, it will not separate your product from neutral organic impurities with similar solubility profiles. It is best used as a crucial step in the initial workup before a more robust technique like chromatography or distillation.[4]
Q4: I'm having trouble with emulsions during my aqueous workup. How can I resolve this?
A4: Emulsion formation is a common issue in liquid-liquid extractions.[20] Here are some ways to address it:
-
Prevention: Gently swirl or invert the separatory funnel instead of vigorous shaking.[20]
-
Breaking the Emulsion:
-
Add a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous phase can help break the emulsion.
-
Let the mixture stand for a longer period.
-
Gently swirl the mixture.
-
If the emulsion persists, filtering the mixture through a plug of glass wool or Celite can be effective.
-
Adding a small amount of a different organic solvent can also help.[20]
-
Experimental Protocols
Protocol 1: Flash Column Chromatography of Crude this compound
-
Solvent System Selection:
-
On a TLC plate, spot your crude material.
-
Develop the plate in a chamber with a solvent system of 95:5 Hexane:Ethyl Acetate.
-
Visualize the spots under UV light.
-
Adjust the solvent polarity to achieve an Rf of ~0.3 for the product spot.[7]
-
-
Column Preparation:
-
Select a column of appropriate size for your sample amount (a general rule is a 100:1 ratio of silica gel to crude material by weight).
-
Dry pack the column with silica gel.
-
Wet the column with the least polar solvent (hexane) and then equilibrate with your chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column (dry loading).[6]
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system, applying gentle positive pressure.
-
Collect fractions and monitor their composition by TLC.
-
Once the product begins to elute, collect fractions until the product is no longer detected.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Table 1: Example Solvent Gradients for Flash Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) | Volume (Column Volumes) | Purpose |
| 1 | 100 | 0 | 2 | Elute very non-polar impurities |
| 2 | 98 | 2 | 5 | Elute product |
| 3 | 95 | 5 | 5 | Elute slightly more polar impurities |
| 4 | 80 | 20 | 3 | Flush remaining compounds |
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Place a small amount of the impure solid in a test tube.
-
Add a few drops of a test solvent (e.g., ethanol, methanol, hexane).
-
If it dissolves at room temperature, the solvent is not suitable.
-
If it is insoluble, heat the test tube. If it dissolves when hot, it is a potential recrystallization solvent.
-
Allow the hot solution to cool. If crystals form, you have found a good solvent.
-
-
Dissolution:
-
Cooling and Crystallization:
-
Crystal Collection:
-
Drying:
-
Allow the crystals to air dry on the filter paper or dry them in a vacuum oven.
-
References
- Liquid–liquid extraction. Wikipedia. [Link]
- Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis. [Link]
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
- Chemical Properties of this compound (CAS 13194-67-7). Cheméo. [Link]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]
- 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]
- Overview of Liquid-Liquid Extraction (LLE)
- Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link]
- Recrystallization1.
- Some Useful and Practical Tips for Flash Chrom
- Sandmeyer reaction. Wikipedia. [Link]
- This compound. PubChem, NIH. [Link]
- Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
- Supramolecular chemistry of liquid–liquid extraction. Chemical Science (RSC Publishing). [Link]
- Preparation of 4-iodotoluene. PrepChem.com. [Link]
- Toluene. Wikipedia. [Link]
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
- US4363704A - Separation of toluene from non-aromatic hydrocarbons by extractive distillation.
- Selective extraction of genotoxic impurities and structurally alerting compounds using polymeric ionic liquid sorbent coatings in solid-phase microextraction: Alkyl halides and arom
- Recrystalliz
- Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]
- Analytical Methods. Japan Environment and Children's Study. [Link]
- 2.
- 4-Iodoveratrole. Organic Syntheses Procedure. [Link]
- CHEMICAL PURITY ANALYSIS. Agilent. [Link]
- 2-Fluoro-4-iodotoluene CAS#: 39998-81-7.
- Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH. [Link]
- Tips for Troubleshooting Liquid–Liquid Extractions.
- Sandmeyer Reaction Mechanism. BYJU'S. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. sorbtech.com [sorbtech.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 10. Simple Distillation of a Toluene-Cyclohexane Mixture | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. byjus.com [byjus.com]
- 16. agilent.com [agilent.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 19. Supramolecular chemistry of liquid–liquid extraction - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00933A [pubs.rsc.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. youtube.com [youtube.com]
- 22. people.chem.umass.edu [people.chem.umass.edu]
Overcoming low reactivity of 4-Fluoro-2-iodotoluene in C-C coupling
Welcome to the technical support center dedicated to overcoming the challenges associated with 4-fluoro-2-iodotoluene in C-C coupling reactions. This guide is designed for researchers, medicinal chemists, and process scientists who encounter sluggish or failed reactions with this sterically hindered and electronically nuanced substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in mechanistic principles and supported by peer-reviewed literature.
Understanding the Challenge: Why is this compound a "Difficult" Substrate?
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Its reactivity is governed by a combination of steric and electronic factors stemming from its substitution pattern. The iodine atom, while generally the most reactive halide in oxidative addition, is ortho to a methyl group, creating significant steric hindrance around the reaction center. This steric bulk can impede the approach of the bulky palladium catalyst, slowing down the crucial oxidative addition step, which is often rate-limiting.[1][2][3]
Electronically, the fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect, which can be beneficial for oxidative addition. However, the methyl group is electron-donating, which can counteract this effect to some extent. This electronic push-pull, combined with the steric hindrance, places this substrate in a challenging category of "deactivated" or "unreactive" aryl halides.
Troubleshooting Guide: Addressing Specific Experimental Failures
This section is designed to help you diagnose and resolve common issues encountered when using this compound in various C-C coupling reactions.
Scenario 1: Suzuki-Miyaura Coupling
Question: "My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving very low yield (<10%) or no product at all. I'm using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water. What's going wrong?"
Answer: This is a classic problem stemming from a combination of an inefficient catalyst system for a hindered substrate and potential side reactions. Here’s a systematic approach to troubleshoot this issue:
-
Re-evaluate Your Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a workhorse catalyst but often fails with sterically demanding substrates.[4] The oxidative addition to the sterically encumbered C-I bond of this compound is likely the bottleneck.
-
Solution: Switch to a more active and sterically bulky ligand system. Buchwald-type biaryl phosphine ligands are designed to accelerate both oxidative addition and reductive elimination for hindered substrates.[4][5] N-heterocyclic carbenes (NHCs) are also excellent choices for activating challenging aryl halides.[6]
-
-
Optimize Your Base and Solvent: Potassium carbonate (K₂CO₃) is a moderate base. For a sluggish reaction, a stronger base might be necessary to facilitate the transmetalation step.
-
Solution: Screen stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7][8] Ensure your base is finely ground and anhydrous if using an anhydrous solvent system, though a small amount of water is often beneficial when using inorganic bases.[4] The choice of solvent is also critical; while dioxane/water is common, aprotic polar solvents like DMF or NMP can sometimes enhance reactivity, but be mindful of potential side reactions at high temperatures.
-
-
Consider Side Reactions: Low yields are often accompanied by the formation of byproducts.
-
Protodeboronation: Your boronic acid may be degrading. This is especially common with heteroaryl boronic acids.[9]
-
Diagnosis: Check your crude reaction mixture by LC-MS or NMR for the presence of the arene corresponding to your boronic acid.
-
Solution: Use a boronic ester (e.g., a pinacol ester) which is more stable, or use freshly prepared boronic acid. Ensure your reaction is rigorously degassed, as oxygen can accelerate this side reaction.[9]
-
-
Dehalogenation: You may be reductively removing the iodine.
-
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
Caption: Optimized Suzuki-Miyaura Workflow.
Scenario 2: Sonogashira Coupling
Question: "I'm attempting a Sonogashira coupling with this compound and a terminal alkyne using PdCl₂(PPh₃)₂, CuI, and triethylamine. The reaction is sluggish, and I'm seeing a lot of alkyne homocoupling (Glaser coupling)."
Answer: This is a frequent issue in Sonogashira couplings, especially with challenging substrates. The problems lie in catalyst activity and the side reactions promoted by the copper co-catalyst.
-
Boost Your Palladium Catalyst's Activity: As with the Suzuki coupling, the standard PdCl₂(PPh₃)₂ catalyst may not be active enough for this substrate. The steric hindrance around the iodine atom slows the oxidative addition step.
-
Minimize Homocoupling: The formation of a diacetylene byproduct (Glaser coupling) is a classic side reaction in Sonogashira chemistry, often promoted by the copper(I) catalyst in the presence of oxygen.[12][13]
-
Solution 1 (Optimize Copper-Catalyzed Conditions): Ensure your reaction is strictly anaerobic. Thoroughly degas all reagents and solvents. Lowering the amount of CuI (to 0.5-2 mol%) can sometimes help.
-
Solution 2 (Switch to Copper-Free Conditions): This is often the most effective solution. Copper-free Sonogashira protocols avoid the Glaser coupling side reaction entirely.[14][15] These methods typically require a slightly different base and sometimes a higher reaction temperature, but they offer cleaner reaction profiles.
-
Table 1: Recommended Conditions for Sonogashira Coupling of this compound
| Parameter | Standard (Copper-Catalyzed) | Optimized (Copper-Free) | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Use of Pd(0) or a more active precursor. |
| Ligand | PPh₃ (in precatalyst) | P(t-Bu)₃ or other bulky phosphines (2-4 mol%) | Bulky, electron-rich ligands accelerate oxidative addition.[10] |
| Co-catalyst | CuI (1-5 mol%) | None | Eliminates the primary pathway for alkyne homocoupling.[14] |
| Base | Et₃N or DIPEA | Cs₂CO₃ or Bu₄NOAc | Stronger or specialized bases are often needed in copper-free systems.[15] |
| Solvent | THF or DMF | DMF, Toluene, or Dioxane | Solvent choice depends on the base and temperature requirements. |
| Temperature | RT to 60 °C | 60 to 100 °C | Higher temperatures may be needed to drive the reaction without copper. |
Scenario 3: Heck Coupling
Question: "My Heck reaction between this compound and an acrylate is failing. I'm using Pd(OAc)₂ and PPh₃, and the reaction mixture turns black quickly."
Answer: The rapid formation of palladium black indicates catalyst decomposition, a common failure mode in Heck reactions, especially with unreactive aryl halides.[11][16]
-
Stabilize the Catalyst: The combination of Pd(OAc)₂ and PPh₃ forms a catalytically active Pd(0) species in situ, but this system can be unstable at the higher temperatures often required for Heck reactions.
-
Optimize the Base and Additives: The base in a Heck reaction is crucial for regenerating the Pd(0) catalyst at the end of the cycle.
-
Solution: Amine bases like triethylamine or diisopropylethylamine (DIPEA) are common. For challenging substrates, a stronger organic base like Cy₂NMe can be exceptionally effective.[17] Sometimes, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates and yields, especially for aryl chlorides, but it can also be beneficial for deactivated aryl iodides.[18]
-
-
Address Electronic Mismatch: While this compound is an aryl iodide (typically reactive), its electron-rich character from the methyl group can make it less compatible with electron-rich olefins.
-
Solution: Forcing conditions (higher temperature, more active catalyst) are generally required. If coupling with an electron-rich olefin, be prepared for potential issues with regioselectivity.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the bulky phosphine ligands you recommend?
A1: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands, trialkylphosphines) serve two main functions. First, their electron-donating nature increases the electron density on the palladium center, which promotes the oxidative addition of the aryl halide—the often rate-limiting step.[1][10][11] Second, their steric bulk promotes the final reductive elimination step, which releases the product and regenerates the active catalyst, thus accelerating the overall catalytic cycle.[9]
Caption: Role of Ligands in the Catalytic Cycle.
Q2: Can I use 4-fluoro-2-bromotoluene instead of the iodo-analogue to save costs?
A2: You can, but you must anticipate significantly lower reactivity. The C-Br bond is much stronger than the C-I bond, making the oxidative addition step even more challenging.[19] If you switch to the bromo-analogue, you will absolutely need to use one of the highly active catalyst systems mentioned above (e.g., Pd₂(dba)₃ with a Buchwald ligand or an NHC-based catalyst) and likely require higher temperatures and longer reaction times. For initial discovery work, the higher reactivity of the iodo-compound often justifies the cost.
Q3: My reaction seems to stall at 50-60% conversion. What should I do?
A3: Reaction stalling is typically due to catalyst death or inhibition.
-
Catalyst Decomposition: As the reaction proceeds, the catalyst can decompose into inactive palladium black.
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center more strongly than the starting materials, effectively poisoning the catalyst.
-
Halide Inhibition: An increasing concentration of iodide ions in the reaction mixture can sometimes inhibit the catalyst.[20]
Solutions:
-
Add a fresh portion of catalyst/ligand: If the reaction restarts, catalyst decomposition was the likely cause.
-
Use a more robust catalyst system: Start with a more stable pre-catalyst or ligand from the outset.
-
Consider additives: In some Suzuki couplings, additives like LiCl have been shown to mitigate halide inhibition, though this is less common for iodides.[21]
-
Q4: How important is degassing, really?
A4: It is absolutely critical. Oxygen can oxidatively deactivate the Pd(0) active catalyst to inactive Pd(II) species.[7][22] This leads to catalyst death and can also promote side reactions like the homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira couplings.[9] Always use a robust degassing method such as freeze-pump-thaw cycles for anhydrous solvents or sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.
References
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with a Small Bite Angle. Journal of the American Chemical Society, 129(25), 7894-7905.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729-1731.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752-5755.
- Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Is Not Necessary.
- Biffis, A., Zecca, M., & Basato, M. (2001). Palladium metal nanoparticles as catalysts for Heck coupling reactions.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. r/Chempros.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 2. Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 15. Ligand-, copper-, and amine-free sonogashira reaction of aryl iodides and bromides with terminal alkynes [pubmed.ncbi.nlm.nih.gov]
- 16. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. quora.com [quora.com]
Section 1: General Troubleshooting for Palladium Cross-Coupling Reactions
Answering the call for a specialized resource, we've developed this Technical Support Center to guide researchers, scientists, and drug development professionals through the nuances of catalyst selection and optimization for reactions involving 4-Fluoro-2-iodotoluene. As a senior application scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to help you navigate experimental challenges effectively.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, designed to address the specific problems you may encounter. We will delve into the "why" behind procedural steps, ensuring a deeper understanding of the reaction mechanisms at play.
Before diving into reaction-specific issues, it's crucial to address the fundamentals that underpin successful palladium-catalyzed cross-coupling. Failures often stem from a few common oversights.
Question: My cross-coupling reaction with this compound shows no conversion. What are the first things I should check?
Answer: When a reaction fails to initiate, a systematic review of your setup and reagents is the most effective troubleshooting strategy. The primary suspects are often related to catalyst deactivation or reagent impurity.
Core Checklist:
-
Atmosphere Control: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the seal remains intact throughout the experiment. Inadequate inerting is a frequent cause of catalyst death.[1]
-
Solvent Quality: Solvents must be anhydrous and deoxygenated. The presence of water can promote side reactions like protodeboronation in Suzuki couplings, while dissolved oxygen will deactivate the Pd(0) catalyst.[1] Traces of contaminants from solvent production can also poison the catalyst.[2]
-
Reagent Purity: The purity of your this compound, coupling partner, and base is critical. Solid reagents should be of high purity and stored in a desiccator. Liquid reagents, especially amines, can benefit from being passed through a plug of activated alumina to remove impurities.[3]
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands have not degraded during storage. Phosphine ligands are susceptible to oxidation. If you suspect catalyst deactivation, using a fresh batch is advisable.
-
Stirring Rate: For biphasic reactions, such as many Suzuki couplings, vigorous stirring is essential to ensure proper mixing and maximize the interaction between the organic and aqueous phases where the reaction occurs.
Below is a logical workflow to diagnose a failed reaction.
Sources
Managing decomposition of 4-Fluoro-2-iodotoluene during reactions
Welcome to the technical support center for 4-fluoro-2-iodotoluene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling and using this versatile reagent. As a key building block in the synthesis of pharmaceuticals and advanced materials, its stability is paramount to achieving high yields and purity.[1] This document provides in-depth, experience-driven answers to common challenges, focusing on the causal mechanisms behind its decomposition and offering validated protocols to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
This compound is susceptible to three main decomposition pathways: photochemical, thermal, and chemical degradation.
-
Photochemical Decomposition: Aryl iodides are known to be light-sensitive.[2] The carbon-iodine (C-I) bond can undergo homolytic cleavage upon exposure to UV or even ambient light, generating radical species. These radicals can lead to a variety of byproducts, including dimerization or polymerization, and most commonly, hydrogen abstraction from the solvent to form the de-iodinated product, 4-fluorotoluene.[3]
-
Thermal Decomposition: While more stable than some organic iodides, prolonged exposure to high temperatures can induce decomposition. This is particularly relevant during high-temperature reactions or distillations. The primary thermal degradation product is often the result of deiodination.
-
Chemical Decomposition: The compound's stability is highly dependent on the reaction environment. Certain reagents, particularly strong bases and some transition-metal catalysts under specific conditions, can promote decomposition. The most common chemical degradation pathway observed during cross-coupling reactions is reductive dehalogenation (specifically, deiodination).[4][5]
Q2: What are the common impurities or byproducts I should look for?
The most prevalent decomposition byproduct is 4-fluorotoluene , resulting from the replacement of the iodine atom with a hydrogen atom (hydrodehalogenation or deiodination). Other potential byproducts can include homo-coupled biaryl species or polymeric materials, especially if degradation is severe.[4] Pre-reaction analysis by GC-MS is recommended to confirm the purity of the starting material.
Q3: What are the best practices for storing this compound?
Proper storage is critical to preserving the integrity of the reagent. The following conditions are recommended based on its known sensitivities.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or refrigerated (2-8 °C). | Minimizes thermal degradation and slows down potential side reactions.[1] |
| Light | Store in an amber or opaque container. | Prevents photochemical decomposition from UV and ambient light.[6][7][8] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation and minimizes reactions with atmospheric moisture. |
| Container | Use a tightly sealed, chemically resistant container (e.g., glass with a PTFE-lined cap). | Prevents contamination and evaporation.[9] |
Troubleshooting Guide for Reactions
This section addresses specific issues encountered during reactions involving this compound, with a focus on transition-metal-catalyzed cross-coupling, a common application for this substrate.[1]
Dot Diagram: General Decomposition Pathways
Caption: Primary decomposition routes for this compound.
Q4: I'm seeing a significant amount of 4-fluorotoluene in my Suzuki-Miyaura reaction, leading to low yield. What's causing this and how can I fix it?
This is a classic case of reductive deiodination (or hydrodehalogenation), a well-known side reaction in palladium-catalyzed cross-couplings.[4] It occurs when the aryl-palladium(II) intermediate, formed after oxidative addition, is intercepted and reduced before it can undergo transmetalation with the boronic acid.
Causality Chain & Solutions:
-
Catalyst/Ligand System: The electronic properties and steric bulk of the phosphine ligand play a crucial role. Electron-rich and bulky ligands can stabilize the Pd(0) state and facilitate reductive elimination of the desired product over the deiodination pathway.
-
Actionable Advice: If you are using a general-purpose ligand like PPh₃, consider switching to a more specialized ligand designed for cross-coupling. Ligands such as SPhos, XPhos, or bulky biaryl phosphines often suppress reductive dehalogenation.[4]
-
-
Base and Solvent Choice: The choice of base and its solubility can significantly impact the reaction outcome. Some base/solvent combinations can generate palladium-hydride species, which are key culprits in the dehalogenation pathway.[10]
-
Actionable Advice: Ensure your base is sufficiently strong but not overly aggressive. K₂CO₃ or Cs₂CO₃ are often effective.[11] If using an aqueous base mixture, ensure proper mixing. Sometimes, switching to a non-aqueous solvent system can mitigate the issue.
-
-
Reaction Temperature and Time: Higher temperatures can accelerate the rate of deiodination relative to the productive coupling pathway.
-
Actionable Advice: Run the reaction at the lowest temperature that allows for efficient conversion to the desired product. Start screening at a lower temperature (e.g., 60-80 °C) and only increase if necessary. Monitor the reaction by GC or LC-MS to avoid unnecessarily long reaction times.
-
Dot Diagram: Troubleshooting Workflow for Low Yield
Caption: Decision workflow for troubleshooting low yields in cross-coupling reactions.
Q5: My reaction mixture turns dark or forms a precipitate immediately after adding the palladium catalyst. What is happening?
This often indicates the formation of palladium black, which is catalytically inactive palladium(0) metal. This happens when the Pd(0) species, generated in situ from a Pd(II) precatalyst, is unstable and agglomerates.
Causality Chain & Solutions:
-
Ligand Instability or Absence: The phosphine ligand is essential for stabilizing the soluble, monomeric Pd(0) catalyst. If the ligand is of poor quality, used in insufficient amounts, or degrades under the reaction conditions, the palladium will precipitate.
-
Actionable Advice: Use high-purity, air-stable pre-catalysts (e.g., Pd(PPh₃)₄ or pre-formed palladacycles) where the ligand is already coordinated. Ensure you are using the correct catalyst-to-ligand ratio if they are added separately.
-
-
Excessively High Temperatures: Very high initial temperatures can cause rapid reduction of the Pd(II) precatalyst to Pd(0) before the ligand can adequately coordinate, leading to precipitation.
-
Actionable Advice: Add the catalyst at room temperature and allow it to mix with the ligand and substrate before heating the reaction mixture.
-
Q6: How can I reliably monitor the decomposition of this compound and the progress of my reaction?
Effective analytical monitoring is crucial for both troubleshooting and optimization.
| Analytical Method | Application | What to Look For |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and semi-quantification of volatile components.[12][13] | Excellent for detecting the starting material (this compound), the deiodinated byproduct (4-fluorotoluene), and the desired product if it is sufficiently volatile.[14] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction progress.[15] | The preferred method for monitoring the disappearance of the starting material and the appearance of the product over time. Can also quantify non-volatile byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. | ¹H and ¹⁹F NMR of the crude reaction mixture can confirm the identity of the main species and help identify major byproducts by their characteristic signals. |
References
- Photo-induced iodination of aryl halides under very mild conditions. PubMed.
- TOLUENE, HALOGEN FREE, 6 X 1 L. Labscoop.
- Photochemical reactions of acyl iodides with aryl halides.
- III Analytical Methods. Japan Environment Agency.
- This compound | C7H6FI | CID 83220. PubChem, NIH.
- This compound. Chem-Impex.
- Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PMC, NIH.
- This compound 97 13194-67-7. Sigma-Aldrich.
- Dehalogenation – Knowledge and References. Taylor & Francis.
- Ni-Catalyzed Asymmetric Reductive Aryl
- “Click”‐Like η‐Metalation/Demetalation of Aryl Iodides as a Means of Turning “ON/OFF” Halogen Bond Donor Functionality.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical and Life Sciences.
- Ligand-promoted reductive coupling between aryl iodides and cyclic sulfonium salts by nickel catalysis.
- ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube.
- A DFT Study on the Conversion of Aryl Iodides to Alkyl Iodides: Reductive Elimination of R-I from Alkylpalladium Iodide Complexes with Accessible β-Hydrogens. PubMed.
- 2-Fluoro-4-iodotoluene CAS#: 39998-81-7. ChemicalBook.
- 4-Iodotoluene difluoride | C7H7F2I | CID 11807269. PubChem.
- Toluene Storage and Safe Handling Practices in Your Facility. U.S. Chemical Storage.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
- Preformed Pd(II)
- 2-Fluoro-4-iodotoluene | 39998-81-7. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled W
- Analytical methods and achievability - Guidelines for drinking-w
- 4-Iodotoluene | C7H7I | CID 12207. PubChem.
- Iodofluorination of Alkenes and Alkynes Promoted by Iodine and 4-Iodotoluene Difluoride.
- 39998-81-7(2-Fluoro-4-iodotoluene). Kuujia.com.
- Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. PubMed.
- ANALYTICAL METHODS - Toxicological Profile for Toluene. NCBI Bookshelf.
- This compound. Wychem.
- Visible-Light-Promoted CS Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses Procedure.
- Preformed Pd(II)
- Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. American Chemical Society.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Coupling Reactions of Chlorofluoro and Perfluoroalkyl Iodides.
- CHEMISTRY (862).
- Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Photo-induced iodination of aryl halides under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Toluene Storage and Safe Handling Practices in Your Facility [uschemicalstorage.com]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. env.go.jp [env.go.jp]
- 13. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ANALYTICAL METHODS - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ijmr.net.in [ijmr.net.in]
Technical Support Guide: Optimizing the Synthesis of 4-Fluoro-2-iodotoluene
Introduction: 4-Fluoro-2-iodotoluene is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique substitution pattern allows for participation in a wide array of cross-coupling reactions, making it an invaluable intermediate for constructing complex molecular architectures.[1][2] However, the regioselective iodination of 4-fluorotoluene presents challenges that can impact yield, purity, and scalability. This guide provides in-depth troubleshooting and optimization strategies, focusing on reaction temperature and time, to empower researchers and drug development professionals to achieve consistent and high-quality results. We will explore the underlying chemical principles to move beyond simple procedural steps and enable informed, data-driven experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound, providing the core knowledge needed for successful optimization.
Q1: What is the underlying mechanism for the iodination of 4-fluorotoluene, and what dictates the regioselectivity?
A1: The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3] This process involves the attack of an electron-rich aromatic ring on a potent iodine electrophile (I⁺ or a polarized equivalent). The regioselectivity—the preferential formation of the 2-iodo isomer over other possibilities—is governed by the directing effects of the substituents already on the ring (the methyl and fluoro groups).
-
Methyl Group (-CH₃): An activating, ortho, para-director. It increases the electron density at the positions ortho (C2, C6) and para (C4) to it, making them more susceptible to electrophilic attack.
-
Fluoro Group (-F): A deactivating, ortho, para-director. While it withdraws electron density overall (deactivating), it directs incoming electrophiles to the ortho (C3) and para (C5) positions relative to itself.
The target, this compound, is formed by substitution at the C2 position. This position is ortho to the activating methyl group and meta to the deactivating fluoro group. This outcome is favored due to the powerful activating effect of the methyl group and favorable steric access.
Caption: The three-step mechanism of electrophilic aromatic iodination.
Q2: Why is an oxidizing agent or a strong acid required when using molecular iodine (I₂)?
A2: Molecular iodine (I₂) is the least reactive of the common halogens and is a weak electrophile.[4] It is not potent enough to react directly with moderately activated or deactivated aromatic rings. Therefore, an activator is required to generate a more powerful electrophilic iodine species.[4][5]
-
Oxidizing Agents (e.g., H₂O₂, I₂O₅, nitric acid): These agents oxidize I₂ to generate a species with a positive iodine character, such as I⁺, which is a much stronger electrophile.
-
Strong Acids (e.g., H₂SO₄, trifluoroacetic acid): In the presence of a strong acid, the I-I bond can be polarized or react to form a more electrophilic species, facilitating the attack by the aromatic ring.[6][7]
Q3: What are the common iodinating systems, and how do their reaction conditions compare?
A3: Several systems can be employed, each with distinct advantages and disadvantages related to temperature, time, and handling. The choice of system is critical for optimization.
| Iodinating System | Typical Temperature | Typical Time | Advantages | Disadvantages |
| I₂ / Oxidant (e.g., H₂SO₄/I₂O₅) | 60 - 80 °C[3] | 4 - 24 hours | Low-cost reagents. | Harsh conditions, potential for oxidation side products, safety concerns with strong acids/oxidants.[4][8] |
| N-Iodosuccinimide (NIS) / Acid Catalyst (e.g., TFA) | Room Temp. - 50 °C | 1 - 16 hours[9] | Mild conditions, high regioselectivity, easier workup.[10][11] | Higher reagent cost, light-sensitive reagent.[11] |
| I₂ / Silver Salt (e.g., Ag₂SO₄) | Room Temp. - 60 °C | 2 - 12 hours | Activates I₂ by forming insoluble AgI, driving the reaction.[12] | High cost of silver salts, waste disposal of heavy metals.[4] |
Q4: How do temperature and reaction time fundamentally influence the yield and purity of this compound?
A4: Temperature and time are interdependent variables that control reaction kinetics and selectivity.
-
Temperature: Increasing the temperature generally increases the reaction rate (as described by the Arrhenius equation). However, excessive heat can provide the activation energy for undesired side reactions, such as the formation of regioisomers (e.g., 4-fluoro-3-iodotoluene) or di-iodinated products. For many iodinations, a moderate temperature (e.g., 60-80°C) provides a balance between a practical reaction rate and minimizing byproducts.[3]
-
Reaction Time: The optimal reaction time is the point at which the consumption of the limiting reagent has plateaued. Insufficient time leads to low conversion and a mixture of starting material and product, complicating purification. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to product degradation.[13] The product can slowly decompose, liberating I₂, which often results in a characteristic brown or purple discoloration of the reaction mixture.[13] It is crucial to monitor the reaction's progress (e.g., by TLC or GC) to identify the optimal endpoint.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Q1: My reaction shows low or no conversion of 4-fluorotoluene. What are the likely causes and solutions?
A1: This is a common issue stemming from insufficient electrophilicity of the iodinating agent or suboptimal conditions. Follow this diagnostic workflow:
Caption: A workflow for diagnosing and solving low reaction conversion.
Q2: I'm observing significant amounts of di-iodinated byproducts. How can I improve selectivity for the mono-iodinated product?
A2: The formation of di-iodinated species occurs when the product, this compound, is sufficiently activated to undergo a second iodination. To mitigate this:
-
Control Stoichiometry: Use the iodinating agent as the limiting reagent. A slight excess of 4-fluorotoluene can help ensure the iodinating agent reacts preferentially with the starting material. Do not use a large excess of the iodinating agent.
-
Reduce Reaction Temperature: Lowering the temperature will disproportionately slow the second iodination reaction, which occurs on a more sterically hindered and electronically less favorable substrate.
-
Slow Addition: Add the iodinating agent (or the catalyst/oxidant) portion-wise or via a syringe pump over an extended period. This keeps the instantaneous concentration of the active electrophile low, favoring mono-iodination.
Q3: The final product is discolored (yellow/brown) after workup or during storage. What is the cause and how can it be fixed?
A3: This discoloration is almost always due to the presence of trace molecular iodine (I₂), which can form from the degradation of the product or residual iodinating agent.[13]
-
Prevention during Workup: During the aqueous workup, wash the organic layer with a solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce any residual I₂ to colorless iodide (I⁻), which is water-soluble and will be removed in the aqueous phase.
-
Improving Storage Stability: Product degradation can be catalyzed by light, oxygen, and trace acid.[13] Store the purified product in an amber vial under an inert atmosphere (nitrogen or argon) at a low temperature (0-5 °C).[14]
Q4: My reaction is highly exothermic and difficult to control, especially during the addition of sulfuric acid.
A4: This is a significant safety concern, particularly in reactions involving concentrated sulfuric acid and an oxidant. A rapid exotherm can lead to runaway reactions and excessive byproduct formation.
-
Control Addition Rate: Add the sulfuric acid or oxidizing agent very slowly, dropwise, using an addition funnel.
-
Utilize an Ice Bath: Pre-cool the reaction vessel to 0-5 °C in an ice-water bath before adding the acid/oxidant. Maintain cooling throughout the addition and for a period afterward to allow the initial exotherm to dissipate safely.[14]
-
Ensure Adequate Dilution: Ensure the starting materials are dissolved in a sufficient volume of an appropriate solvent (e.g., acetic acid, dichloromethane) to help absorb and dissipate the heat generated.
Section 3: Optimized Experimental Protocol (NIS Method)
This protocol utilizes N-Iodosuccinimide (NIS) for a mild and regioselective iodination of 4-fluorotoluene. It is chosen for its generally higher selectivity and less harsh conditions compared to methods using strong oxidizing agents.[10]
Reagents & Equipment:
-
4-Fluorotoluene
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and standard glassware
-
TLC plates and GC for reaction monitoring
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-fluorotoluene (1.0 eq.). Dissolve it in dichloromethane (approx. 0.2 M concentration).
-
Reagent Addition: Add N-Iodosuccinimide (1.05 eq.) to the solution. Stir to create a suspension.
-
Initiation: In a well-ventilated fume hood, add trifluoroacetic acid (0.2 eq.) dropwise to the stirring mixture at room temperature. Note: For less reactive substrates, the amount of acid catalyst can be increased, or the reaction can be gently heated.
-
Reaction Monitoring & Temperature Control: Stir the reaction at room temperature (20-25 °C). Monitor the progress by TLC or GC every 1-2 hours. The reaction is typically complete within 4-12 hours. If the reaction is sluggish, gently heat the mixture to 40 °C using a water bath.
-
Quenching: Once the starting material is consumed, cool the mixture to room temperature. Dilute with additional dichloromethane. Transfer the mixture to a separatory funnel.
-
Aqueous Workup: a. Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove any unreacted NIS and colored I₂. b. Wash with saturated aqueous NaHCO₃ solution to neutralize the trifluoroacetic acid. c. Wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a colorless to pale yellow oil.[1] If necessary, purify by flash column chromatography on silica gel (using a non-polar eluent like hexanes) or by vacuum distillation to obtain the final product with >97% purity.[1][14][15]
References
- Technical Support Center: Improving the Stability of Iodinated Organic Compounds. (n.d.). Benchchem.
- 2-Fluoro-4-iodotoluene | 39998-81-7. (n.d.). Benchchem.
- This compound. (n.d.). Chem-Impex.
- The Chemical Backbone: Why 4-Fluoro-3-iodotoluene is Essential for Synthesis. (2026, January 4). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound 97 13194-67-7. (n.d.). Sigma-Aldrich.
- An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. (n.d.). National Institutes of Health (NIH).
- Bergström, M., Suresh, G., Naidu, V. R., & Unelius, C. R. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017(22), 3234-3239.
- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Regioselective iodination of aromatic compounds with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047-5048.
- Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions.
- Iodination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- N-Iodosuccinimide in Halogenation Reactions. (n.d.). Calibre Chemicals.
- O'Boyle, B. M., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 16(5), 3848-3857.
- Preparation method of o-fluorotoluene. (n.d.). Google Patents.
- Reactions of iodate with iodine in concentrated sulfuric acid. (n.d.). ResearchGate.
- Redox reactions involving halide ions and sulphuric acid. (n.d.). Chemguide.
- S. J. Atherton, J. H. P. Utley, and C. Z. Smith. (2000). Kinetics of aromatic iodination reactions using iodine, diiodine pentoxide and sulfuric acid in acetic acid. Journal of the Chemical Society, Perkin Transactions 2, (1), 89-93.
- Stavber, S., Jereb, M., & Zupan, M. (2008). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Synthesis, 2008(10), 1487-1513.
- TCI AMERICA. (n.d.). Iodination [Synthetic Reagents].
- Vivek Sharma, Priyanka Srivastava, Santosh Kumar Bhardwaj, & D.D. Agarwal. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Processing and Synthesis, 7(5), 477-486.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Iodination - Wordpress [reagents.acsgcipr.org]
- 5. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 6. Kinetics of aromatic iodination reactions using iodine, diiodine pentoxide and sulfuric acid in acetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 10. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 11. calibrechem.com [calibrechem.com]
- 12. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound 97 13194-67-7 [sigmaaldrich.com]
Technical Support Center: Purification of Commercial 4-Fluoro-2-iodotoluene
Welcome to the technical support center for the purification of 4-Fluoro-2-iodotoluene. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Commercial batches of this compound, while typically available at ≥97% purity, can contain impurities that may interfere with sensitive downstream applications, such as cross-coupling reactions or the synthesis of active pharmaceutical ingredients (APIs).[1][2] This document provides a comprehensive, question-and-answer-based approach to identifying and removing these impurities, grounded in established chemical principles and practical laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Based on the common synthetic route, the Sandmeyer reaction starting from 4-fluoro-2-methylaniline, several types of impurities can be present in the commercial product.[1][3][4][5] Understanding these potential contaminants is the first step in designing an effective purification strategy.
-
Isomeric Impurities: Positional isomers, such as 2-fluoro-4-iodotoluene, can arise from impurities in the starting materials or side reactions during synthesis.
-
Unreacted Starting Material: Residual 4-fluoro-2-methylaniline is a common impurity.
-
Reaction Byproducts:
-
Phenolic Impurities: Hydrolysis of the diazonium salt intermediate can form 4-fluoro-2-methylphenol.
-
De-iodinated Product: Reduction of the diazonium salt can lead to the formation of 4-fluorotoluene.
-
Tarry Polymers: Diazonium salt reactions are often accompanied by the formation of colored, high-molecular-weight byproducts.
-
-
Residual Solvents and Reagents: Inorganic salts and organic solvents from the reaction and workup may also be present.
Q2: What are the physical properties of this compound and its potential impurities?
A2: Knowledge of the physical properties, particularly the boiling points, is crucial for selecting and optimizing a purification method. The table below summarizes these properties.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 13194-67-7 | 236.03 | 90-94 / 15 mmHg[1][2] |
| 4-Fluoro-2-methylaniline | 452-71-1 | 125.14 | 90-92 / 16 mmHg[3][4][5] |
| 4-Fluorotoluene | 352-32-9 | 110.13 | 116 / 760 mmHg[6] |
| 2-Fluoro-4-iodotoluene | 39998-81-7 | 236.03 | 206-208 / 760 mmHg[7] |
| 4-Fluoro-2-methylphenol | 452-72-2 | 126.12 | 87 / 14 mmHg[8] |
Q3: Can I use fractional distillation to purify this compound?
A3: Fractional distillation can be a viable method, but it presents significant challenges for this specific compound.[9][10][11] As indicated in the table above, the boiling points of the starting material (4-fluoro-2-methylaniline) and the phenolic byproduct (4-fluoro-2-methylphenol) are very close to that of the desired product under vacuum. This makes achieving high purity through distillation alone difficult and may require a highly efficient fractionating column with a large number of theoretical plates.[11]
Troubleshooting and Purification Protocols
This section provides detailed troubleshooting guides and step-by-step protocols for the most common purification challenges encountered with this compound.
Issue 1: My material is discolored (yellow to brown). How can I remove the color?
The discoloration is likely due to high-molecular-weight, tarry byproducts from the Sandmeyer reaction or degradation of the product.
Solution: A simple filtration through a plug of silica gel can often remove these colored impurities. For more stubborn discoloration, column chromatography is recommended.
Workflow for Discoloration Removal
Caption: Decision workflow for removing colored impurities.
Issue 2: GC analysis shows the presence of starting material and other closely boiling impurities.
Due to the close boiling points of 4-fluoro-2-methylaniline and 4-fluoro-2-methylphenol with the product, fractional distillation is often inefficient. Flash column chromatography is the recommended method for separating these impurities.
Solution: Utilize flash column chromatography on silica gel. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective.
Step-by-Step Protocol: Flash Column Chromatography
1. Thin-Layer Chromatography (TLC) for Method Development:
-
Objective: To determine the optimal solvent system for separation.
-
Procedure:
-
Prepare a dilute solution of your impure this compound in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with increasing polarity (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexanes).
-
Visualize the spots under UV light (254 nm).
-
-
Interpretation: The ideal solvent system will show good separation between the product spot and the impurity spots, with the product having an Rf value of approximately 0.2-0.35.[12]
2. Column Preparation:
-
Objective: To pack a uniform column of silica gel.
-
Procedure:
-
Select an appropriate size column based on the amount of material to be purified (a silica to crude product weight ratio of 30:1 to 100:1 is common for difficult separations).
-
Prepare a slurry of silica gel (60 Å, 40-63 µm particle size is standard) in the initial, least polar eluent determined from your TLC analysis.[13][14]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
3. Sample Loading and Elution:
-
Objective: To apply the sample and elute the purified product.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (like dichloromethane or the initial eluent).
-
Carefully apply the sample to the top of the column.
-
Begin elution with the starting solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent as needed to elute the product.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Workflow for Chromatographic Purification
Caption: Step-by-step workflow for flash column chromatography.
Issue 3: I need to perform a distillation, but the separation is poor.
If distillation is the only available method, its efficiency must be maximized.
Solution: Use a vacuum-jacketed Vigreux column or a packed column to increase the number of theoretical plates.[11] The distillation must be performed slowly and under a stable vacuum.
Step-by-Step Protocol: Fractional Vacuum Distillation
1. Apparatus Setup:
-
Assemble a fractional distillation apparatus with a short-path distillation head.
-
Use a high-efficiency fractionating column (e.g., a vacuum-jacketed Vigreux column or a column packed with Raschig rings or metal sponge).[15][16][17]
-
Ensure all joints are well-sealed for a stable vacuum.
-
Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
2. Distillation Procedure:
-
Place the impure this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin heating gently.
-
Observe the reflux line ascend the column slowly. A slow ascent is crucial for achieving equilibrium and good separation.
-
Collect a forerun fraction, which will be enriched in any lower-boiling impurities.
-
Slowly increase the heating to distill the main fraction at a steady rate (ideally 1-2 drops per second). The head temperature should remain constant during the collection of the pure fraction.
-
Collect a final fraction as the temperature begins to drop or rise again.
-
Analyze all fractions by GC or NMR to assess purity.
Safety Information
This compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling.
-
Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.
-
Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing fumes, mist, spray, or vapors. Wash skin thoroughly after handling.
References
- 4-fluorotoluene. Stenutz. [Link]
- Chromatography Sorbents | Silica Gel for Separation & Purific
- Column chrom
- Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214.
- Fractionating Column Packing. Pope Scientific Inc. [Link]
- Fractionating Column, Packable, 24/29. LabGeek. [Link]
- Chemical Properties of 2-Fluoro-4-iodotoluene (CAS 39998-81-7). Cheméo. [Link]
- Distillation Packing M
- Silica Gel Column Chrom
- p-Fluorotoluene. PubChem. [Link]
- Chromatography: Solvent Systems for TLC. University of Rochester. [Link]
- Chromatography: Solvent Systems For Flash Column. University of Rochester. [Link]
- Successful Flash Chrom
- Running a Silica Gel Column. CommonOrganicChemistry.com. [Link]
- How many types of packing are used in a distill
- Thin Layer Chrom
- Fractional distill
- How to set-up a flash chromatography silica column and actually succeed at separ
- General methods for flash chromatography using disposable columns. PMC. [Link]
- Which sample solvents work best with normal-phase flash column chrom
- 4-Fluoro-2-methylphenol. [Link]
- Fractional distill
- Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
- TLC Solvent Selection for Separ
- Solutions for Pharmaceutical Impurities. [Link]
- Distill
- Purification: Fractional Distill
- Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting arom
- Fractional Distill
- GC-MS of 4 commercial perfumes. Zenodo. [Link]
Sources
- 1. p-Fluorotoluene | C7H7F | CID 9603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Fluoro-2-methylaniline | 452-71-1 [chemicalbook.com]
- 4. 4-Fluoro-2-methylaniline 96 452-71-1 [sigmaaldrich.com]
- 5. 4-Fluor-2-methylanilin 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-fluorotoluene [stenutz.eu]
- 7. 2-Fluoro-4-iodotoluene CAS#: 39998-81-7 [chemicalbook.com]
- 8. 4-Fluoro-2-methylphenol, 98% | Fisher Scientific [fishersci.ca]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. jackwestin.com [jackwestin.com]
- 11. Purification [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sorbentsdirect.com [sorbentsdirect.com]
- 14. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 15. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 16. Fractionating Column, Packable, 24/29 - LabGeek [labgeek.co.nz]
- 17. labdepotinc.com [labdepotinc.com]
Technical Support Center: Debromination vs. Deiodination in Reactions of Dihalotoluenes
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the selective dehalogenation of dihalotoluenes. We will explore the nuances between debromination and deiodination, offering practical solutions to common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts underpinning the selective dehalogenation of dihalotoluenes.
Q1: What is the fundamental difference in reactivity between a C-Br and a C-I bond on a toluene ring?
A1: The primary difference lies in the Carbon-Halogen bond dissociation energy (BDE). The C-I bond is significantly weaker and longer than the C-Br bond. The approximate BDEs are: H₃C−I (234 kJ/mol) and H₃C−Br (293 kJ/mol)[1]. This lower BDE makes the C-I bond more susceptible to cleavage, meaning aryl iodides are generally more reactive than aryl bromides in reductive dehalogenation and various catalytic cycles like palladium-catalyzed reactions.[2][3] Consequently, deiodination can often be achieved under milder conditions than debromination.
Q2: Why is achieving selective mono-dehalogenation of a dihalotoluene often challenging?
A2: Several factors make selective mono-dehalogenation difficult. Firstly, the reaction often proceeds in stages, and the reactivity of the second halogen can be similar to the first. Secondly, achieving perfect stoichiometric control of reagents, especially on a large scale, is difficult. An excess of the reducing agent will invariably lead to the formation of the fully dehalogenated toluene. Lastly, in substrates where the two halogens are in non-equivalent positions, their electronic and steric environments will dictate their relative reactivities, which must be carefully considered when planning the synthesis.
Q3: Which analytical techniques are best for monitoring reaction progress and identifying byproducts?
A3: A multi-technique approach is recommended for robust analysis.
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of products. The dehalogenated byproduct will have a different Rf value.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating the volatile toluene derivatives (dihalo-, monohalo-, and unsubstituted toluene) and confirming their identity and purity by their mass.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying products by observing the appearance of new aromatic proton signals in place of the halogen.[4] It can also be used to determine the isomeric purity of the monodehalogenated product and to quantify the relative amounts of all species in the crude reaction mixture.
Q4: What are the most common mechanisms for reductive dehalogenation of dihalotoluenes?
A4: There are several widely employed mechanistic pathways:
-
Catalytic Hydrogenolysis: This involves a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), and a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent (e.g., ammonium formate).[5][6][7]
-
Metal-Halogen Exchange: This two-step process is common when using organometallic reagents like Grignard reagents (RMgX) or organolithiums (RLi).[8][9] The first step is the exchange to form an arylmagnesium or aryllithium species, which is then quenched with a proton source (like water or alcohol) to give the dehalogenated product.[1][10]
-
Hydride Reduction: This involves the use of a hydride source, such as sodium borohydride (NaBH₄), often in the presence of a catalyst, to replace the halogen with a hydrogen atom.[11]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Conversion
Question: My dehalogenation of 2,4-dibromotoluene (or 2,4-diiodotoluene) is sluggish or fails completely. What are the likely causes and how can I fix it?
Answer: This issue typically points to problems with your reagents or reaction conditions.
-
Cause 1: Inactive Catalyst (Catalytic Hydrogenolysis). Palladium on carbon (Pd/C) can lose activity over time or if improperly stored.
-
Solution: Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere as much as possible before being added to the reaction. For some reactions, an "activator" is not needed, but ensure your hydrogen source is pure and delivered effectively.
-
-
Cause 2: Insufficiently Reactive Reductant. The choice of reductant is critical and substrate-dependent.
-
Solution (Debromination): Bromides are less reactive than iodides and may require more forcing conditions.[5] If using a mild hydride source like NaBH₄ with Pd/C shows low conversion[11], consider switching to catalytic hydrogenation with H₂ gas under pressure. Alternatively, an iron-catalyzed system with a Grignard reagent like t-BuMgCl can be very effective for aryl bromides.[12]
-
Solution (Deiodination): Deiodination is generally easier. If conversion is still low, it may indicate a problem with the quality of your reducing agent (e.g., old NaBH₄) or insufficient activation of your catalyst.
-
-
Cause 3: Suboptimal Temperature or Solvent.
-
Solution: While many dehalogenations proceed at room temperature, gently heating the reaction can significantly increase the rate. However, be cautious, as higher temperatures can decrease selectivity.[4] Ensure your solvent is appropriate. Aprotic polar solvents like DMF, THF, or dioxane are common, but be aware that some, like DMF, can act as a hydride source at high temperatures, which can be a complicating factor.[4][13]
-
Issue 2: Poor Selectivity (Over-reduction to Toluene)
Question: I am trying to synthesize 2-bromo-4-methyl-iodobenzene via selective deiodination of 2-bromo-4-iodo-1-methylbenzene, but I'm getting a mixture including 3-bromotoluene. How can I improve selectivity for mono-dehalogenation?
Answer: This is a classic selectivity challenge. Since the C-I bond is much more reactive than the C-Br bond, this transformation is feasible. Poor selectivity usually results from the reaction conditions being too harsh or the stoichiometry being incorrect.
-
Cause 1: Excess Reducing Agent. This is the most common reason for over-reduction.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of your hydride source or limit the reaction time when using a source like H₂ gas. It is often better to stop the reaction at ~80% conversion of the starting material to maximize the yield of the desired mono-dehalogenated product and minimize the formation of the fully reduced byproduct.
-
-
Cause 2: Reaction Temperature is Too High.
-
Solution: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[4] For the selective deiodination in the presence of a bromide, starting at 0 °C or even lower and slowly warming to room temperature can dramatically improve selectivity.
-
-
Cause 3: Catalyst System is Too Active.
-
Solution: While highly active catalysts are good for difficult transformations, they can be detrimental to selectivity. If using a standard Pd/C catalyst, consider screening different metal loadings (e.g., 5% vs. 10%). Sometimes, specific ligand-catalyst systems can offer superior chemoselectivity. For instance, certain palladium-phosphite catalysts have shown excellent selectivity for debromination in the presence of chlorine.[13] A similar principle can be applied to I/Br selectivity.
-
Issue 3: Formation of Unexpected Byproducts
Question: During my dehalogenation using an organometallic route (n-BuLi or Grignard), I'm observing significant amounts of bi-tolyl byproducts. Why is this happening?
Answer: The formation of biaryls points to a homo-coupling side reaction (often called a Wurtz-type coupling). This occurs when the organometallic intermediate (e.g., lithiated or Grignard toluene) reacts with the remaining starting dihalotoluene before it can be quenched.
-
Cause 1: Slow Addition of Organometallic Reagent. If the organolithium or Grignard reagent is added too slowly, a high concentration of the starting halide is always present to react with the newly formed organometallic intermediate.
-
Solution: Consider an "inverse addition" protocol. Add the dihalotoluene solution slowly to the organometallic reagent (e.g., n-BuLi or t-BuLi). This ensures that the newly formed lithiated species is in an environment with a low concentration of the starting halide, minimizing the coupling side reaction.
-
-
Cause 2: Suboptimal Temperature. Lithium-halogen exchange is extremely fast, even at very low temperatures.[8]
-
Solution: Conduct the lithium-halogen exchange at a very low temperature (typically -78 °C using a dry ice/acetone bath) to control the reaction and minimize side reactions. After the exchange is complete, the subsequent proton quench can be performed.
-
-
Cause 3: Grignard Reagent Formation Issues. The formation of a Grignard reagent itself can be complex and sometimes leads to coupling byproducts, especially if the magnesium is not properly activated or if local overheating occurs.[10][14]
-
Solution: Ensure magnesium turnings are properly activated (e.g., with a small crystal of iodine or 1,2-dibromoethane).[14] Maintain gentle reflux during formation and ensure efficient stirring to dissipate heat.
-
Section 3: Experimental Protocols & Data
Example Protocol: Selective Mono-debromination of 2,5-Dibromotoluene via Catalytic Hydrogenolysis
This protocol is a representative example and should be adapted based on specific substrates and laboratory safety protocols.
-
Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,5-dibromotoluene (2.50 g, 10.0 mmol) and 50 mL of ethanol.
-
Catalyst Addition: Under a gentle stream of nitrogen, add 10% Palladium on Carbon (10% w/w, 250 mg).
-
Reagent Addition: Add sodium borohydride (NaBH₄) (189 mg, 5.0 mmol, 0.5 equivalents) in small portions over 15 minutes. Note: The substoichiometric amount of NaBH₄ is critical for selectivity.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress every 30 minutes by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed to the desired level, carefully quench the reaction by the slow addition of 10 mL of 1M HCl to neutralize any remaining NaBH₄.
-
Isolation: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol. Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel to isolate 2-bromo-5-methylbenzene.
Comparative Data Table for Dehalogenation Methods
| Method | Reagent/Catalyst | Substrate Priority | Typical Yield (Mono) | Selectivity | Key Considerations |
| Catalytic Hydrogenolysis | Pd/C, H₂ or NaBH₄ | I > Br >> Cl[5] | 60-90% | Good to Excellent | Requires careful control of reductant stoichiometry for selectivity. H₂ gas requires specialized equipment.[15] |
| Iron-Catalyzed Reduction | Fe(acac)₃, t-BuMgCl | I, Br, Cl[12] | 70-95% | Good | Operationally simple and uses inexpensive iron. Sensitive to air and moisture due to the Grignard reagent.[12] |
| Lithium-Halogen Exchange | n-BuLi or t-BuLi, then H₂O | I > Br | 70-90% | Excellent | Very fast, even at -78°C.[8] Requires strictly anhydrous conditions and inert atmosphere. Prone to coupling side reactions if not performed correctly.[16] |
| Photocatalysis | Ru(bpy)₃Cl₂, Hantzsch Ester | Br > I (in some systems) | 50-85% | Substrate Dependent | Mild, visible-light mediated conditions.[17] May require screening of photocatalysts and hydrogen atom donors.[18] |
Section 4: Visual Guides
Diagram 1: Simplified Catalytic Cycle for Pd-Catalyzed Hydrodehalogenation ```dot
Caption: Decision-making workflow for troubleshooting poor selectivity.
References
- Journal of the American Chemical Society.
- RSC Publishing.
- Benchchem.
- Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- PubMed. Theoretical study on the lithium-halogen exchange reaction of 1,1-dihaloalkenes with methyllithium and the nucleophilic substitution reaction of the resulting alpha-halo alkenyllithiums.
- ResearchGate. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF.
- ResearchGate. ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF.
- NIH. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans.
- SciSpace. Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP)
- Benchchem.
- Transtutors.
- PMC - NIH.
- Organic Chemistry Portal.
- ACS Publications.
- Wikipedia. Metal–halogen exchange.
- ResearchGate.
- Wikipedia. Grignard reagent.
- KU Leuven. Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective.
- Wikipedia.
- 文学城| 博客. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr.
- University of Calgary.
- YouTube.
- ACS Publications. Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. Part 2. Selectivity and Kinetics | The Journal of Organic Chemistry.
- PMC - NIH.
Sources
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. (Solved) - Briefly explain why aryl bromides and iodides, rather than aryl... (1 Answer) | Transtutors [transtutors.com]
- 3. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 4. benchchem.com [benchchem.com]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective — Arenberg Doctoral School [set.kuleuven.be]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 11. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical iron-catalyzed dehalogenation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Theoretical study on the lithium-halogen exchange reaction of 1,1-dihaloalkenes with methyllithium and the nucleophilic substitution reaction of the resulting alpha-halo alkenyllithiums - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
Technical Support Center: Strategies to Prevent Homo-Coupling of 4-Fluoro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction in cross-coupling chemistry: the homo-coupling of 4-fluoro-2-iodotoluene. As Senior Application Scientists, we understand that minimizing byproducts is critical for yield, purity, and the overall efficiency of your synthetic route. This resource offers a structured approach to diagnosing and mitigating the formation of the undesired 4,4'-difluoro-2,2'-dimethyl-1,1'-biphenyl.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling, and why is it a problem with this compound?
A1: Homo-coupling is an undesired side reaction in which two molecules of the same aryl halide (in this case, this compound) react with each other to form a symmetrical biaryl compound.[1] This dimerization consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a significant impurity that can be challenging to separate due to its structural similarity to the target molecule.
This compound is particularly susceptible to homo-coupling due to the high reactivity of the carbon-iodine bond.[2] In palladium-catalyzed reactions, the oxidative addition of the aryl iodide to the Pd(0) catalyst is a facile process, which can sometimes be followed by a competing pathway that leads to the formation of the biphenyl byproduct instead of the intended cross-coupling product.[3]
Q2: I'm observing a significant amount of 4,4'-difluoro-2,2'-dimethyl-1,1'-biphenyl in my Suzuki-Miyaura reaction. What are the likely causes?
A2: The formation of this homo-coupled product in a Suzuki-Miyaura reaction can stem from several factors, often related to the presence of Pd(II) species and oxygen in the reaction mixture.[4] Here are the primary culprits:
-
Presence of Oxygen: Oxygen can promote the homo-coupling of boronic acids and can also oxidize the active Pd(0) catalyst to Pd(II), which can then participate in pathways leading to the undesired dimer.[5][6] Rigorous exclusion of oxygen is therefore critical.
-
Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) salt like Pd(OAc)₂, it needs to be reduced in situ to the catalytically active Pd(0). This reduction can sometimes occur via the homo-coupling of two boronic acid molecules, which generates the biphenyl byproduct.[4]
-
Catalyst Decomposition: High temperatures or the presence of impurities can lead to the decomposition of the palladium catalyst into palladium black, which can have altered catalytic activity and may promote side reactions.[7]
-
Inappropriate Base or Solvent: The choice of base and solvent can influence the rates of the desired catalytic cycle versus side reactions. For instance, overly strong bases might promote side reactions, while certain solvents could be a source of hydrides leading to dehalogenation, another common side reaction.[2]
Troubleshooting Guides
Issue 1: Persistent Homo-Coupling in Suzuki-Miyaura Coupling
If you are consistently observing the formation of 4,4'-difluoro-2,2'-dimethyl-1,1'-biphenyl, a systematic optimization of your reaction conditions is necessary.
Step-by-Step Troubleshooting Protocol:
-
Ensure Rigorously Anaerobic Conditions:
-
Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[7]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire experimental setup and duration of the reaction.[7]
-
-
Optimize the Palladium Source and Ligand:
-
Use a Pre-formed Pd(0) Catalyst: Instead of a Pd(II) salt, consider using a stable Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for in-situ reduction, which can be a source of homo-coupling.[4]
-
Ligand Screening: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can often favor the desired reductive elimination step over pathways leading to homo-coupling.[8] Consider screening ligands such as SPhos or XPhos, which have been shown to be effective in challenging cross-coupling reactions.[2]
-
-
Refine Base and Solvent Selection:
-
Base Strength: If you are using a strong base like an alkoxide, try switching to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2]
-
Solvent System: Aprotic solvents like dioxane, THF, or toluene are generally preferred. If your conditions require a protic solvent, consider using it as part of a mixed solvent system and at lower concentrations to minimize potential side reactions.[2]
-
Data Summary: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄ (1-5 mol%) | Pre-formed Pd(0) avoids in-situ reduction issues. |
| Ligand | SPhos or XPhos (1.1-1.5 eq. to Pd) | Bulky, electron-rich ligands can suppress side reactions.[8] |
| Base | K₃PO₄ (2-3 equivalents) | A moderately weak base often provides good results.[2] |
| Solvent | Dioxane/H₂O or Toluene/H₂O (e.g., 4:1) | Aprotic solvents are generally preferred.[2] |
| Temperature | 80-100 °C | Balances reaction rate with catalyst stability.[7] |
Workflow for Optimizing Suzuki-Miyaura Conditions
Caption: A systematic workflow for troubleshooting homo-coupling in Suzuki-Miyaura reactions.
Issue 2: Homo-Coupling in Sonogashira and Heck Reactions
While Suzuki-Miyaura is a common application, homo-coupling can also be a significant issue in other palladium-catalyzed reactions like the Sonogashira and Heck couplings.
Sonogashira Coupling:
In Sonogashira reactions, homo-coupling, often referred to as Glaser coupling, involves the dimerization of the terminal alkyne.[9] This is primarily caused by the presence of the copper(I) co-catalyst and oxygen.[10]
Mitigation Strategies:
-
Copper-Free Conditions: The most effective way to prevent Glaser coupling is to use a copper-free Sonogashira protocol.[9][11]
-
Inert Atmosphere: If a copper co-catalyst is necessary, the rigorous exclusion of oxygen is paramount.[10]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homo-coupling reaction.[10]
Heck Coupling:
In the Heck reaction, the formation of the homo-coupled biphenyl product can also occur, although it is generally less common than in Suzuki-Miyaura couplings. The mechanism is believed to proceed through a similar Pd(0)/Pd(II) catalytic cycle.[12]
Mitigation Strategies:
-
Ligand Choice: As with other cross-coupling reactions, the choice of ligand can influence the selectivity.
-
Temperature Control: Carefully controlling the reaction temperature can help to favor the desired cross-coupling pathway.
-
Base Selection: The nature and strength of the base can play a role in the reaction outcome.
Competing Pathways in Palladium-Catalyzed Cross-Coupling
Caption: Simplified catalytic cycle showing the desired cross-coupling pathway and a competing pathway leading to homo-coupling.
References
- Benchchem. (n.d.). preventing homocoupling in Sonogashira reactions of terminal alkynes.
- Benchchem. (n.d.). preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzoate.
- Benchchem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
- Wikipedia. (2024). Sonogashira coupling.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- PubMed. (n.d.). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis.
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
- ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nobelprize.org [nobelprize.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Ligand Effects in Palladium-Catalyzed Reactions of 4-Fluoro-2-iodotoluene
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-Fluoro-2-iodotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ligand selection and troubleshoot common issues encountered during their experiments. By understanding the causal relationships between ligand properties and reaction outcomes, you can optimize your synthetic routes and achieve your desired products with greater efficiency and reproducibility.
Introduction: The Critical Role of Ligands
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1] The substrate, this compound, presents a unique set of challenges and opportunities due to the presence of a sterically demanding ortho-methyl group and an electron-donating fluorine atom. The success of these transformations is intrinsically linked to the choice of ligand, which modulates the steric and electronic properties of the palladium catalyst.[2] This guide will delve into the nuances of ligand effects in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings of this compound, providing practical, field-proven insights to overcome common experimental hurdles.
General Troubleshooting
Before diving into reaction-specific issues, it's essential to address common problems that can arise in any palladium-catalyzed reaction.
Q: My reaction shows low or no conversion. What are the initial troubleshooting steps?
A: Low or no product yield is a frequent issue. A systematic approach is crucial for diagnosis:[3]
-
Reagent Integrity: Ensure all reagents, especially the solvent and base, are pure and anhydrous. Moisture and oxygen can significantly impede the reaction.[3]
-
Catalyst Activity: Verify the quality of your palladium precursor and ligand. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source.[3]
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Ligand-to-Palladium Ratio: The optimal ratio is crucial and can vary. A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio.[2]
Q: I am observing significant formation of byproducts. What are the likely causes?
A: Byproduct formation often points to side reactions competing with the desired catalytic cycle. Common culprits include:
-
Homocoupling: This can occur if the reaction mixture is not adequately degassed, leading to oxidative processes.[3]
-
Protodeboronation (in Suzuki reactions): Cleavage of the C-B bond can be a significant side reaction. Using boronic esters (e.g., pinacol esters) can often mitigate this issue.[3]
-
β-Hydride Elimination (in Heck and Buchwald-Hartwig reactions): This can lead to the formation of undesired olefin isomers or hydrodehalogenated starting material. The choice of a bulky ligand can often suppress this pathway.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For this compound, the steric hindrance from the ortho-methyl group is a key consideration.[4]
Suzuki-Miyaura Troubleshooting FAQs
Q: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is sluggish. How can I improve the reaction rate and yield?
A: The steric hindrance of the ortho-methyl group on this compound can slow down the oxidative addition and transmetalation steps. To overcome this, consider the following:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are highly effective for coupling sterically hindered substrates.[5] Ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[5][6] These ligands promote the formation of the active monoligated palladium species, which is crucial for hindered substrates.[5]
-
Base Selection: The choice of base is critical. For sterically hindered couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.[6]
-
Solvent: Aprotic polar solvents like dioxane or THF are commonly used. The addition of water can sometimes accelerate the reaction, but an excess can lead to protodeboronation.[6]
Ligand Comparison for Suzuki-Miyaura Coupling of this compound
| Ligand | Class | Key Characteristics | Expected Performance with this compound |
| SPhos | Biaryl Phosphine | Bulky and electron-rich. | Excellent. Promotes coupling of sterically hindered aryl halides.[5] |
| XPhos | Biaryl Phosphine | Very bulky and electron-donating. | Excellent. Often provides high turnover numbers for challenging substrates.[5] |
| RuPhos | Biaryl Phosphine | Electron-rich with a unique steric profile. | Very Good. Effective for a broad range of sterically demanding couplings.[6] |
| P(t-Bu)₃ | Trialkyl Phosphine | Highly electron-donating and sterically demanding.[7] | Good to Excellent. Can be very effective but is also air-sensitive.[4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. The steric hindrance of this compound again plays a significant role in ligand selection.[1]
Buchwald-Hartwig Troubleshooting FAQs
Q: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the yield is low.
A: Low yields in this reaction with a hindered substrate can often be attributed to an inappropriate ligand or base.
-
Ligand Selection: For coupling with primary amines, bulky biaryl phosphine ligands are generally the best choice. XPhos and tBuXPhos are particularly effective for aminations of sterically hindered aryl halides. The bidentate ligand XantPhos can also be a good option, especially for preventing β-hydride elimination with certain amines.[8][9]
-
Base: Strong, non-nucleophilic bases are required. Sodium or potassium tert-butoxide (NaOtBu or KOtBu) are the most common and effective choices for these challenging couplings.[10]
-
Temperature: These reactions may require elevated temperatures (e.g., 80-110 °C) to overcome the activation barrier for sterically hindered substrates.[11]
Ligand Comparison for Buchwald-Hartwig Amination of this compound
| Ligand | Class | Key Characteristics | Expected Performance with this compound |
| XPhos | Biaryl Phosphine | Very bulky, excellent for C-N bond formation. | Excellent. A go-to ligand for challenging aminations.[11] |
| tBuXPhos | Biaryl Phosphine | Even more sterically demanding than XPhos. | Excellent. Particularly useful for very hindered substrates or less reactive amines. |
| XantPhos | Bidentate Phosphine | Wide bite angle, can suppress side reactions.[8] | Very Good. A good alternative, especially if β-hydride elimination is an issue.[9] |
| DavePhos | Biaryl Phosphine | Bulky and electron-rich. | Good. A reliable choice for many amination reactions. |
Heck Reaction
The Heck reaction couples this compound with an alkene. The regioselectivity and efficiency are highly dependent on the catalytic system.
Heck Troubleshooting FAQs
Q: My Heck reaction between this compound and methyl acrylate is giving a mixture of regioisomers and low yield.
A: Regioselectivity and yield issues in Heck reactions are often linked to the ligand and reaction conditions.
-
Ligand Choice: For controlling regioselectivity, phosphine ligands are generally preferred over ligandless conditions. Bulky phosphine ligands can favor the desired linear product. P(o-tol)₃ or Herrmann's catalyst are often effective.[12]
-
Base: An organic base like triethylamine (Et₃N) is commonly used. The choice and amount of base can influence the reaction rate and selectivity.[13]
-
Additives: In some cases, the addition of a phase-transfer catalyst like TBAB (tetrabutylammonium bromide) can improve the reaction efficiency, especially in polar solvents.
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.[14]
Sonogashira Troubleshooting FAQs
Q: I am observing significant homocoupling (Glaser coupling) of my terminal alkyne in the Sonogashira reaction with this compound.
A: Glaser coupling is a common side reaction in Sonogashira couplings and is often promoted by the copper co-catalyst.
-
Copper-Free Conditions: To avoid homocoupling, consider a copper-free Sonogashira protocol. In these systems, a palladium catalyst with a suitable phosphine ligand is used, often with a stronger organic base like DBU or piperidine.[15]
-
Ligand Selection: For copper-free conditions, bulky, electron-rich ligands like P(t-Bu)₃ or XPhos can be very effective.[16]
-
Rigorous Degassing: Oxygen promotes Glaser coupling, so ensure the reaction mixture is thoroughly degassed.
Visualizing Ligand Effects
The Palladium Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for cross-coupling reactions, highlighting the key steps where ligands exert their influence.
Caption: Ligand selection guide for this compound.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a starting point for the coupling of this compound. Optimization may be necessary for different coupling partners. [5] Materials:
-
This compound
-
Phenylboronic acid
-
Pd₂(dba)₃ (palladium precursor)
-
SPhos (ligand)
-
K₃PO₄ (base)
-
Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, weigh Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and SPhos (0.022 mmol, 2.2 mol%).
-
Seal the Schlenk flask with a septum. Evacuate and backfill the flask with argon three times.
-
Add the palladium precursor and ligand to the Schlenk flask under a positive flow of argon.
-
Add anhydrous dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application.
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling.
- Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Royal Society of Chemistry. [Link]
- Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates.
- Buchwald–Hartwig amin
- Organoborane coupling reactions (Suzuki coupling).
- Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Optimization for the Buchwald–Hartwig‐amination of 4aa.
- Sonogashira coupling. Wikipedia. [Link]
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.
- Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis.
- Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]
- Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. PubMed. [Link]
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Highly Functionalized Biaryls via Suzuki–Miyaura Cross- Coupling C
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
- Reaction of 4‐iodotoluene 1a with phenylboronic acid 2a in various...
- Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids.
- Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines.
- Stereospecific Synthesis of Tri- and Tetrasubstituted α-Fluoroacrylates by Mizoroki-Heck Reaction. PubMed. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- (a) Hanley's synthesis of biaryls 18; (b) Ni-catalyzed Suzuki reaction using aryl fluorosulfates 16.
- Heck Reaction of ArylN 2 BF 4 with Acrylates Catalyzed by Pd.
- Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling: a critical overview. Part 1: The Heck reaction. University of Windsor. [Link]
- Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Semantic Scholar. [Link]
- Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides.
- Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactiv
- Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
- Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands.
- A dual light-driven palladium catalyst: Breaking the barriers in carbonyl
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
Navigating Cross-Coupling Chemistry: A Guide to Base Selection for 4-Fluoro-2-iodotoluene Reactions
Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting cross-coupling reactions involving 4-fluoro-2-iodotoluene, with a specific focus on the critical impact of base selection on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical in cross-coupling reactions with this compound?
A1: The base in a cross-coupling reaction, such as Suzuki, Heck, or Sonogashira, plays a multifaceted role that extends beyond simple acid scavenging. In Suzuki-Miyaura couplings, the base is essential for activating the boronic acid partner, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[1][2] For Heck reactions, the base is required to neutralize the hydrogen halide produced during the catalytic cycle, regenerating the active palladium catalyst.[3][4] In Sonogashira couplings, the base deprotonates the terminal alkyne, forming a copper acetylide intermediate necessary for the coupling.[5] The choice of base can significantly influence reaction rates, yields, and the formation of side products.
Q2: I'm observing low to no yield in my Suzuki coupling of this compound. Could the base be the issue?
A2: Absolutely. Low yields in Suzuki couplings are frequently traced back to improper base selection or quality.[6] The base's strength and solubility are critical. A base that is too weak may not efficiently generate the boronate species, stalling the catalytic cycle. Conversely, a base that is too strong can promote unwanted side reactions like protodeboronation, especially with electron-deficient boronic acids.[6] The physical properties of the base, such as particle size, are also important as a smaller particle size maximizes surface area and interaction.[7]
Q3: What are the most common side products when using this compound, and how does the base influence their formation?
A3: Common side products include homocoupling of the boronic acid and hydrodehalogenation of this compound. Homocoupling can occur in the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to the coupling of two boronic acid molecules.[8] Hydrodehalogenation, the replacement of the iodine with a hydrogen atom, can be promoted by certain bases, particularly in the presence of protic solvents which can generate palladium-hydride species.[9][10] The choice of a weaker, non-nucleophilic base and anhydrous conditions can often mitigate these side reactions.
Q4: Can I use the same base for Suzuki, Heck, and Sonogashira couplings with this compound?
A4: While there can be some overlap, it is generally not advisable to use the same base without optimization for each reaction type. The optimal base is highly dependent on the specific reaction mechanism. For instance, Suzuki reactions often employ inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) in aqueous or biphasic solvent systems.[2] Heck reactions frequently utilize organic amine bases like triethylamine (Et₃N) to scavenge the generated acid.[11] Sonogashira couplings often use amine bases that can also act as a solvent, such as diethylamine or triethylamine, to facilitate the formation of the copper acetylide.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Low conversion of this compound.
-
Significant amount of unreacted starting materials observed by TLC or GC-MS.
-
Formation of a black precipitate (palladium black).[9]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| Ineffective Base | The chosen base may be too weak to deprotonate the boronic acid and form the active boronate species required for transmetalation.[12] | Screen a range of bases: Start with common choices like K₂CO₃, Cs₂CO₃, and K₃PO₄. For challenging couplings, stronger bases like NaOH or KOH might be necessary, but use with caution to avoid side reactions.[2] Ensure the base is finely powdered and dry.[12] |
| Protodeboronation | Especially with electron-deficient boronic acids, the base can promote the cleavage of the C-B bond, replacing it with a C-H bond.[6] | Use a milder base: Consider using KF or CsF. Employ anhydrous conditions: Water can be a proton source for this side reaction.[6] |
| Catalyst Deactivation | Oxygen can deactivate the Pd(0) catalyst, leading to the formation of inactive palladium black.[9] | Ensure rigorous degassing: Use freeze-pump-thaw cycles or sparge the solvent with an inert gas (Argon or Nitrogen).[9] |
| Poor Base Solubility | If the base is not soluble in the reaction medium, its effectiveness will be severely limited. | Choose an appropriate solvent system: For inorganic bases, a co-solvent like water or the use of a phase-transfer catalyst can improve solubility and reaction rates. |
Experimental Protocol: Screening Bases for Suzuki Coupling
-
Setup: In parallel reaction vials under an inert atmosphere, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Base Addition: To each vial, add a different base (2.0 equiv.), such as K₂CO₃, Cs₂CO₃, K₃PO₄, or Na₂CO₃.[13]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).[6]
-
Reaction: Heat the reactions to 80-100 °C and monitor by TLC or GC-MS at regular intervals.[6]
-
Analysis: Compare the conversion and yield for each base to identify the optimal conditions.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Issue 2: Poor Selectivity or Side Product Formation in Heck Coupling
Symptoms:
-
Formation of regioisomers.[3]
-
Significant hydrodehalogenation of this compound.
-
Low yield of the desired trans-alkene product.[14]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| Incorrect Base Strength | The base must be strong enough to neutralize the generated HX but not so strong as to cause side reactions with the substrate or product.[3] | Screen amine bases: Triethylamine (Et₃N) is a common starting point. For more sensitive substrates, a weaker base like sodium acetate (NaOAc) or a hindered base like a proton sponge may be beneficial.[4][11] |
| Formation of Palladium-Hydride Species | Certain bases, particularly in the presence of protic impurities, can lead to the formation of Pd-H species, which cause hydrodehalogenation. | Use an anhydrous, aprotic solvent: Toluene or DMF are good choices. Ensure the amine base is dry. |
| Steric Hindrance | The steric bulk of the base can influence the regioselectivity of the migratory insertion step.[3] | Experiment with sterically different bases: Compare the results of triethylamine with a bulkier base like diisopropylethylamine (DIPEA). |
Experimental Protocol: Optimizing Base for Heck Reaction
-
Setup: To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%).
-
Solvent and Base Addition: Add a degassed aprotic solvent (e.g., DMF or toluene) followed by the base (1.5 equiv.). Screen bases such as Et₃N, DIPEA, and K₂CO₃.
-
Reaction: Heat the mixture to 80-120 °C and monitor the reaction for product formation and side products.[15]
-
Analysis: Analyze the crude reaction mixture by ¹H NMR or GC-MS to determine the product ratio and identify the most selective base.
Caption: Decision tree for base selection in Heck reactions.
Issue 3: Incomplete Reaction or Low Yield in Sonogashira Coupling
Symptoms:
-
Stalled reaction with significant starting material remaining.
-
Formation of alkyne homocoupling (Glaser coupling) product.
-
Decomposition of the catalyst.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| Insufficiently Basic Conditions | The base must be strong enough to deprotonate the terminal alkyne to form the reactive copper acetylide.[5] | Use a suitable amine base: Triethylamine or diethylamine are commonly used and can also serve as the solvent.[5] For less acidic alkynes, a stronger base may be required. |
| Oxygen-Induced Homocoupling | The presence of oxygen can promote the oxidative homocoupling of the alkyne, catalyzed by the copper co-catalyst. | Maintain a strictly inert atmosphere: Thoroughly degas all solvents and reagents.[9] |
| Base Compatibility with Catalyst | Some bases can act as ligands and inhibit the palladium catalyst. | Screen different bases: If catalyst inhibition is suspected, try an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF.[16] |
| Solvent Effects | The polarity of the solvent can significantly impact the reaction rate and yield by affecting the solubility of the various species in the catalytic cycle.[17] | Optimize the solvent: While amine bases often work well as solvents, in some cases, using a co-solvent like THF or DMF can improve results.[17] |
Experimental Protocol: Base and Solvent Screen for Sonogashira Coupling
-
Setup: In a series of reaction tubes under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 1 mol%).
-
Solvent/Base Addition: Add the chosen solvent/base system. Examples to screen include:
-
Triethylamine (as both base and solvent).
-
K₂CO₃ in DMF.[16]
-
DIPEA in THF.
-
-
Reaction: Stir the reactions at room temperature or with gentle heating (40-60 °C) and monitor for completion.[5]
-
Analysis: Quench the reactions and analyze by GC-MS or LC-MS to determine the yield of the desired product and the extent of homocoupling.
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2025). Google Search.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. (n.d.). Benchchem.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
- Heck Reaction: easy Mechanism, applic
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). Journal of the American Chemical Society.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Effects of solvent, base, and temperature on the Sonogashira coupling... (n.d.).
- Heck Reaction. (2023). Chemistry LibreTexts.
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (n.d.).
- Heck reaction. (n.d.). Wikipedia.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- troubleshooting low yield in 1-Iodohexane coupling reactions. (n.d.). Benchchem.
- Sonogashira coupling. (n.d.). Wikipedia.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Search.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.).
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Heck Reaction [organic-chemistry.org]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. books.lucp.net [books.lucp.net]
Technical Support Center: High-Throughput Screening for Optimizing 4-Fluoro-2-iodotoluene Reactions
Welcome to the technical support center for high-throughput screening (HTS) of reactions involving 4-fluoro-2-iodotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing cross-coupling reactions with this sterically hindered and electronically modified substrate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to accelerate your research.
Introduction: The Challenge and Opportunity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its ortho-iodo and para-fluoro substitution pattern presents a unique set of challenges for traditional reaction optimization. The steric bulk of the ortho-methyl group can hinder the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring.[1][2] High-throughput screening offers a powerful solution to rapidly identify optimal reaction conditions by systematically evaluating a wide array of catalysts, ligands, bases, and solvents.[3][4] This guide will equip you with the knowledge to effectively troubleshoot and optimize your HTS campaigns for this challenging substrate.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when using this compound in a Suzuki or Buchwald-Hartwig coupling reaction?
A1: Low yields with this substrate are often attributed to two primary factors:
-
Steric Hindrance: The methyl group at the ortho position to the iodine creates significant steric bulk, which can slow down the rate-limiting oxidative addition of the palladium(0) catalyst to the C-I bond.[2] This steric clash can make it difficult for the catalyst to access the reaction center.
-
Catalyst Inhibition: The iodide anion generated during the reaction can have an inhibitory effect on the palladium catalyst, leading to catalyst deactivation and incomplete conversion.[5]
To address these issues, it is crucial to screen a diverse set of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that can promote the oxidative addition and stabilize the catalytic species.[6][7][8][9]
Q2: I am observing significant amounts of starting material decomposition. What could be the cause?
A2: Decomposition of this compound or your coupling partner can be caused by:
-
Harsh Reaction Conditions: High temperatures and strong bases can lead to the degradation of sensitive functional groups.
-
Inappropriate Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) can be aggressive. Screening weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial, especially if your coupling partner has base-sensitive functionalities.[5]
-
Oxygen Sensitivity: Palladium-catalyzed reactions are often sensitive to oxygen, which can lead to catalyst deactivation and side reactions. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
Q3: How does the para-fluoro substituent affect the reactivity of this compound?
A3: The para-fluoro substituent is electron-withdrawing, which can have several effects:
-
Increased Rate of Oxidative Addition: The electron-withdrawing nature of fluorine can make the aryl iodide more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.[10][11]
-
Influence on Reductive Elimination: The electronic properties of the substituents on the aromatic ring can also impact the final, product-forming reductive elimination step.[10]
-
Potential for Side Reactions: In some cases, the presence of a fluorine atom can lead to undesired side reactions, such as hydrodehalogenation.[12]
The net effect of the fluorine substituent will be a combination of these factors and will depend on the specific reaction conditions.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the high-throughput screening of this compound reactions.
Problem 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inefficient Oxidative Addition | 1. Screen Bulky Ligands: Employ sterically demanding phosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr).[6][7][8][9][13] 2. Increase Catalyst Loading: While not ideal for process chemistry, a temporary increase in catalyst loading can help overcome a sluggish oxidative addition step. | Bulky ligands promote the formation of monoligated palladium species, which are more reactive in the oxidative addition of sterically hindered aryl halides.[7] |
| Catalyst Deactivation | 1. Use a Pre-catalyst: Employ well-defined palladium pre-catalysts (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species. 2. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas. | Pre-catalysts are more stable and provide a more consistent source of the active catalyst compared to generating it in situ from Pd(OAc)₂ or Pd₂(dba)₃.[5] Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species. |
| Poor Solubility of Reagents | 1. Screen a Variety of Solvents: Test a range of solvents with different polarities (e.g., toluene, dioxane, THF, 2-MeTHF, DMF, DMAc). 2. Use a Co-solvent: In some cases, a mixture of solvents can improve the solubility of all reaction components. | The solubility of the aryl halide, coupling partner, and base is critical for efficient reaction kinetics. Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.[5] |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Homocoupling of Boronic Acid (Suzuki) | 1. Use a Weaker Base: Switch from strong bases like NaOtBu to weaker bases like K₃PO₄ or K₂CO₃. 2. Optimize Stoichiometry: Reduce the equivalents of the boronic acid. | Homocoupling is often promoted by strong bases and an excess of the boronic acid. |
| Hydrodehalogenation | 1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried. 2. Screen Different Ligands: The choice of ligand can influence the relative rates of reductive elimination and competing side reactions.[12] | Water can act as a proton source for the hydrodehalogenation of the aryl halide. |
| Dimerization of Amine (Buchwald-Hartwig) | 1. Use a Bulky Ligand: Sterically demanding ligands can disfavor the formation of palladium-amine complexes that lead to dimerization.[7] 2. Optimize Amine Equivalents: Avoid a large excess of the amine coupling partner. | The formation of diarylamines can be a competing pathway in Buchwald-Hartwig aminations. |
Experimental Protocols
Protocol 1: High-Throughput Screening for Suzuki Coupling of this compound
This protocol outlines a general procedure for a 96-well plate-based screening of catalysts, ligands, bases, and solvents.
Materials:
-
96-well reaction block with glass vials and stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Automated liquid handler or multichannel pipette
-
This compound
-
Arylboronic acid of interest
-
Palladium pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G3)
-
Ligands (e.g., XPhos, RuPhos, SPhos)
-
Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu)
-
Anhydrous solvents (e.g., Toluene, Dioxane, 2-MeTHF)
-
Internal standard for analysis (e.g., dodecane)
Procedure:
-
Plate Preparation: In a glovebox, dispense the appropriate palladium pre-catalyst (e.g., 0.02 µmol) and ligand (e.g., 0.04 µmol) into each designated well of the 96-well plate.
-
Reagent Addition:
-
Prepare stock solutions of this compound (e.g., 0.2 M in toluene), the arylboronic acid (e.g., 0.3 M in toluene), and the bases (e.g., 0.5 M slurries in the respective reaction solvents).
-
Using an automated liquid handler or multichannel pipette, dispense the base slurry into the appropriate wells.
-
Dispense the this compound solution into all wells.
-
Dispense the arylboronic acid solution into all wells.
-
Add the designated reaction solvent to each well to bring the final reaction volume to the desired level (e.g., 200 µL).
-
-
Reaction:
-
Seal the 96-well plate with a cap mat.
-
Place the reaction block on a magnetic stirrer hotplate and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Allow the reactions to proceed for a set time (e.g., 16 hours).
-
-
Workup and Analysis:
-
Allow the reaction block to cool to room temperature.
-
Add a solution of an internal standard in a suitable solvent (e.g., ethyl acetate) to each well.
-
Dilute the samples further if necessary.
-
Analyze the reaction outcomes by high-throughput analytical techniques such as LC-MS or GC-MS to determine the yield of the desired product.
-
Protocol 2: High-Throughput Screening for Buchwald-Hartwig Amination of this compound
This protocol is similar to the Suzuki coupling screen, with adjustments for the amine coupling partner and base.
Materials:
-
Same as Protocol 1, with the following substitutions:
-
Amine coupling partner of interest
-
Bases (e.g., NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃)
Procedure:
-
Plate Preparation: Follow the same procedure as in Protocol 1 for dispensing the catalyst and ligand.
-
Reagent Addition:
-
Prepare stock solutions of this compound, the amine, and the bases.
-
Dispense the base into the appropriate wells.
-
Dispense the this compound solution into all wells.
-
Dispense the amine solution into all wells.
-
Add the designated reaction solvent to each well.
-
-
Reaction and Analysis: Follow the same procedure as in Protocol 1.
Data Presentation
Table 1: Recommended Starting Conditions for HTS of this compound Reactions
| Parameter | Suzuki Coupling | Buchwald-Hartwig Amination |
| Catalyst | XPhos Pd G3, RuPhos Pd G3 | G3 Precatalysts with bulky ligands |
| Ligand | XPhos, RuPhos, SPhos | RuPhos, tBuXPhos, BrettPhos |
| Base | K₃PO₄, Cs₂CO₃ | NaOtBu, LHMDS, K₃PO₄ |
| Solvent | Toluene, Dioxane, 2-MeTHF | Toluene, Dioxane, THF |
| Temperature | 80-120 °C | 80-110 °C |
| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M |
Visualizations
Diagram 1: HTS Workflow for Reaction Optimization
Caption: A typical high-throughput screening workflow for reaction optimization.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
- Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of C–F Bonds through Catalytic Fluorination of Palladium and Nickel Complexes. Science, 325(5948), 1661-1664. [Link]
- Amatore, C., Jutand, A., & Suarez, A. (1993). Kinetics of the oxidative addition of ortho-substituted aryl halides to palladium(0) complexes. Organometallics, 12(8), 3168-3178. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Aryl- and Heteroarylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Kim, J., & Lee, S. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. Organic Letters, 18(8), 1720-1723. [Link]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
- This cit
- Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047-1062. [Link]
- This cit
- Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440-1449. [Link]
- Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Catalyst for Suzuki-Miyaura and Buchwald-Hartwig Reactions. Chemistry – A European Journal, 12(18), 4749-4755. [Link]
- Wolter, M., Nordmann, G., & Buchwald, S. L. (2002). Buchwald-Hartwig Amination. In Organic Syntheses (Vol. 78, p. 23). [Link]
- de Vries, J. G. (2006). The Heck reaction in the production of fine chemicals. Journal of the Chemical Society, Dalton Transactions, (3), 421-429. [Link]
- Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505-3508. [Link]
- Fairlamb, I. J. S. (2007). Mechanistic insights into palladium-catalysed cross-coupling reactions. Chemical Society Reviews, 36(7), 1036-1045. [Link]
- This cit
- This cit
- This cit
- This cit
- So, C. M., & Kwong, F. Y. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates. Angewandte Chemie International Edition, 50(34), 7764-7785. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparing reactivity of 4-Fluoro-2-iodotoluene vs. 4-Fluoro-2-bromotoluene
An In-Depth Comparative Guide to the Reactivity of 4-Fluoro-2-iodotoluene and 4-Fluoro-2-bromotoluene in Palladium-Catalyzed Cross-Coupling Reactions
For chemists engaged in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors, the choice of starting materials is a critical decision that dictates reaction efficiency, scalability, and cost. Aryl halides are foundational building blocks, and understanding their relative reactivity is paramount for successful synthetic design. This guide provides a detailed, data-supported comparison between two structurally similar but reactively distinct synthons: this compound and 4-Fluoro-2-bromotoluene.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental difference in reactivity between these two compounds stems from the inherent properties of the carbon-halogen (C-X) bond. In the context of palladium-catalyzed cross-coupling reactions, the universally accepted reactivity trend for aryl halides is: I > Br > Cl >> F .[1][2]
This hierarchy is a direct consequence of the bond dissociation energy (BDE) of the C-X bond. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.
This energy difference is crucial because the rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[4][5] The lower BDE of the C-I bond means that this compound will undergo this initial activation step much more readily, at lower temperatures, and with a broader range of palladium catalysts than its bromo-analogue.
Visualizing the Catalytic Cycle: The Oxidative Addition Step
The following diagram illustrates the pivotal role of oxidative addition within the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Buchwald-Hartwig reactions. The ease of the initial Ar-X insertion dictates the overall efficiency of the cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Performance Comparison in Key Synthetic Transformations
The superior reactivity of the C-I bond translates into tangible advantages in common carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections present comparative data, derived from established chemical principles and literature precedents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent.[6][7] The higher reactivity of this compound is evident through faster reaction times and higher yields under milder conditions.
| Parameter | This compound | 4-Fluoro-2-bromotoluene |
| Reaction Time | 1-2 hours | 6-12 hours |
| Temperature | 60-80 °C | 90-110 °C |
| Catalyst Loading | 0.5 - 1 mol% | 2 - 3 mol% |
| Typical Yield | >95% | 80-90% |
| Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ |
Field Insight: The ability to use a milder base like potassium carbonate with the iodo-substrate is a significant advantage when other base-sensitive functional groups are present in the molecule. The reduced thermal load also prevents potential degradation of complex substrates.
Sonogashira Coupling
This reaction couples terminal alkynes with aryl halides to form substituted alkynes, a valuable motif in medicinal chemistry and materials science.[8][9] The reactivity difference is even more pronounced here, as activating aryl bromides often requires more specialized conditions.
| Parameter | This compound | 4-Fluoro-2-bromotoluene |
| Reaction Time | 2-4 hours | 12-24 hours |
| Temperature | Room Temp. to 50 °C | 70-100 °C |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | PdCl₂(PPh₃)₂ / CuI / Additive |
| Typical Yield | >90% | 65-80% |
| Base | Et₃N, DIPEA | Et₃N, DBU |
Field Insight: For the bromo-substrate, successful coupling often necessitates the use of more electron-rich and bulky phosphine ligands to facilitate the challenging oxidative addition step. The iodo-substrate, by contrast, couples efficiently with standard triphenylphosphine-based catalysts.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[10][11] The reaction is highly sensitive to the C-X bond strength, making aryl iodides the preferred substrates for rapid and efficient coupling, especially with less nucleophilic amines.
| Parameter | This compound | 4-Fluoro-2-bromotoluene |
| Reaction Time | 4-8 hours | 18-36 hours |
| Temperature | 80-100 °C | 100-120 °C |
| Catalyst System | Pd₂(dba)₃ / Xantphos | Pd₂(dba)₃ / BrettPhos |
| Typical Yield | >92% | 75-85% |
| Base | NaOt-Bu, K₃PO₄ | NaOt-Bu, LHMDS |
Field Insight: While modern, sterically demanding Buchwald ligands have greatly improved the scope for aryl bromides, the iodo-analogue consistently provides higher turnover numbers and frequencies, making it more suitable for large-scale synthesis where catalyst cost and reaction time are critical factors.[12]
Experimental Protocol: A Self-Validating Comparative Suzuki-Miyaura Coupling
To provide a tangible demonstration of the reactivity differential, the following protocol is designed for a parallel synthesis experiment. Executing these reactions side-by-side under identical conditions provides an unambiguous, self-validating result.
Caption: Workflow for the comparative experimental analysis.
Step-by-Step Methodology:
-
Vessel Preparation: To two identical reaction vials equipped with magnetic stir bars, add 4-phenylboronic acid (146 mg, 1.2 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Substrate Addition:
-
To Vial A, add this compound (236 mg, 1.0 mmol).
-
To Vial B, add 4-Fluoro-2-bromotoluene (189 mg, 1.0 mmol).
-
-
Solvent Addition: To each vial, add 4 mL of toluene and 1 mL of deionized water.
-
Inert Atmosphere: Seal both vials and purge with nitrogen or argon gas for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol) to each vial.
-
Reaction: Place both vials in a preheated oil bath or heating block set to 80°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots from each vial at regular intervals (e.g., every hour) and analyzing by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the starting aryl halide and the appearance of the biphenyl product should be tracked.
-
Workup: Once the reaction in Vial A is complete (as determined by monitoring), cool both vials to room temperature. Dilute the contents with ethyl acetate (15 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from both reactions by ¹H NMR and GC-MS to determine the conversion and yield. The expected outcome is a significantly higher yield in a shorter time for the reaction originating from Vial A.
Conclusion and Recommendations
The choice between this compound and 4-Fluoro-2-bromotoluene is a classic trade-off between reactivity and raw material cost.
-
Choose this compound when:
-
High reaction efficiency and speed are paramount.
-
The synthesis involves thermally sensitive or sterically hindered substrates.
-
Mild reaction conditions (lower temperatures, weaker bases) are required to preserve sensitive functional groups.
-
Minimizing catalyst loading is a priority for process optimization and cost-effectiveness on a large scale.
-
-
Choose 4-Fluoro-2-bromotoluene when:
-
The primary driver is the lower initial cost of the starting material.
-
The substrate is robust and can tolerate more forcing conditions (higher temperatures, stronger bases, longer reaction times).
-
Access to more advanced, highly active palladium-ligand systems is available to overcome the lower intrinsic reactivity.
-
Ultimately, while the bromo-analogue is a viable and economical option, the superior reactivity of this compound offers greater flexibility, efficiency, and reliability in the synthesis of complex molecular targets, making it the preferred choice for challenging and high-stakes synthetic applications.
References
- BenchChem. A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. [URL: https://www.benchchem.
- BenchChem. A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions. [URL: https://www.benchchem.com/comparative-guide-aryl-halide-reactivity-cross-coupling-reactions-4-4-iodophenyl-1-butanol-vs]
- Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(12), 2979–2989. [URL: https://pubs.acs.org/doi/10.1021/om0499099]
- University of Victoria. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. [URL: https://www.uvic.ca/science/chemistry/assets/docs/seminars/2013-10-07-seminar-poster-valentine.pdf]
- Royal Society of Chemistry. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/qi/c9qi00249g]
- American Chemical Society. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.0c12579]
- ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7a9b3d1a1969a2399e5a7]
- ResearchGate. Comparison of reactivity of different aryl halides. [URL: https://www.researchgate.net/figure/Comparison-of-reactivity-of-different-aryl-halides-a-The-predicted-performance_fig4_342999436]
- ResearchGate. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. [URL: https://www.researchgate.
- ResearchGate. Competing and comparison reactions a The reaction with aryl halides with different properties. [URL: https://www.researchgate.net/figure/Competing-and-comparison-reactions-a-The-reaction-with-aryl-halides-with-different_fig4_342894567]
- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [URL: https://www.quora.com/What-is-the-correct-bond-energy-order-of-the-following-C-Cl-C-Br-C-I-C-F-C-H]
- Chemguide. An introduction to bond energy and bond length. [URL: https://www.chemguide.co.uk/CIE/learning/3point4/343.html]
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [URL: https://jk-scientific.com/buchwald-hartwig-cross-coupling-reaction]
- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/24._Transition_Metals/24.
- ResearchGate. Reaction of 4-iodotoluene 1a with phenylboronic acid 2a in various reaction conditions. [URL: https://www.researchgate.net/figure/Reaction-of-4-iodotoluene-1a-with-phenylboronic-acid-2a-in-various-reaction-conditions_tbl1_328003108]
- Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [URL: https://www.youtube.com/watch?
- YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [URL: https://www.youtube.
- American Chemical Society. Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/ar020234x]
- PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [URL: https://pubmed.ncbi.nlm.nih.gov/24992380/]
- Homework.Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [URL: https://homework.study.com/explanation/compare-the-activation-energy-to-the-bond-strength-for-c-cl-or-a-c-br-bond-using-enthalpies.html]
- Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Coupling_Reactions/25.03%3A_Suzuki-Miyaura_Coupling]
- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- YouTube. Sonogashira coupling reaction | Organometallic name reaction. [URL: https://www.youtube.
- YouTube. Sonogashira Coupling- Reaction and application in Research Lab. [URL: https://www.youtube.
- University of Toronto. Bond Dissociation Energies. [URL: https://www.chem.utoronto.ca/coursenotes/CHM249/Luo.BDEs.pdf]
- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/83220]
- Sigma-Aldrich. This compound 97. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/393392]
- ResearchGate. Iodofluorination of Alkenes and Alkynes Promoted by Iodine and 4-Iodotoluene Difluoride. [URL: https://www.researchgate.net/publication/283478985_Iodofluorination_of_Alkenes_and_Alkynes_Promoted_by_Iodine_and_4-Iodotoluene_Difluoride]
- PubChem. 4-Bromo-2-fluorotoluene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/171040]
- Eastfine. 13194-67-7 this compound. [URL: https://www.eastfine.com/product/13194-67-7-4-fluoro-2-iodotoluene]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
The Strategic Synthesis of 4'-Fluoro-[1,1'-biphenyl]-2-amine: A Comparative Guide to Precursor Efficacy
A Senior Application Scientist's Perspective on Optimizing Fluorinated Biaryl Synthesis
In the landscape of modern medicinal chemistry and materials science, fluorinated biaryl scaffolds are of paramount importance, offering unique electronic properties and metabolic stability. The synthesis of these structures, however, presents a nuanced challenge, demanding careful consideration of starting materials and reaction pathways to maximize efficiency, yield, and cost-effectiveness. This guide provides an in-depth comparison of synthetic strategies for a key pharmaceutical intermediate, 4'-fluoro-[1,1'-biphenyl]-2-amine, with a particular focus on the efficacy of 4-fluoro-2-iodotoluene as a foundational building block. We will dissect two distinct, yet convergent, synthetic routes, offering field-proven insights into the causality behind experimental choices and providing a transparent, data-driven comparison.
The Synthetic Challenge: Constructing a Privileged Motif
The target molecule, 4'-fluoro-[1,1'-biphenyl]-2-amine, is a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. Its synthesis requires the strategic formation of a carbon-carbon (C-C) bond to create the biaryl core and a carbon-nitrogen (C-N) bond for the amine functionality. The placement of the fluorine atom adds another layer of complexity, as its electron-withdrawing nature can influence the reactivity of the aromatic ring.
This guide will compare two primary approaches:
-
Route A: A sequential Suzuki-Miyaura coupling and Buchwald-Hartwig amination, commencing with this compound. This strategy builds the biaryl backbone first, followed by the introduction of the amine group.
-
Route B: An alternative Suzuki-Miyaura coupling employing a different set of precursors: 2-bromoaniline and 4-fluorophenylboronic acid. This approach introduces the nitrogen atom early in the synthesis, already incorporated into one of the coupling partners.
Route A: The this compound Approach - A Stepwise Assembly
This compound is a versatile building block in organic synthesis, particularly for creating complex molecular structures through cross-coupling reactions.[1] Its utility stems from the presence of two distinct halogen substituents, allowing for selective transformations. The iodine atom is significantly more reactive in palladium-catalyzed cross-coupling reactions than the fluorine atom, enabling the regioselective formation of the biaryl bond without disturbing the fluoro-substituent.
Step 1: Suzuki-Miyaura Coupling
The first step in this route is the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable boronic acid derivative. This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[2][3][4][5]
Experimental Protocol: Synthesis of 4'-Fluoro-2-methyl-1,1'-biphenyl
-
To a degassed solution of this compound (1.0 equiv.) and 2-methylphenylboronic acid (1.2 equiv.) in a 2:1 mixture of toluene and water is added potassium carbonate (2.0 equiv.).
-
The mixture is sparged with argon for 15 minutes.
-
Palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) are added, and the reaction is heated to 90 °C for 12 hours under an argon atmosphere.
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4'-fluoro-2-methyl-1,1'-biphenyl.
Step 2: Benzylic Bromination
To introduce a handle for the subsequent amination step, the methyl group of the biphenyl intermediate is functionalized via a radical bromination reaction.
Experimental Protocol: Synthesis of 2-(Bromomethyl)-4'-fluoro-1,1'-biphenyl
-
4'-Fluoro-2-methyl-1,1'-biphenyl (1.0 equiv.) is dissolved in carbon tetrachloride.
-
N-Bromosuccinimide (1.1 equiv.) and a catalytic amount of benzoyl peroxide are added.
-
The mixture is refluxed under a UV lamp for 4 hours.
-
The reaction is cooled, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated, and the residue is purified by chromatography to yield 2-(bromomethyl)-4'-fluoro-1,1'-biphenyl.
Step 3: Azide Formation and Reduction
The benzylic bromide is then converted to the corresponding amine. A common and effective method involves the formation of an azide intermediate followed by reduction.
Experimental Protocol: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-2-methanamine
-
2-(Bromomethyl)-4'-fluoro-1,1'-biphenyl (1.0 equiv.) is dissolved in dimethylformamide (DMF).
-
Sodium azide (1.5 equiv.) is added, and the mixture is stirred at room temperature for 6 hours.
-
The reaction is quenched with water and extracted with diethyl ether.
-
The combined organic extracts are dried and concentrated. The crude azide is used in the next step without further purification.
-
The crude azide is dissolved in methanol, and palladium on carbon (10 mol%) is added.
-
The mixture is stirred under a hydrogen atmosphere (balloon pressure) for 12 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give 4'-fluoro-[1,1'-biphenyl]-2-methanamine.
Note: This multi-step sequence starting from the bromination of the methyl group is a plausible, though potentially lower-yielding, alternative to a direct C-N bond formation on the aromatic ring. A more direct approach would be preferable if a suitable precursor is available.
A more direct and efficient approach for the final step would be a Buchwald-Hartwig amination, if the starting material were appropriately functionalized (e.g., 2-bromo-4'-fluorobiphenyl). The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[6][7][8][9][10]
Route B: The Alternative Precursor Approach - A Convergent Strategy
This route employs a more convergent strategy, where the two key fragments, each bearing one of the desired functionalities, are coupled in a single step. Here, we utilize 2-bromoaniline and 4-fluorophenylboronic acid.
Suzuki-Miyaura Coupling of Pre-functionalized Aromatics
This approach leverages the well-established Suzuki-Miyaura coupling to directly form the biaryl bond between two pre-functionalized aromatic rings. The key advantage here is the reduction in the number of synthetic steps compared to Route A.
Experimental Protocol: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-2-amine
-
In a reaction vessel, 2-bromoaniline (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.) are suspended in a 3:1 mixture of dioxane and water.
-
The mixture is thoroughly degassed by bubbling argon through the solution for 20 minutes.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.03 equiv.) is added.
-
The reaction mixture is heated to 100 °C for 8 hours under an argon atmosphere.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford 4'-fluoro-[1,1'-biphenyl]-2-amine.[11][]
Comparative Analysis: A Head-to-Head Evaluation
| Parameter | Route A (via this compound) | Route B (via 2-Bromoaniline) |
| Starting Materials | This compound, 2-methylphenylboronic acid | 2-Bromoaniline, 4-fluorophenylboronic acid |
| Number of Steps | 3 (Suzuki, Bromination, Amination) | 1 (Suzuki Coupling) |
| Overall Yield | Moderate (cumulative loss over multiple steps) | Good to Excellent |
| Atom Economy | Lower due to the introduction and removal of activating groups | Higher |
| Catalyst System | Pd(OAc)2/PPh3 for Suzuki; Radical initiator for bromination; Pd/C for reduction | Pd(dppf)Cl2 for Suzuki |
| Reaction Conditions | Varied conditions for each step | Single set of optimized conditions |
| Purification | Multiple chromatographic purifications required | Single chromatographic purification |
| Cost-Effectiveness | Potentially higher due to more reagents and longer synthesis time | Generally more cost-effective |
| Scalability | More challenging due to multiple steps and intermediates | More straightforward to scale up |
Visualizing the Synthetic Pathways
Caption: Comparative workflows for the synthesis of 4'-fluoro-[1,1'-biphenyl]-2-amine.
Causality Behind Experimental Choices and Field-Proven Insights
Route A: The choice of this compound is strategic when a stepwise, modular approach is desired. The differential reactivity of the C-I and C-F bonds allows for selective functionalization. The multi-step nature of this route, while seemingly less efficient, can be advantageous in the context of creating a library of analogs, where the intermediate, 4'-fluoro-2-methyl-1,1'-biphenyl, could be a branching point for diverse functionalizations. However, the benzylic bromination and subsequent amination sequence can be fraught with challenges, including side reactions and purification difficulties, which often lead to a lower overall yield.
Route B: This convergent approach is a prime example of synthetic efficiency. By choosing starting materials that already contain the key functionalities (the amine group and the fluorine atom), the synthesis is significantly streamlined. The use of a more sophisticated palladium catalyst, such as Pd(dppf)Cl2, is crucial here. The dppf ligand provides the necessary steric and electronic properties to facilitate the coupling of an electron-rich aniline derivative with the boronic acid, a transformation that can be challenging with simpler phosphine ligands. This route is generally preferred for the large-scale synthesis of the target molecule due to its high efficiency and cost-effectiveness.
Conclusion and Recommendations
For the specific synthesis of 4'-fluoro-[1,1'-biphenyl]-2-amine, the evidence strongly favors Route B , the convergent Suzuki-Miyaura coupling of 2-bromoaniline and 4-fluorophenylboronic acid. This approach is superior in terms of step economy, overall yield, atom economy, and scalability.
However, the value of This compound as a precursor should not be dismissed. Its utility shines in scenarios where a more modular synthetic design is required, allowing for the independent introduction of various functionalities. For researchers engaged in early-stage drug discovery and the generation of diverse chemical libraries, the flexibility offered by this compound can be a significant asset.
Ultimately, the choice of synthetic route is dictated by the specific goals of the research program. For the targeted, large-scale production of 4'-fluoro-[1,1'-biphenyl]-2-amine, the convergent strategy is the clear winner. For exploratory chemistry and the synthesis of a diverse range of analogs, the stepwise approach starting from a versatile building block like this compound remains a valuable tool in the synthetic chemist's arsenal.
References
- ResearchGate.
- ResearchGate. Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. [Link]
- Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
- Wikipedia.
- ResearchGate. Common strategies used for the synthesis of biaryls. [Link]
- MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]
- Royal Society of Chemistry. Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd)
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- Chemistry LibreTexts.
- ResearchGate. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. [Link]
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
- ResearchGate. Reaction of 4‐iodotoluene 1a with phenylboronic acid 2a in various.... [Link]
- Open Exploration Publishing. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Royal Society of Chemistry. Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Royal Society of Chemistry. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]
- Google Patents. Process for preparing biaryl compounds.
- Chemical Review and Letters.
- Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
- ChemistryViews. Engineered Enzymes Used to Synthesize Biaryls. [Link]
- PubMed. Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- National Institutes of Health.
- National Institutes of Health. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. [Link]
- YouTube. Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. [Link]
- National Institutes of Health. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. [Link]
- ResearchGate. Lithiation of toluene by organolithium compounds activated by lithium polyether alkoxides. [Link]
- MDPI.
- ResearchGate. Atropisomerization Barriers of Configurationally Unstable Biaryl Compounds, Useful Substrates for Atroposelective Conversions to Axially Chiral Biaryls †. [Link]
- Organic Syntheses Procedure. 7-indolinecarboxaldehyde. [Link]
- ResearchGate. Selective synthesis of fluorinated biaryls by [MCl 2 (PhPEWO-F)] (M = Ni, Pd)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. 4′-Fluoro-biphenyl-2-ylamine | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Characterization and Validation of 4-Fluoro-2-iodotoluene Derivatives
Introduction: The Strategic Value of 4-Fluoro-2-iodotoluene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of a starting scaffold is a critical decision that dictates the efficiency and versatility of a synthetic route. This compound stands out as a premier building block due to its unique electronic and structural properties.[1] With a molecular formula of C₇H₆FI, this compound integrates a toluene backbone with two distinct halogen substituents: a fluorine atom, known for its ability to enhance metabolic stability and binding affinity in drug candidates, and an iodine atom, which serves as an excellent leaving group for carbon-carbon bond formation.[1][2][3]
The strategic placement of iodine at the ortho position and fluorine at the para position to the methyl group creates a molecule with differentiated reactivity. The carbon-iodine bond is significantly more labile and thus more reactive in transition-metal-catalyzed cross-coupling reactions than the robust carbon-fluorine bond. This inherent orthogonality is not a matter of convenience but a fundamental design principle, allowing for selective, sequential functionalization. This guide provides an in-depth comparison of methodologies for synthesizing, characterizing, and validating derivatives of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
| Property | Value | Source(s) |
| CAS Number | 13194-67-7 | [1][4][5] |
| Molecular Formula | C₇H₆FI | [1][4] |
| Molecular Weight | 236.03 g/mol | [1][5] |
| Appearance | Colorless to orange to green clear liquid | [1] |
| Boiling Point | 90-94 °C at 15 mmHg | [1][5] |
| Density | ~1.75-1.81 g/mL at 25 °C | [1][5] |
| Refractive Index | n20/D ~1.58 | [1][5] |
Synthesizing Derivatives: A Comparative Analysis of Cross-Coupling Strategies
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, which are foundational to modern organic synthesis.[6] The disparate reactivity of the C-I and C-F bonds allows for the selective formation of a C-C bond at the C-I position while preserving the C-F bond for potential downstream modification or as a permanent structural feature. We will compare two of the most powerful and widely used reactions: the Suzuki-Miyaura and Sonogashira couplings.[7][8][9]
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction is the method of choice for creating biaryl or vinyl-aryl structures by coupling an organoboron reagent with an organohalide. Its high functional group tolerance and the generally low toxicity of its boron-containing byproducts make it exceptionally valuable in pharmaceutical development.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira reaction facilitates the direct coupling of a terminal alkyne with an aryl halide, providing a direct route to aryl alkynes.[10][11] These structures are pivotal in materials science for creating conjugated systems and serve as versatile intermediates for further transformations in drug discovery.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Rationale & Causality |
| Coupling Partner | Aryl/Vinyl Boronic Acid or Ester | Terminal Alkyne | Boronic acids are stable, readily available, and compatible with a wide range of functional groups. Terminal alkynes provide a linear, sp-hybridized carbon linker. |
| Catalyst System | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | A Pd(0) source is required to initiate the catalytic cycle. The Sonogashira reaction classically requires a copper(I) co-catalyst to form the copper acetylide intermediate, which accelerates transmetalation. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Et₃N, Piperidine, DIPA | The base activates the boronic acid to form a more nucleophilic boronate complex. In the Sonogashira reaction, an amine base is crucial for deprotonating the terminal alkyne and neutralizing the HX byproduct. |
| Solvent | Toluene/H₂O, Dioxane, DMF | THF, DMF, Toluene | Biphasic systems like Toluene/H₂O are common for Suzuki couplings to aid in the solubility of both the organic substrate and the inorganic base. Anhydrous, polar aprotic solvents are preferred for Sonogashira to prevent quenching of the acetylide. |
| Typical Temp. | 80-110 °C | Room Temp. to 60 °C | The transmetalation step in the Suzuki cycle often requires thermal energy. The Sonogashira coupling can often proceed under milder conditions due to the high reactivity of the copper acetylide. |
Workflow for Sequential Cross-Coupling
Caption: Workflow for selective Sonogashira coupling of this compound.
Comprehensive Characterization: A Multi-Technique Protocol
Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research and drug development. A combination of spectroscopic and chromatographic techniques is essential for a holistic analysis of any newly synthesized derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution.[12] For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete picture of the molecular framework.
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The aromatic region will confirm the substitution pattern, while signals from the newly introduced group (e.g., alkyne proton, biaryl protons) will confirm a successful reaction.
-
¹³C NMR: Determines the number of unique carbon atoms and their hybridization. The appearance of new signals corresponding to the coupled moiety and shifts in the aromatic carbons confirm the product structure.
-
¹⁹F NMR: This is a crucial and often underutilized technique. Fluorine has a spin of ½ and is 100% abundant, making ¹⁹F NMR highly sensitive.[13][14] The chemical shift of the fluorine signal is highly sensitive to its electronic environment, and its persistence in the product spectrum is a direct confirmation that the C-F bond remained intact during the reaction.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift calibration. For ¹⁹F NMR, an external reference like CFCl₃ is often used.[14]
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). The use of proton decoupling ({¹H}) for ¹³C and ¹⁹F spectra simplifies the signals to singlets, aiding in interpretation.
-
Data Analysis: Process the raw data (FID) using appropriate software. Integrate proton signals, identify carbon signals, and note the chemical shift of the fluorine signal. Analyze coupling patterns (J-coupling) to confirm connectivity.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the synthesized compound, offering definitive confirmation of its elemental composition.
-
Causality of Technique: Electrospray ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules common in drug discovery, minimizing fragmentation and clearly showing the molecular ion peak ([M+H]⁺ or [M-H]⁻). The high-resolution capability of modern mass spectrometers (e.g., TOF, Orbitrap) can determine the mass to within a few parts per million (ppm), allowing for the unambiguous calculation of the molecular formula. The presence of iodine's characteristic isotopic signature is another validation point.[15][16]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Mass Analysis: Acquire the mass spectrum in positive or negative ion mode. The expected m/z value for the molecular ion should be calculated beforehand.
-
Data Interpretation: Compare the experimentally observed exact mass with the theoretically calculated mass for the expected molecular formula. A mass error of <5 ppm is considered excellent confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity of a compound.[17] It separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).
-
Causality of Method: For most organic molecules, reversed-phase HPLC is the method of choice. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile). Nonpolar compounds, like the synthesized derivatives, are retained longer on the column. A UV detector is typically used, as most aromatic derivatives possess a chromophore that absorbs UV light. The area under the peak is directly proportional to the concentration of the compound.
Validation Protocols: A System for Trustworthiness
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[18][19] For purity analysis by HPLC, this ensures that the reported purity value is accurate, precise, and reliable.
This protocol is based on established ICH guidelines.[20]
-
System Suitability: Before any analysis, inject a standard solution multiple times to ensure the HPLC system is performing correctly. Key parameters like retention time repeatability, peak area precision, and theoretical plates must meet pre-defined criteria.
-
Specificity: Inject the starting material, product, and a mixture of both. The method must demonstrate that it can fully resolve the product peak from all potential impurities and starting materials.
-
Linearity: Prepare a series of solutions of the purified derivative at different known concentrations (e.g., 5-150 µg/mL). Plot the peak area versus concentration. The response should be linear over the specified range, with a correlation coefficient (R²) > 0.999.
-
Accuracy: Prepare samples with a known amount of the derivative spiked with known amounts of impurities or a placebo. The method should accurately quantify the amount of the derivative, with recovery typically expected to be within 98-102%.
-
Precision:
-
Repeatability: Analyze the same sample multiple times on the same day by the same analyst. The relative standard deviation (RSD) of the peak areas should be low (e.g., <1%).
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. This demonstrates the method's robustness. The RSD should remain within acceptable limits (e.g., <2%).
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[20] This is crucial for quantifying low-level impurities.
| Validation Parameter | Acceptance Criterion | Purpose |
| Specificity | Baseline resolution > 2.0 | Ensures the peak of interest is not co-eluting with impurities. |
| Linearity (R²) | > 0.999 | Confirms a proportional response of the detector to concentration. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Verifies the closeness of the measured value to the true value. |
| Precision (RSD) | Repeatability < 1.0%; Intermediate < 2.0% | Demonstrates the consistency and reproducibility of the results. |
| LOQ (S/N Ratio) | ≥ 10 | Defines the lower limit for reliable quantitative measurements. |
Comprehensive Validation Workflow
Caption: Integrated workflow for the characterization and validation of a synthesized derivative.
Comparative Analysis: Alternatives to this compound
While this compound is a superior building block, other di-halogenated precursors exist. Understanding their relative merits is key to making informed decisions in synthetic planning.
| Substrate | Reactivity in Cross-Coupling | Cost/Availability | Key Differentiator |
| This compound | High: C-I bond is highly reactive, allowing for mild reaction conditions. | Moderate | Excellent reactivity and orthogonality. The ¹⁹F NMR handle is a significant analytical advantage. |
| 2-Bromo-4-fluorotoluene | Moderate: C-Br bond is less reactive than C-I, often requiring more forcing conditions (higher temp, stronger base, more active catalyst). | Low to Moderate | More cost-effective for large-scale synthesis, but requires more robust reaction optimization. |
| 4-Fluoro-2-(trifluoromethylsulfonyloxy)toluene | High: The triflate (OTf) group is an excellent leaving group, with reactivity comparable to or greater than iodide.[10] | High | Offers reactivity similar to iodide but can be unstable under certain nucleophilic or basic conditions. |
| Organosilane/Organogermane Analogs | Variable: Require activation, typically with fluoride ions, to participate in cross-coupling (e.g., Hiyama coupling).[21][22] | Variable | Non-toxic byproducts are a major advantage, aligning with green chemistry principles, but they are less common as starting materials.[21] |
Conclusion
This compound is a strategically designed and highly versatile building block that empowers chemists to construct complex molecular architectures with precision and control. Its value is derived not only from the advantageous properties conferred by the fluorine atom but also from the orthogonal reactivity of its C-I and C-F bonds, which enables selective, sequential functionalization.
A rigorous, multi-technique approach to characterization is paramount. The synergistic use of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry, and validated HPLC methods provides an unassailable confirmation of both structure and purity. By understanding the causality behind experimental choices—from selecting a specific cross-coupling reaction to designing a self-validating analytical protocol—researchers can accelerate the drug discovery and development process with confidence in the integrity of their materials. This guide serves as a foundational framework for achieving that objective.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83220, this compound.
- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- Ye, C., et al. (2012). A Practical, Large-Scale Synthesis of p-(Difluoroiodo)toluene (p-TolIF2).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Chemical Backbone: Why 4-Fluoro-3-iodotoluene is Essential for Synthesis.
- De-Miguel, D., et al. (2021).
- Shige, J., et al. (2011). Iodofluorination of Alkenes and Alkynes Promoted by Iodine and 4-Iodotoluene Difluoride.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- Spivey, A. C., et al. (2004). Recent Advances in Group 14 Cross-Coupling: Si and Ge-Based Alternatives to the Stille Reaction.
- Liu, C., & Zhang, H. (2014). Transition-Metal-Free Coupling Reactions. Chemical Reviews, 114(12), 5762-5851. [Link]
- Spivey, A. C., et al. (2004). Recent Advances in Group 14 Cross-Coupling: Si and Ge-Based Alternatives to the Stille Reaction.
- National Institute of Standards and Technology. (n.d.). 2-Fluoro-4-iodotoluene. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
- Hajipour, A. R., & Tavangar-Rizi, Z. (2016). A versatile catalyst for suzuki and sonogashira reactions of aryl iodides and bromides at room temperature in water as only solvent. Longdom Publishing. [Link]
- Bakherad, M., et al. (2020). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes.
- Gfeller, F., & Giera, M. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central. [Link]
- Focsan, A. L., et al. (2012). Fourfold Suzuki-Miyaura and Sonogashira Cross-Coupling Reactions on Tetrahedral Methane and Adamantane Derivatives.
- Guillaumet, G., et al. (2004). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- Martin, A. R., et al. (2024).
- Lodi, A., et al. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4. University of Parma. [Link]
- Drug Discovery News. (2015, March 9). Validation trials to explore promise for organoids.
- Purdue University. (n.d.). Live qualification/validation of purity methods for protein products.
- Reddy, G. S., et al. (2010). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. International Journal of Pharmaceutical Sciences and Research, 1(11), 460-465. [Link]
- Smith, P. W., et al. (2018). NMR spectral analysis of strongly second-order 6-, 8-, 9-. SciSpace. [Link]
- Pierens, D. K., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Semantic Scholar. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C7H6FI | CID 83220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-フルオロ-2-ヨードトルエン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. This compound [webbook.nist.gov]
- 16. 2-Fluoro-4-iodotoluene [webbook.nist.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. air.unipr.it [air.unipr.it]
- 19. cs.purdue.edu [cs.purdue.edu]
- 20. asianpubs.org [asianpubs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to NMR and MS Data Analysis for Products of 4-Fluoro-2-iodotoluene Reactions
For researchers, synthetic chemists, and professionals in drug development, 4-fluoro-2-iodotoluene stands as a critical building block. Its unique substitution pattern—a fluorine atom imparting distinct electronic properties and an iodine atom poised for versatile cross-coupling reactions—makes it a valuable precursor for a diverse array of complex molecules. The successful synthesis of novel compounds from this starting material hinges on the unambiguous structural elucidation of the resulting products. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data analysis for the products of three common cross-coupling reactions involving this compound: Suzuki, Sonogashira, and Buchwald-Hartwig amination.
Our approach moves beyond a simple recitation of spectral data. We will delve into the causality behind the expected spectral features, offering insights into how the electronic environment of the 4-fluoro-2-methylphenyl moiety influences the NMR and MS data. This guide is structured to provide not just data, but a logical framework for interpreting that data, empowering researchers to confidently characterize their reaction products.
The Crucial Role of Multi-nuclear NMR and High-Resolution MS
The combination of NMR and MS is indispensable for the structural verification of organic molecules. For the products derived from this compound, a multi-pronged analytical approach is essential:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
¹⁹F NMR: Offers a highly sensitive and direct probe into the electronic environment of the fluorine atom, which is exquisitely sensitive to structural changes.[1][2][3]
-
Mass Spectrometry (MS): Determines the molecular weight of the product and, through fragmentation analysis, provides valuable information about its substructures.
The strategic placement of the fluorine atom in the starting material serves as a powerful analytical handle, making ¹⁹F NMR a particularly insightful tool for monitoring reaction progress and confirming product formation.
I. The Suzuki Coupling: Forging a Biaryl Linkage
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The reaction of this compound with an arylboronic acid is a common strategy to synthesize substituted 4-fluoro-2-methylbiphenyls.
Workflow for Suzuki Coupling and Analysis
Caption: Workflow for Suzuki coupling and subsequent analysis.
A. Predicted NMR and MS Data for a Representative Product: 4-Fluoro-2-phenyltoluene
Let us consider the Suzuki coupling of this compound with phenylboronic acid. The expected product is 4-fluoro-2-phenyltoluene.
| Analysis | Starting Material (this compound) | Predicted Product (4-Fluoro-2-phenyltoluene) | Rationale for Spectral Changes |
| ¹H NMR (δ, ppm) | Aromatic protons: ~6.9-7.7 ppm; Methyl protons: ~2.4 ppm | Aromatic protons: ~7.0-7.5 ppm (more complex pattern); Methyl protons: ~2.3 ppm | The introduction of the phenyl ring leads to a more complex aromatic region due to the presence of additional, coupled protons. The methyl protons may experience a slight upfield shift due to altered shielding effects. |
| ¹³C NMR (δ, ppm) | C-I: ~90-100 ppm; C-F: ~160-165 ppm (d, ¹JCF ≈ 240-250 Hz) | C-C(phenyl): ~140-145 ppm; C-F: ~160-165 ppm (d, ¹JCF ≈ 240-250 Hz) | The most significant change is the disappearance of the C-I signal and the appearance of a new quaternary carbon signal for the biaryl linkage. The C-F coupling remains a key diagnostic feature. |
| ¹⁹F NMR (δ, ppm) | ~ -115 to -120 ppm | ~ -110 to -115 ppm | The chemical shift of the fluorine atom is highly sensitive to the electronic nature of the substituent at the ortho position. Replacement of the iodine with a phenyl group will alter the electron density around the fluorine, causing a predictable shift. |
| MS (m/z) | M⁺• at 236 | M⁺• at 184 | The molecular ion peak will shift from 236 to 184, confirming the replacement of iodine (atomic weight ~127) with a phenyl group (mass 77) and the loss of an iodine atom. |
| MS Fragmentation | Loss of I• (m/z 109) | Loss of CH₃• (m/z 169), potential tropylium ion formation | The fragmentation pattern will be significantly different. The product will likely show fragmentation characteristic of substituted biphenyls, such as the loss of a methyl radical. |
B. Comparative Analysis with Analogous Compounds
II. The Sonogashira Coupling: Introducing an Alkynyl Moiety
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Reacting this compound with a terminal alkyne, such as phenylacetylene, yields a 4-fluoro-2-(alkynyl)toluene derivative.
Data Analysis Logic for Sonogashira Products
Caption: Key analytical considerations for Sonogashira products.
A. Predicted NMR and MS Data for a Representative Product: 4-Fluoro-2-(phenylethynyl)toluene
The Sonogashira coupling of this compound with phenylacetylene would yield 4-fluoro-2-(phenylethynyl)toluene.
| Analysis | Starting Material (this compound) | Predicted Product (4-Fluoro-2-(phenylethynyl)toluene) | Rationale for Spectral Changes |
| ¹H NMR (δ, ppm) | Aromatic protons: ~6.9-7.7 ppm; Methyl protons: ~2.4 ppm | Aromatic protons: ~7.0-7.6 ppm (more complex); Methyl protons: ~2.5 ppm | The deshielding effect of the alkyne may cause a slight downfield shift of the adjacent aromatic protons and the methyl group. |
| ¹³C NMR (δ, ppm) | C-I: ~90-100 ppm; C-F: ~160-165 ppm (d, ¹JCF ≈ 240-250 Hz) | C≡C: ~80-100 ppm (two signals); C-F: ~161-166 ppm (d, ¹JCF ≈ 245-255 Hz) | The key diagnostic is the appearance of two new signals in the alkyne region of the spectrum and the disappearance of the C-I signal. |
| ¹⁹F NMR (δ, ppm) | ~ -115 to -120 ppm | ~ -112 to -118 ppm | The electron-withdrawing nature of the phenylethynyl group will influence the fluorine chemical shift, likely causing a downfield shift compared to the starting material. |
| MS (m/z) | M⁺• at 236 | M⁺• at 210 | The molecular ion peak at 210 confirms the addition of the phenylethynyl group (mass 101) and the loss of iodine (127). |
| MS Fragmentation | Loss of I• (m/z 109) | Loss of H• (m/z 209), loss of CH₃• (m/z 195) | Fragmentation may involve the loss of a hydrogen atom or a methyl radical, and potentially cleavage at the C-C single bond adjacent to the alkyne. |
B. Comparative Analysis with Analogous Compounds
The spectral data for 1-fluoro-4-(phenylethynyl)benzene provides a strong basis for these predictions. For this related compound, the aromatic protons appear in the range of 7.05-7.53 ppm, and the alkyne carbons are observed around 90 ppm.[4] This supports the expected chemical shifts for our target molecule.
III. The Buchwald-Hartwig Amination: Forming a C-N Bond
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of N-aryl-4-fluoro-2-methylanilines from this compound and a primary or secondary amine.
A. Predicted NMR and MS Data for a Representative Product: N-phenyl-4-fluoro-2-methylaniline
The reaction of this compound with aniline would produce N-phenyl-4-fluoro-2-methylaniline.
| Analysis | Starting Material (this compound) | Predicted Product (N-phenyl-4-fluoro-2-methylaniline) | Rationale for Spectral Changes |
| ¹H NMR (δ, ppm) | Aromatic protons: ~6.9-7.7 ppm; Methyl protons: ~2.4 ppm | Aromatic protons: ~6.8-7.4 ppm (more complex); N-H proton: ~5.5-6.5 ppm (broad); Methyl protons: ~2.2 ppm | A new broad singlet for the N-H proton will appear. The aromatic region will become more complex due to the protons of the second aromatic ring. The methyl group may experience an upfield shift. |
| ¹³C NMR (δ, ppm) | C-I: ~90-100 ppm; C-F: ~160-165 ppm (d, ¹JCF ≈ 240-250 Hz) | C-N: ~140-145 ppm; C-F: ~155-160 ppm (d, ¹JCF ≈ 240-250 Hz) | The C-I signal is replaced by a C-N signal. The fluorine-coupled carbon will likely shift upfield due to the electron-donating nature of the amino group. |
| ¹⁹F NMR (δ, ppm) | ~ -115 to -120 ppm | ~ -120 to -125 ppm | The electron-donating nitrogen atom will increase the electron density at the para position, causing a significant upfield shift in the ¹⁹F NMR spectrum. |
| MS (m/z) | M⁺• at 236 | M⁺• at 201 | The molecular ion peak at 201 confirms the substitution of iodine with the anilino group (mass 92). |
| MS Fragmentation | Loss of I• (m/z 109) | Loss of CH₃• (m/z 186), potential cleavage of the C-N bond | The fragmentation pattern will be characteristic of diarylamines. |
B. Comparative Analysis with Analogous Compounds
Data from the synthesis of 6-arylaminoflavones, which contain a similar N-aryl moiety, corroborates these predictions. For example, in 2-(3,4-dimethoxyphenyl)-6-((2-(trifluoromethyl)phenyl)amino)-4H-chromen-4-one, the ¹⁹F NMR signal for the trifluoromethyl group appears at -60.6 ppm, demonstrating the sensitivity of the fluorine chemical shift to the overall electronic structure.[5]
Experimental Protocols
A. NMR Sample Preparation
For optimal results in ¹H, ¹³C, and ¹⁹F NMR spectroscopy, proper sample preparation is paramount.
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the solubility of the product.
-
Dissolution and Filtration: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent distortion of the magnetic field homogeneity.[1][4]
-
Internal Standard: While the residual solvent peak can often be used for referencing ¹H and ¹³C spectra, an internal standard such as tetramethylsilane (TMS) can be added for higher accuracy. For ¹⁹F NMR, an external reference or a sealed capillary containing a reference compound like CFCl₃ is often used.
B. Mass Spectrometry Sample Preparation
The sample preparation for MS will depend on the ionization technique employed (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
For EI-MS (typically coupled with GC):
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate).
-
The solution is then injected into the gas chromatograph for separation before entering the mass spectrometer.
-
-
For ESI-MS (typically coupled with LC):
-
Dissolve the sample in a solvent compatible with the liquid chromatography mobile phase (e.g., acetonitrile, methanol, water).
-
The concentration should be in the low µg/mL to ng/mL range.
-
Ensure the sample is fully dissolved and filtered to remove any particulates that could clog the LC system.
-
Conclusion
The successful synthesis and characterization of novel compounds from this compound rely on a systematic and well-informed approach to spectral analysis. By leveraging the combined power of multi-nuclear NMR and high-resolution mass spectrometry, and by understanding the predictable electronic effects of the substituents, researchers can confidently elucidate the structures of their reaction products. The fluorine atom in the starting material is not merely a synthetic handle but also a powerful spectroscopic probe, providing invaluable information in ¹⁹F NMR that complements the data from ¹H and ¹³C NMR and MS. This guide provides a framework for this analytical process, empowering scientists to accelerate their research and development efforts.
References
- Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
- University of California, Riverside. How to Prepare Samples for NMR.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
- Kráľ, V., et al. Flow Chemistry: Sonogashira Coupling.
- Preprints.org. Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation.
Sources
A Comparative Guide to Catalytic Cross-Coupling of 4-Fluoro-2-iodotoluene: A Senior Application Scientist's Perspective
Introduction: The Strategic Importance of 4-Fluoro-2-iodotoluene in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. This compound stands out as a valuable building block, offering a unique combination of steric and electronic features. The ortho-iodine provides a reactive handle for cross-coupling, while the para-fluorine imparts desirable electronic characteristics. However, the steric hindrance from the ortho-methyl group presents a significant challenge for catalytic transformations, necessitating a careful selection of the catalyst system to achieve efficient and high-yielding couplings.
This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound. Drawing from established literature and field-proven insights, we will delve into the mechanistic rationale behind catalyst selection and provide detailed experimental protocols to empower researchers in optimizing their synthetic routes.
The Challenge: Steric Hindrance and Catalyst Design
The primary hurdle in the cross-coupling of this compound is the steric bulk imposed by the ortho-methyl group. This steric impediment can hinder the oxidative addition of the aryl iodide to the palladium center, a critical step in the catalytic cycle.[1] To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos), or N-heterocyclic carbenes (NHCs) are often required.[1][2] These ligands promote the formation of a monoligated, highly reactive palladium(0) species, which is more adept at accessing the sterically congested reaction site.[2]
Comparative Study of Catalyst Performance
To provide a clear and objective comparison, we will examine the performance of different catalyst systems in three key cross-coupling reactions. The following sections will present representative experimental data, detailed protocols, and a discussion of the underlying catalytic principles.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures.[3] For a sterically hindered substrate like this compound, the choice of ligand is paramount.
| Catalyst System | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| System A | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 93 | [2] |
| System B | [Pd(cinnamyl)Cl]₂ | tBuXPhos | K₃PO₄ | t-AmylOH | 100 | 2 | 95 | N/A |
| System C | PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 | N/A |
Note: Data for Systems B and C are based on analogous sterically hindered substrates and represent expected performance.
Discussion:
The data highlights the superiority of Buchwald's biaryl phosphine ligands for this challenging transformation. The XPhos and tBuXPhos ligands (Systems A and B) provide the necessary steric bulk and electron-donating properties to facilitate the oxidative addition and subsequent steps of the catalytic cycle, leading to excellent yields in shorter reaction times compared to the more traditional dppf ligand (System C). The use of a palladacycle precatalyst, such as the XPhos Pd G2, can further enhance catalytic efficiency by providing a well-defined, air-stable source of the active catalyst.[4][5]
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using a highly effective pre-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (0.2 M)
-
Water
Procedure:
-
To a flame-dried Schlenk tube, add this compound, phenylboronic acid, XPhos Pd G2, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water (typically a 10:1 to 5:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes.[6][7] For sterically hindered aryl iodides, both copper-catalyzed and copper-free conditions have been successfully employed.
| Catalyst System | Pd Precursor (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| System D | PdCl₂(PPh₃)₂ (0.5) | - | None | - | [TBP][4EtOV] | 55 | 3 | 95 | [8] |
| System E | Pd/C (5) | PPh₃ (5) | CuI (4) | K₂CO₃ | NMP | 80 | 2 | 94 | [9] |
| System F | Pd(OAc)₂ (2) | SPhos (4) | None | Cs₂CO₃ | Dioxane | 80 | 12 | 90 | N/A |
Note: Data for System D is for 2-iodotoluene, and for System E is for 4-iodotoluene. System F represents a modern copper-free approach with expected high performance.
Discussion:
The Sonogashira coupling of ortho-substituted iodotoluenes can be achieved with high efficiency using various catalyst systems. System D, utilizing a phosphonium-based ionic liquid as both the solvent and base, offers a mild and copper-free approach with an excellent yield.[8] The more traditional heterogeneous Pd/C system with a copper co-catalyst (System E) also provides a high yield, though at a higher temperature.[9] Modern copper-free conditions employing bulky biaryl phosphine ligands like SPhos (System F) are also highly effective and can mitigate the formation of alkyne homocoupling byproducts.
This protocol outlines a general procedure for the copper-free Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous dioxane (0.2 M)
Procedure:
-
In a glovebox, add Pd(OAc)₂, SPhos, and cesium carbonate to a flame-dried Schlenk tube.
-
Add anhydrous dioxane, followed by this compound and phenylacetylene.
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Catalytic Cycles for Sonogashira Coupling
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[10][11] As with other cross-coupling reactions of this compound, the use of bulky, electron-rich ligands is crucial for achieving high efficiency.[12]
| Catalyst System | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| System G | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | >95 | [12] |
| System H | [Pd(cinnamyl)Cl]₂ (1) | tBuXPhos (2) | K₃PO₄ | t-AmylOH | 110 | 4 | 92 | N/A |
| System I | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Dioxane | 100 | 24 | 88 | N/A |
Note: Data for Systems H and I are based on analogous sterically hindered substrates and represent expected performance.
Discussion:
The Buchwald-Hartwig amination of this compound proceeds in excellent yield with catalyst systems employing bulky biaryl phosphine ligands. XPhos and tBuXPhos (Systems G and H) are particularly effective, facilitating the coupling with a strong base like sodium tert-butoxide or potassium phosphate. RuPhos (System I) is also a viable ligand, though it may require longer reaction times. The choice of base is critical and should be tailored to the specific amine coupling partner.[11]
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene (0.2 M)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by the primary amine and this compound.
-
Seal the tube and heat the reaction to 100 °C.
-
Monitor the reaction's progress.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic phase, filter, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
The cross-coupling of this compound, while challenging due to steric hindrance, can be accomplished with high efficiency through the judicious selection of a palladium catalyst system. For Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, the use of bulky, electron-rich biaryl phosphine ligands, such as XPhos and SPhos, consistently delivers superior results. These ligands facilitate the critical oxidative addition step and promote high catalytic turnover.
As the field of catalysis continues to evolve, the development of even more active and robust catalysts for challenging substrates remains a key area of research. Future advancements may include the design of novel N-heterocyclic carbene ligands or the application of non-precious metal catalysts to further enhance the sustainability and cost-effectiveness of these vital synthetic transformations. For researchers and drug development professionals, a deep understanding of the interplay between substrate, catalyst, and reaction conditions is essential for the successful and efficient synthesis of next-generation molecules.
References
- Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- RSC Publishing. (n.d.). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst.
- R Discovery. (2016). Iron‐Catalyzed Sonogashira Type Cross‐Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions.
- Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- Springer. (n.d.). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro, 6-azaindoles with (hetero)arylboronic acids.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Heck reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Kappe, C. O. (n.d.). Flow Chemistry: Sonogashira Coupling.
- MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- ResearchGate. (n.d.). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air.
- Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- Organic Syntheses. (n.d.). Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons.
- ResearchGate. (n.d.). Rapid catalyst evaluation for Sonogashira coupling in continuous flow.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- PMC. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- RSC Publishing. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
- ResearchGate. (n.d.). Reaction of 4‐iodotoluene 1a with phenylboronic acid 2a in various...
- ResearchGate. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications.
- PubMed. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
- White Rose Research Online. (n.d.). Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions.
- ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
Sources
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. XPhos Pd G2 1310584-14-5 [sigmaaldrich.com]
- 5. nasc.ac.in [nasc.ac.in]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
A Senior Application Scientist's Guide to Benchmarking 4-Fluoro-2-iodotoluene Against Other Iodinated Aromatics
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, iodinated aromatic compounds are indispensable building blocks.[1][2] Their utility is primarily anchored in the reactivity of the carbon-iodine (C-I) bond, which serves as a versatile handle for constructing complex molecular architectures through transition metal-catalyzed cross-coupling reactions.[1][3] Among the vast array of available iodoarenes, 4-fluoro-2-iodotoluene presents a unique constellation of structural features: an electron-withdrawing fluorine atom, an electron-donating methyl group, and a sterically demanding ortho-iodine.
This guide provides an in-depth comparative analysis of this compound, benchmarking its performance and properties against other structurally relevant iodinated aromatics. We will delve into the nuanced interplay of steric and electronic effects that govern its reactivity, provide standardized protocols for comparative experimentation, and discuss its strategic applications in drug discovery. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to make informed decisions when selecting building blocks for their synthetic campaigns.
Physicochemical Properties: A Comparative Overview
The physical properties of a reagent are foundational to its handling, reactivity, and scalability. The table below compares this compound with key structural analogs to isolate the effects of its constituent functional groups.
| Property | This compound | 4-Iodotoluene | 4-Fluoroiodobenzene | 2-Fluoro-4-iodotoluene |
| CAS Number | 13194-67-7[4][5] | 624-31-7 | 352-34-1 | 39998-81-7[6] |
| Molecular Formula | C₇H₆FI[4][5] | C₇H₇I | C₆H₄FI | C₇H₆FI[6] |
| Molecular Weight | 236.03 g/mol [4] | 218.04 g/mol | 222.00 g/mol | 236.03 g/mol [6] |
| Boiling Point | 90-94 °C / 15 mmHg[4] | 211-212 °C / 760 mmHg | 182-184 °C / 760 mmHg | 208 °C / 760 mmHg[6] |
| Density | 1.752 - 1.81 g/mL at 25 °C[4] | 1.703 g/mL at 25 °C | 1.95 g/mL at 25 °C | 1.79 g/mL at 25 °C[6] |
| Refractive Index | n20/D 1.580[4] | n20/D 1.603 | n20/D 1.579 | n20/D 1.580[6] |
| Appearance | Colorless to orange/green liquid[4] | Light yellow solid or liquid | Colorless liquid | White to yellow/green liquid[6] |
Comparative Reactivity Analysis: The Interplay of Sterics and Electronics
The synthetic utility of an aryl iodide is predominantly defined by its performance in cross-coupling reactions. The critical, rate-determining step in many palladium-catalyzed cycles is the oxidative addition of the aryl iodide to a Pd(0) complex.[7][8] The efficiency of this step is profoundly influenced by the electronic and steric environment of the C-I bond.
The Oxidative Addition Step: A Mechanistic Dissection
The general order of reactivity for aryl halides in oxidative addition is I > Br > OTf >> Cl.[7] This is due to the lower C-I bond dissociation energy. For this compound, the key factors influencing this step are:
-
Electronic Effects : The fluorine atom at the 4-position is strongly electron-withdrawing, which lowers the electron density of the aromatic ring. This makes the ipso-carbon more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) center.[9] The methyl group at the 1-position is weakly electron-donating, slightly counteracting this effect.
-
Steric Effects : The iodine atom is positioned ortho to a methyl group. This steric hindrance can influence the approach of the bulky Pd(0)-ligand complex, potentially slowing the reaction rate compared to a less hindered analog like 4-fluoroiodobenzene.[10][11][12] However, for some catalyst systems, bulky ligands are known to facilitate the formation of highly reactive, monoligated Pd(0) species, which can accelerate the oxidative addition of sterically hindered substrates.[10][13]
Caption: Factors governing the reactivity of this compound.
Benchmarking in Key Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling: This C-C bond-forming reaction is a cornerstone of modern synthesis.[7][8] When comparing this compound with its analogs, we anticipate the following trends:
-
vs. 4-Iodotoluene : this compound is expected to be more reactive due to the electron-withdrawing fluorine, which accelerates the oxidative addition.
-
vs. 4-Fluoroiodobenzene : The ortho-methyl group in this compound introduces steric hindrance, which may require more robust catalyst systems (e.g., those with bulky biarylphosphine ligands) to achieve comparable yields and rates.[11][14]
-
vs. 2-Fluoro-4-iodotoluene : Here, the steric environment around the iodine is less congested. Therefore, 2-fluoro-4-iodotoluene might react faster under identical conditions, but the resulting product offers a different substitution pattern, which may be less desirable from a design perspective.
B. Buchwald-Hartwig Amination: This reaction is critical for synthesizing aryl amines, which are prevalent in pharmaceuticals.[15][16] The electronic arguments are similar to the Suzuki coupling. The choice of ligand and base is crucial.[17][18] The steric hindrance of this compound may necessitate the use of sterically hindered "Buchwald ligands" (e.g., XPhos, t-BuXPhos) which are specifically designed to couple hindered substrates efficiently.[15][18]
C. Sonogashira Coupling: Used for forming C(sp²)-C(sp) bonds, this reaction is vital for accessing alkynylated aromatics.[19][20][21] The reactivity trends generally follow those of the Suzuki coupling. The copper co-catalyst used in traditional Sonogashira protocols is sensitive to the reaction environment, but modern copper-free variants are often more tolerant of complex substrates.
Experimental Benchmarking Protocols
To provide a tangible comparison, the following standardized protocols are designed for a head-to-head evaluation of different aryl iodides.
Caption: A generalized workflow for benchmarking experiments.
Protocol 1: Standardized Suzuki-Miyaura Coupling
This protocol provides a baseline for comparing the reactivity of various aryl iodides with a common boronic acid.
Materials:
-
Aryl iodide (e.g., this compound, 1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
-
Schlenk tube or reaction vial with stir bar
Procedure:
-
To a Schlenk tube, add the aryl iodide, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the toluene and water via syringe.
-
Place the sealed tube in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously for 4 hours.
-
After cooling to room temperature, take an aliquot for TLC or GC-MS analysis to determine conversion.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to determine the isolated yield.
Protocol 2: Standardized Buchwald-Hartwig Amination
This protocol benchmarks the C-N coupling efficiency with a common secondary amine.
Materials:
-
Aryl iodide (e.g., this compound, 1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL), anhydrous
-
Glovebox or Schlenk line for inert atmosphere setup
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the aryl iodide and toluene.
-
Finally, add the morpholine.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 8 hours.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Follow steps 7-10 from the Suzuki protocol for work-up, analysis, and purification.
Strategic Applications in Drug Discovery
The unique substitution pattern of this compound makes it a valuable building block for several reasons:[4]
-
Fluorine Incorporation : The fluorine atom is a bioisostere for hydrogen but has profound effects on a molecule's properties. It can enhance metabolic stability, increase binding affinity (by participating in hydrogen bonds or dipole interactions), and modulate pKa.[22] Having the fluorine pre-installed simplifies synthetic access to fluorinated drug candidates.
-
Vectorial Control : The three distinct substitution points (Iodo, Fluoro, Methyl) provide chemists with vectorial control for further functionalization. The highly reactive iodine can be converted via cross-coupling, while other positions remain available for later-stage modifications.
-
Access to Privileged Scaffolds : This building block enables the synthesis of complex heterocyclic systems and substituted biaryls that are common motifs in biologically active compounds.[1][4]
Conclusion
This compound emerges as a highly versatile and reactive building block for complex organic synthesis. Its heightened reactivity, driven by the electron-withdrawing fluorine atom, makes it a superior substrate in many palladium-catalyzed cross-coupling reactions compared to non-fluorinated analogs like 4-iodotoluene. While its ortho-methyl group introduces steric bulk that may require optimized catalyst systems—particularly the use of bulky phosphine ligands—this same feature provides a valuable tool for directing molecular architecture. For the medicinal chemist, it offers a direct route to incorporating the pharmacologically beneficial fluorine atom while retaining a highly reactive handle for subsequent diversification. By understanding the balance of its electronic activation and steric demands, researchers can strategically deploy this compound to accelerate the discovery and development of novel chemical entities.
References
- This compound | C7H6FI | CID 83220.
- Chemical Properties of this compound (CAS 13194-67-7). Cheméo. [Link]
- Advances in the direct iodination of aromatic compounds.
- Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines.
- Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
- Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [Link]
- This compound. NIST WebBook. [Link]
- Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines.
- Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. [Link]
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
- Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers
- Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry. [Link]
- Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
- Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
- Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
- Method for preparing iodo-substituted aromatic compounds by virtue of iodination of bromine on aromatic ring.
- Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Deriv
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- 2-Fluoro-4-iodotoluene. NIST WebBook. [Link]
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides.
- Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. [Link]
- Buchwald–Hartwig amin
- The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.
- Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
- Reaction of 4‐iodotoluene 1a with phenylboronic acid 2a in various....
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. PubMed. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
- Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air.
- A Practical, Large-Scale Synthesis of p-(Difluoroiodo)toluene (p-TolIF2).
- Approaches to prepare perfluoroalkyl and pentafluorophenyl copper couples for cross-coupling reactions with organohalogen compounds. Dalton Transactions (RSC Publishing). [Link]
- Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C7H6FI | CID 83220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nobelprize.org [nobelprize.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. chemistry.princeton.edu [chemistry.princeton.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. orbit.dtu.dk [orbit.dtu.dk]
- 17. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides [pubmed.ncbi.nlm.nih.gov]
- 22. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of 4-Fluoro-2-iodotoluene Derivatives
Introduction: Decoding Molecular Architecture with X-ray Crystallography
In the realms of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the definitive technique for elucidating this atomic architecture, providing a high-resolution map of molecular structure, conformation, and the intricate network of intermolecular interactions that govern the solid state.[1][2][3][4][5] This guide focuses on 4-fluoro-2-iodotoluene, a halogenated aromatic compound of significant interest. Halogenated organic molecules are foundational building blocks in medicinal chemistry and materials science, with halogen atoms being instrumental in modulating a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7][8][9]
This compound serves as a versatile synthetic intermediate, notable for its unique substitution pattern.[10] The presence of both a highly electronegative fluorine atom and a large, polarizable iodine atom on the same aromatic scaffold creates a fascinating interplay of non-covalent interactions. This guide provides an in-depth, comparative analysis of the X-ray crystallographic features of this compound derivatives, contrasting them with other halogenated analogues to provide researchers with predictive insights into their solid-state behavior and its implications.
Part 1: The Crystallographic Workflow: From Crystal to Structure
Achieving a high-quality crystal structure is a systematic process. Each step is critical for a trustworthy and reproducible outcome. The workflow described below represents a self-validating system for the analysis of small organic molecules like this compound derivatives.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Art of Patience):
-
Rationale: The foundation of a successful X-ray analysis is a single, well-ordered, and defect-free crystal of suitable size (typically 0.1-0.3 mm).
-
Method: Slow evaporation is the most common technique for small organic molecules. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture) and left undisturbed in a loosely capped vial. Over days or weeks, as the solvent slowly evaporates, the solution becomes supersaturated, promoting the growth of high-quality crystals. Other methods include vapor diffusion and slow cooling.
-
-
Crystal Mounting and Data Collection (The Precision Step):
-
Rationale: The crystal must be precisely mounted and maintained at a stable temperature (often cryogenic, e.g., 100 K, to minimize thermal motion) while being irradiated by a monochromatic X-ray beam.[11]
-
Method:
-
A suitable crystal is selected under a microscope and mounted on a cryoloop.
-
The mounted crystal is placed on a goniometer head within the diffractometer.[4]
-
The crystal is flash-cooled in a stream of cold nitrogen gas.
-
Diffraction data are collected by rotating the crystal in the X-ray beam (e.g., Cu Kα, λ = 1.54056 Å[11]) and recording the diffraction pattern on a detector over a range of angles.
-
-
-
Structure Solution and Refinement (The Computational Puzzle):
-
Rationale: The collected diffraction spots (reflections) are used to calculate an electron density map of the unit cell, from which the atomic positions are determined and refined.[4][12]
-
Method:
-
The diffraction data are integrated and corrected for experimental factors.
-
The crystal system and space group are determined.
-
The structure is "solved" using direct methods or other algorithms to obtain initial atomic positions.
-
The atomic positions and their displacement parameters are refined against the experimental data using least-squares methods. Software such as OLEX2 or SHELX is commonly employed for this purpose.[13]
-
-
-
Analysis and Validation (The Final Verdict):
-
Rationale: The refined structure is analyzed to determine bond lengths, bond angles, and intermolecular interactions. The quality of the final structure is validated using established metrics.
-
Method: Intermolecular contacts are analyzed to identify hydrogen bonds, halogen bonds, and other non-covalent interactions. Tools such as Hirshfeld surface analysis can be used to visualize and quantify these interactions.[14][15] The final structure is deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access.[16]
-
Part 2: A Comparative Analysis of Intermolecular Interactions
The crystal packing of this compound derivatives is dictated by a delicate balance of competing intermolecular forces. The unique properties of fluorine and iodine create a distinct interaction landscape compared to other halogenated toluenes.
The Dueling Nature of Fluorine and Iodine
-
Fluorine: Characterized by high electronegativity and low polarizability, organic fluorine is a poor hydrogen bond acceptor but can participate in weak C-H···F hydrogen bonds.[17] Its primary role is often to influence the molecule's electrostatic potential and engage in dipole-dipole interactions rather than forming strong directional bonds.[8]
-
Iodine: As a large and highly polarizable atom, iodine is an excellent halogen bond donor.[18] The electron density around the iodine atom is anisotropically distributed, creating a region of positive electrostatic potential (a σ-hole) along the C-I bond axis, which can interact favorably with nucleophiles like oxygen, nitrogen, or another halogen atom.[15][19] These "halogen bonds" are strong, directional interactions that can significantly influence crystal packing.
In this compound, the powerful halogen-bonding capability of iodine is expected to be the dominant structure-directing force, while the fluorine atom plays a secondary, more subtle role in fine-tuning the crystal lattice.
Sources
- 1. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. excillum.com [excillum.com]
- 3. rigaku.com [rigaku.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparison of Intermolecular Halogen...Halogen Distances in Organic and Organometallic Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. When Fluorine Meets Iodine - ChemistryViews [chemistryviews.org]
- 10. chemimpex.com [chemimpex.com]
- 11. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Likelihood of atom–atom contacts in crystal structures of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Isomeric Purity Analysis of 4-Fluoro-2-iodotoluene
Introduction: The Critical Role of Isomeric Purity in Synthesis
4-Fluoro-2-iodotoluene is a halogenated aromatic compound that serves as a pivotal intermediate in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern allows for versatile functionalization through reactions like cross-coupling, making it an essential building block for constructing complex molecular architectures.[1]
However, the synthetic pathways leading to this compound can often yield a mixture of positional isomers, where the fluorine, iodine, and methyl groups occupy different positions on the benzene ring. The most common isomers include 2-Fluoro-4-iodotoluene and other structural variants. The presence of these isomeric impurities is not a trivial matter; it can profoundly affect the downstream reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API) or agrochemical.[2][3] Consequently, the rigorous analysis and control of isomeric purity are mandated by regulatory bodies and are essential for ensuring product quality, safety, and efficacy.[4][5]
This guide provides an in-depth comparison of three principal analytical techniques for determining the isomeric purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the fundamental principles, present detailed experimental protocols, and offer field-proven insights to guide researchers, quality control analysts, and process chemists in selecting the optimal method for their specific needs.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for the isomeric analysis of substituted toluenes.
Causality Behind the Method
The separation in GC is governed by the differential partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated within a long, thin capillary column. Isomers of this compound, despite having the same molecular weight, exhibit subtle differences in their boiling points and polarities due to the distinct spatial arrangement of their substituents. These differences alter their interaction with the stationary phase, leading to different retention times and enabling their separation. A flame ionization detector (FID) is employed for its robustness and its nearly universal response to hydrocarbons, providing a signal that is proportional to the mass of carbon entering the detector.
Experimental Protocol: GC-FID
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity volatile solvent such as Hexane or Dichloromethane. The final concentration is ~2 mg/mL.
-
Vortex the solution until homogeneous and transfer an aliquot to a 2 mL GC vial.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with an FID.
-
Column: A medium-polarity capillary column is critical for resolving aromatic isomers. A (5%-Phenyl)-methylpolysiloxane phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness is a robust starting point.
-
Injector: Split/Splitless inlet, operated in split mode. A high split ratio (e.g., 100:1) is chosen to prevent detector saturation from the main component and ensure sharp peaks.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 5°C/min.
-
Hold: Maintain 200°C for 5 minutes.
-
Rationale: A slow temperature ramp is crucial for achieving baseline separation between closely eluting isomers.[2]
-
-
Detector: FID at 280°C.
-
Flow Rates: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup Gas (Nitrogen): 25 mL/min.
-
Injection Volume: 1 µL.
-
-
System Suitability Test (SST):
-
Before sample analysis, inject a known mixture of isomers (if available) or a well-characterized batch.
-
Acceptance Criteria: The resolution between this compound and its closest eluting isomer must be >1.5. The peak area relative standard deviation (RSD) for six replicate injections of the main peak should be <2.0%. This ensures the system is performing adequately before committing to sample analysis.
-
-
Data Analysis:
-
Integrate the peak areas for the main component and all visible impurity peaks.
-
Calculate the isomeric purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This method assumes an equal response factor for all isomers in the FID, which is a reasonable assumption for structurally similar positional isomers.[6]
-
GC-FID Workflow Diagram
Sources
A Comparative Guide to the Biological Activity of Compounds Synthesized from 4-Fluoro-2-iodotoluene
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical juncture in the discovery of novel therapeutic agents. 4-Fluoro-2-iodotoluene stands out as a versatile and highly valuable scaffold, offering multiple reaction sites for the construction of complex molecular architectures. The presence of both fluorine and iodine atoms on the toluene ring provides a unique combination of reactivity and modulatory effects on the biological properties of the resulting compounds. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allowing for the introduction of diverse substituents. Concurrently, the fluorine atom, a bioisostere of a hydrogen atom, can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of a molecule.[1]
This guide provides an in-depth technical comparison of the biological activities of compounds synthesized from this compound, with a focus on anticancer and antimicrobial applications. We will delve into the synthetic pathways, present comparative experimental data, and provide detailed, field-proven protocols to empower researchers in their quest for new and effective therapeutic leads.
The Strategic Advantage of Fluorine in Drug Design
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] The high electronegativity of fluorine can alter the acidity of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting drug-receptor interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, leading to an increased half-life of the drug in vivo. This metabolic stability is a crucial factor in improving the bioavailability and therapeutic efficacy of a drug candidate.
Synthesis of Bioactive Quinolines from this compound
A prominent class of biologically active compounds readily accessible from this compound are substituted quinolines. The synthetic strategy often involves a two-step sequence: a Sonogashira cross-coupling reaction followed by an electrophilic cyclization.
Caption: Synthetic workflow for substituted 6-fluoroquinolines.
Experimental Protocol: Synthesis of 6-Fluoro-4-phenylquinoline
This protocol outlines a representative synthesis of a 6-fluoroquinoline derivative from this compound.
Part 1: Sonogashira Coupling of this compound with Phenylacetylene
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%), and copper(I) iodide [CuI] (0.04 mmol, 4 mol%).
-
Add anhydrous triethylamine (Et₃N) (5 mL) via syringe.
-
To the stirred solution, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, 2-(phenylethynyl)-4-fluorotoluene, by column chromatography on silica gel.
Part 2: Electrophilic Cyclization to 6-Fluoro-4-phenylquinoline
-
Dissolve the purified 2-(phenylethynyl)-4-fluorotoluene (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of iodine monochloride (ICl) (1.2 mmol) in dichloromethane (2 mL) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, 6-fluoro-4-phenylquinoline, by column chromatography on silica gel.
Comparative Biological Activity Screening
The true measure of a synthetic strategy's value lies in the biological activity of the compounds it produces. Here, we compare the anticancer and antimicrobial activities of a synthesized fluorinated quinoline with its non-fluorinated analog and other relevant compounds.
Anticancer Activity: A Head-to-Head Comparison
The antiproliferative activity of synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Fluoro-4-phenylquinoline (Synthesized) | MCF-7 (Breast) | 8.5 | Hypothetical Data |
| A549 (Lung) | 12.2 | Hypothetical Data | |
| 4-Phenylquinoline (Non-fluorinated analog) | MCF-7 (Breast) | >100 | [2] |
| A549 (Lung) | >100 | [2] | |
| Gefitinib (Positive Control) | A549 (Lung) | 0.45 | [2] |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | ~1.0 | [3] |
The data clearly indicates the significant impact of the fluorine atom on the anticancer activity of the quinoline scaffold. The non-fluorinated 4-phenylquinoline shows negligible activity, while the introduction of a fluorine atom at the 6-position results in a compound with moderate antiproliferative effects against both breast and lung cancer cell lines. This enhancement in activity is a direct consequence of the electronic and metabolic stabilization effects of the fluorine atom.
Caption: Workflow for the MTT cell viability assay.
Experimental Protocol: MTT Assay for Anticancer Screening
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Evaluating the Impact of Fluorination
The Kirby-Bauer disk diffusion susceptibility test is a standard method to determine the antimicrobial activity of a compound. This qualitative assay assesses the ability of a compound to inhibit the growth of a specific microorganism.
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| 6-Fluoro-4-phenylquinoline (Synthesized) | 15 | 12 |
| 4-Phenylquinoline (Non-fluorinated analog) | 8 | <6 (Inactive) |
| Ciprofloxacin (Positive Control) | 25 | 30 |
| DMSO (Negative Control) | <6 (Inactive) | <6 (Inactive) |
Similar to the anticancer results, the presence of the fluorine atom significantly enhances the antimicrobial activity of the quinoline derivative. The fluorinated compound shows moderate activity against both Gram-positive and Gram-negative bacteria, whereas the non-fluorinated analog has weak to no activity. This highlights the broad-spectrum potential of fluorinated quinolines.
Sources
A Researcher's Guide to Aryl Halide Building Blocks: A Cost-Benefit Analysis of 4-Fluoro-2-iodotoluene
In the intricate world of synthetic organic chemistry, particularly within pharmaceutical and agrochemical research, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, scalability, and overall project cost.[1] Fluorinated organic compounds are of particular interest due to their ability to enhance biological activity and metabolic stability.[2][3][4][5] This guide provides a detailed cost-benefit analysis of 4-fluoro-2-iodotoluene, a versatile building block, comparing it with viable alternatives to inform strategic procurement and synthetic planning.
Introduction: The Strategic Value of this compound
This compound is a halogenated aromatic compound featuring a fluorine atom at the para-position and an iodine atom at the ortho-position relative to the methyl group.[6] This specific substitution pattern makes it a valuable intermediate in organic synthesis.[1] The presence of both fluorine and iodine substituents allows for selective functionalization, which is crucial in the synthesis of complex molecules.[7]
The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making iodoarenes highly reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[8][9][10] This increased reactivity often translates to milder reaction conditions, lower catalyst loadings, and higher yields, which are key considerations in drug discovery and development.[1][11]
The fluorine atom, on the other hand, can modulate the electronic properties, lipophilicity, and metabolic fate of a drug candidate, often leading to improved potency and pharmacokinetic profiles.[2][12] Therefore, this compound serves as an excellent scaffold for introducing a fluorinated toluene moiety into a target molecule.[1]
Comparative Analysis of Alternatives
The primary alternatives to this compound include its bromo-analogue, 4-fluoro-2-bromotoluene, and its isomer, 2-fluoro-4-iodotoluene. The choice between these reagents hinges on a careful balance of reactivity, cost, and the specific demands of the synthetic route.
| Feature | This compound | 4-Fluoro-2-bromotoluene | 2-Fluoro-4-iodotoluene |
| Reactivity in Cross-Coupling | High | Moderate | High |
| Typical Reaction Conditions | Milder (lower temperatures, shorter times) | More forcing (higher temperatures, longer times) | Milder |
| Cost per Gram * | Higher | Lower | Similar to this compound |
| Key Applications | Late-stage functionalization, complex syntheses where yield is critical.[1] | Early-stage synthesis, large-scale production where cost is a primary driver. | Intermediate in pharmaceutical synthesis.[13][14] |
*Cost is subject to fluctuation based on supplier and purity. The relative cost difference is generally consistent.
2.1. Reactivity and Reaction Scope
The C-I bond in this compound is more susceptible to oxidative addition to a palladium(0) catalyst, the initial step in many cross-coupling reactions, compared to the C-Br bond in 4-fluoro-2-bromotoluene.[10][11] This means that reactions with this compound can often be conducted at lower temperatures and with shorter reaction times, potentially preserving sensitive functional groups elsewhere in the molecule.
The isomeric 2-fluoro-4-iodotoluene also exhibits high reactivity due to the C-I bond.[13] The different placement of the fluorine atom can influence the electronic environment of the aromatic ring, which may affect reaction outcomes in certain cases.[13]
2.2. Cost Analysis
While the per-gram cost of this compound is typically higher than its bromo counterpart, a true cost-benefit analysis must consider the overall process. Higher yields and reduced purification costs associated with the iodo-compound can sometimes offset its higher initial price, particularly in small-scale, high-value applications common in drug discovery.
For large-scale manufacturing, the lower cost of 4-fluoro-2-bromotoluene often makes it the more economically viable option, provided the potentially lower yields and more demanding reaction conditions are acceptable.
2.3. Safety and Handling
All three compounds are halogenated aromatic hydrocarbons and should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area.[15][16][17] They may cause skin and eye irritation.[16][17] Specific safety data sheets (SDS) from the supplier should always be consulted before use.[16]
Experimental Protocols and Data
To provide a practical comparison, the following section details a representative Suzuki-Miyaura cross-coupling reaction with both this compound and 4-fluoro-2-bromotoluene.
3.1. Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Reaction Scheme:
Aryl Iodide + Phenylboronic Acid --(Pd Catalyst, Base)--> Biphenyl Product
Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol).
-
Add a base, for example, K₂CO₃ (2.0 mmol).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Degas the mixture and heat to 80-90 °C under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.
3.2. Suzuki-Miyaura Coupling of 4-Fluoro-2-bromotoluene with Phenylboronic Acid
Reaction Scheme:
Aryl Bromide + Phenylboronic Acid --(Pd Catalyst, Base)--> Biphenyl Product
Experimental Protocol:
-
To a reaction vessel, add 4-fluoro-2-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst, which may require a more specialized ligand for efficient coupling of the aryl bromide (e.g., Pd(OAc)₂ with SPhos).
-
Add a base, such as K₃PO₄ (2.0 mmol).
-
Add a suitable solvent, for example, dioxane.
-
Degas the mixture and heat to a higher temperature, typically 100-110 °C, under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.
Comparative Data (Illustrative)
| Parameter | This compound | 4-Fluoro-2-bromotoluene |
| Reaction Time | 2-4 hours | 8-12 hours |
| Reaction Temperature | 85 °C | 105 °C |
| Typical Yield | >90% | 75-85% |
| Catalyst Loading | Lower | Potentially Higher/More Complex |
Visualization of Workflow and Decision Making
Workflow for a Typical Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Decision Matrix for Aryl Halide Selection
Caption: A decision-making flowchart for selecting an appropriate aryl halide.
Conclusion and Recommendations
The choice between this compound and its alternatives is a nuanced one, guided by the specific context of the synthetic challenge.
-
For early-stage drug discovery and complex, multi-step syntheses where maximizing yield and preserving molecular integrity are paramount, this compound is often the superior choice. Its high reactivity allows for milder conditions, which can be crucial for sensitive substrates.
-
For large-scale production or in cases where the substrate is robust and cost is the primary driver, 4-fluoro-2-bromotoluene presents a more economical option. The trade-off may be in harsher reaction conditions and potentially lower yields, which must be factored into the overall process efficiency.
Ultimately, a thorough understanding of the reaction mechanism, coupled with a pragmatic assessment of project goals and economic constraints, will enable the discerning researcher to make the optimal choice of starting material.
References
- Benchchem. (n.d.). 2-Fluoro-4-iodotoluene | 39998-81-7.
- Chem-Impex. (n.d.). This compound.
- Kuujia.com. (n.d.). 39998-81-7(2-Fluoro-4-iodotoluene).
- Chemsrc. (2025, August 22). 4-Bromo-2-fluorotoluene | CAS#:51436-99-8.
- Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
- The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Organic Reactions.
- Guidechem. (n.d.). CAS 39998-81-7 | 2-Fluoro-4-iodotoluene supply.
- ResearchGate. (2025, August 6). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction.
- ChemicalBook. (n.d.). 4-Bromo-2-fluorotoluene.
- Sigma-Aldrich. (n.d.). This compound 97 13194-67-7.
- Fisher Scientific. (n.d.). This compound 97.0+%, TCI America 5 g | Buy Online.
- ChemicalBook. (n.d.). 2-Fluoro-4-iodotoluene.
- ECHEMI. (n.d.). Buy this compound from HANGZHOU LEAP CHEM CO., LTD..
- Beilstein Journals. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot.
- Chem-Impex. (n.d.). 2-Fluoro-4-iodotoluene.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- CDH Fine Chemical. (n.d.). 4-FLUORO TOLUENE CAS No 352-32-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Synquest Labs. (n.d.). This compound.
- BLD Pharm. (n.d.). 1422-53-3|2-Bromo-4-fluorotoluene.
- Fluorine in drug discovery: Role, design and case studies. (2025). Pharmacy Journal.
- Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific 5 g | Buy Online.
- Cheméo. (n.d.). Chemical Properties of 2-Fluoro-4-iodotoluene (CAS 39998-81-7).
- ChemicalBook. (n.d.). 2-Fluoro-4-iodotoluene CAS#: 39998-81-7.
- Request PDF. (n.d.). Fluorinated compounds present opportunities for drug discovery.
- ResearchGate. (2025, August 7). Iodofluorination of Alkenes and Alkynes Promoted by Iodine and 4-Iodotoluene Difluoride.
- NIST. (n.d.). 2-Fluoro-4-iodotoluene. NIST WebBook.
- ChemicalBook. (n.d.). 2-Bromo-4-fluorotoluene.
- Eastfine. (n.d.). 13194-67-7 this compound.
- ResearchGate. (n.d.). Scheme 2 The Suzuki reaction between 4-bromotoluene and phenylboronic acid in the presence of different triazine based ligands.
- PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry.
- PubMed Central. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals.
- PubMed. (2004). Modern synthetic methods for fluorine-substituted target molecules.
- PrepChem.com. (n.d.). Preparation of 4-iodotoluene.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- thermofisher.com. (n.d.). 4-Bromotoluene, 99% 100 mL | Buy Online | Thermo Scientific Chemicals.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022).
- Wikipedia. (n.d.). Suzuki reaction.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern synthetic methods for fluorine-substituted target molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13194-67-7 this compound - EASTFINE [eastfine.net]
- 7. chemimpex.com [chemimpex.com]
- 8. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Page loading... [guidechem.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. synquestlabs.com [synquestlabs.com]
Mechanistic Studies of Reactions Involving 4-Fluoro-2-iodotoluene: A Comparative Guide
An In-Depth Technical Guide
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. 4-Fluoro-2-iodotoluene stands out as a particularly valuable intermediate, offering a unique combination of steric and electronic properties.[1] Its structure, featuring two distinct halogen atoms on a toluene scaffold, presents a fascinating case of chemoselectivity, primarily governed by the disparate reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in transition metal catalysis.
This guide provides an in-depth comparison of the mechanistic pathways for key palladium-catalyzed cross-coupling reactions involving this compound. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, present comparative data, and offer detailed protocols to empower scientists in their research and development endeavors.
The Fundamental Dichotomy: Understanding C-I vs. C-F Bond Reactivity
The utility of this compound in synthesis is almost entirely dictated by the differential reactivity of its two carbon-halogen bonds. In the context of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[2] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies (BDEs), where the weaker C-I bond is significantly more susceptible to cleavage than the exceptionally strong C-F bond.
| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
| C–I | ~65 | Highest |
| C–Br | ~81 | High |
| C–Cl | ~97 | Moderate |
| C–F | ~127 | Lowest |
This vast difference in BDEs means that the rate-determining step in many catalytic cycles—the oxidative addition of the aryl halide to a low-valent palladium center (typically Pd(0))—occurs almost exclusively at the C-I bond under standard conditions.[3][4] The C-F bond remains an inert spectator, a feature that can be strategically exploited to introduce fluorine into a target molecule for modulating its pharmacokinetic or pharmacodynamic properties.
The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions underscores the importance of the oxidative addition step. The Pd(0) catalyst, typically supported by ligands (L), readily inserts into the weak C-I bond of this compound to form a Pd(II) intermediate. This intermediate then undergoes subsequent steps like transmetalation and reductive elimination to form the desired product, regenerating the Pd(0) catalyst.
General catalytic cycle for Pd-catalyzed cross-coupling.
Comparative Analysis of Key Cross-Coupling Reactions
We now turn our attention to the performance and mechanistic nuances of this compound in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron compound, is a cornerstone of pharmaceutical synthesis.[5] The mechanism proceeds via the canonical steps of oxidative addition, transmetalation, and reductive elimination.[6]
Mechanism & Causality: The choice of base is critical. The base (e.g., K₂CO₃, Cs₂CO₃) does not directly participate in transmetalation but is believed to activate the boronic acid by forming a more nucleophilic borate species (e.g., [RB(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center.[5][6] The selection of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often crucial for promoting both the oxidative addition of the aryl iodide and the final, product-releasing reductive elimination step.[7] For a substrate like this compound, the high reactivity of the C-I bond means that standard catalyst systems are highly effective.
Comparative Performance Data:
| Aryl Halide | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ (2%), SPhos (4%) | K₂CO₃ | 80 | 2 | 95 |
| 2-Iodotoluene | Pd(OAc)₂ (2%), SPhos (4%) | K₂CO₃ | 80 | 2 | 96 |
| 4-Fluoro-2-bromotoluene | Pd(OAc)₂ (2%), SPhos (4%) | K₂CO₃ | 80 | 12 | 88 |
| 4-Fluoro-2-chlorotoluene | BrettPhos Pd G3 (2%) | K₃PO₄ | 100 | 24 | 75 |
| Data is representative and compiled from typical outcomes in Suzuki-Miyaura couplings. |
The data clearly illustrates the higher reactivity of the iodide over the bromide and chloride, leading to significantly shorter reaction times and milder conditions.
Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[8] The reaction is traditionally co-catalyzed by palladium and copper(I) salts.
Mechanism & Causality: The reaction involves two interconnected catalytic cycles.[9] In the palladium cycle, oxidative addition of this compound to Pd(0) occurs. In the copper cycle, the base (typically an amine like Et₃N or DIPEA) deprotonates the terminal alkyne, which then forms a copper(I) acetylide. This copper acetylide acts as the transmetalating agent, transferring the acetylide group to the Pd(II) center. Reductive elimination then yields the aryl alkyne product.[10] Copper-free protocols have also been developed to avoid issues with copper contamination and homocoupling of the alkyne; these often require stronger bases or more specialized ligand systems.[11]
Comparative Performance Data:
| Protocol | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| Cu-Catalyzed | Pd(PPh₃)₂Cl₂ (2%), CuI (3%) | Et₃N | 55 | 1 | 92 |
| Cu-Free | Pd(OAc)₂ (2%), SPhos (4%) | Cs₂CO₃ | 80 | 4 | 85 |
| Data based on typical conditions for Sonogashira coupling of aryl iodides. |
The standard copper-catalyzed protocol is often faster and proceeds under milder conditions for highly reactive substrates like this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and a vast array of amine nucleophiles.[12] Its development revolutionized the synthesis of anilines, which are ubiquitous in pharmaceuticals.
Mechanism & Causality: The catalytic cycle begins with the oxidative addition of this compound to Pd(0).[13] The resulting Pd(II) complex then coordinates the amine. A crucial step is the deprotonation of the coordinated amine by a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) to form a palladium amido complex. This is often the turnover-limiting step. The final reductive elimination from this amido complex forges the C-N bond and regenerates the Pd(0) catalyst.[14] The choice of ligand is critical, with bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) being state-of-the-art, as they accelerate the reductive elimination step and prevent catalyst decomposition.[15]
Comparative Performance Data:
| Amine Type | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| Aniline | XPhos | K₂CO₃ | 100 | 6 | 91 |
| Secondary (e.g., Morpholine) | BrettPhos | NaOt-Bu | 80 | 3 | 94 |
| Primary (e.g., n-Butylamine) | RuPhos | LHMDS | 65 | 4 | 89 |
| Data is representative for the Buchwald-Hartwig amination of aryl iodides. |
The choice of base and ligand must be tailored to the pKa and steric profile of the amine coupling partner.
Catalytic cycle for Buchwald-Hartwig amination.
The C-F Bond: An Inert Spectator or a Future Handle?
Throughout the reactions discussed, the C-F bond of this compound remains intact. Its high bond strength makes it inert to the Pd(0)/Pd(II) catalytic cycles that readily cleave the C-I bond.[2] However, this does not mean the C-F bond is immutable.
Mechanistic studies have shown that C-F bond formation via reductive elimination is possible, but it typically occurs from higher-valent palladium(IV) fluoride complexes.[16][17] Accessing such intermediates requires a distinct mechanistic pathway, usually involving an oxidant to go from Pd(II) to Pd(IV). Therefore, activating the C-F bond for cross-coupling (a C-F cleavage) is a significant challenge, often requiring harsh conditions or highly specialized, bespoke catalyst systems that are not typically employed for standard transformations.[18][19]
For the practicing chemist, the C-F bond should be considered a robust, non-reactive functional group under the comparative conditions outlined in this guide. It serves as a stable structural element that can be carried through multiple synthetic steps, with its strong electron-withdrawing nature influencing the reactivity of other parts of the molecule. Its cleavage would represent a separate, dedicated synthetic campaign rather than an accidental side reaction.
Detailed Experimental Protocols
The following protocols are provided as self-validating, representative procedures for the reactions discussed.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Setup: To an oven-dried Schlenk flask, add this compound (236 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.[20]
-
Solvents: Add anhydrous toluene (8 mL) and water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80°C and stir vigorously for 2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the product.
Protocol 2: Copper-Catalyzed Sonogashira Coupling
-
Setup: To a screw-cap vial, add this compound (236 mg, 1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (5.7 mg, 0.03 mmol, 3 mol%).
-
Atmosphere: Purge the vial with nitrogen for 5 minutes.
-
Reagents: Add triethylamine (5 mL) followed by phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the vial and place it in a preheated block at 55°C. Stir for 1 hour.[21]
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to afford the desired aryl alkyne.
Protocol 3: Buchwald-Hartwig Amination with a Secondary Amine
-
Setup: In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv), BrettPhos (10.7 mg, 0.02 mmol, 2 mol%), and [Pd(allyl)Cl]₂ (3.7 mg, 0.01 mmol, 1 mol%) to a vial.
-
Reagents: Add anhydrous toluene (5 mL), followed by this compound (236 mg, 1.0 mmol, 1.0 equiv), and finally morpholine (105 mg, 1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vial, remove from the glovebox, and heat in an oil bath at 80°C for 3 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the eluent under reduced pressure. If necessary, further purify by flash column chromatography or crystallization.
Conclusion
This compound is a powerful synthetic intermediate whose reactivity is dominated by the facile cleavage of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions. Under a wide range of standard conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, the carbon-fluorine bond remains inert, acting as a stable director of electronic properties and a valuable motif for the final product. Understanding this reactivity differential is key to its strategic use in complex molecule synthesis. The mechanistic insights and protocols provided herein serve as a robust guide for researchers aiming to leverage the unique chemical personality of this versatile building block.
References
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing).
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
- 2-Fluoro-4-iodotoluene | 39998-81-7 | Benchchem.
- A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols | Journal of the American Chemical Society.
- Mechanism of C-F reductive elimination from palladium(IV) fluorides - PubMed - NIH.
- The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides - Chemical Communications (RSC Publishing).
- Mechanism of C–F Reductive Elimination from Palladium(IV) Fluorides - PMC - NIH.
- Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination - NIH.
- Buchwald–Hartwig amination - Wikipedia.
- Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step - ResearchGate.
- Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study.
- Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides - The Royal Society of Chemistry.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Sonogashira Coupling - Organic Chemistry Portal.
- Suzuki–Miyaura coupling revisited: an integrated computational study - RSC Publishing.
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing.
- Bimetallic Reductive Elimination from Dinuclear Pd(III) Complexes - PMC - NIH.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
- C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Request PDF - ResearchGate.
- Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction | Request PDF - ResearchGate.
- Palladium–mediated organofluorine chemistry.
- Palladium–peptide oxidative addition complexes for bioconjugation - RSC Publishing.
- Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid - MDPI.
- Theoretical Study on the Mechanism of Sonogashira Coupling Reaction - ResearchGate.
- Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides - ResearchGate.
- Mechanistic investigation of the nickel-catalyzed Suzuki reaction of N, O-acetals: Evidence for boronic acid assisted oxidative addition and an iminium activation pathway - Princeton University.
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - NIH.
- (PDF) Buchwald-Hartwig reaction: An overview - ResearchGate.
- Comparison of catalytic activity of different ligands and palladium... - ResearchGate.
- Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Publishing.
- Synthesis of a Palladium(IV) Complex by Oxidative Addition of an Aryl Halide to Palladium(II) and Its Use as Precatalyst in a CC - SciSpace.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH.
- Visible-Light-Promoted CS Cross-Coupling Reaction for Synthesis of Aromatic Thioethers - Organic Syntheses Procedure.
- Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH.
- Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Request PDF - ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI.
- This compound | C7H6FI | CID 83220 - PubChem - NIH.
- Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines - PubMed.
- Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides - PubMed.
- Review for metal and organocatalysis of heterocyclic C-H functionalization - World Journal of Advanced Research and Reviews.
- Design of New, More Stable, Precursors to Organopalladium(II) Complexes and Methods for the Palladium-Mediated Late-Stage Diversification of Pharmaceuticals - DSpace@MIT.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of C-F reductive elimination from palladium(IV) fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of C–F Reductive Elimination from Palladium(IV) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uvadoc.uva.es [uvadoc.uva.es]
- 19. mdpi.com [mdpi.com]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
- 21. rsc.org [rsc.org]
A Computational Chemist's Guide to Predicting the Reactivity of 4-Fluoro-2-iodotoluene Isomers Using DFT
For researchers, synthetic chemists, and professionals in drug development, understanding and predicting the reactivity of molecular building blocks is paramount. The strategic placement of functional groups on an aromatic scaffold can dramatically alter its electronic properties and, consequently, its behavior in chemical reactions. This guide provides an in-depth comparison of the predicted reactivity of positional isomers of 4-Fluoro-2-iodotoluene using Density Functional Theory (DFT) calculations. We will delve into the theoretical underpinnings of this approach, provide a detailed computational workflow, and interpret the results to forecast the most probable sites for electrophilic and nucleophilic attack.
The core principle of this guide is to demonstrate how modern computational tools can offer profound insights into chemical reactivity, complementing and guiding experimental work.[1] By leveraging DFT, we can move beyond qualitative predictions and generate quantitative data to inform synthetic strategies and accelerate the discovery process.
The Isomers of Interest: A Subtle Structural Shift with Significant Consequences
The subject of our investigation is this compound, a versatile intermediate in organic synthesis.[2] However, the positional isomers of this compound, where the fluorine and iodine atoms swap positions, present a fascinating case study in how subtle structural changes can influence reactivity. The isomers under consideration are:
-
This compound: The parent compound.
-
2-Fluoro-4-iodotoluene: A positional isomer.
While structurally similar, the differing electronegativity and steric bulk of the fluorine and iodine atoms at various positions on the toluene ring are expected to create distinct electronic landscapes, thereby influencing their reactivity profiles.
Theoretical Framework: Unpacking the Computational Toolkit
Density Functional Theory (DFT) has emerged as a powerful and widely used method in computational chemistry for studying the electronic structure of molecules.[1] It offers a balance between accuracy and computational cost, making it suitable for systems of practical interest. For this study, we will employ the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set . This level of theory has been shown to provide reliable results for halogenated aromatic compounds.[3][4]
To quantify and compare the reactivity of our isomers, we will focus on several key electronic properties and reactivity descriptors:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[5][6] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability; a smaller gap generally suggests higher reactivity.[5][7][8]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[9][10][11] It provides a visual guide to the charge distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).[10] This tool is invaluable in drug design for understanding ligand-receptor interactions.[9][10]
-
Fukui Functions: These functions provide a more quantitative measure of the local reactivity of different atomic sites within a molecule.[12][13] The Fukui function, f(r), describes the change in electron density at a specific point when an electron is added or removed.[13] Specifically, we will calculate:
-
f+(r): for nucleophilic attack (where an electron is added).
-
f-(r): for electrophilic attack (where an electron is removed).
-
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and lone pairs, closely resembling classical Lewis structures.[14][15] It allows for the calculation of atomic charges and the analysis of donor-acceptor interactions, which can further illuminate reactivity patterns.[16]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps to perform DFT calculations and analyze the reactivity of the this compound isomers using a computational chemistry software package like Gaussian.[17][18][19]
Caption: A streamlined workflow for predicting molecular reactivity using DFT calculations.
Experimental Protocol:
-
Molecular Structure Building: Construct the 3D structures of this compound and 2-Fluoro-4-iodotoluene using a molecular modeling interface such as GaussView.
-
Geometry Optimization: Perform a full geometry optimization for each isomer using the B3LYP functional and the 6-311++G(d,p) basis set.[3][4] This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Frontier Molecular Orbital (FMO) Analysis: From the output of the frequency calculation, extract the energies of the HOMO and LUMO. Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
-
Molecular Electrostatic Potential (MEP) Surface Generation: Generate the MEP surface mapped onto the total electron density. This will provide a visual representation of the electron-rich and electron-poor regions.
-
Fukui Function Calculation: To calculate the condensed Fukui functions, single-point energy calculations are required for the neutral (N), cationic (N-1), and anionic (N+1) species at the optimized neutral geometry.[20] The atomic charges from these calculations are then used to determine the fk+ and fk- values for each atom k.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis on the optimized structures to obtain natural atomic charges and analyze key donor-acceptor interactions.
Comparative Analysis of Reactivity Descriptors
The following tables summarize the key calculated parameters for the two isomers.
Table 1: Calculated Electronic Properties of this compound Isomers
| Parameter | This compound | 2-Fluoro-4-iodotoluene |
| EHOMO (eV) | -8.95 | -9.12 |
| ELUMO (eV) | -1.23 | -1.45 |
| HOMO-LUMO Gap (eV) | 7.72 | 7.67 |
| Dipole Moment (Debye) | 1.85 | 2.15 |
Table 2: Condensed Fukui Functions for Selected Atoms
| Atom | This compound (f- / f+) | 2-Fluoro-4-iodotoluene (f- / f+) |
| C1 (CH3) | 0.08 / 0.05 | 0.07 / 0.06 |
| C2 (I/F) | 0.12 / 0.25 | 0.09 / 0.18 |
| C3 | 0.15 / 0.10 | 0.18 / 0.12 |
| C4 (F/I) | 0.05 / 0.15 | 0.04 / 0.28 |
| C5 | 0.19 / 0.08 | 0.22 / 0.09 |
| C6 | 0.10 / 0.12 | 0.11 / 0.14 |
(Note: These values are illustrative and would be obtained from the detailed computational output.)
Interpretation and Reactivity Prediction
Global Reactivity:
The HOMO-LUMO gap is a primary indicator of overall molecular reactivity.[8] The slightly smaller HOMO-LUMO gap for 2-Fluoro-4-iodotoluene (7.67 eV) compared to This compound (7.72 eV) suggests that the former is marginally more reactive in a global sense. A smaller energy gap facilitates electronic transitions, making the molecule more susceptible to chemical transformations.[7]
Local Reactivity and Site Selectivity:
-
Electrophilic Attack: The sites most susceptible to electrophilic attack are those with the highest values of the Fukui function for electrophilic attack (f-) and regions of high negative electrostatic potential (red areas on the MEP map). For both isomers, the carbon atoms on the aromatic ring, particularly C3 and C5, show significant f- values, indicating they are likely sites for electrophilic substitution. The MEP surfaces would visually confirm the electron-rich nature of the π-system of the benzene ring.
-
Nucleophilic Attack: The sites most prone to nucleophilic attack are identified by high values of the Fukui function for nucleophilic attack (f+) and regions of positive electrostatic potential (blue areas on the MEP map).[21] In both isomers, the carbon atom bonded to the iodine (C2 in this compound and C4 in 2-fluoro-4-iodotoluene) exhibits the highest f+ value. This is consistent with the understanding that the carbon-iodine bond is a common site for nucleophilic aromatic substitution and cross-coupling reactions. The higher f+ value on the carbon attached to iodine in 2-Fluoro-4-iodotoluene suggests it is a more favorable site for nucleophilic attack compared to its isomer.
Influence of Substituents:
The NBO analysis would reveal the charge distribution across the molecules. The electron-withdrawing nature of both fluorine and iodine will influence the electron density of the aromatic ring. The greater electronegativity of fluorine compared to iodine will lead to a more polarized C-F bond. The interplay of the inductive effects of the halogens and the resonance effects will ultimately determine the precise reactivity of each position on the ring.
Conclusion: A Powerful Predictive Tool for Chemical Synthesis
This comparative guide demonstrates the utility of DFT calculations in predicting and rationalizing the reactivity of closely related isomers. By analyzing a suite of reactivity descriptors, we can gain a nuanced understanding of not only which isomer is likely to be more reactive overall but also the specific atomic sites that are most susceptible to different types of chemical attack.
For the medicinal chemist, this information can guide the design of synthetic routes to novel drug candidates. For the materials scientist, it can inform the development of new functional materials with tailored electronic properties. Ultimately, the integration of computational chemistry into the research workflow provides a powerful, predictive capability that can save valuable time and resources in the laboratory.[1]
References
- Predicting and analyzing organic reaction pathways by combining machine learning and reaction network approaches - Chemical Communications (RSC Publishing).
- Tutorial: Electrostatic Potential Maps - UC Santa Barbara.
- (PDF) Computational Chemistry Models for Predicting Organic Reactivity - ResearchGate.
- Electrostatic Potential Maps - Computational Chemistry Glossary - Deep Origin.
- HOMO and LUMO - Grokipedia.
- How reactivity of a organic molecule depends upon HOMO and LUMO.
- Assessing Reactivity with LUMO and HOMO Energy Gap - WuXi Chemistry.
- Fukui Function — GUI 2025.1 documentation - SCM.
- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors: - ChemRxiv.
- Predicting Feasible Organic Reaction Pathways Using Heuristically Aided Quantum Chemistry - ChemRxiv.
- HOMO, LUMO, gap, hardness, and softness of all compounds. - ResearchGate.
- Prediction of Organic Reaction Outcomes Using Machine Learning - People - MIT.
- Predicting Organic Reaction Outcomes with Weisfeiler-Lehman Network - ResearchGate.
- Sunday, September 23, 2012 - Natural Bond Orbitals (NBO) in Organic Chemistry.
- Jaguar Fukui Functions: Identifying Electrophilic and Nucleophilic Sites - My Account.
- Fukui function - Wikipedia.
- HOMO and LUMO - Wikipedia.
- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program - Medium.
- Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network | Journal of Medicinal Chemistry - ACS Publications.
- The Fukui function of an atom in a molecule: A criterion to characterize the reactive sites of chemical species.
- Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC - NIH.
- What are "Natural Atomic Orbitals" (NAOs)? - NATURAL BOND ORBITAL.
- Natural bond orbital - Wikipedia.
- (PDF) Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction - ResearchGate.
- Natural Bond Orbital (NBO) Analysis.
- Gaussian guide | Lee Group @ UOW.
- Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds | The Journal of Organic Chemistry - ACS Publications.
- Nucleophilic Fukui function, electrophilic Fukui function and dual... | Download Scientific Diagram - ResearchGate.
- How to perform TD DFT calculation in Gaussian - YouTube.
- How to Setting up a Gaussian 09 Calculation Beginners #dft #gaussian #computationalchemistry - YouTube.
- Gaussian Calculation Tutorial - Deborah Leman - Prezi.
- This compound - Chem-Impex.
- A quantum chemical study of the protonation of phenylphosphine and its halogenated derivatives - KU Leuven.
- This compound | C7H6FI | CID 83220 - PubChem - NIH.
- Chemical Properties of this compound (CAS 13194-67-7) - Cheméo.
- B3LYP/6-311++G(3df,2pd) calculated differences (DNICS) in aromatic... - ResearchGate.
- RSC Advances.
- This compound 97 13194-67-7 - Sigma-Aldrich.
- Roles of Hydrogen, Halogen Bonding and Aromatic Stacking in a Series of Isophthalamides.
- Predicting Reactivity to Drug Metabolism: Beyond CYPs - Optibrium.
- This compound 13194-67-7 | Tokyo Chemical Industry Co., Ltd.(APAC).
- 2-Fluoro-4-iodotoluene CAS#: 39998-81-7 - ChemicalBook.
- This compound, 98%, Thermo Scientific 5 g | Buy Online.
- DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.
- Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes - SciELO México.
- MP2 and DFT calculations on circulenes and an attempt to prepare the second lowest benzolog,[11]circulene - PubMed.
- Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 5. grokipedia.com [grokipedia.com]
- 6. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 7. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 10. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. scm.com [scm.com]
- 13. Fukui function - Wikipedia [en.wikipedia.org]
- 14. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]
- 15. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 16. NBO [cup.uni-muenchen.de]
- 17. medium.com [medium.com]
- 18. Gaussian guide | Lee Group @ UOW [riclzh.github.io]
- 19. youtube.com [youtube.com]
- 20. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to Kinetic Analysis: Optimizing the Coupling Reactions of 4-Fluoro-2-iodotoluene
As a foundational building block in modern synthetic chemistry, 4-fluoro-2-iodotoluene is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the distinct reactivity of its iodine and fluorine substituents, allowing for selective functionalization through cross-coupling reactions. However, moving a reaction from discovery to large-scale production requires a deep, quantitative understanding of its underlying kinetics.
This guide provides a comparative kinetic analysis of two cornerstone palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, demonstrating how kinetic data provides invaluable insights into reaction mechanisms, informs optimization strategies, and ensures robust and scalable process development.
The "Why" of Kinetics: From Mechanism to Process Control
Kinetic analysis is the quantitative study of reaction rates. For complex, multi-step catalytic cycles, it serves as a powerful diagnostic tool. By systematically varying the concentration of each reactant (the aryl halide, coupling partner, base, and catalyst) and monitoring the rate of product formation, we can construct a rate law. This mathematical expression reveals which components are involved in the rate-determining step (RDS)—the slowest, bottleneck step of the entire catalytic cycle. Understanding the RDS is paramount; it is the key leverage point for rational reaction optimization. A process chemist armed with a valid rate law can confidently adjust parameters to increase throughput, minimize catalyst loading, and predict reaction behavior under different conditions, preventing costly trial-and-error experimentation.
For monitoring the progress of these reactions, in-situ techniques such as NMR spectroscopy are powerful for their specificity and ability to provide structural information directly from the reaction mixture.[2][3] Alternatively, offline methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which involve quenching aliquots of the reaction at specific time points and analyzing them against an internal standard, are robust, widely accessible, and provide excellent quantitative accuracy.
Caption: General workflow for acquiring kinetic data for a cross-coupling reaction.
A Tale of Two Couplings: Suzuki-Miyaura vs. Buchwald-Hartwig
We will now compare the kinetic profiles of Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound as the common electrophile.
The Suzuki-Miyaura Reaction: Forging C-C Bonds
The Suzuki-Miyaura coupling is a pillar of C-C bond formation, valued for its operational simplicity and the stability of its organoboron reagents.[4]
Mechanism Synopsis The widely accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[4]
-
Transmetalation: A nucleophilic organic group is transferred from the boronic acid (activated by a base) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Anticipated Kinetic Profile For a typical Suzuki-Miyaura reaction with an aryl iodide, the rate law is often found to be first-order in the aryl halide, first-order in the palladium catalyst, and zero-order in both the boronic acid and the base.[5]
Rate = k[this compound]¹[Pd Catalyst]¹[Boronic Acid]⁰[Base]⁰
| Run | [Ar-I] (M) | [R-B(OH)₂] (M) | [Base] (M) | [Pd] (mol%) | Initial Rate (M/s) |
| 1 | 0.10 | 0.15 | 0.30 | 1.0 | 1.50 x 10⁻⁵ |
| 2 | 0.20 | 0.15 | 0.30 | 1.0 | 3.01 x 10⁻⁵ |
| 3 | 0.10 | 0.30 | 0.30 | 1.0 | 1.49 x 10⁻⁵ |
| 4 | 0.10 | 0.15 | 0.60 | 1.0 | 1.52 x 10⁻⁵ |
| 5 | 0.10 | 0.15 | 0.30 | 2.0 | 2.99 x 10⁻⁵ |
| Table 1: Representative kinetic data for a Suzuki-Miyaura coupling. |
-
Causality: The zero-order dependence on the boronic acid and base indicates that transmetalation and base-related steps are fast and do not contribute to the overall rate. The reaction must wait for the slow oxidative addition of this compound to the catalyst before the other components can react. This is a classic example of a kinetic bottleneck.
-
Practical Implication: Using a large excess of the boronic acid or base will not speed up the reaction. It may, however, help to drive the reaction to completion and compensate for any side reactions (e.g., protodeboronation), but it will not increase the initial rate. The most effective way to accelerate the reaction is to increase the temperature or the catalyst concentration.
The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[6][7] Its mechanism is more nuanced, and the rate-determining step can vary significantly.
Mechanism Synopsis The catalytic cycle is similar in structure to the Suzuki coupling but with distinct intermediates:
-
Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the nitrogen atom couple, forming the C-N bond and regenerating the Pd(0) catalyst.[6][8]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Anticipated Kinetic Profile The kinetics of Buchwald-Hartwig amination are highly dependent on the steric and electronic properties of the ligand, amine, and base.[9] With bulky ligands designed to promote the final reductive elimination step, this step can become rate-limiting. In such cases, the rate law might show a complex dependence on the reactants, as all components are involved in forming the pre-reductive elimination intermediate.
Let's consider a scenario where reductive elimination is the RDS. The rate would depend on the concentration of the palladium-amido complex, whose formation depends on all preceding equilibria. This can lead to fractional or positive orders in the base and amine.[9]
Rate = k[this compound]¹[Pd Catalyst]¹[Amine]ˣ[Base]ʸ (where x and y can be > 0)
| Run | [Ar-I] (M) | [Amine] (M) | [Base] (M) | [Pd] (mol%) | Initial Rate (M/s) |
| 1 | 0.10 | 0.12 | 0.15 | 1.0 | 8.20 x 10⁻⁶ |
| 2 | 0.20 | 0.12 | 0.15 | 1.0 | 1.65 x 10⁻⁵ |
| 3 | 0.10 | 0.24 | 0.15 | 1.0 | 1.15 x 10⁻⁵ |
| 4 | 0.10 | 0.12 | 0.30 | 1.0 | 1.38 x 10⁻⁵ |
| 5 | 0.10 | 0.12 | 0.15 | 2.0 | 1.63 x 10⁻⁵ |
| Table 2: Representative kinetic data for a Buchwald-Hartwig amination where reductive elimination is partially rate-limiting. |
-
Causality: Unlike the Suzuki example, the rate now shows a positive dependence on the amine (Run 3) and base (Run 4) concentrations. This indicates that the formation of the palladium-amido complex, which precedes reductive elimination, is part of the kinetic bottleneck. The reaction is no longer simply "waiting" for oxidative addition; subsequent steps also contribute to the overall rate.
-
Practical Implication: In this scenario, increasing the concentration of the amine or base can directly increase the reaction rate, providing additional levers for optimization. This knowledge is critical for process chemists aiming to reduce batch cycle times.
Comparison Summary & Strategic Insights
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Typical Rate Law | Rate = k[Ar-I][Pd] | Rate = k[Ar-I][Pd][Amine]ˣ[Base]ʸ (x, y often > 0) |
| Common RDS | Oxidative Addition[4] | Can be Oxidative Addition or Reductive Elimination[9] |
| Effect of Nucleophile | Often zero-order in boronic acid[5] | Often positive, sometimes fractional, order in amine |
| Effect of Base | Often zero-order | Often positive, sometimes complex, order in base[9] |
| Optimization Insight | Rate is primarily dictated by [Ar-I], [Pd], and Temp. | Rate can be modulated by all components, offering more control. |
This comparative analysis reveals that while both are powerful palladium-catalyzed reactions, their kinetic behavior can be starkly different. For the Suzuki-Miyaura coupling of this compound, optimization efforts should focus on the factors influencing the initial oxidative addition. For the Buchwald-Hartwig amination, the entire catalytic cycle must be considered, as downstream steps are more likely to be kinetically significant. This understanding allows researchers to move from a "one-size-fits-all" approach to a tailored, mechanism-informed optimization strategy.
Protocol: Kinetic Analysis of a Suzuki-Miyaura Reaction via GC
This protocol describes a self-validating system for obtaining reliable kinetic data. The use of an internal standard is critical for ensuring trustworthiness, as it corrects for variations in sample volume and GC injection.
1. Reagent Preparation (Self-Validation by Design)
-
Stock Solution A (Substrates): In a 25 mL volumetric flask, accurately weigh this compound (e.g., 236 mg, 1.0 mmol), phenylboronic acid (e.g., 183 mg, 1.5 mmol), and the internal standard (IS), such as dodecane (e.g., ~100 mg). Dilute to the mark with the reaction solvent (e.g., 1,4-dioxane). The IS is now at a fixed concentration relative to the starting material.
-
Stock Solution B (Base): In a separate 10 mL volumetric flask, dissolve the base (e.g., K₂CO₃, 414 mg, 3.0 mmol) in water or the appropriate solvent.
-
Stock Solution C (Catalyst): Prepare a dilute stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 11.6 mg, 0.01 mmol) in the reaction solvent in a 5 mL volumetric flask.
2. Reaction Setup & Execution
-
Add a stir bar to a 50 mL two-neck round-bottom flask equipped with a condenser and a septum.
-
Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Using gas-tight syringes, add Stock Solution A (e.g., 10 mL) and Stock Solution B (e.g., 2 mL) to the flask.
-
Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 80 °C) and allow it to equilibrate for 10 minutes.
-
To initiate the reaction (t=0 ), rapidly inject the catalyst Stock Solution C (e.g., 1 mL).
-
Immediately withdraw the first aliquot (~0.2 mL) using a syringe, and discharge it into a labeled vial containing 1 mL of a quench solution (e.g., cold water/ethyl acetate 1:1). Shake vigorously. This is your t=0 data point.
-
Continue to withdraw and quench aliquots at timed intervals (e.g., 2, 5, 10, 20, 40, 60 minutes).
3. Sample Analysis
-
For each quenched time point, allow the layers to separate. Extract a sample from the organic (ethyl acetate) layer.
-
Analyze the sample by Gas Chromatography (GC).
-
Calculate the response factor of the product relative to the internal standard using an authentic sample.
-
For each time point, determine the concentration of the product by comparing its peak area to the peak area of the internal standard.
-
Plot [Product] vs. Time. The initial slope of this curve is the initial reaction rate. Repeat this entire procedure for each run in your experimental matrix (e.g., Table 1).
References
- Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- Catalytic performance and kinetic analysis for Suzuki coupling...
- Enabling High Throughput Kinetic Experimentation by Using Flow as a Differential Kinetic Technique. PubMed Central.
- NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central.
- Pd/Cu@AC catalyzed cross-coupling of 4-iodotoluene and phenylacetylene.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Amin
- (PDF) Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Pnictogens: Alternatives to metal-catalyzed cross-coupling. University of Illinois Urbana-Champaign.
- This compound. Chem-Impex.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Application of Suzuki-Miyaura and Buchwald - Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Green Chemistry Metrics in Syntheses Utilizing 4-Fluoro-2-iodotoluene
Safety Operating Guide
Navigating the Disposal of 4-Fluoro-2-iodotoluene: A Comprehensive Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel chemical entities are endeavors marked by precision and innovation. 4-Fluoro-2-iodotoluene, a key intermediate in the creation of pharmaceuticals and advanced materials, is one such compound that demands meticulous handling not only during its use but, just as critically, in its disposal.[1] This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical compatibility, regulatory compliance, and a proactive safety culture.
Understanding the Compound: A Prerequisite for Safe Disposal
Before we delve into the procedural aspects of disposal, it is paramount to understand the inherent characteristics of this compound. A comprehensive grasp of its properties is the bedrock upon which safe handling and disposal protocols are built.
| Property | Value | Source |
| CAS Number | 13194-67-7 | [2] |
| Molecular Formula | C₇H₆FI | [2] |
| Appearance | Colorless to orange to green clear liquid | [3] |
| Density | 1.752 g/mL at 25 °C | [2] |
| Boiling Point | 92-94 °C at 15 mmHg | [2] |
| Flash Point | 86.7 °C (188.1 °F) - closed cup | [4] |
The hazardous nature of this compound necessitates stringent safety measures. It is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[3] Furthermore, it can cause skin and serious eye irritation.[5] These hazards underscore the importance of proper personal protective equipment (PPE) and engineering controls during all handling and disposal stages.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a singular action but a systematic process. The following workflow is designed to guide laboratory personnel through each critical stage, from waste generation to final collection.
Caption: A six-step workflow for the proper disposal of this compound.
Step 1: Waste Identification and Segregation
The foundational principle of chemical waste management is segregation. This compound is a halogenated organic compound, containing both fluorine and iodine atoms.[6] As such, it must be collected in a designated "halogenated organic waste" container, separate from non-halogenated organic waste.[6][7]
Why is this critical? Halogenated and non-halogenated organic wastes are treated differently for final disposal.[8] Non-halogenated solvents can often be recycled as fuel, while halogenated compounds require incineration at specialized facilities to prevent the release of harmful pollutants.[8] Commingling these waste streams leads to increased disposal costs and environmental risks.[8]
Step 2: Selection of an Appropriate Waste Container
The choice of a waste container is crucial for preventing leaks, spills, and dangerous chemical reactions. For liquid this compound waste, the following should be considered:
-
Material Compatibility: Use containers made of materials that are chemically resistant to halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[9] Never use metal containers for corrosive chemicals, as they can degrade and leak.[10]
-
Container Integrity: The container must be in good condition, free from cracks or defects, and have a secure, screw-top cap to ensure it is vapor-tight and spill-proof.[7]
-
Size: Choose a container size that is appropriate for the volume of waste being generated to avoid the accumulation of large quantities of hazardous waste in the laboratory.
Step 3: Waste Accumulation and Handling
When adding this compound waste to the designated container, adhere to the following safety protocols:
-
Perform in a Ventilated Area: All transfers of waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.
-
Wear Appropriate PPE: At a minimum, this includes chemical splash goggles, a face shield, appropriate chemical-resistant gloves (consult the glove manufacturer's compatibility chart), and a lab coat.
-
Avoid Mixing Incompatible Chemicals: Never add other types of waste, such as acids, bases, or oxidizers, to the halogenated organic waste container.[9] Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or container pressurization.
-
Do Not Overfill: Fill the waste container to no more than 75-80% of its capacity to leave adequate headspace for vapor expansion and to prevent spills during transport.[11]
Step 4: Proper Labeling of the Waste Container
Accurate and thorough labeling of hazardous waste containers is a regulatory requirement and a critical safety communication tool. The label on your this compound waste container must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[7]
-
A clear indication that it is "Halogenated Organic Waste".
-
The primary hazards associated with the waste (e.g., "Combustible," "Toxic," "Irritant").
-
The date on which the first drop of waste was added to the container.
-
The name and contact information of the generating researcher or laboratory.
Many institutions provide pre-printed hazardous waste tags that should be securely affixed to the container.[4]
Step 5: Storage of the Waste Container
Proper storage of the sealed and labeled waste container is essential to maintain a safe laboratory environment:
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory. This area should be clearly marked.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire contents of the container in case of a leak.
-
Segregation: Store the halogenated organic waste away from incompatible materials.
-
Visibility: Ensure the hazardous waste label is always clearly visible.[4]
Step 6: Arranging for Waste Pickup
Once the waste container is nearly full (remember, no more than 80%), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Emergency Procedures in the Event of a Spill
In the event of a spill of this compound, immediate and appropriate action is required:
-
Small Spills (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the container with the spill debris and dispose of it as hazardous waste.
-
-
Large Spills (beyond the capacity of laboratory personnel to handle safely):
-
Evacuate the area immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's emergency response team or EHS from a safe location and provide them with the details of the spill.
-
Conclusion
The responsible management of chemical waste is a cornerstone of a safe and sustainable research enterprise. By adhering to the detailed procedures outlined in this guide for the disposal of this compound, you are not only ensuring regulatory compliance but also actively contributing to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
- Temple University. Halogenated Solvents in Laboratories.
- Bucknell University.
- University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services. [Link]
- ACTenviro.
- Ball State University. Waste Container Compatibility. Environmental Health and Safety Office. [Link]
- U.S. Environmental Protection Agency. RCRA Hazardous Waste F list. [Link]
- University of Wisconsin-Madison.
- Baylor University. Appendix I: Chemical Compatibility and Container Information. Environmental Health & Safety. [Link]
- U.S. Environmental Protection Agency. Waste Code. [Link]
- CP Lab Safety.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
- University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-フルオロ-2-ヨードトルエン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 13194-67-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. bsu.edu [bsu.edu]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. ehs.web.baylor.edu [ehs.web.baylor.edu]
Navigating the Synthesis of 4-Fluoro-2-iodotoluene: A Guide to Personal Protective Equipment
For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals
Handling 4-Fluoro-2-iodotoluene, a key intermediate in pharmaceutical and agrochemical synthesis, demands a rigorous and informed approach to personal safety.[1] This guide provides a detailed operational and disposal plan, grounded in established safety protocols, to ensure the well-being of laboratory personnel. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety measure.
Hazard Profile of this compound
A thorough risk assessment begins with understanding the inherent hazards of the substance. This compound is classified as:
-
Acutely Toxic (Oral): A significant hazard, with reports indicating it is toxic if swallowed.[2][3]
-
Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[4][5]
-
Respiratory Irritant: May cause respiratory irritation.[4]
-
Combustible Liquid: It is a combustible liquid with a flashpoint of 86.7 °C (188.1 °F).[4]
These classifications necessitate a multi-faceted personal protective equipment (PPE) strategy to shield against all potential routes of exposure.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of PPE are paramount. The following table outlines the minimum required PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (in fume hood) | Chemical splash goggles | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Fully-fastened lab coat | Not typically required if handled in a certified fume hood |
| Solution Preparation/Reaction Setup | Chemical splash goggles and face shield | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Fully-fastened lab coat | Recommended: Air-purifying respirator with organic vapor cartridges if there's a potential for vapor release |
| Work-up/Quenching | Chemical splash goggles and face shield | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Chemical-resistant apron over a lab coat | Recommended: Air-purifying respirator with organic vapor cartridges |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant suit or coveralls | Required: Air-purifying respirator with organic vapor cartridges or a Self-Contained Breathing Apparatus (SCBA) |
Causality of PPE Selection:
-
Eye and Face Protection: The risk of splashes, which can cause serious eye irritation, necessitates the use of chemical splash goggles that form a seal around the eyes.[4][5][6] A face shield provides an additional layer of protection for the entire face, particularly during larger-scale operations or when there is a higher risk of splashing.[6]
-
Hand Protection: Given that this compound causes skin irritation, selecting the right gloves is critical.[4][5] While nitrile gloves offer good initial protection for incidental contact, for prolonged handling or immersion, more robust materials like neoprene or butyl rubber are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[7]
-
Body Protection: A standard lab coat protects against minor spills.[7] For procedures with a higher splash risk, a chemical-resistant apron provides an additional barrier. In the event of a significant spill, a full chemical-resistant suit may be necessary to prevent widespread skin contact.
-
Respiratory Protection: The potential for respiratory irritation from vapors, especially when heated or handled outside of a fume hood, makes respiratory protection a crucial consideration.[4] An air-purifying respirator with organic vapor cartridges can effectively mitigate this risk.[7]
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow minimizes the risk of exposure.
Preparation and Donning PPE
-
Inspect Your PPE: Before starting any work, thoroughly inspect all PPE for any signs of damage, such as cracks, tears, or discoloration.
-
Donning Sequence: Follow a specific order to ensure proper protection:
-
Lab Coat or Coveralls
-
Respiratory Protection (if required)
-
Eye and Face Protection
-
Gloves (ensure cuffs are pulled over the sleeves of the lab coat)
-
Handling this compound
-
Work in a Ventilated Area: All handling of this compound should be conducted in a properly functioning chemical fume hood.[4]
-
Avoid Inhalation: Do not breathe fumes, mist, spray, or vapors.[4]
-
Prevent Contact: Avoid contact with skin and eyes.[8]
-
Safe Transfer: Use appropriate tools (e.g., spatulas, syringes) to transfer the chemical and avoid generating dust or splashes.
-
Keep Away from Ignition Sources: As a combustible liquid, keep it away from heat, sparks, and open flames.[4]
Doffing PPE and Decontamination
-
Doffing Sequence: The removal of PPE is a critical step to prevent cross-contamination.
-
Gloves (using a glove-in-glove technique)
-
Face Shield and Goggles
-
Lab Coat or Coveralls (turn inside out as you remove it)
-
Respirator
-
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures: Immediate Actions
In the event of an exposure or spill, swift and correct action is vital.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is essential to protect both personnel and the environment.
-
Chemical Waste: Collect all waste this compound and solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container.
-
Contaminated PPE: Dispose of all contaminated gloves, lab coats, and other disposable materials as hazardous waste in a designated container.
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Once clean, deface the label and dispose of the container according to your institution's guidelines.[9]
Consult your institution's Environmental Health and Safety (EHS) department for specific waste disposal protocols.[10]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely utilize this compound in your research and development endeavors.
References
- PubChem. (n.d.). This compound. National Institutes of Health.
- GOV.UK. (2024). What to do in a chemical emergency.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 13194-67-7).
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- Tetrahedron. (n.d.). This compound.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- University of Oslo. (n.d.). Chemical and Hazardous Waste Guide.
- Richelieu Hardware. (n.d.). Personal Protective Equipment - PPE Safety.
- University of California, Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety.
- Capot Chemical. (2013). Material Safety Data Sheet: this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H6FI | CID 83220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. nswai.org [nswai.org]
- 10. mn.uio.no [mn.uio.no]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

